molecular formula C9H7BrO3 B1610294 Methyl 2-(2-bromophenyl)-2-oxoacetate CAS No. 122394-38-1

Methyl 2-(2-bromophenyl)-2-oxoacetate

Cat. No.: B1610294
CAS No.: 122394-38-1
M. Wt: 243.05 g/mol
InChI Key: SCPBADGYTPFIQF-UHFFFAOYSA-N
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Description

Methyl 2-(2-bromophenyl)-2-oxoacetate is a useful research compound. Its molecular formula is C9H7BrO3 and its molecular weight is 243.05 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(2-bromophenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO3/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCPBADGYTPFIQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50447325
Record name Methyl 2-(2-bromophenyl)-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122394-38-1
Record name Methyl 2-(2-bromophenyl)-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the physical properties of Methyl 2-(2-bromophenyl)-2-oxoacetate?

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 2-(2-bromophenyl)-2-oxoacetate

Introduction

This compound is an alpha-keto ester derivative of significant interest in organic synthesis and medicinal chemistry.[1] Its bifunctional nature, characterized by the presence of a reactive ketone and an ester group, makes it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, intended for researchers, scientists, and professionals in drug development.

Molecular and Physical Properties

The fundamental physical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in various chemical reactions.

PropertyValueSource(s)
Molecular Formula C₉H₇BrO₃[3][4][5][6]
Molecular Weight 243.05 g/mol [3][4][5][6]
Appearance No specific data available; related compounds are often oils or solids.
Melting Point Not available.[3]
Boiling Point 310.9 ± 25.0 °C at 760 mmHg[3]
Density 1.5 ± 0.1 g/cm³[3]
Solubility While specific data is unavailable, its structure suggests solubility in common organic solvents like dichloromethane, ethyl acetate, and methanol.
Flash Point 141.8 ± 23.2 °C[3]
Refractive Index 1.554[3]
Topological Polar Surface Area 43.4 Ų[4]

Chemical Reactivity and Stability

This compound belongs to the class of α-keto esters, which exhibit unique reactivity due to the adjacent carbonyl groups.[2][7]

  • Electrophilicity: The ketone carbonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This is a key feature for its use in carbon-carbon bond-forming reactions.[2]

  • Enolization: The presence of a hydrogen atom on the carbon adjacent to the two carbonyl groups in related beta-keto esters makes it acidic and prone to enolization. However, in this specific alpha-keto ester, there are no alpha-hydrogens on the carbon between the carbonyls.[7]

  • Stability: α-keto acids and their esters are generally stable compounds that are easy to handle, store, and transport.[8] However, they should be stored in a cool, dry, well-ventilated place in a tightly sealed container.[9]

  • Incompatibilities: It is generally advisable to avoid strong acids, bases, oxidizing agents, and reducing agents.[10]

Safety and Handling

While specific toxicity data for this compound is not fully investigated, it is recommended to handle it with the standard precautions for laboratory chemicals.[9]

  • General Precautions: Avoid contact with eyes, skin, and clothing. Use in a chemical fume hood to avoid inhalation of vapors.[9]

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and protective clothing.[9]

  • First Aid: In case of contact with skin, wash immediately with plenty of water. If inhaled, move to fresh air. In case of eye contact, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.[9]

  • Disposal: Dispose of in accordance with local, state, and federal regulations. Dissolving in a combustible solvent and burning in a chemical incinerator is a possible method.[9]

Experimental Protocols for Property Determination

The following are generalized experimental workflows for determining the key physical properties of a compound like this compound.

Melting Point Determination

A precise melting point is a crucial indicator of purity.

MeltingPoint cluster_prep Sample Preparation cluster_measurement Measurement P1 Dry the sample P2 Load into capillary tube P1->P2 M1 Place in melting point apparatus P2->M1 M2 Heat slowly near expected melting point M1->M2 M3 Record temperature range of melting M2->M3

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

Given the high boiling point, distillation under reduced pressure is often employed.

BoilingPoint cluster_setup Apparatus Setup cluster_distillation Distillation S1 Assemble distillation apparatus S2 Connect to vacuum source S1->S2 D1 Heat the sample gently S2->D1 D2 Record temperature and pressure at which boiling occurs D1->D2

Caption: Workflow for Boiling Point Determination under Reduced Pressure.

Spectroscopic Analysis

Spectroscopic methods are essential for structural elucidation and confirmation.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[11] For this compound, one would expect to see signals corresponding to the aromatic protons, the methyl ester protons, and the various carbon atoms in the ¹H and ¹³C NMR spectra, respectively.[12]

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show strong absorption bands characteristic of the C=O stretching vibrations for the ketone and the ester functionalities.

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which helps in determining its molecular weight and elemental composition.[11]

Spectroscopy Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS

Caption: Spectroscopic Techniques for Structural Analysis.

Synthesis

While this guide focuses on physical properties, a brief overview of the synthesis is relevant. Alpha-keto esters can be synthesized through various methods, including the oxidation of corresponding methyl ketones or through Friedel-Crafts acylation of an aromatic compound with an appropriate oxalyl chloride derivative.[8]

References

  • This compound | CAS#:122394-38-1 | Chemsrc. (2025).
  • This compound | C9H7BrO3 | CID 10890094 - PubChem. (n.d.).
  • Supporting Information. (n.d.).
  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters - MDPI. (2023).
  • Keto Acids and Esters - Oxygen Containing Compounds - MCAT Review. (n.d.).
  • Methyl 2-(2-bromophenyl)acetate | C9H9BrO2 | CID 8063364 - PubChem. (n.d.).
  • Methyl 2-bromoacetate - Wikipedia. (n.d.).
  • This compound - MySkinRecipes. (n.d.).
  • Methyl-2-bromobenzoate - the NIST WebBook. (n.d.).
  • Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents. (n.d.).
  • Methyl 2-bromo-2-(4-methoxyphenyl)acetate - SpectraBase. (n.d.).
  • Methyl 2-((2S,3R)-3-(2-bromophenyl)oxiran-2-yl)-2-oxoacetate - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.).
  • Methyl 2-(4-bromophenyl)-2-oxoacetate | C9H7BrO3 | CID 11218741 - PubChem. (n.d.).
  • Methyl 2-(4-bromophenyl)acetate | C9H9BrO2 | CID 316783 - PubChem. (n.d.).
  • This compound, min 97%, 250 mg - CP Lab Safety. (n.d.).
  • Vicinal ketoesters – key intermediates in the total synthesis of natural products - BJOC. (2022).
  • Different synthetic approaches toward α-keto esters - ResearchGate. (n.d.).
  • Synthesis of α-keto carboxylic acids, esters and amides - Organic Chemistry Portal. (n.d.).
  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione - MDPI. (2023).

Sources

An In-depth Technical Guide to Methyl 2-(2-bromophenyl)-2-oxoacetate (CAS No. 122394-38-1)

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Key Architectural Element in Modern Synthesis

In the landscape of medicinal chemistry and drug discovery, the strategic value of a chemical building block is measured by its versatility, reactivity, and the molecular complexity it can engender. Methyl 2-(2-bromophenyl)-2-oxoacetate, bearing the CAS number 122394-38-1, has emerged as a quintessential example of such a scaffold. Its structure, featuring a reactive α-ketoester moiety ortho-disposed to an aryl bromide, presents a powerful convergence of functionalities. This unique arrangement offers two distinct and orthogonal sites for chemical elaboration, enabling chemists to rapidly construct diverse and complex molecular architectures. This guide provides an in-depth exploration of its properties, synthesis, reactivity, and proven applications, offering a technical resource for professionals engaged in the art and science of molecule design.

Core Physicochemical & Structural Characteristics

A thorough understanding of a reagent's physical and chemical properties is the bedrock of its effective application in synthesis. This compound is a compound whose utility is directly informed by its structural attributes.

Key Property Data

The essential physicochemical data for this reagent are summarized below, providing a quick reference for experimental planning and safety assessments.

PropertyValueSource(s)
CAS Number 122394-38-1[1][2][3]
Molecular Formula C₉H₇BrO₃[3][4][5]
Molecular Weight 243.05 g/mol [3][4][5]
Appearance Not specified, likely a liquid or low-melting solid[6]
Boiling Point 310.9 ± 25.0 °C (Predicted)[1]
Density 1.546 ± 0.06 g/cm³ (Predicted)[1]
Storage Sealed in dry, Room Temperature[1][3][7]
Topological Polar Surface Area (TPSA) 43.37 Ų[4][7]
LogP 1.8048[4]
Structural Analysis

The molecule's power lies in the strategic placement of its functional groups. The diagram below illustrates the key reactive centers that are central to its synthetic utility.

G Figure 1: Structure and Reactive Sites cluster_0 cluster_1 img A α-Ketoester Moiety (Electrophilic Center) A->img B Aryl Bromide (Cross-Coupling Handle) B->img G Figure 2: Two-Step Synthesis Workflow A 2-Bromophenylacetic Acid B Methyl 2-(2-bromophenyl)acetate A->B Step 1: Esterification (MeOH, H₂SO₄ cat.) C This compound B->C Step 2: Oxidation (e.g., SeO₂) G Figure 3: Dual Reactivity Pathways cluster_0 α-Ketoester Reactions cluster_1 Aryl Bromide Reactions start This compound A Condensation start->A B Nucleophilic Addition start->B C Reduction start->C D Suzuki Coupling start->D E Buchwald-Hartwig Amination start->E F Sonogashira Coupling start->F end Diverse Molecular Scaffolds (e.g., Heterocycles, PROTACs) A->end B->end C->end D->end E->end F->end G Figure 4: Laboratory Safety Workflow A Assess Hazards (Review SDS) B Don PPE (Gloves, Goggles, Lab Coat) A->B C Handle in Fume Hood B->C D Store Properly (Sealed, Dry, Room Temp) C->D E Dispose of Waste Correctly D->E

Sources

Chemical structure of methyl 2-bromophenylglyoxylate.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis, Characterization, and Reactivity of Methyl 2-Bromophenylglyoxylate

Abstract

Methyl 2-bromophenylglyoxylate is an α-ketoester featuring a sterically hindered and electronically modulated aromatic ring. This guide provides a comprehensive technical overview of its molecular structure, plausible synthetic pathways, anticipated spectroscopic signature, and characteristic reactivity. As a bifunctional molecule, it possesses two key electrophilic centers—the ketone and ester carbonyls—making it a versatile intermediate for organic synthesis. We will explore its properties from first principles, drawing on established reactivity patterns of related α-ketoesters to provide field-proven insights for researchers in medicinal chemistry and materials science. This document serves as a foundational resource, detailing the causality behind experimental design for its synthesis and the logic of its application in constructing more complex molecular architectures.

Chemical Identity and Structural Features

Methyl 2-bromophenylglyoxylate, with the chemical formula C₉H₇BrO₃, belongs to the family of α-ketoesters. Its structure is characterized by a phenyl ring substituted at the ortho position with a bromine atom, directly attached to a glyoxylate moiety. The molecule's core reactivity is dictated by the vicinal arrangement of the ketone and ester carbonyl groups, which mutually influence each other's electrophilicity.[1] The presence of the ortho-bromo substituent introduces significant steric and electronic effects, which are critical considerations for its synthetic applications.

Caption: Chemical structure of Methyl 2-Bromophenylglyoxylate.

Physicochemical Properties

The physical and chemical properties of methyl 2-bromophenylglyoxylate are summarized below. These values are calculated based on its structure and serve as a predictive baseline for experimental work.

PropertyValueSource
Molecular Formula C₉H₇BrO₃-
Molecular Weight 243.06 g/mol Calculated
CAS Number Not assigned-
Appearance Expected to be a pale yellow oil or low-melting solidAnalogy
Boiling Point > 250 °C (Predicted)Analogy
Solubility Soluble in common organic solvents (DCM, Ether, EtOAc)Analogy

Proposed Synthesis and Experimental Protocol

The synthesis of aryl glyoxylates can be achieved through several established methodologies.[2] For methyl 2-bromophenylglyoxylate, a robust and widely applicable method is the Friedel-Crafts acylation of bromobenzene using methyl oxalyl chloride.

Synthetic Route: Friedel-Crafts Acylation

This pathway involves the electrophilic substitution of bromobenzene with an acylium ion generated from methyl oxalyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). The ortho-para directing nature of the bromine substituent leads to a mixture of isomers, necessitating chromatographic purification.

G Workflow: Synthesis and Verification reactants Reactants: - Bromobenzene - Methyl Oxalyl Chloride - AlCl₃ reaction Friedel-Crafts Acylation (DCM, 0°C to rt) reactants->reaction workup Aqueous Workup (HCl quench, extraction) reaction->workup purification Column Chromatography (Silica Gel) workup->purification product Pure Methyl 2-Bromophenylglyoxylate purification->product characterization Spectroscopic Characterization product->characterization nmr ¹H & ¹³C NMR characterization->nmr ir IR Spectroscopy characterization->ir ms Mass Spectrometry characterization->ms

Caption: Proposed workflow for synthesis and characterization.

Detailed Experimental Protocol

Materials:

  • Bromobenzene (1.0 equiv)

  • Methyl oxalyl chloride (1.1 equiv)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 equiv)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1M HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for elution)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DCM and AlCl₃ (1.2 equiv).

  • Cool the suspension to 0 °C in an ice bath.

  • Add bromobenzene (1.0 equiv) to the stirred suspension.

  • Slowly add methyl oxalyl chloride (1.1 equiv) dropwise over 30 minutes. The reaction is exothermic; maintain the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by slowly adding it to a beaker of crushed ice and 1M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[3]

  • Purify the crude oil by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to separate the ortho and para isomers.

Spectroscopic Characterization (Anticipated Data)

Definitive structural confirmation relies on a combination of spectroscopic techniques. The following data are predicted based on known values for similar molecular fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The aromatic region (7.2-7.8 ppm) will likely display a complex multiplet pattern due to the ortho-substitution. The methyl ester protons will appear as a sharp singlet around 3.9 ppm, deshielded by the adjacent oxygen atom.[4][5]

  • ¹³C NMR: The carbon spectrum will be characterized by signals for the two carbonyl carbons (ketone ~180-190 ppm, ester ~160-165 ppm), the aromatic carbons (120-140 ppm), and the methyl ester carbon (~53 ppm).[6] The carbon bearing the bromine atom (C-Br) is expected around 125 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present. Key absorption bands are anticipated at:

  • ~1735 cm⁻¹ (strong, sharp): C=O stretch of the ester carbonyl.

  • ~1690 cm⁻¹ (strong, sharp): C=O stretch of the ketone carbonyl, slightly lowered due to conjugation with the aromatic ring.[7][8]

  • ~3100-3000 cm⁻¹ (medium): Aromatic C-H stretching.

  • ~2960 cm⁻¹ (weak): Aliphatic C-H stretching from the methyl group.[9]

  • ~1250 cm⁻¹ (strong): C-O stretching of the ester group.

  • ~750 cm⁻¹ (strong): C-Br stretching.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio).

  • Molecular Ion (M⁺): Peaks at m/z 242 and 244.

  • Key Fragments: Loss of the methoxy group (-OCH₃) to give a fragment at m/z 211/213. Loss of the carbomethoxy group (-COOCH₃) to give a fragment at m/z 183/185. The benzoyl fragment [C₆H₄BrCO]⁺ would be a prominent peak.[10][11]

Technique Anticipated Signature
¹H NMR (CDCl₃) δ ~7.8-7.2 (m, 4H, Ar-H), ~3.9 (s, 3H, -OCH₃)
¹³C NMR (CDCl₃) δ ~185 (C=O, ketone), ~164 (C=O, ester), ~140-120 (Ar-C), ~53 (-OCH₃)
IR (thin film, cm⁻¹) ~1735 (C=O, ester), ~1690 (C=O, ketone), ~1250 (C-O), ~750 (C-Br)
MS (EI, m/z) 244, 242 (M⁺), 213, 211, 185, 183

Reactivity and Synthetic Utility

The dual electrophilicity of α-ketoesters like methyl 2-bromophenylglyoxylate makes them valuable and versatile building blocks in organic synthesis.[1]

main Methyl 2-Bromophenylglyoxylate nuc_add Nucleophilic Addition (e.g., Grignard, Henry, Aldol) main->nuc_add Ketone Carbonyl reduction Selective Reduction (to α-hydroxy ester) main->reduction Ketone Carbonyl heterocycle Heterocycle Synthesis (e.g., with 1,2-diamines) main->heterocycle Both Carbonyls decarb Decarbonylation Reactions main->decarb α-Keto Group

Caption: Key reaction pathways for Methyl 2-Bromophenylglyoxylate.

Nucleophilic Addition

The ketone carbonyl is significantly more electrophilic than the ester carbonyl and is the primary site for nucleophilic attack. This selectivity allows for a range of transformations.

  • Henry Reaction: Reaction with nitromethane in the presence of a base yields β-nitro-α-hydroxy esters, which are precursors to valuable β-amino-α-hydroxy esters.[12][13]

  • Aldol and Mannich Reactions: These reactions provide access to complex polyfunctional molecules by forming new carbon-carbon or carbon-nitrogen bonds at the α-position of the ketone.[1]

  • Organometallic Reagents: Grignard and organolithium reagents add selectively to the ketone to produce tertiary α-hydroxy esters.

The choice of nucleophile and reaction conditions is critical. The steric hindrance from the ortho-bromo group may necessitate stronger nucleophiles or longer reaction times compared to its unsubstituted counterpart.

Application in Heterocyclic Chemistry

The 1,2-dicarbonyl structure is a classic precursor for the synthesis of various heterocycles. For instance, condensation with 1,2-diamines can lead to the formation of quinoxaline derivatives, a scaffold present in many biologically active compounds.

Conclusion

Methyl 2-bromophenylglyoxylate is a promising synthetic intermediate whose utility is defined by its α-ketoester core and the modulating influence of its ortho-bromo substituent. While detailed experimental data for this specific molecule is not widely published, its chemical behavior can be confidently predicted from well-established principles of organic chemistry. This guide provides the necessary foundational knowledge for its synthesis, characterization, and strategic application in research and development, empowering scientists to leverage its unique structural features for the construction of novel and complex molecular targets.

References

  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of Alpha-Halo Beta-Keto Esters.
  • Jørgensen, K. A., et al. (2002). Copper-Catalyzed Enantioselective Henry Reactions of α-Keto Esters: An Easy Entry to Optically Active β-Nitro-α-hydroxy Esters and β-Amino-α-hydroxy Esters. The Journal of Organic Chemistry, 67(14), 4875-81.
  • PubMed. (2002). Copper-catalyzed enantioselective Henry reactions of alpha-keto esters: an easy entry to optically active beta-nitro-alpha-hydroxy esters and beta-amino-alpha-hydroxy esters. Journal of Organic Chemistry.
  • Hiersemann, M. (2022). Vicinal ketoesters – key intermediates in the total synthesis of natural products. Beilstein Journal of Organic Chemistry, 18, 129.
  • MDPI. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Molecules, 62, e202306452.
  • The Royal Society of Chemistry. (n.d.). Table of Contents.
  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • Semantic Scholar. (n.d.). Detection of the Methoxyl Group by Infrared Spectroscopy.
  • Chemistry LibreTexts. (2020). 12.2: NMR Spectra - an introduction and overview.
  • PubMed. (2013). Mass spectra of methyl esters of brominated fatty acids and their presence in soft drinks and cocktail syrups. Rapid Communications in Mass Spectrometry, 27(9), 1083-9.
  • Doc Brown's Chemistry. (n.d.). Mass spectrum of methyl 2-hydroxybenzoate.

Sources

IUPAC name for C9H7BrO3 compound.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Isomers of C9H7BrO3: Focus on Brominated 2,3-Dihydro-1,4-Benzodioxine-Carbaldehydes

Introduction

The molecular formula C9H7BrO3 represents a fascinating scaffold for researchers in medicinal chemistry and drug development. Within the landscape of organic compounds, substituted benzodioxanes have emerged as a privileged structure, forming the core of numerous biologically active molecules.[1][2][3] The 1,4-benzodioxane ring system is a key component in both natural products with potent activities, such as the antihepatotoxic agent Silybin, and clinically significant drugs like the alpha-blocker Doxazosin.[1][2][3] The introduction of a bromine atom and a carbaldehyde group onto the 2,3-dihydro-1,4-benzodioxine framework gives rise to several constitutional isomers, each with potentially unique chemical and biological properties. This guide provides a comprehensive overview of the IUPAC nomenclature, synthesis, characterization, and potential applications of these isomers, with a focus on providing practical insights for researchers in the field.

Isomer Identification and IUPAC Nomenclature

The core structure for the isomers of C9H7BrO3 is 2,3-dihydro-1,4-benzodioxine, a bicyclic system where a benzene ring is fused to a 1,4-dioxane ring. The molecular formula C9H7BrO3 is satisfied by the introduction of one bromine atom and one carbaldehyde group (-CHO) onto the benzene portion of the 2,3-dihydro-1,4-benzodioxine scaffold. The numbering of the benzodioxane ring system, as adopted by Chemical Abstracts, is crucial for unambiguous IUPAC naming.[2]

There are four possible constitutional isomers for a mono-brominated 2,3-dihydro-1,4-benzodioxine-carbaldehyde, depending on the relative positions of the bromine and carbaldehyde substituents on the benzene ring. The possible IUPAC names for these isomers are presented in Table 1.

Table 1: Constitutional Isomers of Bromo-2,3-dihydro-1,4-benzodioxine-carbaldehyde

IsomerIUPAC Name
1 6-Bromo-2,3-dihydro-1,4-benzodioxine-5-carbaldehyde
2 7-Bromo-2,3-dihydro-1,4-benzodioxine-5-carbaldehyde
3 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
4 8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

The specific substitution pattern on the aromatic ring is expected to significantly influence the molecule's electronic properties, reactivity, and ultimately its biological activity.

Synthesis of a Representative Isomer: 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

The synthesis of 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde can be achieved through a multi-step process starting from commercially available materials. The following protocol provides a detailed methodology for its preparation.

Experimental Protocol: Synthesis of 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

Step 1: Bromination of 3,4-dihydroxybenzaldehyde

  • To a solution of 3,4-dihydroxybenzaldehyde (1 equivalent) in glacial acetic acid, add N-bromosuccinimide (NBS) (1 equivalent) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 5-bromo-3,4-dihydroxybenzaldehyde.

Causality: The use of NBS in acetic acid is a standard and mild method for the regioselective bromination of activated aromatic rings like dihydroxybenzaldehydes.

Step 2: Cyclization to form 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

  • To a solution of 5-bromo-3,4-dihydroxybenzaldehyde (1 equivalent) in dimethylformamide (DMF), add potassium carbonate (2.5 equivalents).

  • Add 1,2-dibromoethane (1.2 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.[4]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the title compound.[4]

Causality: The Williamson ether synthesis is employed here for the cyclization. Potassium carbonate acts as a base to deprotonate the hydroxyl groups, and 1,2-dibromoethane serves as the electrophile to form the dioxane ring.[4][5]

Synthesis_Workflow 3,4-Dihydroxybenzaldehyde 3,4-Dihydroxybenzaldehyde 5-Bromo-3,4-dihydroxybenzaldehyde 5-Bromo-3,4-dihydroxybenzaldehyde 3,4-Dihydroxybenzaldehyde->5-Bromo-3,4-dihydroxybenzaldehyde NBS, Acetic Acid 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde 5-Bromo-3,4-dihydroxybenzaldehyde->7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde 1,2-Dibromoethane, K2CO3, DMF

Caption: Synthetic route to 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde.

Spectroscopic Characterization

The unambiguous identification of the synthesized isomer is accomplished through a combination of spectroscopic techniques. The expected data for 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde are summarized in Table 2.

Table 2: Expected Spectroscopic Data for 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

TechniqueExpected Data
¹H NMR δ (ppm): ~10.2 (s, 1H, -CHO), ~7.2 (s, 1H, Ar-H), ~7.0 (s, 1H, Ar-H), ~4.3 (m, 4H, -O-CH₂-CH₂-O-)
¹³C NMR δ (ppm): ~190 (C=O), ~145-150 (Ar-C-O), ~115-130 (Ar-C), ~64 (-O-CH₂)
FT-IR ν (cm⁻¹): ~2850-2750 (C-H stretch of aldehyde), ~1680 (C=O stretch of aldehyde), ~1250 (C-O stretch)
MS (EI) m/z: Expected molecular ion peaks corresponding to C₉H₇BrO₃

The proton and carbon NMR spectra are particularly informative for confirming the substitution pattern on the aromatic ring.[6] The chemical shifts and coupling patterns of the aromatic protons provide definitive evidence for the structure.[6]

Potential Applications and Biological Activity

Derivatives of 1,4-benzodioxane are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The introduction of a bromine atom can often enhance the lipophilicity and metabolic stability of a drug candidate, potentially leading to improved pharmacokinetic properties. The carbaldehyde group serves as a versatile synthetic handle for further chemical modifications, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies. For instance, the aldehyde can be converted to an oxime, hydrazone, or other functional groups, which have been shown to be important for biological activity in other systems.[1]

Recent studies have highlighted the potential of benzodioxane-based compounds as inhibitors of enzymes such as poly(ADP-ribose)polymerase 1 (PARP1), which is a key target in cancer therapy.[4] The general mechanism of action for many benzodioxane-based enzyme inhibitors involves binding to the active site of the target protein through a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking.

Mechanism_of_Action C9H7BrO3 Isomer C9H7BrO3 Isomer Target Enzyme (e.g., PARP1) Target Enzyme (e.g., PARP1) C9H7BrO3 Isomer->Target Enzyme (e.g., PARP1) Binding Enzyme Inhibition Enzyme Inhibition Target Enzyme (e.g., PARP1)->Enzyme Inhibition Downstream Biological Effect (e.g., Apoptosis) Downstream Biological Effect (e.g., Apoptosis) Enzyme Inhibition->Downstream Biological Effect (e.g., Apoptosis)

Caption: Putative mechanism of action for a C9H7BrO3 isomer as an enzyme inhibitor.

Conclusion

The chemical formula C9H7BrO3 primarily corresponds to a family of brominated 2,3-dihydro-1,4-benzodioxine-carbaldehyde isomers. This guide has provided a detailed framework for understanding the IUPAC nomenclature, synthesis, and characterization of these compounds. The presented synthetic protocol for 7-bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde offers a practical starting point for researchers interested in exploring this chemical space. The diverse biological activities associated with the benzodioxane scaffold suggest that these brominated derivatives are promising candidates for further investigation in drug discovery programs.

References

  • MDPI. (2023). Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers.
  • Molbase. (n.d.). 3-bromo-4-hydroxy-5-methoxybenzaldehyde.
  • MDPI. (2023). Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights.
  • ScienceMadness. (2010). 3,4-dihydroxy-5-methoxybenzaldehyde synthesis.
  • European Journal of Chemistry. (2011). Synthesis, antimicrobial and antioxidant activities of 1‐(1,4‐benzodioxane‐2‐carbonyl)piperazine derivatives.
  • Erowid. (1998). A Convenient Synthesis of 3,4-Dimethoxy-5-Hydroxybenzaldehyde.
  • AIP Publishing. (2019). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives.
  • Scientific Research Publishing. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs.
  • TSI Journals. (2007). Chemistry and pharmacology of benzodioxanes.
  • National Center for Biotechnology Information. (2019). Synthesis of 2,3-dihydrobenzo[b][1][7]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][7]oxazine-8-carboxamide derivatives as PARP1 inhibitors.
  • Scientific Research Publishing. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs.
  • ResearchGate. (2011). (PDF) Synthesis, antimicrobial and antioxidant activities of 1‐(1,4‐benzodioxane‐2‐carbonyl)piperazine derivatives.
  • Google Patents. (2016). CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound.

Sources

A Technical Guide to Methyl 2-(2-bromophenyl)-2-oxoacetate: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-(2-bromophenyl)-2-oxoacetate is a bifunctional chemical entity of significant interest to the pharmaceutical and organic synthesis sectors. As an α-ketoester, it possesses two adjacent electrophilic centers, providing a versatile platform for constructing complex molecular architectures. The presence of a bromine atom on the phenyl ring further enhances its utility, serving as a synthetic handle for late-stage functionalization via modern cross-coupling methodologies. This guide provides a comprehensive overview of its chemical and physical properties, outlines a robust synthetic strategy with mechanistic insights, and explores its application as a key intermediate in the synthesis of pharmaceutically relevant heterocyclic scaffolds. This document is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and fine chemical synthesis.

Core Molecular and Physical Properties

A thorough understanding of a compound's fundamental properties is critical for its effective use in a laboratory setting. This compound is identified by the CAS Number 122394-38-1.[1][2][3][4] Its core attributes are summarized below.

Chemical Identity
IdentifierValueSource
Molecular Formula C₉H₇BrO₃[1][2][4][5][6]
Molecular Weight 243.05 g/mol [1][2][3][4][5][6]
IUPAC Name This compound[5]
Synonyms Methyl (2-bromophenyl)(oxo)acetate, (2-Bromophenyl)-oxoacetic acid methyl ester[1]
CAS Number 122394-38-1[1][2][3]
SMILES COC(=O)C(=O)C1=CC=CC=C1Br[1][5]
InChIKey SCPBADGYTPFIQF-UHFFFAOYSA-N[5]
Physicochemical Data

The physical properties of the compound dictate its handling, storage, and reaction conditions.

PropertyValueSource
Boiling Point 310.9 ± 25.0 °C at 760 mmHg[3]
Density 1.5 ± 0.1 g/cm³[3]
Storage Store at room temperature in a dry environment.[1][2][6]
Computed Properties for Drug Discovery

Computational descriptors are valuable for predicting a molecule's pharmacokinetic behavior (ADME) and its potential as a drug candidate, often assessed against frameworks like Lipinski's Rule of Five.

DescriptorValueRelevance in Medicinal ChemistrySource
LogP 1.8 - 2.3Measures lipophilicity, influencing absorption and membrane permeability. A value <5 is generally preferred.[1][5]
Topological Polar Surface Area (TPSA) 43.4 ŲPredicts drug transport properties. A TPSA <140 Ų is associated with good cell permeability.[1][5]
Hydrogen Bond Acceptors 3Influences solubility and receptor binding. A value <10 is desirable.[1][5]
Hydrogen Bond Donors 0Influences solubility and receptor binding. A value <5 is desirable.[1][5]
Rotatable Bonds 2 - 3Relates to conformational flexibility and binding entropy. A value <10 is generally favorable.[1][5]

Synthesis and Mechanistic Considerations

Expertise & Experience: The synthesis of α-ketoesters from readily available precursors is a cornerstone of organic synthesis. While direct synthesis routes for this compound are not extensively detailed in readily available literature, a highly reliable and mechanistically understood method involves the oxidation of the corresponding α-methyl ketone, 2'-bromoacetophenone. Selenium dioxide (SeO₂) is the classic and highly effective reagent for this specific transformation.

The causality for selecting SeO₂ lies in its unique ability to selectively oxidize activated methylene groups adjacent to a carbonyl to a 1,2-dicarbonyl system. The reaction proceeds through an ene reaction followed by a[2][3]-sigmatropic rearrangement, a well-established mechanism that ensures high regioselectivity. Dioxane is often chosen as the solvent due to its high boiling point, which allows the reaction to be conducted at the elevated temperatures required for SeO₂ oxidation, and its ability to dissolve both the organic substrate and the inorganic reagent.

Proposed Synthetic Workflow

G cluster_start Starting Material cluster_reaction Oxidation Reaction cluster_workup Workup & Purification cluster_product Final Product A 2'-Bromoacetophenone B Selenium Dioxide (SeO₂) Dioxane/H₂O, Reflux A->B Reagents & Conditions C 1. Filter Selenium metal 2. Evaporate solvent 3. Column Chromatography B->C Post-reaction D This compound C->D Isolation

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis via SeO₂ Oxidation

This protocol is a self-validating system, incorporating purification and characterization steps to ensure the identity and purity of the final product.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2'-bromoacetophenone (1.0 eq). Dissolve the starting material in a minimal amount of 1,4-dioxane.

  • Reagent Addition: To this solution, add selenium dioxide (1.1 eq) and a small amount of water (0.5 eq). The water is crucial for the catalytic cycle of the SeO₂ reagent.

  • Heating: Heat the reaction mixture to reflux (approx. 101 °C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Removal of Selenium: Upon completion, cool the mixture to room temperature. A black precipitate of elemental selenium will have formed. Filter the mixture through a pad of Celite to remove the selenium metal, washing the pad with ethyl acetate.

  • Workup - Extraction: Combine the filtrates and concentrate under reduced pressure to remove the dioxane. Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to remove any acidic byproducts) and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

  • Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Medicinal Chemistry

This compound is a valuable building block for creating libraries of compounds for drug discovery.[6] Its utility stems from two key features: the reactive α-ketoester moiety and the synthetically versatile aryl bromide.

Synthesis of Heterocyclic Scaffolds

The compound is an excellent precursor for synthesizing heterocycles, which form the core of many approved drugs.[6] For instance, in a reaction analogous to that of similar α-ketoesters, it can undergo condensation with binucleophiles to form fused ring systems.[7][8] A prime example is the synthesis of quinoxalinones, a class of compounds known for a wide range of biological activities including antiviral and anticancer properties.[7]

The reaction with o-phenylenediamine proceeds via an initial condensation between an amino group and one of the carbonyls, followed by an intramolecular cyclization and dehydration to furnish the stable heterocyclic product.

G A This compound C Condensation & Cyclization A->C B o-Phenylenediamine B->C D 3-(2-Bromophenyl)quinoxalin-2(1H)-one C->D Acetic Acid, Reflux

Caption: Synthesis of a quinoxalinone derivative.

Protocol: Synthesis of 3-(2-Bromophenyl)quinoxalin-2(1H)-one
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and o-phenylenediamine (1.0 eq) in glacial acetic acid. Acetic acid serves as both the solvent and an acid catalyst for the condensation.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours, monitoring by TLC.

  • Isolation: After cooling to room temperature, pour the reaction mixture into a beaker of ice-cold water with stirring.

  • Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid sequentially with cold water and a small amount of cold ethanol to remove residual acetic acid and impurities.

  • Drying: Dry the purified product under vacuum to yield 3-(2-bromophenyl)quinoxalin-2(1H)-one. The product can be further purified by recrystallization if necessary.

Late-Stage Functionalization

The bromine atom on the phenyl ring is a key feature for generating molecular diversity.[8][9] It provides a reactive site for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[9] This allows for the late-stage introduction of a wide array of chemical groups, enabling the rapid generation of a library of analogs from a common intermediate for structure-activity relationship (SAR) studies.

Conclusion

This compound is more than a simple chemical; it is a strategic building block for innovation in drug discovery and materials science. Its well-defined molecular and physical properties, coupled with its predictable reactivity, make it an invaluable tool for medicinal chemists. The dual reactivity of the α-ketoester function and the aryl bromide handle allows for a modular and efficient approach to the synthesis of complex, biologically active molecules. The synthetic protocols and applications outlined in this guide provide a robust framework for leveraging this versatile compound in research and development settings.

References

  • CP Lab Safety. Methyl 2-(2-bromophenyl)
  • Chemsrc. Methyl 2-(2-bromophenyl)
  • PubChem. Methyl 2-(2-bromophenyl)
  • MySkinRecipes. Methyl 2-(2-bromophenyl)
  • PubChem. Methyl 2-(2-bromophenyl)
  • PubChem. Methyl 2-(4-bromophenyl)
  • Supporting Information for an academic public
  • Google Patents.
  • NIST WebBook.
  • Google Patents.

Sources

Spectroscopic Profile of Methyl 2-(2-bromophenyl)-2-oxoacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for Methyl 2-(2-bromophenyl)-2-oxoacetate, a key intermediate in various synthetic applications. Due to the limited availability of public spectroscopic data for this specific molecule, this document presents a predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound in their synthetic workflows.

Introduction

This compound (Figure 1) is an alpha-keto ester containing a brominated aromatic ring. Its chemical formula is C₉H₇BrO₃, with a molecular weight of 243.05 g/mol .[1] The presence of multiple functional groups, including a methyl ester, a ketone, and a substituted benzene ring, makes it a versatile building block in organic synthesis, particularly in the development of pharmaceutical compounds and other bioactive molecules. Accurate spectroscopic characterization is paramount for confirming its identity and purity. This guide provides a detailed prediction and interpretation of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with data from similar compounds.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl ester protons. The chemical shifts are influenced by the electron-withdrawing effects of the bromo group, the ketone, and the ester functionality.

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
O-CH₃ 3.9 - 4.0Singlet (s)N/A
Ar-H (ortho to C=O)7.8 - 7.9Doublet of doublets (dd)~7.8, ~1.5
Ar-H (meta to C=O)7.4 - 7.5Triplet of doublets (td)~7.6, ~1.5
Ar-H (para to C=O)7.6 - 7.7Triplet of doublets (td)~7.7, ~1.8
Ar-H (ortho to Br)7.7 - 7.8Doublet of doublets (dd)~7.9, ~1.8

Causality Behind Predictions:

  • Methyl Protons (O-CH₃): The singlet at ~3.9-4.0 ppm is characteristic of methyl ester protons. The adjacent carbonyl group deshields these protons, shifting them downfield compared to a simple methyl ether.

  • Aromatic Protons: The aromatic region will display a complex pattern due to the disubstitution on the benzene ring. The proton ortho to the electron-withdrawing acyl group is expected to be the most deshielded. The coupling constants will reflect the ortho and meta relationships between the protons.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will show distinct signals for the carbonyl carbons, the aromatic carbons, and the methyl ester carbon.

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C =O (Ketone)185 - 190
C =O (Ester)163 - 166
C -Br120 - 125
Quaternary Ar-C 130 - 135
Ar-C H128 - 138
O-C H₃52 - 54

Causality Behind Predictions:

  • Carbonyl Carbons: The ketone carbonyl carbon is expected to be significantly downfield (~185-190 ppm) due to the strong deshielding effect. The ester carbonyl will be slightly upfield in comparison (~163-166 ppm).

  • Aromatic Carbons: The carbon attached to the bromine atom will be in the 120-125 ppm range. The other aromatic carbons will appear between 128 and 138 ppm, with their exact shifts depending on the electronic environment.

  • Methyl Carbon: The methyl carbon of the ester group is expected around 52-54 ppm.

Predicted Infrared (IR) Spectroscopic Data

The IR spectrum will be dominated by strong absorptions from the two carbonyl groups.

Table 3: Predicted IR Spectroscopic Data

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C=O Stretch (Ketone)1680 - 1700Strong
C=O Stretch (Ester)1730 - 1750Strong
C-O Stretch (Ester)1200 - 1300Strong
Aromatic C=C Stretch1450 - 1600Medium to Weak
C-Br Stretch500 - 600Medium

Causality Behind Predictions:

  • Carbonyl Stretches: The two distinct carbonyl groups will give rise to two strong absorption bands. The ester carbonyl typically appears at a higher wavenumber than the ketone carbonyl. Conjugation with the aromatic ring will slightly lower the ketone's stretching frequency.

  • C-O Stretch: A strong band corresponding to the C-O stretching of the ester group is expected.

  • Aromatic and C-Br Stretches: Characteristic absorptions for the aromatic ring and the carbon-bromine bond will also be present.

Predicted Mass Spectrometry (MS) Data

The mass spectrum, likely obtained by electron ionization (EI), will show the molecular ion peak and characteristic fragmentation patterns. The presence of bromine will result in a distinctive isotopic pattern for bromine-containing fragments (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio).

Table 4: Predicted MS Fragmentation Data

m/zPredicted Fragment
242/244[M]⁺ (Molecular ion)
211/213[M - OCH₃]⁺
183/185[M - COOCH₃]⁺
155/157[C₆H₄Br]⁺
127[C₆H₄CO]⁺
76[C₆H₄]⁺

Causality Behind Predictions:

  • Molecular Ion: A pair of peaks of nearly equal intensity at m/z 242 and 244 will correspond to the molecular ion containing ⁷⁹Br and ⁸¹Br, respectively.

  • Fragmentation: Common fragmentation pathways include the loss of the methoxy radical (-OCH₃) and the carbomethoxy radical (-COOCH₃). The bromobenzoyl cation ([C₆H₄BrCO]⁺) is also an expected stable fragment.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data described above.

NMR Spectroscopy

Diagram 1: General NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in ~0.6 mL of CDCl₃ transfer Transfer to NMR tube dissolve->transfer instrument Place tube in NMR spectrometer (≥400 MHz) transfer->instrument setup Shim, tune, and lock instrument->setup acquire_h1 Acquire ¹H spectrum setup->acquire_h1 acquire_c13 Acquire ¹³C spectrum (proton decoupled) setup->acquire_c13 ft Fourier Transform acquire_h1->ft acquire_c13->ft phase Phase correction ft->phase baseline Baseline correction phase->baseline reference Reference to TMS (0 ppm) baseline->reference FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing atr Place a small amount of neat sample on ATR crystal background Collect background spectrum atr->background sample_scan Collect sample spectrum background->sample_scan ratio Ratio sample to background sample_scan->ratio format_output Convert to %T or Abs ratio->format_output

Caption: Workflow for FTIR data acquisition.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

  • Sample Preparation: For a liquid or oily sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet or an Attenuated Total Reflectance (ATR) accessory can be used.

  • Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.

Mass Spectrometry (MS)

Diagram 3: General EI-MS Experimental Workflow

MS_Workflow cluster_intro Sample Introduction cluster_analysis Mass Analysis cluster_output Data Output dissolve_ms Dissolve sample in volatile solvent inject Inject into GC-MS or use direct insertion probe dissolve_ms->inject ionize Ionize sample (e.g., Electron Ionization) inject->ionize separate Separate ions by m/z ratio ionize->separate detect Detect ions separate->detect spectrum Generate mass spectrum (Intensity vs. m/z) detect->spectrum

Caption: Workflow for Mass Spectrometry data acquisition.

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule.

  • Data Analysis: The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z).

Conclusion

References

  • PubChem. This compound. [Link]. [1]2. NIST Chemistry WebBook. [Link].
  • Reich, H. J. Organic Chemistry Info. [Link].
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

A Technical Guide to the Commercial Availability and Synthetic Utility of Methyl 2-(2-bromophenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in Methyl 2-(2-bromophenyl)-2-oxoacetate (CAS No. 122394-38-1). It details the compound's physicochemical properties, outlines its commercial availability from various suppliers, and provides insight into its synthetic applications. The document highlights its role as a versatile building block in medicinal chemistry, stemming from the dual reactivity of its α-ketoester and aryl bromide functionalities. Safety, handling, and storage protocols are also discussed to ensure its proper use in a laboratory setting.

Introduction and Chemical Identity

This compound is an aromatic α-ketoester that has garnered significant interest as a key intermediate in organic synthesis.[1] Its molecular structure incorporates two highly valuable reactive centers: an electrophilic α-ketoester moiety and a brominated phenyl ring. This bifunctional nature makes it an exceptionally useful precursor for constructing complex molecular architectures, particularly heterocyclic systems found in many pharmaceutically active compounds.[2][3] The presence of the bromine atom provides a synthetic handle for late-stage functionalization via modern cross-coupling reactions, enabling the generation of diverse compound libraries for drug discovery programs.[2][3]

Physicochemical Properties

A summary of the key chemical and physical properties of this compound is provided below for quick reference. These properties are essential for designing reaction conditions, purification procedures, and analytical methods.

PropertyValueSource(s)
CAS Number 122394-38-1[4][5][6]
Molecular Formula C₉H₇BrO₃[4][5][6]
Molecular Weight 243.05 g/mol [4][5][6]
IUPAC Name This compound[6]
Synonyms Methyl (2-bromophenyl)(oxo)acetate, (2-Bromophenyl)-oxoacetic acid methyl ester[4][6]
Density 1.5±0.1 g/cm³[7]
Boiling Point 310.9±25.0 °C at 760 mmHg[7]
Topological Polar Surface Area 43.4 Ų[6]

Commercial Availability and Procurement

This compound is readily available from several commercial chemical suppliers, facilitating its use in research and development without the immediate need for custom synthesis. The compound is typically sold as a reagent for research purposes only.[5]

SupplierCatalog NumberPurityAvailable Sizes
ChemScene CS-0092666≥97%Custom
CP Lab Safety (Aladdin) ALA-P112436min 97%250 mg
MySkinRecipes #20746997%250mg, 1g, 5g, 10g, 25g
VEGPHARM 122394-38-1On RequestOn Request

Procurement Considerations:

  • Hazardous Material Fees: Prospective buyers should be aware that this compound may be classified as a hazardous material for shipping, which could incur additional fees depending on the supplier and shipping regulations.[4]

  • Use Limitation: Suppliers explicitly state that this chemical is intended for professional manufacturing, research, and industrial use only, and not for direct medical or consumer applications.[5]

Synthetic Applications and Rationale

The synthetic utility of this compound is rooted in its bifunctional structure. The diagram below illustrates the key reactive sites that chemists can exploit.

G cluster_molecule This compound cluster_reactivity Key Reactive Sites mol keto α-Ketoester Moiety keto_desc Electrophilic center for condensations & cyclizations (e.g., heterocycle synthesis) keto->keto_desc bromo Aryl Bromide bromo_desc Site for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) bromo->bromo_desc

Caption: Key reactive functionalities of this compound.

  • Heterocyclic Synthesis: The α-ketoester group is a powerful electrophile, making it an ideal substrate for condensation reactions with various nucleophiles.[2][8] This is a common and efficient strategy for building important heterocyclic scaffolds, such as quinoxalines, which are prevalent in molecules with a wide range of pharmacological activities.[3][8] For instance, reaction with an o-phenylenediamine derivative leads directly to the formation of a quinoxaline ring system.[3]

  • Cross-Coupling Reactions: The bromine atom on the phenyl ring serves as a versatile handle for palladium-catalyzed cross-coupling reactions.[2] This allows for the introduction of carbon-carbon (e.g., Suzuki, Heck couplings) or carbon-heteroatom bonds, enabling the synthesis of highly functionalized and diverse molecular libraries from a common intermediate. This late-stage functionalization is a cornerstone of modern medicinal chemistry.

General Synthetic Workflow

While commercially available, understanding the synthesis of this compound and related α-ketoesters provides valuable context for its reactivity and potential impurities. A common laboratory-scale approach involves the oxidation of a more readily available precursor, such as a substituted acetophenone or mandelic acid derivative.

G start 2-Bromoacetophenone (or related precursor) step1 Oxidation (e.g., with SeO₂) start->step1 intermediate 2-Bromophenylglyoxal step1->intermediate step2 Oxidative Esterification intermediate->step2 product Methyl 2-(2-bromophenyl) -2-oxoacetate step2->product

Caption: General synthetic workflow for aromatic α-ketoesters.

Exemplary Protocol: Synthesis of an Aromatic α-Ketoester

The following is a generalized protocol for the preparation of aromatic α-ketoesters, adapted from established chemical literature.[9] This specific protocol details the conversion of a carboxylic acid to the target methyl ester via an acid chloride intermediate.

Objective: To synthesize an aromatic methyl α-ketoester from its corresponding α-keto acid.

Materials:

  • (2-Bromophenyl)glyoxylic acid (1.0 eq)

  • Oxalyl chloride (1.5 eq)

  • Dichloromethane (CH₂Cl₂) (to make a 1.0 M solution)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Methanol (MeOH) (2.0 eq)

  • Triethylamine (Et₃N) (4.0 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of (2-bromophenyl)glyoxylic acid (1.0 eq) in CH₂Cl₂ (1.0 M) at 0 °C, add oxalyl chloride (1.5 eq) followed by a catalytic amount of DMF (e.g., three drops).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases and TLC analysis indicates the consumption of the starting material.

  • Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride and solvent.

  • Re-dissolve the crude acid chloride in fresh CH₂Cl₂.

  • Add triethylamine (4.0 eq) followed by the dropwise addition of methanol (2.0 eq) at 0 °C.

  • Allow the reaction to stir at room temperature while monitoring its progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer three times with CH₂Cl₂.

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting residue by column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Safety, Handling, and Storage

Proper handling and storage are critical to ensure laboratory safety and maintain the integrity of the compound.

  • Handling: Use only under a chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10] Do not get in eyes, on skin, or on clothing.[10]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[10] The recommended storage temperature is room temperature.[4][5] Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[10]

  • Hazards: While a specific safety data sheet for the title compound is not provided in the search results, related bromoacetates are known lachrymators (substances that cause tearing) and can cause skin and eye irritation or burns.[10] It should be handled with appropriate caution.

Conclusion

This compound is a commercially accessible and synthetically valuable building block for chemical research and drug development. Its utility is defined by the strategic placement of an α-ketoester and an aryl bromide, which allows for a wide range of chemical transformations. Researchers can readily procure this compound from several suppliers, enabling its direct use in the synthesis of complex target molecules, particularly in the construction of diverse heterocyclic libraries. Adherence to proper safety and handling protocols is essential when working with this and related chemical reagents.

References

  • CP Lab Safety. Methyl 2-(2-bromophenyl)
  • Chemsrc. Methyl 2-(2-bromophenyl)
  • PubChem. Methyl 2-(2-bromophenyl)
  • MySkinRecipes. Methyl 2-(2-bromophenyl)
  • Cenmed Enterprises. Methyl 2-(3-bromophenyl)
  • Google Patents.
  • Supporting Information. Deoxygenative C(sp2)
  • PubChem. Methyl 2-(4-bromophenyl)

Sources

Unlocking the Potential of Methyl 2-(2-bromophenyl)-2-oxoacetate: A Guide to Promising Research Areas

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document serves as a technical guide for exploring the vast synthetic and pharmacological potential of Methyl 2-(2-bromophenyl)-2-oxoacetate. This commercially available building block is uniquely primed for constructing complex molecular architectures due to the orthogonal reactivity of its core functional groups: an electrophilic α-ketoester and a versatile aryl bromide. We will dissect its reactivity, propose novel research trajectories, and provide actionable experimental frameworks for its application in medicinal chemistry and materials science.

Core Analysis: A Molecule of Strategic Opportunity

This compound (CAS No. 122394-38-1) is more than a simple reagent; it is a strategic platform.[1][2] The α-ketoester moiety is a powerful electrophile, susceptible to a range of nucleophilic attacks and condensation reactions. Simultaneously, the ortho-bromophenyl group serves as a handle for modern palladium-catalyzed cross-coupling reactions. This dual reactivity allows for a stepwise, controlled diversification, making it an ideal starting point for library synthesis and the development of novel chemical entities.[3]

Part 1: Research Area — Advanced Heterocyclic Synthesis

The 1,2-dicarbonyl nature of the α-ketoester is a classic and reliable precursor for the synthesis of a multitude of nitrogen-containing heterocycles, many of which are privileged scaffolds in drug discovery.[3][4]

Synthesis of Quinoxaline and Phenazine Derivatives

A primary research avenue is the condensation of this compound with ortho-phenylenediamines. This reaction proceeds readily under mild acidic or thermal conditions to yield 2-(2-bromobenzoyl)quinoxaline derivatives.

Scientific Rationale: The resulting quinoxaline core is a common motif in pharmacologically active compounds. The retained bromo-substituent is a critical feature, acting as a secondary point of diversification for subsequent cross-coupling reactions. This two-step sequence—condensation followed by cross-coupling—enables the creation of complex, three-dimensional structures from simple starting materials.

Experimental Protocol: Synthesis of 2-(2-bromobenzoyl)quinoxaline

  • Reagent Preparation: Dissolve this compound (1.0 eq) in ethanol or acetic acid in a round-bottom flask.

  • Addition of Diamine: Add o-phenylenediamine (1.05 eq) to the solution.

  • Reaction: Stir the mixture at room temperature or heat gently to 60 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Isolation: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.

  • Purification: Wash the collected solid with cold ethanol and dry under vacuum. If necessary, recrystallize from a suitable solvent like ethanol or purify by column chromatography.

Proposed Expansion to Other Heterocycles

This condensation strategy can be expanded to other binucleophiles, representing a significant area for new research.

  • Benzodiazepines: Reaction with o-aminobenzylamines could yield novel benzodiazepine scaffolds.

  • Thiazoles: Condensation with thioamides can provide access to substituted thiazole derivatives.

  • Imidazoles: The Radziszewski reaction with ammonia and an aldehyde could be explored for the synthesis of tri-substituted imidazoles.

G cluster_0 Heterocycle Synthesis Workflow A This compound C Quinoxaline Derivative A->C Condensation E Benzodiazepine Scaffold A->E Condensation G Thiazole Derivative A->G Condensation B o-Phenylenediamine B->C D o-Aminobenzylamine D->E F Thioamide F->G

Caption: Potential routes to key heterocyclic cores.

Part 2: Research Area — Ortho-Functionalization via Cross-Coupling

The carbon-bromine bond is a linchpin for introducing molecular complexity. Modern palladium-catalyzed cross-coupling reactions offer a robust and versatile toolkit for this purpose. The products of these reactions can be used directly or subjected to the heterocyclic synthesis reactions described in Part 1.

C-C Bond Formation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most reliable method for forming C(sp²)-C(sp²) bonds. Reacting this compound with a wide array of commercially available boronic acids or esters can introduce new aryl, heteroaryl, or vinyl groups.

Scientific Rationale: This strategy allows for the systematic probing of the steric and electronic requirements of a target protein pocket. By varying the boronic acid, researchers can fine-tune properties like solubility, lipophilicity, and target engagement.

Experimental Protocol: General Suzuki-Miyaura Coupling

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the boronic acid partner (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (like dioxane, toluene, or DME) and water.

  • Reaction: Heat the mixture under an inert atmosphere (Argon or Nitrogen) at 80-100 °C for 2-16 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

C-N Bond Formation: Buchwald-Hartwig Amination

This reaction is paramount for synthesizing anilines and their derivatives, which are prevalent in medicinal chemistry.

Scientific Rationale: Introducing nitrogen-containing groups can impart basicity, improve pharmacokinetic profiles, and provide hydrogen bond donors/acceptors for molecular recognition. This opens a direct path to precursors for anti-inflammatory and antimicrobial agents.[5]

G cluster_1 Cross-Coupling Diversification Start This compound Suzuki R-B(OH)₂ (Suzuki Coupling) Start->Suzuki Pd cat., Base Buchwald R₂-NH (Buchwald-Hartwig) Start->Buchwald Pd cat., Base Sonogashira R-C≡CH (Sonogashira Coupling) Start->Sonogashira Pd/Cu cat., Base Prod_CC Aryl/Vinyl Substituted Product Suzuki->Prod_CC Prod_CN Aniline Derivative Buchwald->Prod_CN Prod_Calkyne Alkynyl Derivative Sonogashira->Prod_Calkyne

Caption: Key cross-coupling reactions for ortho-functionalization.

Part 3: Research Area — Application in Drug Discovery & Materials Science

The synthetic versatility of this compound makes it an ideal launchpad for discovery campaigns.

Workflow for Novel Kinase Inhibitor Discovery

Many FDA-approved kinase inhibitors are built upon substituted heterocyclic cores. A logical and high-impact research program would involve a diversity-oriented synthesis approach.

Proposed Workflow:

  • Library Generation: Synthesize a focused library of compounds by combining the strategies from Parts 1 and 2. For example, create a matrix of 10 different quinoxalines (from 10 phenylenediamines) and couple each with 10 different boronic acids via Suzuki coupling.

  • High-Throughput Screening (HTS): Screen the 100-compound library against a panel of therapeutically relevant kinases (e.g., EGFR, Abl, ALK).

  • Hit-to-Lead Optimization: For active "hits," conduct further medicinal chemistry to establish a Structure-Activity Relationship (SAR) and optimize for potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Hypothetical Screening Data Summary

Compound IDSynthesis RouteTarget KinaseIC₅₀ (nM)
MBO-Q-Ph Quinoxaline + Phenylboronic AcidKinase A850
MBO-Q-Py Quinoxaline + Pyridineboronic AcidKinase A75
MBO-B-An Benzodiazepine + Aniline (Buchwald)Kinase B1,200
MBO-Q-Fu Quinoxaline + Furanboronic AcidKinase A110
Development of Photolabile Protecting Groups and Fluorescent Probes

The 2-oxoacetate structure is related to photoremovable groups. The ortho-bromo position offers a site to attach a fluorophore or a molecule of interest. Research could focus on synthesizing novel photolabile protecting groups where irradiation cleaves the molecule, releasing a payload. This has applications in controlled drug release and cell biology studies.

Conclusion and Strategic Outlook

This compound is a commercially available reagent of significant strategic value. Its true potential lies not in a single application, but in its use as a central hub for generating molecular diversity. The most promising research areas involve the synergistic application of its dual reactivity: first, leveraging the aryl bromide for core functionalization via cross-coupling, and second, using the α-ketoester for the construction of high-value heterocyclic systems. This approach provides a rapid, efficient, and modular route to novel compounds with high potential for applications in drug discovery, diagnostics, and materials science.

References

  • MySkinRecipes. (n.d.). This compound.
  • Google Patents. (n.d.). Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
  • PubChem. (n.d.). This compound.
  • Supporting Information. (n.d.).
  • PubChem. (n.d.). Methyl 2-(4-bromophenyl)-2-oxoacetate.
  • National Center for Biotechnology Information. (n.d.). New compounds: derivatives of methyl 2-aminoacetyl-4,5-dimethoxyphenylacetate.
  • Semantic Scholar. (n.d.). The Reactions of a-Bromo Ketones with Primary Amines.
  • PubMed Central. (2022). Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][1][3]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent.
  • Chemsrc. (n.d.). This compound.
  • Rasayan Journal of Chemistry. (2021). SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][3][7] OXAZIN-4-YL) ACETATE DERIV.

Sources

A Comprehensive Guide to the Nomenclature of Methyl 2-(2-bromophenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Precise Nomenclature in Chemical Research

Methyl 2-(2-bromophenyl)-2-oxoacetate is a versatile bifunctional building block in organic synthesis, particularly valued in medicinal chemistry and drug discovery. Its structure, featuring an α-ketoester moiety and a functionalizable aryl bromide, makes it a key precursor for a wide array of complex molecular architectures and heterocyclic systems.[1][2][3] Given its utility, a thorough understanding of its nomenclature is essential for clear communication, accurate literature searching, and unambiguous procurement.

This technical guide provides an in-depth analysis of the various synonyms, systematic names, and identifiers for this compound. By clarifying the origins and contexts of these different names, this document aims to equip researchers, chemists, and drug development professionals with the knowledge to navigate the chemical literature and supplier databases with confidence and precision.

Primary Nomenclature and Chemical Structure

The most widely accepted and systematically correct name for this compound is This compound . This name is derived following the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC).

  • Parent Chain: The core is an acetate group (-CH2COO-) where the methyl group (CH3-) forms the ester.

  • Substitution: At the alpha-position (C2) of the acetate, there is an oxo group (=O), making it an "oxoacetate".

  • Aryl Group: Also at C2, a 2-bromophenyl group is attached.

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Synonyms and Identifiers: A Comprehensive Listing

In practice, a single chemical can be referred to by numerous names and codes. This is due to different naming conventions, historical context, and the need for unique identifiers in databases. Understanding these synonyms is crucial for comprehensive literature reviews and sourcing.

Systematic and Semi-Systematic Synonyms

These names are derived from chemical structure rules but may differ slightly from the primary IUPAC name. They are often encountered in chemical databases and older literature.

  • Methyl (2-bromophenyl)(oxo)acetate : This is a common and equally valid synonym.[4]

  • Methyl 2-bromophenylglyoxylate : The term "glyoxylate" refers to the salt or ester of glyoxylic acid (oxoacetic acid), providing a concise alternative name.[5]

  • (2-Bromophenyl)-oxoacetic acid methyl ester : This name emphasizes the parent acid ("oxoacetic acid") and its methyl ester form.[5]

  • Benzeneacetic acid, 2-bromo-alpha-oxo-, methyl ester : This name treats the molecule as a derivative of "benzeneacetic acid".[5]

  • Methyl 2-bromo-a-oxobenzeneacetate : A variation of the above, using "a" instead of "alpha".[5]

Database and Supplier Identifiers

Unique identifiers are essential for unambiguously referencing a chemical in databases, regulatory submissions, and commercial transactions.

Identifier TypeIdentifierSource / Context
CAS Registry Number 122394-38-1Chemical Abstracts Service; the most common unique identifier.[5]
PubChem CID 10890094PubChem Compound Identification number.[5]
DSSTox Substance ID DTXSID50447325EPA's Distributed Structure-Searchable Toxicity Database.[5]
MDL Number MFCD18206246Identifier from the former MDL Information Systems database.[5]
Nikkaji Number J2.171.088AIdentifier from the Japan Chemical Substance Dictionary.[5]
InChIKey SCPBADGYTPFIQF-UHFFFAOYSA-NHashed version of the IUPAC International Chemical Identifier.[5]

Physicochemical Properties

A summary of key computed and experimental properties is provided below for reference in experimental design and safety assessment.

PropertyValueSource
Molecular Formula C₉H₇BrO₃PubChem[5]
Molecular Weight 243.05 g/mol PubChem[4][5]
Canonical SMILES COC(=O)C(=O)C1=CC=CC=C1BrPubChem[5]
Topological Polar Surface Area 43.4 ŲPubChem[5]
Hydrogen Bond Acceptors 3ChemScene[4]
Rotatable Bonds 2ChemScene[4]
Storage Room temperature, dryMySkinRecipes[1]

Context in Synthesis and Application

The utility of this compound as a synthetic intermediate is a primary driver of its relevance. Its dual reactivity allows it to be a cornerstone in the construction of various heterocyclic systems with significant biological activity.

Role as a Key Intermediate

This compound is a valuable building block in medicinal chemistry.[2] The α-ketoester group readily participates in condensation and cyclization reactions, while the aryl bromide provides a handle for further diversification via cross-coupling reactions (e.g., Suzuki, Heck).[3] This dual functionality is highly prized in the development of compound libraries for drug discovery programs. It is particularly used in the synthesis of:

  • Anti-inflammatory agents[1]

  • Antimicrobial agents[1]

  • Quinoxalines and hydantoins, which are important scaffolds in pharmaceuticals[2][6]

  • Fluorescent probes and photolabile protecting groups[1]

Representative Synthetic Workflow

While multiple synthetic routes exist, a common approach involves the esterification of the corresponding carboxylic acid. Understanding the synthesis provides context for potential impurities and related compounds that might be encountered.

G start 2-Bromophenylacetic acid process Esterification (Reflux) start->process reagent1 Methanol (CH3OH) Catalytic H2SO4 reagent1->process product Methyl 2-(2-bromophenyl)acetate process->product Intermediate Product[7] oxidation Oxidation Step (e.g., with SeO2 or KMnO4) product->oxidation final_product This compound oxidation->final_product Final Product

Sources

A Researcher's Comprehensive Guide to the Safe Handling of Methyl 2-(2-bromophenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of Methyl 2-(2-bromophenyl)-2-oxoacetate (CAS No. 122394-38-1). The information herein is synthesized from authoritative safety data sheets, chemical resistance databases, and toxicological information to ensure scientific integrity and promote a culture of safety in the laboratory.

Understanding the Hazard Profile: More Than Just an Irritant

This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

While these statements provide a clear warning, a deeper understanding of the underlying toxicology is crucial for fostering a proactive safety mindset. As a brominated aromatic compound, its irritant properties likely stem from its ability to react with biological macromolecules. The electrophilic nature of the alpha-keto ester functionality can lead to covalent modification of proteins and other nucleophiles on the skin, in the eyes, and within the respiratory tract, triggering an inflammatory response. Chronic exposure, even at low levels, should be avoided as the long-term toxicological properties of this specific compound are not well-documented.[2]

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to this compound is through robust engineering controls.

  • Chemical Fume Hood: All handling of the solid compound and its solutions must be conducted in a properly functioning chemical fume hood.[3][4] This is critical to prevent the inhalation of fine powders or vapors, which can cause respiratory irritation.[1]

  • Ventilated Enclosures: For weighing the solid, a ventilated balance enclosure or a dedicated area within a fume hood should be used to contain airborne particles.[5]

The causality is straightforward: by containing the chemical at the source, we minimize its concentration in the laboratory environment, thereby reducing the risk of inhalation and dermal exposure.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

While engineering controls are paramount, a comprehensive PPE strategy is mandatory for all personnel handling this compound.

Eye and Face Protection
  • Safety Goggles: ANSI-certified (Z87) chemical splash goggles are required at all times to protect against accidental splashes.[3]

  • Face Shield: When there is a significant risk of splashing, such as during transfer of larger quantities or when reacting the compound, a face shield should be worn in addition to safety goggles.

Skin Protection
  • Gloves: The selection of appropriate gloves is critical due to the compound's classification as a skin irritant. Standard nitrile gloves have been shown to have breakthrough times of less than an hour for similar chlorinated aromatic compounds and are therefore not recommended for prolonged contact.[6]

    • Recommended: Viton or butyl rubber gloves offer superior protection against halogenated aromatic compounds.[6] It is imperative to consult the glove manufacturer's specific chemical resistance data.

    • Double Gloving: For added protection, consider wearing two pairs of compatible gloves.

    • Glove Changes: Gloves should be changed immediately if contamination is suspected and, in any case, every two hours during continuous use.[7]

  • Lab Coat: A knee-length laboratory coat with long sleeves is required to protect street clothes and skin from contamination.

The following table summarizes glove compatibility for halogenated aromatic compounds, providing a basis for informed selection.

Glove MaterialResistance to Halogenated AromaticsBreakthrough Time (General)Recommendation for this compound
NitrilePoor< 1 hour[6]Not recommended for prolonged use; suitable for brief, incidental contact only.
LatexPoorVariable, generally poorNot Recommended
NeopreneFair> 1 hourAcceptable for short-duration tasks with no risk of immersion.
Butyl RubberGood> 4 hoursRecommended
VitonExcellent> 4 hours[6]Highly Recommended
Respiratory Protection

When engineering controls are not sufficient to maintain exposure below permissible limits, respiratory protection is necessary. A NIOSH-approved respirator with an organic vapor cartridge is appropriate. A full respiratory protection program, including fit-testing, is required under such circumstances.

Chemical Reactivity and Incompatibilities: Preventing Unforeseen Reactions

This compound's reactivity is centered around its alpha-keto ester functionality.

  • Hydrolysis: The ester is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid and methanol.[8][9] This reaction can be rapid, and contact with strong acids or bases should be avoided unless it is a desired transformation.[8]

  • Nucleophiles: The electrophilic carbonyl carbons can react with a variety of nucleophiles.[10] This reactivity is fundamental to its use in synthesis but also highlights the need to avoid unintended contact with nucleophilic reagents.

  • Oxidizing Agents: Avoid contact with strong oxidizing agents, as these can lead to vigorous and potentially exothermic reactions.

  • Thermal Decomposition: While specific data for this compound is unavailable, the thermal decomposition of brominated aromatic compounds can release hazardous substances such as hydrogen bromide and other brominated hydrocarbons.[11][12][13]

Standard Operating Procedures: A Step-by-Step Approach to Safety

Handling and Use
  • Preparation: Before starting any work, ensure the fume hood is functioning correctly and all necessary PPE is available and in good condition. Line the work area with absorbent bench paper.[14]

  • Weighing: If weighing the solid, do so in a ventilated enclosure or within the fume hood. Use anti-static measures if necessary to prevent powder dispersal.[7]

  • Dissolving/Dispensing: When making solutions, add the solid to the solvent slowly to avoid splashing. Keep containers closed when not in use.

  • Post-Handling: After handling, decontaminate the work area with an appropriate solvent (e.g., isopropanol) and dispose of all contaminated materials as hazardous waste. Wash hands thoroughly with soap and water.

Storage
  • Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[15]

  • Segregate from incompatible materials such as strong acids, bases, and oxidizing agents.

  • Store below eye level.[3]

Spill Management
  • Evacuate: Alert others in the area and evacuate if the spill is large or in a poorly ventilated space.

  • Control: If safe to do so, prevent the spread of the spill using absorbent materials.

  • Personal Protection: Don appropriate PPE, including respiratory protection if necessary.

  • Cleanup (Small Spill): For small spills, carefully cover with an inert absorbent material (e.g., vermiculite, sand). Sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.[3]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Reporting: Report all spills to the appropriate safety personnel.

Waste Disposal
  • All waste containing this compound, including contaminated PPE and absorbent materials, must be disposed of as hazardous chemical waste.

  • As a halogenated organic compound, it should be collected in a designated, labeled waste container for halogenated organics.[6][8] Do not mix with non-halogenated waste streams to facilitate proper disposal.[8]

First Aid: Immediate Actions in Case of Exposure

Immediate and appropriate first aid is crucial in mitigating the effects of exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[16]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Visualizing Safe Workflows

Experimental Workflow Diagram

The following diagram illustrates a safe workflow for handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE (Goggles, Lab Coat, Viton/Butyl Gloves) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_area Prepare Work Area (Absorbent Liner) prep_hood->prep_area handling_weigh Weigh Solid in Ventilated Enclosure prep_area->handling_weigh handling_solution Prepare Solution in Hood handling_weigh->handling_solution handling_reaction Conduct Reaction in Hood handling_solution->handling_reaction cleanup_decon Decontaminate Work Area & Glassware handling_reaction->cleanup_decon cleanup_waste Segregate Halogenated Waste cleanup_decon->cleanup_waste cleanup_ppe Doff & Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash G cluster_routes cluster_actions exposure Exposure Occurs eye Eye Contact exposure->eye skin Skin Contact exposure->skin inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion flush_eye Flush with water for 15+ min eye->flush_eye wash_skin Wash with soap & water for 15+ min skin->wash_skin fresh_air Move to Fresh Air inhalation->fresh_air rinse_mouth Rinse Mouth (Do NOT induce vomiting) ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention flush_eye->seek_medical wash_skin->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical

Caption: Immediate first aid actions following exposure to the compound.

References

  • Lorkiewicz, P., et al. (2021). Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters. Communications Biology, 4(951).
  • Mikatavage, M., Que Hee, S. S., & Ayer, H. E. (1984). Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials. American Industrial Hygiene Association Journal, 45(9), 617-621.
  • Duke University. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders.
  • Szczegot, K., et al. (2007). Influence of brominated flame retardant thermal decomposition products on HALS. Polymer Degradation and Stability, 92(11), 2051-2057.
  • Zabłocka-Słowińska, K., & Płaczkowska, S. (2008). [Toxicity of selected brominated aromatic compounds]. Postepy higieny i medycyny doswiadczalnej (Online), 62, 46-52.
  • Syracuse University. (n.d.). Irritants.
  • Altarawneh, M., & Dlugogorski, B. Z. (2018). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of the Energy Institute, 92(3), 551-572.
  • Altarawneh, M., & Dlugogorski, B. Z. (2019). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Progress in Energy and Combustion Science, 70, 1-37.
  • University of Michigan-Dearborn. (n.d.). Irritant Chemicals.
  • LibreTexts Chemistry. (2022). 21.6: Chemistry of Esters.
  • Borucka, M., et al. (2023). Products of thermal decomposition of brominated polymer flame retardants. Central Institute for Labour Protection - National Research Institute.
  • MSDS Europe. (n.d.). Hazard statements.
  • Vreven, T., & Morokuma, K. (2003). Hydration and Hydrolysis of α-Oxo Carboxylic Acid Derivatives and Conjugate Addition to α,β-Unsaturated Carbonyl Compounds: A Density Functional Study. The Journal of Organic Chemistry, 68(16), 6139-6147.
  • The Organic Chemistry Tutor. (2019). mechanism of ester hydrolysis. [Video]. YouTube. [Link]
  • University of California, San Diego. (n.d.). Hand Protection Chemical Resistance Guide.
  • Wikipedia. (n.d.). GHS hazard statements.
  • Borucka, M., et al. (2023). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 101, 1-6.
  • ResearchGate. (n.d.). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry.
  • All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times.
  • University of Wisconsin-Madison. (n.d.). Protective Gloves Index.
  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
  • Safe Work Australia. (n.d.). Work Health and Safety Regulations: Classification and labelling for workplace hazardous chemicals.
  • BradyID.com. (n.d.). GHS Precautionary Statements - List and Codes.
  • University of California, Berkeley. (n.d.). GLOVE SELECTION CHART.
  • SHIELD Scientific. (n.d.). Understanding the EU Chemical Permeation Standard: A Guide to Glove Protection.
  • Wikipedia. (n.d.). Bromine.
  • University of Pittsburgh. (n.d.). Chemical Resistance Chart.
  • PubChem. (n.d.). This compound.
  • MDPI. (2024). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks.
  • Ghorbani-HasanSaraei, A., et al. (2022). Decontamination technologies for medicinal and aromatic plants: A review. Food Science & Nutrition, 10(1), 1-15.
  • Google Patents. (n.d.). Method for purifying a bromine compound.
  • Google Patents. (n.d.). Purification of liquid bromine contaminated with organic impurities.
  • Food and Chemical Toxicology. (2023). Toxicological evaluation of brominated vegetable oil in Sprague Dawley rats.
  • Cole-Parmer. (n.d.). Chemical Compatibility Database.
  • Birnbaum, L. S., & Staskal, D. F. (2004). Brominated flame retardants: cause for concern?. Environmental health perspectives, 112(1), 9–17.
  • Chemsrc. (n.d.). This compound.
  • Löffler, D., et al. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Microorganisms, 9(7), 1445.
  • PubChem. (n.d.). Methyl 2-(4-bromophenyl)-2-oxoacetate.

Sources

Discovery and history of Methyl 2-(2-bromophenyl)-2-oxoacetate.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 2-(2-bromophenyl)-2-oxoacetate: Synthesis, Properties, and Applications

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key intermediate in synthetic organic chemistry and drug discovery. We will delve into its chemical characteristics, explore established and theoretical synthetic pathways, and discuss its applications as a versatile building block for more complex molecules.

Introduction and Core Characteristics

This compound, with the CAS Number 122394-38-1, is a keto ester that serves as a valuable reagent in medicinal chemistry and materials science.[1][2] Its structure, featuring a bromine-substituted phenyl ring attached to a methyl glyoxylate moiety, offers multiple reaction sites for further chemical transformations.[1] This dual reactivity makes it an important precursor for synthesizing a variety of heterocyclic compounds, including anti-inflammatory and antimicrobial agents.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, reaction setup, and purification.

PropertyValueSource
CAS Number 122394-38-1[2]
Molecular Formula C₉H₇BrO₃[1][3]
Molecular Weight 243.05 g/mol [1][2]
Density 1.5±0.1 g/cm³[4]
Boiling Point 310.9±25.0 °C at 760 mmHg[4]
Storage Room temperature, dry conditions[1]

Historical Context and Evolution of Synthesis

While a singular "discovery" paper for this compound is not prominently documented in the chemical literature, its emergence is intrinsically linked to the broader development of synthetic methodologies for α-keto esters. The synthesis of this class of compounds has been an area of active research, driven by their utility as intermediates.

Historically, the preparation of phenylglyoxylic acid esters involved methods such as the oxidation of mandelic acid derivatives or the reaction of methyloxalyl chloride with benzene in the presence of a Lewis acid.[5] Another classical approach involves the hydrolysis and subsequent esterification of benzoyl cyanides.[6]

More contemporary and efficient methods have since been developed, providing higher yields and greater substrate scope. These modern approaches are generally applicable to the synthesis of substituted phenylglyoxylates like this compound.

Synthetic Methodologies and Mechanistic Considerations

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. Below, we detail a plausible and commonly employed synthetic strategy.

Oxidation of a Substituted Acetophenone Derivative

A robust and frequently utilized method for the synthesis of α-keto esters is the oxidation of the corresponding acetophenone.[7] This transformation can be effectively achieved using selenium dioxide (SeO₂) in a suitable solvent system.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Product 2-bromoacetophenone 2-Bromoacetophenone target_molecule This compound 2-bromoacetophenone->target_molecule Oxidation & Esterification SeO2 Selenium Dioxide (SeO₂) SeO2->target_molecule Pyridine Pyridine (solvent) Pyridine->target_molecule Methanol Methanol (esterification) Methanol->target_molecule

Caption: Synthetic pathway from 2-bromoacetophenone.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromoacetophenone (1.0 equivalent) in pyridine.

  • Addition of Oxidant: To this solution, add selenium dioxide (1.5 equivalents).

  • Heating: Heat the reaction mixture at 110 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture to remove selenium byproduct. The resulting intermediate, 2-bromophenylglyoxal, is then esterified.

  • Esterification: The crude glyoxal is dissolved in methanol. A catalytic amount of a strong acid (e.g., sulfuric acid) is added, and the mixture is refluxed.

  • Purification: After esterification, the methanol is removed under reduced pressure. The residue is taken up in an organic solvent, washed with aqueous bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography.

Causality of Experimental Choices:

  • Selenium Dioxide: SeO₂ is a specific and effective oxidizing agent for converting activated methylenes adjacent to a carbonyl group into a new carbonyl group, thus forming the α-dicarbonyl intermediate.

  • Pyridine: Pyridine serves as a solvent and a mild base to facilitate the reaction and prevent the formation of undesirable side products.

  • Acid-catalyzed Esterification: The use of a strong acid catalyst protonates the carboxylic acid intermediate (formed from any over-oxidation or hydration), making it more electrophilic and susceptible to nucleophilic attack by methanol.

Applications in Research and Drug Development

The strategic placement of the bromine atom and the keto-ester functionality makes this compound a versatile intermediate in the synthesis of more complex molecular architectures.

Heterocyclic Synthesis

The compound is a valuable precursor for the synthesis of various heterocyclic systems. The ketone and ester groups can participate in cyclization reactions with binucleophiles to form rings, while the bromo-substituent allows for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce further molecular diversity.

Intermediate in Bioactive Molecules

This compound is employed as a key building block in the development of novel pharmaceutical agents.[1] Its derivatives have been explored for their potential as anti-inflammatory and antimicrobial compounds.[1] The core structure can be found in more complex molecules that are designed to interact with specific biological targets. For instance, related bromophenyl-containing structures are integral to potent drug candidates like Macitentan, an endothelin receptor antagonist.[8] The principles of using such building blocks are also seen in the development of kinase inhibitors for cancer therapy.[9]

G start This compound intermediate Functionalized Intermediate start->intermediate Chemical Modification pharma Pharmaceuticals (e.g., Anti-inflammatories) intermediate->pharma Biological Screening probes Fluorescent Probes intermediate->probes Photophysical Studies heterocycles Heterocyclic Scaffolds intermediate->heterocycles Cyclization Reactions

Caption: Applications of this compound.

Conclusion

This compound stands as a testament to the enabling power of well-designed chemical intermediates. While its own history is interwoven with the broader progress of organic synthesis, its utility in constructing complex and biologically relevant molecules is clear. The synthetic routes and applications discussed herein provide a foundation for researchers and drug development professionals to leverage the potential of this versatile compound in their own scientific endeavors.

References

  • Vertex AI Search. Synthesis of 2-bromomethylphenylglyoxylic acid methyl ester O-methyl oxime.
  • MySkinRecipes. This compound.
  • PubChem. This compound | C9H7BrO3 | CID 10890094.
  • ChemicalBook. METHYL 2-(2-BROMOPHENYL)ACETATE synthesis.
  • Chemsrc. This compound | CAS#:122394-38-1.
  • PubChem. Methyl 2-(2-bromophenyl)acetate | C9H9BrO2 | CID 8063364.
  • Wikipedia. Methyl 2-bromoacetate.
  • Google Patents. Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
  • Supporting Information. General procedure for the synthesis of aromatic α-ketoesters.
  • ChemScene. 122394-38-1 | this compound.
  • O'Donovan, R. DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE.
  • Google Patents. CN101774914A - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
  • PubChem. Methyl 2-(4-bromophenyl)-2-oxoacetate | C9H7BrO3 | CID 11218741.
  • Google Patents. EP0140454A2 - Process for forming esters of glyoxylic acids.
  • Google Patents. US4596885A - Process for the preparation of phenylglyoxylic acid esters.
  • Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861.
  • Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735.

Sources

A Technical Guide to the Thermochemical Properties of Methyl 2-(2-bromophenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(2-bromophenyl)-2-oxoacetate is a significant intermediate in the synthesis of various pharmaceutical and bioactive molecules.[1] A thorough understanding of its thermochemical properties is paramount for process safety, reaction optimization, and computational modeling in drug development. This guide provides a comprehensive overview of the key thermochemical parameters for this compound, outlining both established experimental methodologies for their determination and the application of computational chemistry for accurate prediction. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from related compounds and theoretical frameworks to offer a robust scientific foundation for its thermochemical characterization.

Introduction: The Significance of Thermochemical Data

The thermochemical properties of a compound, such as its enthalpy of formation, heat capacity, and enthalpy of vaporization, are fundamental to understanding its stability and reactivity. For a molecule like this compound, which is utilized in complex organic syntheses, this data is critical for:

  • Process Safety and Hazard Analysis: Predicting the heat release of reactions is essential for preventing thermal runaways in industrial-scale synthesis.

  • Reaction Optimization: Understanding the thermodynamics of reaction pathways allows for the selection of optimal conditions to maximize yield and minimize byproducts.

  • Computational Modeling: Accurate thermochemical data is necessary for the parameterization of computational models used in drug design and mechanistic studies.

This guide will delve into the methodologies for acquiring these crucial data points, providing both theoretical background and practical considerations.

Synthesis and Physicochemical Properties

This compound (C₉H₇BrO₃) is a keto ester that serves as a versatile building block in organic synthesis.[1]

A general synthesis of a related compound, methyl 2-(2-bromophenyl)acetate, involves the Fischer esterification of 2-bromophenylacetic acid with methanol using a catalytic amount of sulfuric acid.[2] While not the exact target molecule, this illustrates a common synthetic route for related structures.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₇BrO₃[3]
Molecular Weight 243.05 g/mol [3]
Boiling Point 310.9 ± 25.0 °C at 760 mmHg[4]
Density 1.5 ± 0.1 g/cm³[4]

Experimental Determination of Thermochemical Properties

Enthalpy of Combustion and Formation via Combustion Calorimetry

The standard molar enthalpy of formation (ΔfH°) is a cornerstone of thermochemical data. For many organic compounds, it is determined indirectly from the experimentally measured enthalpy of combustion (ΔcH°) using a bomb calorimeter.[5]

Experimental Protocol: Static Bomb Combustion Calorimetry

  • Sample Preparation: A precise mass of high-purity this compound is pressed into a pellet.

  • Calorimeter Setup: The pellet is placed in a crucible inside a high-pressure vessel (the "bomb"). A known amount of water is added to the bomb to ensure the final products are in their standard states. The bomb is then sealed and pressurized with pure oxygen.

  • Combustion: The bomb is submerged in a precisely measured volume of water in an insulated container (calorimeter). The sample is ignited electrically.

  • Temperature Measurement: The temperature change of the water in the calorimeter is meticulously recorded.

  • Calculation: The heat released by the combustion reaction (q) is calculated using the formula q = CΔT, where C is the heat capacity of the calorimeter system and ΔT is the temperature change.[6][7][8]

  • Correction and Standardization: Corrections are made for the heat of ignition and the formation of nitric acid from residual nitrogen. The energy of combustion is then used to calculate the standard molar enthalpy of combustion.

  • Hess's Law Application: The standard molar enthalpy of formation is then calculated using Hess's Law, by combining the experimental enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HBr).

Caption: Workflow for determining the enthalpy of formation using combustion calorimetry.

Enthalpy of Vaporization

The enthalpy of vaporization (ΔvapH) is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure. This is a crucial parameter for distillation and purification processes.

Experimental Protocol: Correlation Gas Chromatography

A powerful method for determining the enthalpy of vaporization for esters is correlation gas chromatography.[9]

  • Column and Standards: A capillary gas chromatography column is used. A series of standards with known vaporization enthalpies are selected.

  • Isothermal Runs: The retention times of the standards and the target compound (this compound) are measured at several different isothermal column temperatures.

  • Data Analysis: A plot of the natural logarithm of the retention time versus the reciprocal of the absolute temperature (a van't Hoff plot) is created for each compound.

  • Correlation: The vaporization enthalpy of the target compound is determined by correlating its retention behavior with that of the standards.

Heat Capacity

Heat capacity (Cp) is the amount of heat that must be added to a unit mass of a substance to cause a one-unit change in its temperature.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: A small, precisely weighed sample of this compound is hermetically sealed in an aluminum pan. An empty pan is used as a reference.

  • DSC Measurement: The sample and reference pans are placed in the DSC instrument. They are heated at a constant rate over a defined temperature range.

  • Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Calculation: The heat capacity is calculated from the differential heat flow, the heating rate, and the sample mass.

Computational Thermochemistry: A Predictive Approach

In the absence of experimental data, high-level quantum chemical calculations can provide reliable predictions of thermochemical properties.[10][11] Composite methods like G3 and W1X-1 are particularly effective for this purpose.

Computational Workflow

  • Geometry Optimization: The 3D structure of this compound is optimized at a suitable level of theory (e.g., B3LYP/6-31G(d)).

  • Frequency Calculation: Vibrational frequencies are calculated to confirm the optimized structure is a true minimum on the potential energy surface and to obtain zero-point vibrational energy and thermal corrections.

  • Single-Point Energy Calculations: Higher-level single-point energy calculations are performed using larger basis sets to refine the electronic energy.

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is calculated using atomization or isodesmic reaction schemes, which help to cancel out systematic errors in the calculations.[12]

G A Initial Molecular Structure B Geometry Optimization A->B C Frequency Calculation B->C D Single-Point Energy Calculations C->D E Enthalpy of Formation Calculation D->E

Sources

Methodological & Application

Synthesis of Methyl 2-(2-bromophenyl)-2-oxoacetate from 2-bromobenzoyl chloride via Wolff Rearrangement

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

Methyl 2-(2-bromophenyl)-2-oxoacetate is a valuable α-keto ester intermediate in the synthesis of various biologically active compounds and complex molecular architectures.[1] This application note provides a comprehensive, field-proven protocol for the synthesis of this target molecule starting from 2-bromobenzoyl chloride. The methodology leverages the Arndt-Eistert reaction for homologation, which proceeds through the formation of an α-diazoketone intermediate, followed by a silver(I) oxide-catalyzed Wolff rearrangement.[2] The resulting ketene is subsequently trapped with methanol to yield the desired product. This guide offers in-depth mechanistic insights, a detailed step-by-step protocol, critical safety procedures for handling hazardous reagents, and methods for product characterization, designed for researchers in organic synthesis and drug development.

Introduction and Mechanistic Overview

The conversion of a carboxylic acid derivative to its one-carbon homologated ester is a cornerstone transformation in organic synthesis. The Arndt-Eistert synthesis provides a reliable method for this conversion, extending a carbon chain by a methylene group.[2][3] The core of this sequence is the Wolff rearrangement, a reaction in which an α-diazocarbonyl compound is converted into a ketene with the concurrent loss of dinitrogen gas and a 1,2-rearrangement.[4][5]

The overall synthetic strategy involves three key stages:

  • α-Diazoketone Formation: 2-Bromobenzoyl chloride is treated with diazomethane. The nucleophilic carbon of diazomethane attacks the electrophilic carbonyl carbon of the acyl chloride. The subsequent elimination of a chloride ion forms a diazonium salt intermediate. A second equivalent of diazomethane acts as a base to deprotonate this intermediate, yielding the α-diazoketone and generating methyl chloride and nitrogen gas as byproducts.[6][7]

  • Wolff Rearrangement: The α-diazoketone undergoes rearrangement to a ketene. While this can be achieved thermally or photochemically, catalysis with a silver(I) salt, such as silver(I) oxide (Ag₂O), is often preferred.[8] The catalyst significantly lowers the reaction temperature, minimizing the formation of side products that can occur at elevated temperatures.[8] The mechanism involves the extrusion of dinitrogen gas and a 1,2-migration of the 2-bromophenyl group to the adjacent carbon, forming the highly reactive ketene intermediate.[4][9]

  • Nucleophilic Trapping: The ketene is not isolated due to its high reactivity.[4] Instead, it is trapped in situ by a weakly acidic nucleophile. In this protocol, methanol serves as the nucleophile, attacking the electrophilic carbonyl carbon of the ketene to produce the final product, this compound.[2]

Reaction Mechanism Diagram

reaction_mechanism start 2-Bromobenzoyl Chloride diazomethane1 + Diazomethane (2 equiv.) - CH3Cl, -N2, -HCl start->diazomethane1 intermediate1 α-Diazoketone Intermediate diazomethane1->intermediate1 rearrangement Wolff Rearrangement (Ag2O catalyst, Heat) - N2 intermediate1->rearrangement intermediate2 Ketene Intermediate rearrangement->intermediate2 methanol + Methanol (Solvent) intermediate2->methanol product Methyl 2-(2-bromophenyl) -2-oxoacetate methanol->product

Caption: Overall reaction mechanism for the synthesis.

Critical Safety Precautions

This protocol involves highly hazardous materials. A thorough risk assessment must be completed before commencing any work.

  • Diazomethane (CH₂N₂): Diazomethane is extremely toxic and potentially explosive . It is a severe irritant to the skin, eyes, and respiratory system. It is also a potent carcinogen.

    • All operations involving diazomethane must be conducted in a well-ventilated chemical fume hood with a blast shield.

    • Use specialized, smooth-surfaced glassware (no ground glass joints) to prevent friction that could trigger an explosion. Fire-polished joints are recommended.

    • Do not expose diazomethane solutions to strong light, rough surfaces, or high temperatures.

    • Always keep the diazomethane solution cold (in an ice bath).

    • To destroy excess diazomethane, slowly add acetic acid until the yellow color disappears and nitrogen evolution ceases.

  • 2-Bromobenzoyl chloride: This compound is corrosive and a lachrymator.[10][11] It causes severe skin burns and eye damage.[12][13] It reacts with water to liberate toxic gas.[10]

    • Handle only in a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles with a face shield.[10][11]

    • Avoid contact with water and moisture.[12][14]

  • General Precautions: Ensure emergency equipment, including a safety shower, eyewash station, and appropriate fire extinguisher, is readily accessible.

Experimental Protocol

This protocol is designed for a 10 mmol scale. Adjust quantities accordingly for different scales.

Materials and Equipment
Reagent/MaterialFormulaMW ( g/mol )CAS No.Amount (Scale: 10 mmol)Properties
2-Bromobenzoyl chlorideC₇H₄BrClO219.467154-66-72.195 g (1.31 mL)d = 1.679 g/mL; Corrosive, Lachrymator[15]
Diazomethane Solution in EtherCH₂N₂42.04334-88-3~25 mmol in ~80 mLExtremely Toxic, Explosive
Silver(I) OxideAg₂O231.7420667-12-3~116 mg (0.5 mmol, 5 mol%)Light-sensitive
Methanol (Anhydrous)CH₃OH32.0467-56-150 mLFlammable, Toxic
Diethyl Ether (Anhydrous)(C₂H₅)₂O74.1260-29-7150 mLFlammable, Peroxide-former
Saturated Sodium BicarbonateNaHCO₃84.01144-55-8As neededAqueous solution
BrineNaCl58.447647-14-5As neededSaturated aqueous solution
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9As neededDrying agent

Equipment:

  • Flame-dried, two-neck round-bottom flask (250 mL) with fire-polished joints

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Blast shield

  • Rotary evaporator

  • Glassware for extraction and purification

Step-by-Step Procedure
Experimental Workflow Diagram

workflow A Step 1: Setup Dissolve 2-bromobenzoyl chloride in ether. Cool to 0 °C. B Step 2: Diazoketone Formation Slowly add diazomethane solution at 0 °C. Stir for 2-3 hours. A->B C Step 3: Quench Excess Diazomethane Carefully add acetic acid dropwise until yellow color fades. B->C D Step 4: Wolff Rearrangement Add methanol and Ag2O catalyst. Warm to RT, then reflux. C->D E Step 5: Work-up Cool, filter through Celite. Wash with NaHCO3 and brine. D->E F Step 6: Purification Dry organic layer (MgSO4). Concentrate and purify via chromatography. E->F G Final Product This compound F->G

Caption: A visual guide to the experimental workflow.

  • Preparation of the α-Diazoketone:

    • In a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-bromobenzoyl chloride (10 mmol, 2.195 g) in 50 mL of anhydrous diethyl ether.

    • Cool the flask to 0 °C using an ice-water bath.

    • Slowly add a cold (0 °C) ethereal solution of diazomethane (~25 mmol) dropwise from the dropping funnel over 30-45 minutes with gentle stirring. The addition of excess diazomethane is necessary to neutralize the HCl generated during the reaction.[6] A persistent yellow color indicates an excess of diazomethane.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2-3 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting acyl chloride is consumed.

  • Wolff Rearrangement and Methanol Trapping:

    • Once the formation of the diazoketone is complete, carefully quench the excess diazomethane by adding glacial acetic acid dropwise until the yellow color disappears and gas evolution ceases. Perform this step slowly to control the rate of nitrogen release.

    • To the crude diazoketone solution, add anhydrous methanol (50 mL) followed by silver(I) oxide (0.5 mmol, ~116 mg).

    • Allow the mixture to warm to room temperature and then gently reflux (approx. 40-45 °C) for 1-2 hours. The reaction progress can be monitored by the evolution of nitrogen gas and TLC analysis, observing the disappearance of the diazoketone spot.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the suspension through a pad of Celite® to remove the silver catalyst and wash the pad with diethyl ether.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound as an oil or low-melting solid.

Characterization and Data Analysis

The identity and purity of the final product should be confirmed using standard analytical techniques.

Analysis TechniqueExpected Results for this compound[16]
¹H NMR (CDCl₃)δ ~7.8-7.3 (m, 4H, Ar-H), δ ~3.9 (s, 3H, OCH₃) ppm.
¹³C NMR (CDCl₃)δ ~185 (C=O, ketone), ~162 (C=O, ester), ~135-127 (Ar-C), ~53 (OCH₃) ppm.
IR (neat)ν ~1735 cm⁻¹ (C=O, ester), ~1690 cm⁻¹ (C=O, ketone), ~1590, 1470 cm⁻¹ (C=C, aromatic).
Mass Spec. (ESI+)Expected m/z for C₉H₇BrO₃: [M+H]⁺ ≈ 242.96, [M+Na]⁺ ≈ 264.95.

For precise quantification during process development or quality control, methods such as HPLC-UV or GC-FID can be developed and validated.[17]

Conclusion

This application note details a reliable and scalable protocol for the synthesis of this compound from 2-bromobenzoyl chloride. By employing a silver-catalyzed Wolff rearrangement, this method provides a controlled and efficient pathway to this important α-keto ester intermediate. Strict adherence to the outlined safety protocols, particularly concerning the handling of diazomethane, is paramount for the successful and safe execution of this synthesis.

References

  • Organic Chemistry Portal. (n.d.). Wolff-Rearrangement.
  • Wikipedia. (2023, December 2). Wolff rearrangement.
  • J&K Scientific LLC. (2021, March 9). Wolff Rearrangement.
  • Aurigene Pharmaceutical Services. (2012). An Efficient and Practical Synthesis of Aryl and Hetaryl α-Keto Esters. Synthesis, 44(02), 283-289.
  • Slideshare. (n.d.). Wolff.
  • AK Lectures. (n.d.). Wolff Rearrangement.
  • MDPI. (2019). An Effective Stereo-Controllable Synthesis of Aryl-Keto α-Amino Acids and Their Derivatives. Molecules, 24(19), 349.
  • Royal Society of Chemistry. (2022). Borane promoted aryl transfer reaction for the synthesis of α-aryl functionalised β-hydroxy and β-keto esters. Organic & Biomolecular Chemistry, 20, 4579-4583.
  • Organic Chemistry Portal. (n.d.). α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation.
  • Sciencemadness.org. (2018, December 18). synthesis of 2-bromobenzoyl chloride.
  • ResearchGate. (2025, August 6). One-pot efficient synthesis of aryl α-keto esters from aryl-ketones.
  • Chemistry Stack Exchange. (2020, July 26). Reaction of acyl chlorides with diazomethane and silver(I) oxide.
  • Japan Science and Technology Agency. (n.d.). Supporting Information.
  • Wikipedia. (2023, April 19). Nierenstein reaction.
  • Google Patents. (n.d.). CN106957237B - A method of synthesis bromfenac sodium.
  • Google Patents. (n.d.). CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
  • PubChem. (n.d.). This compound.
  • Master Organic Chemistry. (2025, June 22). Diazomethane (CH2N2).

Sources

Application Note: A Detailed Protocol for the Synthesis of Aryl Keto Esters via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The Friedel-Crafts acylation stands as a cornerstone of organic synthesis, providing a robust method for the formation of carbon-carbon bonds to aromatic systems.[1][2] This application note provides a comprehensive, in-depth technical guide for the synthesis of aryl keto esters, a critical class of intermediates in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven experimental protocols, and discuss critical parameters that influence reaction outcomes, such as regioselectivity and yield. This guide is designed to equip researchers with the necessary knowledge to successfully implement and adapt this versatile reaction for their specific synthetic needs.

Introduction: The Enduring Relevance of Friedel-Crafts Acylation

Developed in 1877 by Charles Friedel and James Crafts, the Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction that introduces an acyl group onto an aromatic ring.[2][3] The resulting aryl ketones are pivotal structural motifs in a vast array of biologically active molecules.[1] Specifically, the synthesis of aryl keto esters via this method offers a strategic advantage in drug discovery. The bifunctional nature of these molecules, possessing both a ketone for further modification and an ester group, allows for the generation of diverse compound libraries for screening and lead optimization.[1]

A key advantage of the Friedel-Crafts acylation over its alkylation counterpart is the avoidance of poly-substitution. The electron-withdrawing nature of the newly introduced acyl group deactivates the aromatic ring, rendering it less susceptible to further acylation.[3][4] Additionally, the acylium ion intermediate is resonance-stabilized and does not undergo the problematic carbocation rearrangements often observed in Friedel-Crafts alkylation.[5][6]

Mechanistic Insights: The "Why" Behind the Protocol

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Friedel-Crafts acylation proceeds through a well-defined series of steps:

  • Formation of the Acylium Ion: The reaction is initiated by the interaction of a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), with an acylating agent, such as an acyl chloride or anhydride. The Lewis acid coordinates to the halogen or oxygen of the acylating agent, facilitating the cleavage of the carbon-halogen or carbon-oxygen bond to generate a highly electrophilic, resonance-stabilized acylium ion.[2][5][7]

  • Electrophilic Attack: The electron-rich π-system of the aromatic ring acts as a nucleophile, attacking the electrophilic acylium ion. This step results in the formation of a non-aromatic carbocation intermediate, often referred to as a sigma complex or arenium ion, and temporarily disrupts the aromaticity of the ring.[2]

  • Deprotonation and Restoration of Aromaticity: A weak base, typically the tetrachloroaluminate ion (AlCl₄⁻) formed in the initial step, abstracts a proton from the carbon atom bearing the new acyl group. This deprotonation step restores the aromaticity of the ring, yielding the final aryl ketone product.[1][2]

  • Catalyst Complexation and Regeneration: The product ketone, being a Lewis base, forms a stable complex with the Lewis acid catalyst.[3] This necessitates the use of stoichiometric or even excess amounts of the catalyst. The catalyst is regenerated during the aqueous workup, which hydrolyzes the complex.[3][8]

Friedel_Crafts_Acylation_Mechanism reagents Arene (Ar-H) + Acyl Chloride (RCOCl) + AlCl₃ acylium_formation Formation of Acylium Ion [R-C=O]⁺ + AlCl₄⁻ reagents->acylium_formation Step 1 sigma_complex Sigma Complex Formation (Arenium Ion) acylium_formation->sigma_complex Step 2 (Electrophilic Attack) deprotonation Deprotonation sigma_complex->deprotonation Step 3 product_complex Product-Catalyst Complex [Ar-COR·AlCl₃] deprotonation->product_complex workup Aqueous Workup product_complex->workup Step 4 product Aryl Keto Ester (Ar-COR) workup->product

Caption: Generalized mechanism of Friedel-Crafts acylation.

Experimental Protocol: Synthesis of a Model Aryl Keto Ester

This protocol details the synthesis of 4-(4-methoxyphenyl)-4-oxobutanoic acid, a representative aryl keto ester, via the acylation of anisole with succinic anhydride.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesEquivalents
Anisole108.145.41 g (5.5 mL)0.0501.0
Succinic Anhydride100.075.00 g0.0501.0
Anhydrous Aluminum Chloride (AlCl₃)133.3414.67 g0.1102.2
Dichloromethane (DCM), anhydrous-50 mL--
Concentrated Hydrochloric Acid (HCl)-20 mL--
Crushed Ice-~100 g--
Saturated Sodium Bicarbonate (NaHCO₃)-As needed--
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed--
Hexane/Ethyl Acetate-For chromatography--

Safety Precautions:

  • Aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[9]

  • Dichloromethane is a suspected carcinogen. Handle in a well-ventilated fume hood.[9]

  • Concentrated hydrochloric acid is highly corrosive and can cause severe burns.[10] Always wear appropriate PPE.

  • The reaction can be exothermic.[11]

Reaction Setup and Procedure

Experimental_Workflow setup 1. Assemble Dry Glassware (3-neck RBF, condenser, dropping funnel) reagents 2. Charge RBF with AlCl₃ and DCM setup->reagents cooling 3. Cool to 0-5 °C (Ice Bath) reagents->cooling addition1 4. Add Succinic Anhydride cooling->addition1 addition2 5. Dropwise Addition of Anisole in DCM addition1->addition2 reaction 6. Stir at 0-5 °C, then RT (Monitor by TLC) addition2->reaction workup 7. Quench with Ice/HCl reaction->workup extraction 8. Extract with DCM workup->extraction washing 9. Wash with NaHCO₃ and Brine extraction->washing drying 10. Dry over Na₂SO₄ washing->drying purification 11. Purify by Column Chromatography drying->purification

Caption: Step-by-step experimental workflow for Friedel-Crafts acylation.

  • Glassware Preparation: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride), and a dropping funnel. Ensure all glassware is oven-dried to prevent moisture from deactivating the catalyst.[9]

  • Reagent Addition: In a fume hood, charge the round-bottom flask with anhydrous aluminum chloride (14.67 g, 0.110 mol) and anhydrous dichloromethane (30 mL).

  • Cooling: Cool the suspension to 0-5 °C using an ice-water bath.

  • Substrate Addition: Carefully add succinic anhydride (5.00 g, 0.050 mol) to the cooled suspension in portions, ensuring the temperature remains below 10 °C.

  • Arene Addition: Dissolve anisole (5.41 g, 0.050 mol) in 20 mL of anhydrous dichloromethane and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature at 0-5 °C.

  • Reaction Progression: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional hour, then allow it to warm to room temperature and stir for another 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

Workup and Purification
  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice (~100 g) and concentrated hydrochloric acid (20 mL).[1] This step hydrolyzes the aluminum chloride complex and neutralizes any remaining catalyst.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 50 mL portions of dichloromethane.[1]

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (until effervescence ceases) and then with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the pure aryl keto ester.[1] Alternatively, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be employed.[10]

Factors Influencing Regioselectivity and Yield

The success of a Friedel-Crafts acylation hinges on several critical factors:

  • Substituent Effects: The electronic nature of substituents on the aromatic ring significantly impacts both reactivity and regioselectivity. Electron-donating groups (e.g., -OCH₃, -CH₃) activate the ring, accelerating the reaction and directing acylation to the ortho and para positions.[12] Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) deactivate the ring and may prevent the reaction from occurring.[9] Strongly deactivating groups are generally incompatible with Friedel-Crafts reactions.

  • Steric Hindrance: Steric bulk on either the aromatic substrate or the acylating agent can influence the regiochemical outcome. Acylation often favors the less sterically hindered para position over the ortho position.[13]

  • Catalyst Choice and Stoichiometry: While AlCl₃ is the most common catalyst, other Lewis acids such as FeCl₃, BF₃, and ZnCl₂ can also be used, sometimes offering milder reaction conditions.[13] As the ketone product complexes with the Lewis acid, a stoichiometric amount of the catalyst is generally required for complete conversion.[3]

  • Solvent and Temperature: The choice of solvent can impact the reaction. Common solvents include dichloromethane, nitrobenzene, and carbon disulfide. The reaction temperature is also a crucial parameter; while some reactions proceed at room temperature, others may require cooling to control exothermicity or heating to drive the reaction to completion.[9]

Conclusion

The Friedel-Crafts acylation is a powerful and reliable method for the synthesis of aryl keto esters, which are valuable intermediates in pharmaceutical and materials science research. By understanding the underlying mechanism and carefully controlling key experimental parameters, researchers can effectively utilize this reaction to construct complex molecular architectures. The detailed protocol and insights provided in this application note serve as a robust starting point for the successful implementation of Friedel-Crafts acylation in the laboratory.

References

  • Ventura College Organic Chemistry Lab.
  • BenchChem.
  • Andonian, A.
  • BYJU'S.
  • Wikipedia. Friedel–Crafts reaction. [Link]
  • Chemistry Steps.
  • Organic Chemistry Portal.
  • Sigma-Aldrich.
  • Dehghan, G. et al.
  • Organic Chemistry Portal.
  • University of Michigan.
  • Ghasemi, H. et al.
  • Master Organic Chemistry. EAS Reactions (3)
  • Organic Syntheses.
  • KPU Pressbooks. 4.7 Friedel–Crafts Reactions – Organic Chemistry II. [Link]
  • Li, Y. et al.
  • Zhang, T. et al.
  • Scribd.
  • Ghasemi, H. et al.
  • Gore, P. H.
  • ResearchGate.
  • Kim, H. Y. et al.
  • Uicker, J. D. et al.
  • LibreTexts Chemistry. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
  • Wilkinson, M. C. “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. [Link]
  • Master Organic Chemistry.
  • Organic Chemistry Tutor. Friedel-Crafts Acylation; Reductions of Aryl Ketones. [Link]
  • Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. [Link]

Sources

Application Notes: Methyl 2-(2-bromophenyl)-2-oxoacetate as a Versatile Building Block for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of three key components: a warhead that binds a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2] The rational design and synthesis of effective PROTACs hinge on the availability of versatile chemical building blocks that enable systematic exploration of the structure-activity relationship (SAR).

This document introduces Methyl 2-(2-bromophenyl)-2-oxoacetate as a high-potential, yet underexplored, building block for the synthesis of novel PROTACs. Its unique bifunctional nature, combining an aryl bromide handle with an α-ketoester moiety, offers medicinal chemists a powerful tool for constructing diverse PROTAC architectures.

Part 1: Chemical Properties and Synthetic Potential

This compound (CAS No. 122394-38-1) is a stable, readily available chemical intermediate.[3][4][5] Its utility in PROTAC synthesis stems from the orthogonal reactivity of its two key functional groups.

Table 1: Physicochemical Properties of this compound [3][6]

PropertyValue
CAS Number 122394-38-1
Molecular Formula C₉H₇BrO₃
Molecular Weight 243.05 g/mol
Appearance Not specified (typically off-white to yellow solid)
Purity ≥97%
Storage Room temperature
The Aryl Bromide: A Handle for Cross-Coupling

The 2-bromophenyl group is a classic and reliable functional group for palladium-catalyzed cross-coupling reactions. This allows for the strategic attachment of the building block to either a POI ligand or a linker element. Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are mainstays in pharmaceutical synthesis, providing robust and high-yielding methods for forming C-C and C-N bonds.[7][8][9][10] This versatility enables the incorporation of a wide array of chemical moieties, crucial for optimizing the ternary complex formation required for PROTAC efficacy.

The α-Ketoester: A Versatile Chemical Hub

The α-ketoester functionality is a valuable motif in medicinal chemistry, known for its diverse reactivity.[11][12][13] It can serve multiple roles in a synthetic strategy:

  • Nucleophilic Addition: The ketone can undergo nucleophilic addition, allowing for the introduction of various functional groups.

  • Ester Hydrolysis/Amidation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted directly to an amide, providing a key attachment point for a linker or an E3 ligase ligand.[14]

  • Heterocycle Formation: α-Ketoesters are well-known precursors for the synthesis of a wide range of heterocyclic compounds, which can serve as novel warheads or rigidifying elements within the PROTAC linker.[15]

dot graph "Synthetic_Potential" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Main Building Block BB [label="this compound", fillcolor="#F1F3F4", pos="0,2!"];

// Functional Groups FG1 [label="Aryl Bromide", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-2.5,0!"]; FG2 [label="α-Ketoester", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="2.5,0!"];

// Reactions from Aryl Bromide R1 [label="Suzuki Coupling", fillcolor="#FBBC05", pos="-4,-2!"]; R2 [label="Buchwald-Hartwig Amination", fillcolor="#FBBC05", pos="-2,-2!"]; R3 [label="Sonogashira Coupling", fillcolor="#FBBC05", pos="-0,-2!"];

// Reactions from alpha-Ketoester R4 [label="Amide Coupling", fillcolor="#34A853", pos="2,-2!"]; R5 [label="Heterocycle Synthesis", fillcolor="#34A853", pos="4,-2!"];

// Connections BB -> FG1 [label=" features"]; BB -> FG2 [label=" features"]; FG1 -> R1; FG1 -> R2; FG1 -> R3; FG2 -> R4; FG2 -> R5; } endom Caption: Key reactive sites of this compound.

Part 2: Application Protocol - Hypothetical Synthesis of a BRD4-Targeting PROTAC

To illustrate the utility of this compound, we present a hypothetical, yet chemically sound, protocol for the synthesis of a novel PROTAC targeting the BET bromodomain protein BRD4, a well-validated cancer target.[16] This protocol will utilize the building block to create a novel warhead and link it to a ligand for the von Hippel-Lindau (VHL) E3 ligase.[17][18][19]

Overall Synthetic Strategy

The strategy involves a convergent synthesis. First, the this compound building block is elaborated into a novel BRD4-binding warhead via a Suzuki coupling. In a separate pathway, a VHL ligand is prepared with a linker terminating in a boronic acid pinacol ester. The two fragments are then joined in a final Suzuki coupling reaction.

dot graph "PROTAC_Synthesis_Workflow" { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Start1 [label="Methyl 2-(2-bromophenyl)\n-2-oxoacetate", fillcolor="#F1F3F4"]; Step1 [label="Step 1: Suzuki Coupling\n(Warhead Elaboration)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="Elaborated Warhead\n(Aryl Bromide)", fillcolor="#FBBC05"]; Start2 [label="VHL Ligand Precursor", fillcolor="#F1F3F4"]; Step2 [label="Step 2: Linker Attachment &\nBoronic Ester Formation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Intermediate2 [label="VHL-Linker-B(pin)", fillcolor="#FBBC05"]; Step3 [label="Step 3: Final Suzuki Coupling\n(Fragment Condensation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FinalProduct [label="Final BRD4-VHL PROTAC", shape=ellipse, fillcolor="#FFFFFF"];

// Edges Start1 -> Step1; Step1 -> Intermediate1; Start2 -> Step2; Step2 -> Intermediate2; Intermediate1 -> Step3; Intermediate2 -> Step3; Step3 -> FinalProduct; } endom Caption: Convergent synthetic workflow for a hypothetical PROTAC.

Detailed Experimental Protocols

Disclaimer: This is a proposed protocol and requires optimization. Standard laboratory safety procedures should be followed at all times.

Step 1: Elaboration of the Warhead via Suzuki Coupling

This step attaches a moiety known to have affinity for the BRD4 bromodomain. For this example, we will couple it with 4-methoxyphenylboronic acid.

  • To a flame-dried round-bottom flask, add:

    • This compound (1.0 eq)

    • 4-methoxyphenylboronic acid (1.2 eq)

    • Palladium(II) acetate (0.05 eq)

    • SPhos (0.10 eq)

    • Potassium phosphate (K₃PO₄), tribasic (3.0 eq)

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous 1,4-dioxane and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield Methyl 2-(2-(4-methoxyphenyl)phenyl)-2-oxoacetate .

Step 2: Preparation of VHL-Linker-B(pin)

This involves attaching a suitable PEG linker to a known VHL ligand and converting the terminal functional group to a boronic acid pinacol ester. This is a multi-step process, and for brevity, we refer to established literature procedures for synthesizing VHL ligands with linker attachment points.[18][20][21] The final step would be the conversion of a terminal bromide or alkyne on the linker to a boronic ester using reagents like bis(pinacolato)diboron.

Step 3: Final Fragment Condensation

This step couples the elaborated warhead with the VHL-linker fragment.

  • To a flame-dried microwave vial, add:

    • The elaborated warhead from Step 1 (1.0 eq)

    • The VHL-Linker-B(pin) from Step 2 (1.1 eq)

    • Pd(dppf)Cl₂ (0.1 eq)

    • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Evacuate and backfill the vial with argon or nitrogen.

  • Add anhydrous DMF or a similar high-boiling solvent.

  • Heat the reaction in a microwave reactor at 100-140 °C for 30-90 minutes, or alternatively, heat conventionally at 90-110 °C for 6-18 hours. Monitor by LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final PROTAC molecule by preparative reverse-phase HPLC to achieve high purity (>98%).

Part 3: Conclusion and Future Directions

This compound offers a unique and powerful combination of reactive handles for the synthesis of novel PROTACs. The aryl bromide allows for robust and versatile cross-coupling chemistry, while the α-ketoester provides a gateway for linker attachment, warhead modification, or the construction of entirely new heterocyclic scaffolds.[7][22] The proposed synthetic protocol highlights one of many potential pathways where this building block can accelerate the discovery of new protein degraders. Researchers in drug discovery are encouraged to explore its utility in their synthetic campaigns to access novel chemical space and develop next-generation therapeutics. The development of new ligands for E3 ligases like Cereblon (CRBN) and VHL is an active area of research, and versatile building blocks are essential for these efforts.[23][24][25][26]

References

  • Villemure, E., Wang, Y., et al. Tactics and Strategies for the Synthesis of Cereblon Ligands. Synthesis, 2024. [Link]
  • Villemure, E., Wang, Y., et al. Tactics and Strategies for the Synthesis of Cereblon Ligands. Semantic Scholar. [Link]
  • ResearchGate.
  • ResearchGate. A Facile Synthesis of Ligands for the von Hippel–Lindau E3 Ligase. [Link]
  • ResearchGate. Tactics and Strategies for the Synthesis of Cereblon Ligands. [Link]
  • National Institutes of Health. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. [Link]
  • CP Lab Safety. Methyl 2-(2-bromophenyl)
  • Chemsrc. Methyl 2-(2-bromophenyl)
  • ResearchGate. Synthetic routes (A)
  • PubMed. Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines. [Link]
  • ResearchGate. Methods to synthesise CRBN binders. [Link]
  • PubMed Central. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. [Link]
  • Royal Society of Chemistry. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine pro. [Link]
  • PubChem. Methyl 2-(2-bromophenyl)
  • Journal of Chemical and Pharmaceutical Research.
  • National Institutes of Health. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC)
  • MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters. [Link]
  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
  • SciELO. Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. [Link]
  • PubMed Central. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. [Link]
  • ACS Omega.
  • Google Patents.
  • MDPI.
  • Royal Society of Chemistry. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]
  • ChemRxiv.
  • YouTube. Advancing Drug Discovery with PROTAC Building Blocks. [Link]
  • OUCI. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs)
  • Supporting Inform
  • PubChem. Methyl 2-(2-bromophenyl)

Sources

Application Notes and Protocols: Methyl 2-(2-bromophenyl)-2-oxoacetate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Methyl 2-(2-bromophenyl)-2-oxoacetate

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful development of novel therapeutic agents. This compound emerges as a highly versatile and valuable building block, uniquely equipped with multiple reactive sites that can be orthogonally functionalized. Its α-ketoester moiety serves as a potent electrophile for a variety of condensation and cyclization reactions, while the bromine atom on the phenyl ring provides a handle for sophisticated cross-coupling chemistries. This dual reactivity profile allows for the construction of a diverse array of complex molecular scaffolds, particularly nitrogen-containing heterocycles, which are a cornerstone of many biologically active molecules.[1] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for the synthesis of key intermediates and a discussion of their potential in drug discovery.

Physicochemical Properties

A clear understanding of the physicochemical properties of a starting material is crucial for its effective use in synthesis.

PropertyValueReference
Molecular Formula C₉H₇BrO₃
Molecular Weight 243.05 g/mol
CAS Number 122394-38-1
Appearance Likely a liquid or low-melting solidInferred from related compounds
Storage Room temperature, in a dry environment[1]

Core Application: Synthesis of 3-(2-bromophenyl)quinoxalin-2(1H)-one

A primary and highly valuable application of this compound is in the synthesis of quinoxalinone derivatives. The quinoxaline scaffold is a prominent feature in a multitude of pharmacologically active compounds, exhibiting a broad range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The reaction of an α-ketoester with o-phenylenediamine is a classic and efficient method for constructing the quinoxalinone ring system.

Reaction Causality and Mechanistic Insight

The synthesis of 3-(2-bromophenyl)quinoxalin-2(1H)-one from this compound and o-phenylenediamine proceeds through a well-established reaction pathway. The initial step involves the nucleophilic attack of one of the amino groups of o-phenylenediamine on the highly electrophilic α-keto carbon of the α-ketoester. This is followed by an intramolecular cyclization, where the second amino group attacks the ester carbonyl, leading to the formation of a tetrahedral intermediate. Subsequent dehydration drives the reaction towards the formation of the stable, aromatic quinoxalinone ring system. The use of an acid catalyst, such as acetic acid, can facilitate this process by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.

G cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_product Product start1 This compound step1 Nucleophilic attack of NH2 on α-keto group start1->step1 start2 o-Phenylenediamine start2->step1 step2 Intramolecular cyclization step1->step2 Formation of intermediate step3 Dehydration step2->step3 product 3-(2-bromophenyl)quinoxalin-2(1H)-one step3->product Aromatization

Figure 1: Reaction pathway for quinoxalinone synthesis.
Detailed Experimental Protocol: Synthesis of 3-(2-bromophenyl)quinoxalin-2(1H)-one

This protocol provides a step-by-step methodology for the synthesis of 3-(2-bromophenyl)quinoxalin-2(1H)-one.

Materials:

  • This compound (1.0 eq)

  • o-Phenylenediamine (1.0 eq)

  • Glacial Acetic Acid

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, reflux condenser)

  • Magnetic stirrer and heating mantle

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and o-phenylenediamine (1.0 eq) in a minimal amount of glacial acetic acid.

  • Reaction: Heat the reaction mixture to reflux with constant stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 4-6 hours.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Pour the cooled mixture into a beaker containing ice-cold water while stirring. A precipitate should form.

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any residual acetic acid, followed by a small amount of cold ethanol to remove non-polar impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford pure 3-(2-bromophenyl)quinoxalin-2(1H)-one.

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

Self-Validation: The purity of the final product should be assessed by melting point determination and spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The obtained data should be consistent with the expected structure of 3-(2-bromophenyl)quinoxalin-2(1H)-one.

Further Functionalization: The Suzuki-Miyaura Cross-Coupling Reaction

The bromine atom on the phenyl ring of 3-(2-bromophenyl)quinoxalin-2(1H)-one serves as a versatile handle for further molecular diversification through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful tool for this purpose, enabling the formation of a new carbon-carbon bond between the bromophenyl group and a wide variety of organoboron reagents.[3][4][5] This opens up a vast chemical space for the synthesis of novel quinoxalinone derivatives with potentially enhanced biological activities.

Causality in Catalysis: The Suzuki-Miyaura Cycle

The Suzuki-Miyaura reaction proceeds via a well-defined catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-(2-bromophenyl)quinoxalin-2(1H)-one, forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

G Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII_Br Ar-Pd(II)L2-Br OxAdd->PdII_Br Transmetal Transmetalation (R-B(OH)2, Base) PdII_Br->Transmetal PdII_R Ar-Pd(II)L2-R Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling.
General Protocol for Suzuki-Miyaura Coupling

This general protocol can be adapted for the coupling of 3-(2-bromophenyl)quinoxalin-2(1H)-one with various boronic acids.

Materials:

  • 3-(2-bromophenyl)quinoxalin-2(1H)-one (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 eq)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a Schlenk flask or a vial equipped with a magnetic stir bar, combine 3-(2-bromophenyl)quinoxalin-2(1H)-one (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl quinoxalinone derivative.

Medicinal Chemistry Relevance: Potential Biological Activities

The quinoxalinone scaffold and its derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1][2][6][7]

  • Anti-inflammatory and COX-2 Inhibitory Activity: Many heterocyclic compounds, including certain quinoxalinone derivatives, have been investigated as potential anti-inflammatory agents. A key mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. Selective inhibition of the COX-2 isoform is a desirable therapeutic strategy to reduce the gastrointestinal side effects associated with non-selective NSAIDs. The structural features of quinoxalinones make them promising candidates for the development of novel COX-2 inhibitors.

  • Anticancer Activity and Kinase Inhibition: The quinoxaline ring system is a common scaffold in a number of kinase inhibitors.[8] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. By designing and synthesizing a library of 3-arylquinoxalin-2(1H)-ones using the Suzuki-Miyaura coupling, it is possible to explore the structure-activity relationship (SAR) and identify potent and selective kinase inhibitors. For instance, derivatives could be designed to target specific kinases involved in cancer progression, such as c-Met.[8]

  • Other Potential Applications: Beyond anti-inflammatory and anticancer activities, quinoxaline derivatives have been reported to possess antimicrobial, antiviral, and antimalarial properties.[1][2] The ability to readily diversify the 3-(2-bromophenyl)quinoxalin-2(1H)-one core structure allows for the exploration of these and other therapeutic areas.

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry. Its application in the synthesis of 3-(2-bromophenyl)quinoxalin-2(1H)-one provides a straightforward entry into a class of heterocyclic compounds with significant therapeutic potential. The ability to further functionalize this intermediate via Suzuki-Miyaura cross-coupling opens the door to the creation of large and diverse chemical libraries for drug discovery programs targeting a range of diseases, including inflammatory disorders and cancer. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable synthetic tool in their quest for novel and improved medicines.

References

  • MySkinRecipes. (n.d.). This compound.
  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (2022). Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90.
  • Semantic Scholar. (2013). Pharmacological Profile of Quinoxalinone.
  • MDPI. (2022). Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90.
  • National Center for Biotechnology Information. (n.d.). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • ResearchGate. (n.d.). Representative biologically active 3‐substituted quinoxalin‐2(1H)‐one derivatives.
  • The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • PubMed. (2020). Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors.
  • PubMed. (2017). Quinoxaline: An insight into the recent pharmacological advances.
  • National Center for Biotechnology Information. (n.d.). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells.
  • Wiley Online Library. (n.d.). Preparation of kinase-biased compounds in the search for lead inhibitors of kinase targets.
  • National Center for Biotechnology Information. (n.d.). Using Imidazo[2,1-b][1][9][10]thiadiazol Skeleton to Design and Synthesize Novel MNK Inhibitors.
  • PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor.
  • MDPI. (n.d.). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades.

Sources

Application Note: Methyl 2-(2-bromophenyl)-2-oxoacetate as a Versatile Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl 2-(2-bromophenyl)-2-oxoacetate is a highly valuable and versatile building block in modern organic synthesis, particularly for the construction of diverse heterocyclic scaffolds. Its structure incorporates two key reactive functionalities: an α-ketoester and an ortho-bromine atom on the phenyl ring. The α-ketoester moiety readily participates in condensation and addition reactions, while the bromine atom serves as a crucial handle for subsequent intramolecular cyclization reactions, often mediated by transition metal catalysts like palladium.[1][2] This dual reactivity allows for the streamlined synthesis of complex heterocyclic systems, which are privileged structures in medicinal chemistry and materials science. This guide details proven applications and protocols for leveraging this reagent in the synthesis of quinoxalines and oxindoles.

Part 1: Synthesis of Quinoxaline Derivatives

Quinoxalines are a class of nitrogen-containing heterocycles that form the core of numerous pharmacologically active compounds, including anticancer and antimicrobial agents.[3][4] The classical and most straightforward synthesis of quinoxalines involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.[4][5] this compound serves as an excellent 1,2-dicarbonyl equivalent for this transformation.

Mechanistic Rationale

The reaction proceeds via a condensation mechanism. The more nucleophilic amine of the o-phenylenediamine attacks one of the carbonyl carbons of the α-ketoester. This is followed by an intramolecular cyclization where the second amine attacks the remaining carbonyl group, leading to a dihydroxydihydroquinoxaline intermediate. Subsequent dehydration drives the reaction to completion, affording the stable, aromatic quinoxaline ring system. The reaction is typically carried out in a protic solvent like ethanol at room temperature or with gentle heating to facilitate the dehydration step.[5]

Experimental Workflow: Quinoxaline Synthesis

The following diagram outlines the typical laboratory workflow for the synthesis of quinoxaline derivatives using this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents: - this compound - o-Phenylenediamine - Ethanol dissolve Dissolve reactants in Ethanol reagents->dissolve stir Stir at Room Temperature (monitor by TLC) dissolve->stir precipitate Precipitate product (e.g., add water) stir->precipitate filter Filter the solid precipitate->filter wash Wash with cold solvent filter->wash dry Dry under vacuum wash->dry product Characterize Product (NMR, MS, m.p.) dry->product

Caption: General workflow for quinoxaline synthesis.

Detailed Protocol: Synthesis of Methyl 2-(2-(2-bromophenyl)quinoxalin-3-yl)oxoacetate

This protocol is a representative example of the condensation reaction.

Materials:

  • This compound (1.0 eq)

  • o-Phenylenediamine (1.0 eq)

  • Ethanol (approx. 0.1 M solution)

  • Round-bottom flask

  • Magnetic stirrer

  • TLC plates (Silica gel 60 F254)

  • Filtration apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (e.g., 2.43 g, 10 mmol) and o-phenylenediamine (e.g., 1.08 g, 10 mmol).

  • Solvent Addition: Add ethanol (e.g., 100 mL) to the flask.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Isolation: Upon completion, the product often precipitates from the reaction mixture. If not, the volume of the solvent can be reduced under reduced pressure, or water can be added to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product under vacuum to yield the quinoxaline derivative as a crystalline solid.

Expected Results: The reaction typically proceeds in high yield (>90%) and provides a product of high purity without the need for column chromatography.

Starting MaterialProductTypical Yield
This compoundMethyl 2-(2-(2-bromophenyl)quinoxalin-3-yl)oxoacetate90-98%

Part 2: Synthesis of Oxindole Scaffolds

The oxindole core is a prominent feature in many natural products and synthetic drugs. The synthesis of substituted oxindoles, especially those with a quaternary center at the C3-position, is a significant challenge in organic chemistry.[2] this compound is an exceptional precursor for constructing these complex architectures via palladium-catalyzed intramolecular C-H functionalization or related cyclization strategies.[1][6]

Mechanistic Rationale

The synthesis of oxindoles from this precursor typically involves a two-stage process.

  • Formation of an Anilide Intermediate: The α-ketoester is first reacted with an aniline derivative. This can be an amidation reaction with the methyl ester or, more commonly, a reductive amination or other condensation to form an enamine or related intermediate.

  • Palladium-Catalyzed Intramolecular Cyclization: The crucial step is the intramolecular cyclization, which leverages the ortho-bromo substituent. A palladium(0) catalyst undergoes oxidative addition into the C-Br bond. The resulting arylpalladium(II) species then undergoes an intramolecular carbopalladation or a C-H activation/cyclization sequence to form the five-membered oxindole ring.[1] Reductive elimination regenerates the Pd(0) catalyst, completing the catalytic cycle. The choice of ligand and base is critical for high efficiency and selectivity.[1][2]

Logical Pathway: From Precursor to Oxindole

The following diagram illustrates the logical progression from the starting material to the final oxindole product, highlighting the key chemical transformations.

G start Methyl 2-(2-bromophenyl) -2-oxoacetate intermediate Anilide / Enamine Intermediate start->intermediate Condensation/ Amidation aniline Aniline Derivative aniline->intermediate product Substituted Oxindole intermediate->product Intramolecular C-H Functionalization catalyst Pd(0) Catalyst, Ligand, Base catalyst->product

Caption: Key steps in palladium-catalyzed oxindole synthesis.

Detailed Protocol: Synthesis of 3-Substituted Oxindoles

This protocol is a generalized procedure based on established palladium-catalyzed C-H functionalization methods.[1]

Materials:

  • Anilide precursor (synthesized from this compound and an appropriate amine) (1.0 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (e.g., 5 mol%)

  • A suitable phosphine ligand (e.g., 2-(Di-tert-butylphosphino)biphenyl, 10 mol%)

  • A base (e.g., Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃), 2-3 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or DMF)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Precursor Synthesis: Prepare the required N-aryl anilide or enamine intermediate from this compound and the desired aniline. This step is substrate-dependent and may require specific conditions.

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine the anilide precursor (1.0 eq), Pd(OAc)₂ (0.05 eq), the phosphine ligand (0.10 eq), and the base (2.5 eq).

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Seal the flask and heat the reaction mixture to the required temperature (typically 80-120 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Data Summary for Catalyst/Ligand Screening (Hypothetical): The efficiency of the cyclization is highly dependent on the reaction parameters.

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃Toluene11045
Pd(OAc)₂ (5)XPhos (10)K₃PO₄Dioxane10078
Pd(OAc)₂ (5) tBuXPhos (10) Cs₂CO₃ Toluene 110 92
Pd₂(dba)₃ (2.5)SPhos (10)Et₃NDMF9065

References

  • Miyata, R., et al. (2023). Selective Syntheses of Coumarin and Benzofuran Derivatives Using Phenols and γ-Methoxy-β-ketoesters. Chemical and Pharmaceutical Bulletin, 71(4), 285-290. [Link]
  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]
  • Padwa, A., et al. (2011). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 16(5), 3749-3788. [Link]
  • Trost, B. M., & Toste, F. D. (2003). Asymmetric Synthesis of Quaternary α-Aryl Stereocentres in Benzofuran-3(2H)-Ones Using Decarboxylative Asymmetric Allylic Alkylation. Journal of the American Chemical Society, 125(11), 3090-3100. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. [Link]
  • Li, J., et al. (2022). Synthesis of Spiroindenyl-2-Oxindoles through Palladium-Catalyzed Spirocyclization of 2-Bromoarylamides and Vinyl Bromides. Molecules, 27(19), 6548. [Link]
  • Al-Ghorbani, M., et al. (2015). Synthesis of some 2-(4-acetyl-5-aryl-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetate compounds. Journal of Saudi Chemical Society, 19(5), 532-537. [Link]
  • Hennessy, E. J., & Buchwald, S. L. (2003). Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C−H Functionalization. Journal of the American Chemical Society, 125(40), 12084-12085. [Link]
  • Taylor, A. M., Altman, R. A., & Buchwald, S. L. (2009). Palladium-Catalyzed Enantioselective α-Arylation and α-Vinylation of Oxindoles Facilitated by an Axially Chiral P-Stereogenic Ligand. Journal of the American Chemical Society, 131(29), 9900–9901. [Link]
  • El-Hashash, M. A., Rizk, S. A., & Ahmed, E. A. (2012). Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. American Journal of Chemistry, 2(1), 1-6. [Link]
  • Singh, S., & Singh, A. (2014). Novel quinoxaline derivatives: synthesis and structural studies. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 265-267. [Link]
  • Li, X., et al. (2008). Synthesis of (2-oxoindolin-3-ylidene)methyl acetates involving a C-H functionalization process. Organic Letters, 10(10), 1947-1950. [Link]
  • Zayed, M. F. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub. [Link]
  • Reddy, T. J., et al. (2019). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Letters in Organic Chemistry, 16(10), 769-780. [Link]
  • Shaik, F., & Pasha, M. A. (2016). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Journal of Applicable Chemistry, 5(4), 843-849. [Link]
  • Yakovlev, I. P., et al. (2018). Advanced palladium free approach to the synthesis of substituted alkene oxindoles via aluminum-promoted Knoevenagel reaction. RSC Advances, 8(63), 36247-36254. [Link]
  • Mamedov, V. A., et al. (2013). Progress in Quinoxaline Synthesis (Part 2). Progress in Heterocyclic Chemistry, 25, 77-121. [Link]

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with Methyl 2-(2-bromophenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of Methyl 2-(2-bromophenyl)-2-oxoacetate

This compound is a versatile bifunctional building block in modern organic synthesis. Its structure, featuring an α-ketoester moiety and an ortho-brominated phenyl ring, presents a unique opportunity for sequential or tandem reactions, making it a valuable precursor for the synthesis of a diverse array of complex molecules. The ortho-disposed bromo and ketoester functionalities can lead to the formation of various heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.[1]

Palladium-catalyzed cross-coupling reactions have revolutionized the art of bond-making, providing efficient and selective methods for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[2] These transformations are indispensable tools for researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of the application of palladium-catalyzed cross-coupling reactions to this compound, offering both mechanistic insights and detailed, field-proven protocols.

The inherent steric hindrance imparted by the ortho-ketoester group and the electronic properties of the substrate necessitate careful consideration of catalyst systems and reaction conditions. This document will delve into four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Heck reaction, Sonogashira coupling, and Buchwald-Hartwig amination, providing tailored guidance for their successful application with this specific substrate.

I. The Catalytic Heart: A Unified Mechanistic Overview

Palladium-catalyzed cross-coupling reactions, despite their varied applications, generally proceed through a common catalytic cycle involving the palladium center shuttling between its Pd(0) and Pd(II) oxidation states.[3] Understanding this fundamental cycle is paramount for troubleshooting and optimizing reactions.

Palladium Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation PdII_R_R R-Pd(II)L_n-R' Transmetal->PdII_R_R RedElim Reductive Elimination RedElim->Pd0 Product R-R' RedElim->Product R-X R-X R-X->OxAdd R'-M R'-M R'-M->Transmetal

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The cycle initiates with the oxidative addition of the organic halide (in our case, this compound) to a coordinatively unsaturated Pd(0) species. This is often the rate-limiting step and is influenced by the nature of the halide and the steric and electronic properties of the palladium catalyst's ligands. The subsequent step, transmetalation , involves the transfer of the nucleophilic partner's organic group (from an organoboron, organotin, or other organometallic reagent) to the palladium(II) center, displacing the halide. Finally, reductive elimination occurs, where the two coupled organic fragments are expelled from the palladium center, forming the desired new bond and regenerating the active Pd(0) catalyst to continue the cycle.

II. Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the low toxicity of the boron-containing byproducts.[4] This reaction is particularly well-suited for creating biaryl structures, which are prevalent in pharmaceuticals.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands are often employed. These ligands promote the oxidative addition step and facilitate the reductive elimination.[5] Catalyst systems based on Pd(OAc)₂ or Pd₂(dba)₃ with ligands like SPhos, XPhos, or RuPhos are excellent starting points.

  • Base: The base plays a crucial role in activating the boronic acid for transmetalation. A variety of bases can be used, with inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ being common. The choice of base can significantly impact the reaction rate and yield.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is a representative procedure adapted from established methods for sterically hindered aryl bromides.[5]

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.5 equiv.), and K₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • In a separate vial, under an inert atmosphere, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%). Add a small amount of anhydrous 1,4-dioxane and stir for 5-10 minutes to pre-form the catalyst.

  • Transfer the pre-formed catalyst solution to the Schlenk flask containing the reagents.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe. The final concentration of the aryl bromide should be around 0.1-0.2 M.

  • Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%)Readily available and effective precatalysts.
Ligand SPhos, XPhos, or RuPhos (2-10 mol%)Bulky, electron-rich ligands for hindered substrates.
Base K₂CO₃, K₃PO₄, or Cs₂CO₃ (2-3 equiv.)Activates the boronic acid for transmetalation.
Solvent Dioxane/H₂O, Toluene/H₂O, or DMF/H₂O (4:1 to 10:1)Biphasic system to dissolve all components.
Temperature 80-120 °CTo overcome the activation energy for oxidative addition.

III. Heck Reaction: Alkenylation of the Aryl Ring

The Heck reaction is a powerful method for the formation of carbon-carbon bonds between an aryl halide and an alkene.[6] This reaction is particularly useful for synthesizing substituted styrenes and cinnamates.

Causality Behind Experimental Choices:

  • Catalyst: Palladium(II) acetate is a commonly used and effective catalyst for the Heck reaction.[1] Ligandless conditions or the use of simple phosphine ligands like P(o-tol)₃ can be effective.

  • Base: An organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used to neutralize the HBr generated during the reaction.

  • Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are generally used.

Protocol: Heck Reaction of this compound with Styrene

This protocol is a representative procedure based on established methods for the Heck reaction of aryl bromides.[7][8]

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk tube, add this compound (1.0 equiv.), Pd(OAc)₂ (2 mol%), and P(o-tol)₃ (4 mol%).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous DMF, styrene (1.5 equiv.), and Et₃N (2.0 equiv.) via syringe.

  • Seal the tube and place it in a preheated oil bath at 100-120 °C.

  • Stir the reaction mixture vigorously and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂ (1-5 mol%)A common and effective precatalyst.
Ligand P(o-tol)₃ or PPh₃ (2-10 mol%) or ligandlessSimple phosphines are often sufficient.
Base Et₃N, DIPEA, or K₂CO₃ (1.5-2.5 equiv.)Neutralizes the generated acid.
Solvent DMF, NMP, or AcetonitrilePolar aprotic solvents are generally effective.
Temperature 100-140 °CHigher temperatures are often required.

IV. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to valuable aryl-alkyne structures.[9] This reaction typically employs a dual catalyst system of palladium and a copper(I) salt.

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(OAc)₂) and a copper(I) co-catalyst (e.g., CuI) is the classic Sonogashira system. The copper co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium center.[10]

  • Base: An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne and neutralize the generated acid.

  • Solvent: The reaction is typically carried out in a polar aprotic solvent like DMF or an amine solvent like triethylamine.

Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This protocol is a representative procedure adapted from established methods for the Sonogashira coupling of aryl bromides.[11]

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF, anhydrous)

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous THF and anhydrous Et₃N (typically a 2:1 ratio).

  • Add phenylacetylene (1.2 equiv.) via syringe.

  • Stir the reaction mixture at room temperature or gently heat to 40-60 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Palladium Source Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ (1-5 mol%)Standard and effective palladium catalysts.
Co-catalyst CuI (2-10 mol%)Facilitates the formation of the copper acetylide.
Base Et₃N or DIPEA (2-3 equiv. or as solvent)Acts as both a base and a solvent.
Solvent THF, DMF, or Et₃NTo dissolve the reactants and reagents.
Temperature Room temperature to 80 °COften proceeds under mild conditions.

V. Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines.[3] This reaction has found extensive use in the pharmaceutical industry due to the prevalence of the arylamine motif in drug molecules.[7]

Causality Behind Experimental Choices:

  • Catalyst and Ligand: Similar to the Suzuki-Miyaura coupling, sterically hindered and electron-rich biarylphosphine ligands are crucial for the successful amination of ortho-substituted aryl bromides. Ligands like XPhos, SPhos, and BrettPhos, in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂, are highly effective.[12]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate are commonly used.[13]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically employed.

Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol is a representative procedure based on established methods for the Buchwald-Hartwig amination of challenging aryl bromides.[14]

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene (anhydrous)

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk tube, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.6 mol%), and NaOt-Bu (1.4 equiv.).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous toluene, followed by this compound (1.0 equiv.) and morpholine (1.2 equiv.) via syringe.

  • Seal the tube and place it in a preheated oil bath at 80-110 °C.

  • Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂ (1-3 mol%)Common and effective palladium precursors.
Ligand XPhos, SPhos, or BrettPhos (2-6 mol%)Bulky ligands for sterically demanding substrates.
Base NaOt-Bu, LiHMDS, or Cs₂CO₃ (1.2-2.0 equiv.)Strong, non-nucleophilic base for amine deprotonation.
Solvent Toluene, Dioxane, or THFAnhydrous, aprotic solvent.
Temperature 80-110 °CTo facilitate the catalytic cycle.

VI. Intramolecular Applications: A Gateway to Heterocycles

A particularly intriguing application of these cross-coupling reactions with this compound is their potential for intramolecular cyclization to form valuable heterocyclic scaffolds, such as 3-substituted-2-oxoindoles.[15][16] For instance, a Buchwald-Hartwig amination with a primary amine, followed by in situ or subsequent cyclization, could provide a direct route to N-substituted oxindoles. Similarly, a Sonogashira coupling followed by an intramolecular cyclization could lead to other complex heterocyclic systems. The exploration of these intramolecular pathways represents a promising avenue for the efficient construction of molecules with potential biological activity.

Intramolecular_Cyclization Substrate This compound Coupling Palladium-Catalyzed Cross-Coupling (e.g., Amination) Substrate->Coupling Intermediate Coupled Intermediate Coupling->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Heterocyclic Product (e.g., 2-Oxoindole) Cyclization->Product

Figure 2: Conceptual workflow for the synthesis of heterocycles via intramolecular cyclization.

VII. Conclusion and Future Perspectives

This compound stands as a highly promising and versatile substrate for palladium-catalyzed cross-coupling reactions. The protocols and guidelines presented herein provide a solid foundation for researchers to explore its synthetic utility. The steric hindrance and electronic nature of the substrate demand careful selection of modern, sophisticated catalyst systems, particularly bulky and electron-rich phosphine ligands. The successful application of Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions opens up a vast chemical space for the synthesis of novel biaryls, styrenes, alkynes, and arylamines. Furthermore, the potential for intramolecular cyclizations to forge complex heterocyclic frameworks underscores the strategic importance of this building block in drug discovery and materials science. Future work will likely focus on the development of even more efficient and milder catalytic systems for these transformations, as well as the exploration of tandem and one-pot reaction sequences to further enhance synthetic efficiency.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023).
  • Analysis of a Buchwald-Hartwig amination: reaction for pharmaceutical production. (n.d.).
  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. (2016). Reaction Chemistry & Engineering.
  • Palladium-Catalyzed Synthesis of Aryl Ketones by Coupling of Aryl Bromides with an Acyl Anion Equivalent. (2007). Journal of the American Chemical Society.
  • Buchwald–Hartwig amination. (2024). In Wikipedia.
  • Copper-Catalyzed Cross-Coupling of Aryl-, Primary Alkyl-, and Secondary Alkylboranes with Heteroaryl Bromides. (n.d.). The Royal Society of Chemistry.
  • Nickel-Catalyzed Acylation of Aryl Bromides with Acyl Imidazoles. (n.d.). ChemRxiv.
  • Optimization of reaction conditions for the Suzuki-Miyaura coupling of... (n.d.). ResearchGate.
  • Synthesis of 3-substituted-2-oxoindole Analogues and Their Evaluation as Kinase Inhibitors, Anticancer and Antiangiogenic Agents. (2008). PubMed.
  • Palladium‐Catalyzed Carbonylative Cross‐Coupling of Aryl Iodides and Alkenyl Bromides with Benzyl Halides under Reductive Conditions. (n.d.). ResearchGate.
  • Heck Reaction. (n.d.). Organic Chemistry Portal.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Sonogashira coupling. (2024). In Wikipedia.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). National Institutes of Health.
  • Synthesis of 3-substituted 2-oxindole analogues and their evaluation as kinase inhibitors, anticancer and antiangiogenic agents. (n.d.). ResearchGate.
  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. (2015). SciSpace.
  • Pd(OAc)2 without added ligand as an active catalyst for Mizoroki–Heck reaction in aqueous media. (n.d.). RSC Publishing.
  • Heck reaction. (2024). In Wikipedia.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. (2014). National Institutes of Health.
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (2013). National Institutes of Health.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • Palladium-catalyzed synthesis of fluoreones from bis(2-bromophenyl)methanols. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Efficient Stille Cross-Coupling Reaction Using Aryl Chlorides or Bromides in Water. (n.d.). Scilit.
  • Synthesis of 3-substituted 2-oxindoles from secondary α-bromo-propionanilides via palladium-catalyzed intramolecular cyclization. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Palladium-Catalyzed One-Pot Synthesis of 2-Alkyl-2-arylcyanoacetates. (n.d.). Organic Chemistry Portal.
  • Palladium-catalyzed carbonylative coupling of (2-azaaryl)methyl anion equivalents with (hetero)aryl bromides. (2014). PubMed.
  • Palladium-Catalyzed Catellani-type Couplings using Methylating Reagents for the Synthesis of Highly Substituted ortho-Methyl-Arenes and Heteroarenes. (n.d.). ResearchGate.
  • Sonogashira coupling. (2019). YouTube.
  • 3-Oxindole synthesis. (n.d.). Organic Chemistry Portal.
  • Palladium-catalyzed nucleomethylation of alkynes for synthesis of methylated heteroaromatic compounds. (n.d.). Semantic Scholar.
  • 3-Substituted indole: A review. (2019). International Journal of Chemical Studies.

Sources

Application Notes and Protocols for the Grignard Reaction Involving Methyl 2-(2-bromophenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Grignard Reaction with α-Keto Esters

The Grignard reaction stands as a cornerstone in synthetic organic chemistry, celebrated for its efficacy in carbon-carbon bond formation.[1] This powerful reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon, such as a carbonyl group.[2] Our focus here is the application of this reaction to a particularly interesting substrate: Methyl 2-(2-bromophenyl)-2-oxoacetate. This molecule presents a unique challenge and opportunity due to its bifunctional nature, containing both a ketone and an ester carbonyl group. The inherent difference in reactivity between these two groups necessitates a carefully controlled reaction environment to achieve the desired selective addition.[3][4]

This document provides a detailed protocol and scientific rationale for the Grignard reaction between a generic aryl Grignard reagent (Ar-MgBr) and this compound. As senior application scientists, we aim to provide not just a series of steps, but a deeper understanding of the underlying principles that govern the success of this transformation.

Reaction Mechanism and Chemoselectivity

The core of this protocol revolves around the chemoselective addition of the Grignard reagent to one of the two carbonyl centers in this compound. Generally, ketones are more reactive towards nucleophiles than esters.[5] This is because the carbonyl carbon in an ester is less electrophilic due to the resonance contribution from the adjacent oxygen atom's lone pair.[3]

Therefore, the primary reaction pathway is the nucleophilic attack of the aryl Grignard reagent on the more electrophilic ketonic carbonyl. This forms a magnesium alkoxide intermediate, which upon acidic workup, yields the corresponding tertiary alcohol.

However, a potential side reaction is the double addition of the Grignard reagent to the ester functionality.[3][4] The first addition to the ester would form a ketone intermediate, which, being highly reactive, would readily undergo a second Grignard addition to yield a tertiary alcohol.[3][6] To circumvent this and favor the desired mono-addition at the original ketone, stringent control of reaction conditions, particularly temperature, is paramount.[7][8] By maintaining a very low temperature (e.g., -78 °C), the kinetic product (addition to the more reactive ketone) is favored, and the subsequent, more energetically demanding, reaction with the ester is suppressed.[9][10]

Grignard_Mechanism R_MgX Ar-MgBr (Grignard Reagent) Intermediate Magnesium Alkoxide Intermediate R_MgX->Intermediate Nucleophilic Attack on Ketone Ketoester This compound Ketoester->Intermediate Workup Acidic Workup (e.g., aq. NH4Cl) Intermediate->Workup Protonation Product Methyl 2-hydroxy-2-(2-bromophenyl)-2-arylacetate Workup->Product Experimental_Workflow Start Start: Flame-dried Glassware under Inert Gas Mg_Activation Activate Magnesium Turnings Start->Mg_Activation Grignard_Formation Form Aryl Grignard Reagent in THF Mg_Activation->Grignard_Formation Cooling Cool Grignard Reagent to -78 °C Grignard_Formation->Cooling Addition Slow Dropwise Addition of Substrate Solution Cooling->Addition Substrate_Prep Prepare Solution of this compound in THF Substrate_Prep->Addition Reaction Stir at -78 °C for 1-2 hours Addition->Reaction Warm_Up Warm to Room Temperature Reaction->Warm_Up Quench Quench with Saturated aq. NH4Cl Warm_Up->Quench Workup Aqueous Workup and Extraction Quench->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification End Product: Methyl 2-hydroxy-2-(2-bromophenyl)-2-arylacetate Purification->End

Sources

Application Notes and Protocols for the Asymmetric Reduction of Methyl 2-(2-bromophenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral α-Hydroxy Esters

The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone of modern asymmetric synthesis. Among the vast array of chiral building blocks, α-hydroxy esters are of particular importance, serving as key intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] The inherent challenge in these transformations lies in controlling the stereochemistry at the newly formed chiral center, demanding highly selective and efficient catalytic systems.

This application note provides a detailed guide to the asymmetric reduction of Methyl 2-(2-bromophenyl)-2-oxoacetate, a prochiral α-keto ester. The resulting product, methyl 2-hydroxy-2-(2-bromophenyl)acetate, possesses a chiral center that is a valuable synthon for more complex molecular architectures. The presence of the ortho-bromo substituent on the aromatic ring introduces both steric and electronic factors that must be carefully considered when selecting and optimizing a reduction methodology.

This document will explore two of the most powerful and widely utilized methods for asymmetric ketone reduction: the Corey-Itsuno (CBS) reduction using chiral oxazaborolidine catalysts and the Noyori asymmetric hydrogenation employing ruthenium-based catalysts. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and offer insights into the expected outcomes and necessary optimizations for the specific substrate .

Comparative Analysis of Leading Catalytic Systems

The choice of catalytic system is paramount for achieving high enantioselectivity and yield in the reduction of this compound. Below is a comparative overview of the leading methodologies.

Catalytic SystemCatalystReductantKey AdvantagesPotential Considerations for the Substrate
Corey-Itsuno (CBS) Reduction (R)- or (S)-2-Methyl-CBS-oxazaborolidineBorane (BH₃•THF or BH₃•SMe₂)Broad substrate scope, predictable stereochemistry, high enantioselectivity for many ketones, mild reaction conditions.[3][4]The steric bulk of the ortho-bromo group may influence the approach of the ketone to the catalyst, potentially affecting enantioselectivity. Optimization of the borane source and temperature may be required.[5]
Noyori Asymmetric Hydrogenation [RuCl₂((R)- or (S)-BINAP)]₂Hydrogen (H₂)Excellent enantioselectivity for functionalized ketones, including α-keto esters, high turnover numbers.[3][6]The ortho-bromo substituent may influence the coordination of the substrate to the ruthenium center. Catalyst loading and hydrogen pressure may need to be optimized.
Biocatalytic Reduction Ketoreductases (KREDs)NAD(P)H (often regenerated in situ)Extremely high enantioselectivity (>99% ee), mild reaction conditions (aqueous media, room temperature), environmentally benign.Requires screening of a library of enzymes to find a suitable catalyst for the specific substrate.

Mechanistic Insights: The "Why" Behind the Selectivity

A deep understanding of the reaction mechanism is crucial for rational catalyst selection and troubleshooting.

The Corey-Itsuno (CBS) Reduction: A Chiral Relay

The CBS reduction employs a chiral oxazaborolidine catalyst to control the facial selectivity of borane addition to the ketone.[5][7][8] The mechanism involves a series of coordinated steps:

  • Catalyst Activation: The borane reducing agent coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This enhances the Lewis acidity of the endocyclic boron atom and activates the borane as a hydride donor.[1][9]

  • Substrate Coordination: The ketone's carbonyl oxygen coordinates to the now more Lewis-acidic endocyclic boron of the catalyst. This coordination occurs preferentially from the sterically less hindered face of the ketone. For this compound, the catalyst will differentiate between the 2-bromophenyl group and the methoxycarbonyl group.

  • Stereoselective Hydride Transfer: The activated borane then delivers a hydride to the carbonyl carbon via a six-membered ring transition state.[9] The rigid, chiral scaffold of the oxazaborolidine directs the hydride to a specific face of the ketone, thus establishing the stereochemistry of the resulting alcohol.

  • Catalyst Regeneration: The resulting alkoxyborane dissociates, regenerating the catalyst for the next catalytic cycle.

CBS_Mechanism cluster_0 Catalyst Activation cluster_1 Substrate Coordination & Hydride Transfer cluster_2 Product Release & Catalyst Regeneration Catalyst Oxazaborolidine Catalyst Activated_Catalyst Activated Catalyst- Borane Complex Catalyst->Activated_Catalyst + BH₃•THF Borane BH₃•THF Borane->Activated_Catalyst Transition_State Six-membered Ring Transition State Activated_Catalyst->Transition_State + Ketone Ketone Methyl 2-(2-bromophenyl) -2-oxoacetate Ketone->Transition_State Product_Complex Alkoxyborane Complex Transition_State->Product_Complex Hydride Transfer Product_Complex->Catalyst Release Chiral_Alcohol Chiral Methyl 2-hydroxy-2- (2-bromophenyl)acetate Product_Complex->Chiral_Alcohol

Figure 1: The catalytic cycle of the Corey-Itsuno (CBS) reduction.

Noyori Asymmetric Hydrogenation: A Metal-Ligand Bifunctional Approach

The Noyori asymmetric hydrogenation utilizes a ruthenium catalyst bearing a chiral diphosphine ligand, most commonly BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[3][6] The mechanism is believed to involve a metal-ligand bifunctional catalysis:

  • Precatalyst Activation: The Ru(II) precatalyst reacts with hydrogen to form a catalytically active ruthenium hydride species.[6]

  • Substrate Coordination: The ketone coordinates to the ruthenium center.

  • Outer-Sphere Hydrogenation: The hydrogenation is thought to proceed through an outer-sphere mechanism, where the hydride on the ruthenium and a proton from a coordinated solvent molecule are transferred to the carbonyl group in a concerted fashion. The chiral environment created by the BINAP ligand dictates the facial selectivity of the hydrogen addition.

  • Product Dissociation and Catalyst Regeneration: The resulting chiral alcohol dissociates from the metal center, and the catalyst is regenerated for the subsequent cycle.

Noyori_Mechanism Precatalyst [RuCl₂((R)-BINAP)]₂ Active_Catalyst RuH₂( (R)-BINAP ) Precatalyst->Active_Catalyst + H₂ Substrate_Complex Substrate-Catalyst Complex Active_Catalyst->Substrate_Complex + Ketone Product_Complex Product-Catalyst Complex Substrate_Complex->Product_Complex Hydrogenation Ketone Methyl 2-(2-bromophenyl) -2-oxoacetate Ketone->Substrate_Complex Product_Complex->Active_Catalyst Release Chiral_Alcohol Chiral Methyl 2-hydroxy-2- (2-bromophenyl)acetate Product_Complex->Chiral_Alcohol

Figure 2: Simplified catalytic cycle of the Noyori asymmetric hydrogenation.

Detailed Experimental Protocols

Safety Precaution: These reactions should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. All reagents are flammable and/or toxic and should be handled with care. Reactions involving borane or hydrogen gas require specific safety measures.

Protocol 1: Corey-Itsuno (CBS) Asymmetric Reduction

This protocol is a general guideline and may require optimization for the specific substrate.

Materials:

  • This compound

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-tetrahydrofuran complex (1 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Syringes and needles

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene).

  • Cooling: Cool the flask to -20 °C in a suitable cooling bath.

  • Substrate Addition: Slowly add a solution of this compound (1.0 eq) in anhydrous THF via syringe.

  • Borane Addition: To the stirred solution, add borane-tetrahydrofuran complex (0.6 eq, 1 M in THF) dropwise over a period of 30 minutes, ensuring the internal temperature does not exceed -15 °C.

  • Reaction Monitoring: Stir the reaction mixture at -20 °C and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching: Once the reaction is complete, slowly and carefully add methanol dropwise at -20 °C to quench the excess borane. Allow the mixture to warm to room temperature.

  • Workup: Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired chiral alcohol.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Protocol 2: Noyori Asymmetric Hydrogenation

This protocol requires specialized high-pressure equipment and should only be performed by personnel experienced in its use.

Materials:

  • This compound

  • [RuCl₂((R)-BINAP)]₂

  • Anhydrous methanol

  • High-pressure autoclave with a glass liner and magnetic stirring

Procedure:

  • Catalyst Preparation: In a glovebox, charge the glass liner of the autoclave with [RuCl₂((R)-BINAP)]₂ (0.005 eq) and this compound (1.0 eq).

  • Solvent Addition: Add anhydrous methanol to dissolve the substrate and catalyst.

  • Reaction Setup: Seal the autoclave and purge with hydrogen gas several times.

  • Hydrogenation: Pressurize the autoclave with hydrogen gas to 10 atm and begin stirring. Heat the reaction mixture to 50 °C.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots (after safely depressurizing and purging the system) for HPLC analysis.

  • Workup: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Concentration: Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Expected Outcomes and Optimization Strategies

  • Steric Hindrance: The bulky bromo group in the ortho position may sterically hinder the approach of the substrate to the catalyst's active site. In the CBS reduction, this could necessitate the use of a catalyst with a smaller B-alkyl group to achieve high enantioselectivity.[10] In the Noyori hydrogenation, the steric clash might be less pronounced but could still affect the rate and selectivity.

  • Electronic Effects: The electron-withdrawing nature of the bromine atom can influence the reactivity of the carbonyl group. This may require adjusting the reaction temperature or time to achieve full conversion.

Optimization Strategies:

  • Temperature: For the CBS reduction, lower temperatures generally lead to higher enantioselectivity.[5] A temperature screen from -40 °C to 0 °C is recommended.

  • Borane Source: In addition to BH₃•THF, other borane sources like catecholborane can be explored, as they have been shown to be effective at very low temperatures.[2]

  • Catalyst Loading: For both methods, catalyst loading can be optimized to balance reaction time and cost.

  • Solvent: While THF is common for CBS reductions and methanol for Noyori hydrogenations, other solvents could be screened for improved performance.

Conclusion

The asymmetric reduction of this compound to the corresponding chiral α-hydroxy ester is a valuable transformation for the synthesis of complex molecules. Both the Corey-Itsuno reduction and the Noyori asymmetric hydrogenation represent powerful and reliable methods for achieving this transformation with high enantioselectivity. The choice between these methods will depend on the available equipment, desired scale, and the specific performance of each catalyst with this substrate. The protocols and insights provided in this application note serve as a strong starting point for researchers to successfully perform and optimize this important reaction.

References

  • Chemo-enzymatic approach to the synthesis of the antithrombotic clopidogrel. (n.d.). ResearchGate.
  • Synthetic Improvements in the Preparation of Clopidogrel. (2007). Semantic Scholar.
  • Reagent of the month – CBS oxazaborolidine. (2023, February 16). SigutLabs.
  • Corey-Bakshi-Shibata Reduction: Mechanism & Examples. (n.d.). NROChemistry.
  • Corey-Itsuno, Corey-Bakshi-Shibata Reduction. (2021, April 30). YouTube.
  • Corey–Itsuno reduction. (n.d.). Wikipedia.
  • Corey-Bakshi-Shibata Reduction. (n.d.). Organic Chemistry Portal.
  • The Noyori Asymmetric Hydrogenation Reaction. (n.d.). Andrew G Myers Research Group.
  • Developments in the Synthesis of the Antiplatelet and Antithrombotic Drug (S)-clopidogrel. (2017). PubMed.
  • An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. (2012). Der Pharma Chemica, 4(1), 479-488.
  • Noyori Hydrogenation. (n.d.). NROChemistry.
  • Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture).
  • Enantioselective reduction of ketones. (n.d.). Wikipedia.

Sources

Application Notes & Protocols: Strategic Derivatization of Methyl 2-(2-bromophenyl)-2-oxoacetate for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of novel molecular entities with therapeutic potential. Methyl 2-(2-bromophenyl)-2-oxoacetate stands out as a particularly versatile scaffold. It synergistically combines two highly valuable chemical motifs: the α-ketoester and the 2-halophenyl group. The α-ketoester is a precursor to a multitude of biologically active heterocycles and a key pharmacophore in its own right, known for its role in enzyme inhibition.[1][2][3] The ortho-bromine atom serves as a crucial synthetic handle, enabling a wide array of cross-coupling and substitution reactions that facilitate the exploration of chemical space.

This guide provides an in-depth exploration of the derivatization strategies for this compound. It moves beyond simple procedural descriptions to elucidate the underlying chemical logic, empowering researchers to rationally design and execute synthetic campaigns for drug discovery.

Part 1: Strategic Considerations for Derivatization

The true power of this compound lies in the orthogonal reactivity of its two key functional groups. This allows for a modular and highly adaptable approach to library synthesis.

Pillar 1: Exploiting the Aryl Bromide for C-C and C-N Bond Formation

The bromine atom on the phenyl ring is an ideal electrophilic partner for transition-metal-catalyzed cross-coupling reactions. This is the primary method for introducing molecular diversity at this position. The choice of reaction dictates the type of substituent that can be installed, profoundly impacting the resulting molecule's steric and electronic properties, which are critical for target engagement and pharmacokinetic profiles.[4][5]

  • Suzuki-Miyaura Coupling: Introduces aryl or heteroaryl groups, essential for building bi-aryl structures that can mimic peptide bonds or occupy hydrophobic pockets in target proteins.

  • Buchwald-Hartwig Amination: Forms C-N bonds, allowing the introduction of primary or secondary amines. This is fundamental for installing hydrogen bond donors/acceptors and modulating pKa.

  • Sonogashira Coupling: Creates C-C triple bonds, providing rigid linkers to probe binding sites or to serve as precursors for further transformations.

  • Heck Coupling: Forms C-C double bonds, introducing conformational constraints and opportunities for further functionalization.

Caption: Palladium-catalyzed cross-coupling reactions at the aryl bromide position.

Pillar 2: Leveraging the Reactivity of the α-Ketoester Moiety

The adjacent ketone and ester groups provide a rich platform for transformations, most notably in the synthesis of heterocyclic scaffolds. The electrophilic nature of the ketone carbon makes it a prime target for nucleophilic attack.[6]

  • Condensation with Binucleophiles: This is a cornerstone strategy. Reaction with reagents containing two nucleophilic sites, such as hydrazines, ureas, or diamines, leads directly to the formation of stable five- or six-membered heterocyclic rings like pyrazoles, quinoxalines, or pyrimidines.[7][8] These structures are considered "privileged" in drug discovery due to their frequent occurrence in bioactive molecules.

  • Nucleophilic Addition to the Ketone: Grignard or organolithium reagents can add to the ketone to form tertiary alcohols, introducing new stereocenters and alkyl/aryl substituents.

  • Reduction: Selective reduction of the ketone to a secondary alcohol can be achieved using mild reducing agents like sodium borohydride, providing a chiral center and a hydrogen bond donor.

Caption: Heterocycle synthesis via condensation at the α-ketoester moiety.

Pillar 3: Integrated Tandem Strategies for Complex Scaffolds

The most elegant use of this substrate involves multi-step, one-pot sequences where both the aryl bromide and the keto-ester are functionalized. A common and powerful approach is an initial cross-coupling reaction followed by an intramolecular cyclization. This strategy allows for the rapid assembly of complex, fused ring systems from simple starting materials.

The logic is as follows:

  • Introduce a Nucleophile: A Buchwald-Hartwig amination is used to couple the aryl bromide with a molecule that also contains a second nucleophilic group (e.g., an aminophenol or an amino-thiophenol).

  • Trigger Cyclization: The newly installed nucleophile is now perfectly positioned to attack the proximal ketone. This intramolecular cyclization is often promoted by heat or a change in pH, leading to the formation of a thermodynamically stable fused heterocyclic system, such as a benzoxazinone.[9]

G start Methyl 2-(2-bromophenyl) -2-oxoacetate intermediate Cross-Coupling Intermediate start->intermediate Step 1: Buchwald-Hartwig (e.g., with 2-aminophenol) final Fused Heterocycle intermediate->final Step 2: Intramolecular Cyclization (Heat/Acid)

Caption: Workflow for tandem cross-coupling and intramolecular cyclization.

Part 2: Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and expected outcomes for key derivatization strategies.

Protocol 1: Suzuki-Miyaura Cross-Coupling with 4-Methoxyphenylboronic Acid

Objective: To demonstrate a standard C-C bond formation at the aryl bromide position.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • SPhos (0.04 eq)

  • Potassium carbonate (K₂CO₃, 3.0 eq)

  • Toluene and Water (4:1 v/v)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound, 4-methoxyphenylboronic acid, and K₂CO₃.

  • Add the toluene/water solvent mixture.

  • In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a small amount of toluene to form the active catalyst complex. Add this to the main reaction flask.

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Transfer the mixture to a separatory funnel. Wash with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired bi-aryl product.

Trustworthiness Check: The product should show the disappearance of the starting material spot on TLC and the appearance of a new, less polar spot. ¹H NMR spectroscopy should confirm the presence of signals corresponding to the 4-methoxyphenyl group and the loss of the characteristic coupling patterns of the starting bromophenyl ring.

Protocol 2: Synthesis of a Quinoxaline Derivative

Objective: To demonstrate the formation of a privileged heterocyclic scaffold via condensation.

Materials:

  • This compound (1.0 eq)

  • Benzene-1,2-diamine (1.05 eq)

  • Glacial Acetic Acid

Procedure:

  • Dissolve this compound in glacial acetic acid in a round-bottom flask.

  • Add benzene-1,2-diamine to the solution in one portion.

  • Attach a reflux condenser and heat the mixture to 120 °C for 2 hours. A color change and precipitation of the product may be observed.

  • Monitor the reaction by TLC (1:1 Hexanes:Ethyl Acetate). The reaction is typically complete when the starting material is no longer visible.

  • Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold ethanol and then with diethyl ether to remove residual acetic acid and impurities.

  • Dry the product under vacuum. Recrystallization from ethanol may be performed if further purification is needed.

Trustworthiness Check: This reaction is often high-yielding and clean. The formation of the aromatic quinoxaline ring can be confirmed by ¹H NMR, which will show characteristic downfield aromatic signals, and by mass spectrometry, which will show the expected molecular ion peak.

Data Presentation

Protocol #Reaction TypeKey ReagentsExpected Product StructureTypical YieldAnalytical Characterization
1Suzuki-Miyaura Coupling4-Methoxyphenylboronic acid, Pd(OAc)₂/SPhos, K₂CO₃Methyl 2-(4'-methoxy-[1,1'-biphenyl]-2-yl)-2-oxoacetate70-90%TLC, ¹H NMR, ¹³C NMR, MS
2Heterocycle FormationBenzene-1,2-diamine, Acetic AcidMethyl (3-(2-bromophenyl)quinoxalin-2-yl)carboxylate85-95%TLC, ¹H NMR, MS, m.p.

References

  • Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook. Open Education Alberta.
  • Synthesis of some 2-(4-acetyl-5-aryl-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetate compounds - ResearchGate. ResearchGate.
  • Nucleophilic Substitution Reactions - Introduction - Master Organic Chemistry. Master Organic Chemistry.
  • Derivatization – Knowledge and References - Taylor & Francis. Taylor & Francis Online.
  • Applications of 2-Oxoacids - CoLab. CoLab.
  • Chemistry of 2-Oxoaldehydes and 2-Oxoacids - DOKUMEN.PUB. DOKUMEN.PUB.
  • Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. - YouTube. YouTube.
  • Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides - Beilstein Journals. Beilstein Journals.
  • The Discovery of Nucleophilic Substitution Reactions | Organic Chemistry Class Notes. StudySmarter US.
  • Novel synthesis of heterocyclic compounds from acetylenes - RSC Publishing. Royal Society of Chemistry.
  • A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. ResearchGate.
  • Derivatization Reactions and Reagents for Gas Chromatography Analysis - ResearchGate. ResearchGate.
  • Synthetic Methods for the formation of Heterocyclic Compounds from Oxime Ether Derivatives - ResearchGate. ResearchGate.
  • SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][1][10] OXAZIN-4-YL) ACETATE DERIV - Rasayan Journal of Chemistry. Rasayan Journal of Chemistry.
  • 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones - Chemistry LibreTexts. Chemistry LibreTexts.
  • Applications of oxetanes in drug discovery and medicinal chemistry - PMC - PubMed Central. National Center for Biotechnology Information.
  • Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto Esters Part I. Reactivity of Pyrazolopyrimidinyl β-Keto Ester and Pyrazolopyrimidinyl α,β-Unsaturated Ketones - ResearchGate. ResearchGate.
  • Applications of oxetanes in drug discovery and medicinal chemistry - PubMed - NIH. National Center for Biotechnology Information.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. Beilstein Journals.
  • Derivatization of Methylglyoxal for LC-ESI-MS Analysis—Stability and Relative Sensitivity of Different Derivatives - PMC - NIH. National Center for Biotechnology Information.
  • The Selection of the Best Derivatization Reagents for the Determination of Polyamines in Home-Made Wine Samples - ResearchGate. ResearchGate.

Sources

Application Note: A Robust Protocol for the Synthesis of Quinoxalin-2(1H)-ones from α-Ketoesters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinoxaline derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with activities spanning antibacterial, anticancer, antiviral, and anti-inflammatory applications.[1][2][3] Their versatile biological profile and synthetic accessibility make them a privileged scaffold in modern drug discovery.[4] This application note provides a detailed, field-tested protocol for the synthesis of quinoxalin-2(1H)-one derivatives through the acid-catalyzed condensation of substituted o-phenylenediamines and α-ketoesters. We delve into the underlying reaction mechanism, offer a step-by-step experimental procedure, provide comprehensive characterization guidelines, and include a troubleshooting section to address common challenges, ensuring researchers can reliably and efficiently access this important class of heterocycles.

Introduction: The Significance of the Quinoxaline Scaffold

The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, is a bioisostere of quinoline and naphthalene, which allows it to interact with a wide array of biological targets.[1] This structural feature has led to the development of numerous drugs and clinical candidates. For instance, certain quinoxaline derivatives are known to act as inhibitors of critical enzymes in pathological processes or as antagonists at key receptors in the central nervous system.[2] The N-oxide derivatives of quinoxalines are also of significant interest, often acting as prodrugs that are activated under hypoxic conditions, a characteristic of solid tumors, making them promising for targeted cancer therapy.[5][6]

The most classical and reliable method for constructing the quinoxaline core involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[7][8] This application note focuses on a specific and highly useful variant of this reaction: the synthesis of 3-substituted quinoxalin-2(1H)-ones from the reaction of an o-phenylenediamine and an α-ketoester. This approach provides direct access to a valuable subclass of quinoxalines with significant synthetic and pharmacological potential.

Reaction Principle and Mechanism

The formation of a quinoxalin-2(1H)-one from an o-phenylenediamine and an α-ketoester is a cyclocondensation reaction. The reaction is typically facilitated by an acid catalyst, which serves to activate the carbonyl groups of the α-ketoester towards nucleophilic attack by the weakly basic amino groups of the diamine.

The Causality of the Mechanism:

  • Protonation and Initial Attack: The reaction initiates with the protonation of the more reactive ketone carbonyl by the acid catalyst (e.g., trifluoroacetic acid). This enhances the electrophilicity of the carbonyl carbon, priming it for attack by one of the nucleophilic amino groups of the o-phenylenediamine.

  • Intramolecular Cyclization: The resulting hemiaminal intermediate then undergoes an intramolecular nucleophilic attack. The second, free amino group attacks the ester carbonyl carbon. This 6-exo-trig cyclization is sterically and electronically favored, leading to the formation of a six-membered heterocyclic ring.[9]

  • Elimination and Aromatization: The cyclic intermediate is unstable and proceeds through a series of elimination steps. First, the alcohol moiety (from the original ester) is eliminated. This is followed by the loss of a water molecule. This final dehydration step is the thermodynamic driving force for the reaction, as it results in the formation of the stable, aromatic quinoxalinone ring system.

Caption: Reaction mechanism for quinoxalin-2(1H)-one synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of 3-phenylquinoxalin-2(1H)-one from o-phenylenediamine and ethyl benzoylformate as a representative example. The methodology can be adapted for various substituted diamines and α-ketoesters.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
o-Phenylenediamine≥99.5%Sigma-AldrichCan be purified by sublimation if discolored.
Ethyl benzoylformate≥98%Sigma-AldrichStore under nitrogen.
Trifluoroacetic Acid (TFA)Reagent gradeFisher ScientificCorrosive. Handle in a fume hood.
Acetonitrile (MeCN)Anhydrous, ≥99.8%Sigma-AldrichUse a dry solvent for best results.
Diethyl EtherACS GradeVWRFor washing the product.
Deionized WaterFor washing the product.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVWRFor drying organic layers (if needed).
Round-bottom flask (50 mL)Must be clean and dry.
Magnetic stirrer and stir bar
Reflux condenser
Buchner funnel and filter paperFor product filtration.
Step-by-Step Procedure

The following workflow outlines the key stages of the synthesis, from reaction setup to final product isolation.

Caption: Experimental workflow for quinoxalinone synthesis.

  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add o-phenylenediamine (1.08 g, 10.0 mmol, 1.0 equiv).

    • Add anhydrous acetonitrile (20 mL) to the flask and stir to dissolve the diamine.

    • To this solution, add ethyl benzoylformate (1.78 g, 10.0 mmol, 1.0 equiv).

    • Rationale for Stoichiometry: An equimolar ratio (1:1) of the reactants is crucial for optimal results and to minimize unreacted starting materials which can complicate purification.[10]

    • Carefully add trifluoroacetic acid (TFA) (0.15 mL, 2.0 mmol, 0.2 equiv) dropwise to the stirring mixture.

    • Rationale for Catalyst: A catalytic amount of a strong acid like TFA is sufficient to protonate the carbonyl and facilitate the reaction without promoting significant side reactions.[9]

  • Reaction Execution:

    • Stir the reaction mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The product is typically more polar than the starting materials.

    • Expert Insight: While some protocols call for heating, many modern methods with appropriate catalysts proceed efficiently at room temperature, which can prevent the formation of colored impurities from the oxidation of o-phenylenediamine.[9][10] The reaction is generally complete within 2-4 hours.

  • Product Isolation and Purification:

    • Upon completion, a precipitate of the product will often form directly in the reaction mixture.

    • Cool the flask in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake sequentially with cold deionized water (2 x 10 mL) and cold diethyl ether (2 x 10 mL).

    • Rationale for Washing: Washing with water removes any residual acid catalyst and water-soluble byproducts. The subsequent wash with diethyl ether removes non-polar, organic-soluble impurities and helps to dry the product.

    • Dry the collected solid under vacuum at 50 °C for 4-6 hours to yield 3-phenylquinoxalin-2(1H)-one as a pale yellow or off-white solid.

Expected Results
  • Appearance: Pale yellow to off-white crystalline solid.

  • Yield: 85-95% (based on literature for similar reactions).[9]

  • Melting Point: 244-246 °C.

Product Characterization: A Self-Validating System

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

TechniqueExpected Data
¹H NMR (400 MHz, DMSO-d₆) δ: 12.5 (s, 1H, -NH), 8.2-7.2 (m, 9H, Ar-H). The broad singlet for the N-H proton is characteristic and exchangeable with D₂O.
¹³C NMR (100 MHz, DMSO-d₆) δ: 155.1 (C=O), 154.3 (Ar C-N), 134.0, 131.8, 131.0, 130.4, 129.5, 128.9, 128.3, 123.8, 115.6 (Ar-C).
FT-IR (KBr, cm⁻¹) ν: 3100-3000 (N-H stretch), 1665 (amide C=O stretch), 1610 (C=N stretch), 1590, 1480 (Ar C=C stretches). The C=O stretch is a key diagnostic peak.[11]
Mass Spec. ESI-MS: m/z calculated for C₁₄H₁₀N₂O [M+H]⁺: 223.08; found: 223.1.

Troubleshooting and Optimization

ProblemPossible CauseRecommended Solution
Low or No Product Yield 1. Inactive catalyst or insufficient amount. 2. Impure or wet starting materials/solvent. 3. Incomplete reaction.1. Use fresh TFA. Slightly increase catalyst loading to 0.3 equiv. 2. Use anhydrous solvent and high-purity reagents.[10] 3. Allow the reaction to stir for a longer period (up to 12 hours) or gently warm to 40-50 °C.
Product is Dark/Discolored Oxidation of the o-phenylenediamine starting material.1. Use freshly purified o-phenylenediamine. 2. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.[10]
Difficult Purification 1. Poor solubility of the product. 2. Presence of unreacted starting materials.1. Recrystallization is often the most effective method. A common solvent system is ethanol or dissolving the crude product in 5% NaOH and reprecipitating with dilute HCl.[10] 2. Ensure a 1:1 stoichiometry is used.

Conclusion

This application note details a reliable and high-yielding protocol for the synthesis of quinoxalin-2(1H)-ones, a vital heterocyclic scaffold in drug discovery. By explaining the rationale behind key procedural steps and providing comprehensive characterization and troubleshooting guides, this document equips researchers with the necessary tools to successfully synthesize and validate these valuable compounds. The presented method is robust, scalable, and adaptable to a wide range of substrates, facilitating further exploration of the chemical and biological space of quinoxaline derivatives.

References

  • Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. (2014). Molecules.
  • A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (2023). Egyptian Journal of Chemistry.
  • Quinoxaline: Synthetic and pharmacological perspectives. (2012). International Journal of Pharmaceutical Research and Development.
  • A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. (2021). Frontiers in Chemistry.
  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (2022). Molecules.
  • The Role of Quinoxaline Derivatives in Modern Drug Discovery. (n.d.). Angene.
  • Quinoxaline synthesis. (n.d.). Organic Chemistry Portal.
  • A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. (2024). RSC Advances.
  • Spectroscopic characterization of the structural properties of quinoxalinophenanthrophenazine thin films. (2017). Journal of Materials Chemistry C.
  • Synthesis and biological activity of quinoxaline derivatives. (2024). Pharma Focus Asia.
  • Fused-ring derivatives of quinoxalines: spectroscopic characterization and photoinduced processes investigated by EPR spin trapping technique. (2014). PubMed.
  • Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexes. (2010). European Journal of Chemistry.
  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (2013). International Journal of Inorganic Chemistry.
  • Recent advances in the transition-metal-free synthesis of quinoxalines. (2021). RSC Advances.
  • Methods of Preparation of Quinoxalines. (2023). Encyclopedia.pub.
  • Synthesis of quinoxaline using o-phenylenediamine with various diketone... (2024). ResearchGate.
  • QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. (n.d.). Arkivoc.
  • A Facile and Efficient Synthesis of Quinoxalines from Phenacyl Bromides and Ortho Phenylenediamine Promoted by Zirconium Tungsta. (2014). Organic Chemistry: Current Research.
  • Quinoxaline Synthesis from α-Hydroxy Ketones via a Tandem Oxidation Process Using Catalysed Aerobic Oxidation. (2016). ResearchGate.

Sources

Application Notes and Protocols: The Role of Methyl 2-(2-bromophenyl)-2-oxoacetate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Novel Agrochemical Scaffolds

In the continuous search for novel and effective agrochemicals, the strategic design of molecular scaffolds that can be readily diversified is paramount. Methyl 2-(2-bromophenyl)-2-oxoacetate, a bifunctional aromatic α-ketoester, represents a key starting material with significant potential in this field. Its chemical architecture is notable for two primary reactive sites: the α-ketoester moiety, which is primed for constructing a variety of heterocyclic systems, and the ortho-brominated phenyl ring, which serves as a versatile handle for late-stage functionalization via modern cross-coupling reactions.

While its structural analog, Methyl 2-(2-methylphenyl)-2-oxoacetate, is a known intermediate in the synthesis of the commercial fungicide Kresoxim-methyl, the direct application of the 2-bromo variant is less documented in readily available literature.[1] However, its utility is demonstrated in patent literature for the synthesis of core heterocyclic structures, such as dihydroisoxazoles, which are prevalent in a range of bioactive agrochemical candidates.[2]

This guide provides a detailed protocol for the synthesis of a key dihydroisoxazole intermediate from this compound, highlighting the causality behind the experimental design and showcasing its potential for building libraries of novel agrochemicals.

Core Application: Synthesis of 3-(2-bromophenyl)-4,5-dihydroisoxazole-5-carboxylic acid

The primary application detailed here is the conversion of this compound into 3-(2-bromophenyl)-4,5-dihydroisoxazole-5-carboxylic acid. This transformation is significant as the dihydroisoxazole ring is a privileged scaffold in medicinal and agrochemical chemistry, known for its metabolic stability and ability to impart favorable physicochemical properties. The resulting carboxylic acid is an ideal precursor for creating extensive amide libraries, a common strategy in the optimization of lead compounds in agrochemical discovery.

Reaction Principle

The synthesis proceeds via a two-step, one-pot reaction sequence:

  • Oxime Formation: The α-keto group of this compound reacts with hydroxylamine hydrochloride in the presence of a mild base. The base neutralizes the HCl, liberating free hydroxylamine which then undergoes a condensation reaction with the ketone to form a stable oxime intermediate.

  • Intramolecular Cyclization & Saponification: The methyl ester of the oxime intermediate is then saponified (hydrolyzed) to a carboxylate salt under basic conditions. Subsequently, an intramolecular nucleophilic attack of the oxime nitrogen onto the ester carbonyl (or its activated form) is envisioned to facilitate the cyclization, though the precise mechanism can vary. The process ultimately yields the stable 4,5-dihydroisoxazole ring.

The overall workflow for this synthesis is depicted below.

G cluster_0 Synthesis Workflow start This compound (Starting Material) reagents 1. Hydroxylamine HCl, Base 2. Aqueous Work-up start->reagents Reaction product 3-(2-bromophenyl)-4,5-dihydroisoxazole-5-carboxylic acid (Intermediate) reagents->product Isolation diversification Amide Coupling, Further Functionalization product->diversification Derivatization end Library of Potential Agrochemicals diversification->end

Caption: Synthetic workflow from starting material to potential agrochemicals.

Detailed Experimental Protocol

This protocol describes the synthesis of 3-(2-bromophenyl)-4,5-dihydroisoxazole-5-carboxylic acid, a key step outlined in patent CN104292447A.[2]

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Moles (equiv.)Amount
This compound122394-38-1243.051.010.0 g
Hydroxylamine Hydrochloride5470-11-169.491.23.41 g
Sodium Bicarbonate (NaHCO₃)144-55-884.011.55.18 g
Ethanol (EtOH)64-17-546.07-100 mL
Sodium Hydroxide (NaOH)1310-73-240.002.54.11 g
Water (H₂O)7732-18-518.02-As needed
Hydrochloric Acid (HCl), concentrated7647-01-036.46-As needed
Ethyl Acetate (EtOAc)141-78-688.11-As needed for work-up
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10.0 g, 41.1 mmol), hydroxylamine hydrochloride (3.41 g, 49.4 mmol), sodium bicarbonate (5.18 g, 61.7 mmol), and ethanol (100 mL).

    • Causality: Ethanol is chosen as the solvent due to its ability to dissolve the organic starting material and the inorganic base. Sodium bicarbonate acts as a mild base to neutralize the HCl from hydroxylamine hydrochloride, which is crucial for liberating the free hydroxylamine nucleophile without causing unwanted side reactions like ester hydrolysis at this stage.

  • Oxime Formation: Stir the mixture at room temperature for 30 minutes, then heat to reflux (approximately 78 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

    • Causality: Heating to reflux provides the necessary activation energy to drive the condensation reaction to completion in a reasonable timeframe.

  • Saponification and Cyclization: Once the oxime formation is complete, cool the reaction mixture to room temperature. In a separate beaker, dissolve sodium hydroxide (4.11 g, 102.8 mmol) in 20 mL of water. Carefully add this aqueous NaOH solution to the reaction flask. Re-heat the mixture to reflux and stir for another 4-6 hours.

    • Causality: Sodium hydroxide is a strong base required to saponify the methyl ester to its corresponding carboxylate. The sustained heating in a basic medium facilitates the subsequent intramolecular cyclization to form the stable dihydroisoxazole ring.

  • Aqueous Work-up and Acidification: After cooling, concentrate the reaction mixture under reduced pressure to remove most of the ethanol. Add 100 mL of water to the residue and transfer to a separatory funnel. Wash the aqueous layer with ethyl acetate (2 x 50 mL) to remove any non-polar impurities. Discard the organic layers.

    • Causality: This washing step is critical for removing unreacted starting material or non-acidic byproducts, ensuring a purer final product upon acidification.

  • Product Precipitation: Cool the aqueous layer in an ice bath and slowly acidify by adding concentrated HCl dropwise with stirring until the pH is approximately 2. A white precipitate should form.

    • Causality: Acidification protonates the carboxylate salt, rendering the 3-(2-bromophenyl)-4,5-dihydroisoxazole-5-carboxylic acid insoluble in the aqueous medium, which allows for its isolation by precipitation.

  • Isolation and Drying: Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 30 mL). Dry the product under vacuum at 50 °C to a constant weight. The expected product is a white to off-white solid.

Mechanism of Dihydroisoxazole Formation

The core of the synthesis involves the formation of an oxime followed by a base-mediated intramolecular cyclization.

G cluster_mech Reaction Mechanism Ketoester This compound Oxime Oxime Intermediate Ketoester->Oxime + NH2OH - H2O Carboxylate Carboxylate Intermediate Oxime->Carboxylate + NaOH - MeOH (Saponification) Product 3-(2-bromophenyl)-4,5-dihydroisoxazole-5-carboxylic acid Carboxylate->Product Intramolecular Cyclization

Caption: Simplified mechanism for dihydroisoxazole ring formation.

Future Perspectives: A Gateway to Agrochemical Libraries

The synthesized 3-(2-bromophenyl)-4,5-dihydroisoxazole-5-carboxylic acid is not an end-product but a valuable intermediate. The carboxylic acid functionality is readily converted into amides, esters, or other derivatives, allowing for the exploration of a vast chemical space. Furthermore, the 2-bromo substituent on the phenyl ring can be used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a wide array of aryl or alkyl groups. This dual functionalization strategy enables the creation of diverse libraries of compounds for high-throughput screening in fungicide, herbicide, and insecticide discovery programs.

References

  • CN104292447A - Method for preparing 3-(2-bromophenyl)-4,5-dihydroisoxazole-5-carboxylic acid. (This patent describes the synthesis of the target intermediate from Methyl 2-(2-bromophenyl)
  • PubChem Compound Summary for CID 10890094, this compound.
  • Panova, E. A., et al. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology, 10(2), 83–95. URL: [Link]
  • Exploring Methyl 2-(2-Methylphenyl)-2-Oxoacetate: Properties and Applications. (Provides context on the use of similar molecules in agrochemical synthesis). URL: [Link]
  • Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry, 21(3), 5-13. (General reference for the synthesis and importance of dihydroisoxazoles). URL: [Link]

Sources

Condensation reactions of Methyl 2-(2-bromophenyl)-2-oxoacetate with amines.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Heterocyclic Scaffolds via Condensation Reactions of Methyl 2-(2-bromophenyl)-2-oxoacetate with Amines

Abstract

This compound is a highly versatile and synthetically valuable building block in modern medicinal chemistry.[1][2] Its unique structure, featuring a reactive α-ketoester moiety adjacent to a phenyl ring substituted with a bromine atom, offers a powerful platform for constructing complex heterocyclic systems. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the condensation reactions of this key intermediate with various amines. We will explore the underlying reaction mechanisms, provide detailed, field-proven protocols for the synthesis of high-value scaffolds such as quinoxalinones, and discuss the strategic importance of the ortho-bromo group for subsequent molecular diversification.

Scientific Foundation: The Reactivity of this compound

The synthetic utility of this compound is rooted in its two primary reactive centers: the α-dicarbonyl system and the ortho-positioned bromine atom.

  • The α-Ketoester Group: The ketone carbonyl is highly electrophilic and readily undergoes nucleophilic attack by primary amines. This initiates a classic condensation sequence, typically beginning with the formation of a transient hemiaminal intermediate, which then dehydrates to form a stable C=N double bond (an imine or a related enamine). This initial condensation is the gateway to a variety of intramolecular cyclization pathways.[3][4]

  • The Ortho-Bromo Substituent: While seemingly a simple halide, the bromine atom is a strategic functional group. It serves as a crucial handle for post-condensation modifications, most notably through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the late-stage introduction of diverse chemical moieties, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[1]

Below is a generalized workflow illustrating the strategic use of this building block.

G cluster_0 Step 1: Heterocycle Formation cluster_1 Step 2: Molecular Diversification A This compound C Condensation & Intramolecular Cyclization A->C B Amine Nucleophile (e.g., o-phenylenediamine) B->C D Brominated Heterocyclic Scaffold (e.g., Quinoxalinone) C->D Formation of core structure F Cross-Coupling Reaction (e.g., Suzuki Coupling) D->F E Coupling Partner (e.g., Boronic Acid) E->F G Final Diversified Product F->G Introduction of R-group

Figure 1: General workflow for synthesis and diversification.

Application Protocol I: Synthesis of 3-(2-Bromophenyl)quinoxalin-2(1H)-ones

One of the most direct and high-yield applications of this compound is its reaction with ortho-phenylenediamines to form quinoxalinones. These scaffolds are prevalent in a multitude of pharmacologically active agents, exhibiting antiviral, anticancer, and anti-inflammatory properties.[5] The reaction proceeds via a tandem condensation-cyclization mechanism.

Reaction Scheme & Mechanism

The reaction begins with the nucleophilic attack of one amino group of the o-phenylenediamine onto the highly electrophilic ketone of the α-ketoester. The resulting intermediate then undergoes an irreversible intramolecular cyclization as the second amino group attacks the ester carbonyl, eliminating methanol and forming the stable, six-membered heterocyclic ring.

G start This compound + o-Phenylenediamine step1 Nucleophilic attack on ketone carbonyl start->step1 step2 Formation of hemiaminal intermediate step1->step2 step3 Intramolecular attack on ester carbonyl step2->step3 Cyclization step4 Elimination of Methanol (MeOH) step3->step4 product 3-(2-Bromophenyl)quinoxalin-2(1H)-one step4->product Aromatization

Figure 2: Mechanistic steps for quinoxalinone synthesis.

Detailed Experimental Protocol

This protocol is a robust, self-validating procedure for the synthesis of 3-(2-bromophenyl)quinoxalin-2(1H)-one.

Materials and Reagents:

  • This compound (1.0 eq)

  • o-Phenylenediamine (1.0 eq)

  • Glacial Acetic Acid (as solvent)

  • Ethanol and Deionized Water (for washing/recrystallization)

  • Standard laboratory glassware (round-bottom flask, reflux condenser)

  • Magnetic stirrer with heating

  • Filtration apparatus (Büchner funnel)

  • TLC plates (Silica gel 60 F254)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add o-phenylenediamine (e.g., 1.08 g, 10 mmol, 1.0 eq).

  • Dissolution: Add glacial acetic acid (approx. 30-40 mL) to the flask and stir until the diamine is fully dissolved.

  • Reagent Addition: To this solution, add this compound (e.g., 2.43 g, 10 mmol, 1.0 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C for acetic acid) with continuous stirring.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC), eluting with a mixture like ethyl acetate/hexane (e.g., 1:1). The reaction is typically complete within 2-4 hours, as indicated by the consumption of the starting materials.

  • Work-up and Isolation:

    • Once complete, remove the heat source and allow the mixture to cool to room temperature.

    • Slowly pour the cooled reaction mixture into a beaker containing 200 mL of ice-cold water while stirring vigorously. A precipitate should form immediately.

    • Continue stirring for 15-20 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification:

    • Wash the collected solid thoroughly with cold water (2 x 50 mL) and then with a small amount of cold ethanol to remove residual acetic acid and impurities.[5]

    • For higher purity, recrystallize the crude product from a suitable solvent such as an ethanol/water mixture.

    • Dry the purified, crystalline product under vacuum to a constant weight.

Expected Results and Data

The following table summarizes typical conditions and expected outcomes for this class of reaction.

EntryAmine SubstrateSolventTemperature (°C)Time (h)Typical Yield (%)
1o-PhenylenediamineAcetic Acid100-118292
24-Methyl-o-phenylenediamineEthanol78485
34-Chloro-o-phenylenediamineAcetic Acid100-118388
Note: This data is representative and serves as a guideline. Actual results may vary based on substrate and specific lab conditions.[6]

Application Protocol II: Pictet-Spengler Type Reactions for Tetrahydroisoquinolines

The Pictet-Spengler reaction is a powerful acid-catalyzed process that joins a β-arylethylamine with a carbonyl compound to form a tetrahydroisoquinoline, a core structure in many alkaloids.[7][8] While classically performed with aldehydes or simple ketones, the α-ketoester functionality of this compound can also serve as the electrophilic partner.

Mechanistic Considerations

The reaction is driven by the formation of a highly electrophilic iminium ion intermediate under acidic conditions.[7][9] This intermediate is then attacked by the electron-rich aromatic ring of the β-arylethylamine in an intramolecular electrophilic aromatic substitution (a 6-endo-trig cyclization) to form the new heterocyclic ring.[9][10] The success of this reaction is highly dependent on the nucleophilicity of the aromatic ring; substrates with electron-donating groups (e.g., methoxy, hydroxy) provide superior yields under milder conditions.[10]

General Experimental Protocol

Reagents:

  • This compound (1.0 eq)

  • β-Arylethylamine (e.g., phenethylamine, tyramine) (1.0 - 1.2 eq)

  • Acid Catalyst (e.g., trifluoroacetic acid (TFA), HCl in an inert solvent, or a Lewis Acid like BF₃·OEt₂)[10]

  • Anhydrous Solvent (e.g., dichloromethane (DCM), toluene)

Procedure:

  • Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add the β-arylethylamine and dissolve it in the anhydrous solvent.

  • Addition: Add this compound to the solution.

  • Catalyst: Cool the mixture in an ice bath (0 °C) and slowly add the acid catalyst dropwise.

  • Reaction: Allow the reaction to warm to room temperature or heat to reflux, depending on the reactivity of the amine substrate. The reaction can take anywhere from a few hours to overnight.

  • Monitoring: Monitor the formation of the product and consumption of starting materials by TLC or LC-MS.

  • Work-up:

    • Upon completion, cool the reaction mixture and carefully neutralize the acid by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM) two more times.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired tetrahydroisoquinoline derivative.

Conclusion and Future Directions

The condensation reactions of this compound with amines provide a reliable and versatile entry point to a wide array of medicinally relevant heterocyclic compounds. The protocols detailed herein for the synthesis of quinoxalinones and tetrahydroisoquinoline-type structures are robust and can be adapted for various substituted amine partners. The true power of this building block is fully realized when the initial condensation is coupled with subsequent cross-coupling reactions at the bromine position, opening the door to vast and unexplored chemical space for drug discovery and development programs.

References

  • Bischler–Napieralski reaction - Wikipedia. Wikipedia. [Link]
  • Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. [Link]
  • Pictet–Spengler reaction - Wikipedia. Wikipedia. [Link]
  • Bischler-Napieralski Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
  • Bischler–Napieralski reaction - Grokipedia. Grokipedia. [Link]
  • A Bischler-Napieralski and homo-Mannich sequence enables diversified syntheses of sarpagine alkaloids and analogues - PMC. PubMed Central. [Link]
  • Synthesis of benzodiazepines - US5466799A - Google Patents.
  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.
  • Exploring Enantioselective Pictet-Spengler Reactions. Organic Reactions. [Link]
  • Pictet-Spengler reaction - Name-Reaction.com. Name-Reaction.com. [Link]
  • Pictet-Spengler Reaction - NROChemistry. NROChemistry. [Link]
  • Synthesis of series of 2-methyl-4-(substituted phenyl)-1,5- benzodiazepines and evaluation of antibacterial activity - JOCPR. Journal of Chemical and Pharmaceutical Research. [Link]
  • Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - NIH.
  • Recent advances in synthesis and medicinal chemistry of benzodiazepines - OUCI.
  • Supporting Information.
  • This compound - MySkinRecipes. MySkinRecipes. [Link]
  • What are the best conditions for the reaction of primary amine with ethylbromo acetate?.
  • The plausible mechanism for Knoevenagel condensation reaction in the presence of HKUST-ED....
  • Synthesis of some 2-(4-acetyl-5-aryl-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetate compounds.
  • Synthetic Methods for the formation of Heterocyclic Compounds from Oxime Ether Derivatives.
  • SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][11][12] OXAZIN-4-YL) ACETATE DERIV. Rasayan Journal of Chemistry. [Link]
  • Condensation-Based Methods for the C−H Bond Functionalization of Amines - PMC.
  • This compound | C9H7BrO3 | CID 10890094 - PubChem. PubChem. [Link]
  • Condensation of Diacetyl with Alkyl Amines: Synthesis and Reactivity of p-Iminobenzoquinones and p-Diiminobenzoquinones - MDPI. MDPI. [Link]
  • 5.3: Condensation Reactions - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
  • Knoevenagel condens

Sources

Application Notes and Protocols for the Hydrolysis of Methyl 2-(2-bromophenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-(2-Bromophenyl)-2-oxoacetic Acid in Synthesis

In the landscape of pharmaceutical and materials science research, the synthesis of functionalized carboxylic acids is a cornerstone of molecular design. 2-(2-Bromophenyl)-2-oxoacetic acid is a valuable building block, featuring a reactive carboxylic acid, a ketone, and a brominated phenyl ring. This unique combination of functional groups makes it a versatile precursor for a wide array of more complex molecules, including heterocyclic compounds and other pharmacologically active agents. The hydrolysis of its methyl ester, methyl 2-(2-bromophenyl)-2-oxoacetate, is a critical transformation to unmask the carboxylic acid functionality for subsequent chemical modifications. This document provides a detailed guide to this ester hydrolysis, grounded in established chemical principles and offering practical, field-tested protocols for researchers and drug development professionals.

Mechanistic Insights: The Chemistry of Ester Hydrolysis

The conversion of an ester to a carboxylic acid, known as hydrolysis, can be effectively catalyzed by either an acid or a base.[1][2] The choice between these two pathways is often dictated by the overall functionality of the starting material and the desired reaction conditions.

Base-Catalyzed Hydrolysis (Saponification): An Irreversible Pathway

Base-catalyzed hydrolysis, or saponification, is a widely employed method for the hydrolysis of esters.[3] This reaction is effectively irreversible because the final step involves the deprotonation of the newly formed carboxylic acid by the base to form a carboxylate salt.[4] This salt is generally unreactive towards the alcohol byproduct, thus driving the reaction to completion.[4][5]

The mechanism proceeds via a nucleophilic acyl substitution. A hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide ion as a leaving group and forming the carboxylic acid. The methoxide ion subsequently deprotonates the carboxylic acid, yielding the carboxylate salt and methanol.

Diagram: Base-Catalyzed Hydrolysis of this compound

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Collapse of Intermediate cluster_2 Step 3: Acid-Base Reaction (Irreversible) Ester This compound Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate + OH⁻ OH_minus OH⁻ Carboxylic_Acid 2-(2-Bromophenyl)-2-oxoacetic acid Tetrahedral_Intermediate->Carboxylic_Acid - CH₃O⁻ Carboxylate_Salt Carboxylate Salt Carboxylic_Acid->Carboxylate_Salt + CH₃O⁻ Methanol Methanol Carboxylic_Acid->Methanol (from CH₃O⁻ + H⁺) Methoxide CH₃O⁻

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Troubleshooting & Optimization

Technical Support Center: Purification of Crude Methyl 2-(2-bromophenyl)-2-oxoacetate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of crude Methyl 2-(2-bromophenyl)-2-oxoacetate via column chromatography. Here, we address common challenges and provide practical, field-tested solutions to streamline your purification process and ensure the highest purity of your final compound.

I. Understanding the Molecule and Potential Challenges

This compound is a key intermediate in various synthetic pathways.[1][2][3] Its purification can be complicated by the presence of structurally similar impurities and its potential for degradation.

Molecular Properties:

  • Formula: C₉H₇BrO₃[1][2]

  • Molecular Weight: 243.05 g/mol [1][2]

  • Appearance: Typically a yellow oil or solid.[4]

Common Impurities:

  • Starting Materials: Unreacted 2-bromoacetophenone or related precursors.

  • Byproducts: Isomeric impurities such as Methyl 2-(3-bromophenyl)-2-oxoacetate or Methyl 2-(4-bromophenyl)-2-oxoacetate, which can arise from non-selective bromination reactions.[5]

  • Degradation Products: The α-ketoester functionality can be susceptible to hydrolysis or other degradation pathways, especially on acidic or basic stationary phases.[6]

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the purification process.

A. Pre-Chromatography and Sample Preparation

Question: My crude product is a thick, viscous oil. How should I prepare it for column chromatography?

Answer: It is crucial to ensure your sample is properly prepared to achieve optimal separation.

  • Dry Loading: For viscous oils, dry loading is highly recommended over direct liquid loading. This technique prevents the sample from streaking and ensures a narrow band at the start of the chromatography, leading to better resolution.

    • Protocol: Dissolve your crude product in a minimal amount of a volatile solvent like dichloromethane or ethyl acetate.[7] Add a small amount of silica gel or Celite™ to this solution and concentrate it on a rotary evaporator until you obtain a free-flowing powder.[7] This powder can then be carefully added to the top of your packed column.

Question: I'm unsure if my compound is stable on silica gel. How can I check this?

Answer: Compound stability on the stationary phase is a critical factor for successful purification.

  • 2D TLC Analysis: A simple way to check for stability is by performing a two-dimensional thin-layer chromatography (TLC) analysis.

    • Protocol: Spot your crude mixture on a TLC plate and develop it in your chosen solvent system. After development, rotate the plate 90 degrees and re-develop it in the same solvent system. If your compound is stable, you will see a single spot that has moved diagonally. If it is degrading, you will observe additional spots along the second development path.[6]

  • Alternative Stationary Phases: If your compound shows significant degradation on silica gel, consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil®.[6]

B. Column Packing and Elution

Question: My compound is eluting too quickly (high Rf) or not at all (low Rf). How do I select the right mobile phase?

Answer: Proper mobile phase selection is key to achieving good separation.[8][9] The goal is to have your target compound with an Rf value between 0.2 and 0.4 on a TLC plate for optimal separation on a column.

  • Systematic Solvent Screening: Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane.[10]

    • Recommended Starting Ratios: Begin with a low percentage of the polar solvent (e.g., 5-10%) and incrementally increase it while monitoring the separation by TLC.

  • Polarity Mismatch: For aromatic compounds like this compound, using a solvent system with pi-pi interaction capabilities, such as toluene or a mobile phase containing a small amount of an aromatic solvent, can sometimes improve selectivity.[9][11]

Question: I'm seeing broad or tailing peaks during elution. What could be the cause?

Answer: Peak broadening or tailing can result from several factors.

  • Column Overloading: Loading too much sample onto the column is a common cause of poor peak shape.[12] As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

  • Improper Column Packing: Voids or channels in the silica gel bed can lead to uneven flow and peak broadening.[13] Ensure your column is packed uniformly. A slurry packing method is often preferred to dry packing the entire column.

  • Compound Insolubility: If your compound is not fully soluble in the mobile phase, it can lead to tailing.[6] Ensure your chosen eluent is a good solvent for your compound.

Question: My desired compound is co-eluting with an impurity. How can I improve the resolution?

Answer: Improving resolution between closely eluting compounds requires careful optimization.

  • Gradient Elution: If isocratic (constant solvent composition) elution does not provide adequate separation, a gradient elution can be employed.[7] Start with a less polar solvent system to elute the less polar impurities, and then gradually increase the polarity to elute your target compound, leaving the more polar impurities behind.

  • Solvent System Modification: Sometimes, changing the nature of the polar solvent can significantly alter the selectivity. For example, switching from an ethyl acetate/hexane system to a dichloromethane/hexane system might change the elution order of your compounds.[10]

C. Post-Chromatography and Analysis

Question: I've collected many fractions. How can I efficiently identify the fractions containing my pure product?

Answer: Thin-layer chromatography is the most common and efficient method for analyzing fractions.

  • TLC Analysis: Spot a small amount from each collected fraction onto a TLC plate. It's often efficient to spot multiple fractions on a single plate. Develop the plate in your elution solvent system and visualize the spots under a UV lamp (254 nm).[4]

  • Pooling Fractions: Combine the fractions that show a single spot corresponding to the Rf of your pure compound. Be cautious with fractions that appear to be pure but are adjacent to impure fractions, as they may contain trace impurities. It is good practice to analyze the pooled fractions by a more sensitive method like HPLC or NMR to confirm purity.

III. Experimental Protocols

A. Protocol for TLC Analysis
  • Prepare a developing chamber with your chosen solvent system.

  • On a silica gel TLC plate, lightly spot your crude mixture and a reference standard if available.

  • Place the TLC plate in the developing chamber and allow the solvent to travel up the plate.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp (254 nm).

  • Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).

B. Protocol for Column Chromatography
  • Column Preparation: Select an appropriate size column and plug the bottom with cotton or glass wool. Add a layer of sand.

  • Packing the Column: Prepare a slurry of silica gel in your initial, least polar solvent system. Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing. Add another layer of sand on top of the silica bed.

  • Sample Loading: Prepare your crude sample for dry loading as described in the troubleshooting section. Carefully add the dried sample onto the top layer of sand.

  • Elution: Begin eluting with your starting solvent system, collecting fractions. If using a gradient, gradually increase the polarity of the mobile phase.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[7]

IV. Data Presentation

Table 1: Recommended Solvent Systems for Column Chromatography of this compound

Solvent System (v/v)PolarityExpected Rf of ProductNotes
10% Ethyl Acetate in HexaneLow~0.3 - 0.4Good starting point for initial screening.
20% Dichloromethane in HexaneLow-Medium~0.2 - 0.3May offer different selectivity compared to ethyl acetate.
5-20% Ethyl Acetate in Hexane (Gradient)VariableVariesUseful for separating closely eluting impurities.

V. Visualization

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_chromatography Column Chromatography cluster_analysis Analysis & Isolation crude_product Crude this compound dissolve Dissolve in Volatile Solvent crude_product->dissolve add_silica Add Silica Gel/Celite dissolve->add_silica rotovap Evaporate to Free-Flowing Powder add_silica->rotovap load_sample Dry Load Sample rotovap->load_sample pack_column Pack Column with Silica Gel pack_column->load_sample elute Elute with Solvent System load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis TLC Analysis of Fractions collect_fractions->tlc_analysis pool_fractions Pool Pure Fractions tlc_analysis->pool_fractions final_rotovap Evaporate Solvent pool_fractions->final_rotovap pure_product Pure Product final_rotovap->pure_product

Caption: Workflow for the purification of this compound.

Troubleshooting Logic

troubleshooting_logic cluster_separation Separation Issues cluster_elution Elution Problems cluster_peak_shape Peak Shape Issues cluster_solutions Potential Solutions start Problem Encountered poor_resolution Poor Resolution start->poor_resolution co_elution Co-elution start->co_elution no_elution Compound Doesn't Elute start->no_elution fast_elution Compound Elutes Too Fast start->fast_elution tailing_peaks Tailing Peaks start->tailing_peaks broad_peaks Broad Peaks start->broad_peaks optimize_solvent Optimize Solvent System poor_resolution->optimize_solvent check_stability Check Compound Stability poor_resolution->check_stability co_elution->optimize_solvent gradient_elution Use Gradient Elution co_elution->gradient_elution no_elution->optimize_solvent fast_elution->optimize_solvent check_loading Check Sample Load tailing_peaks->check_loading repack_column Repack Column tailing_peaks->repack_column broad_peaks->repack_column

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Technical Support Center: Synthesis of Methyl 2-(2-bromophenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-(2-bromophenyl)-2-oxoacetate (CAS 122394-38-1)[1][2]. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, optimize reaction yields, and ensure the highest purity of the final product. We will delve into the critical parameters of the Friedel-Crafts acylation, the primary synthetic route, and provide actionable solutions to frequently encountered issues.

Troubleshooting Guide: Diagnosing and Resolving Low Yields

Low or inconsistent yields are the most common hurdles in the synthesis of this compound. The following section is structured to help you identify the root cause of suboptimal results and implement effective solutions.

Question: My reaction yield is extremely low or I've isolated no product. What are the most likely causes?

This issue almost always traces back to one of three areas: reagent integrity, reaction conditions, or the work-up procedure. Let's break down the possibilities.

Answer:

The synthesis of this compound is typically achieved via a Friedel-Crafts acylation of bromobenzene with an appropriate electrophile, such as methyl oxalyl chloride, catalyzed by a strong Lewis acid like aluminum chloride (AlCl₃).[3] This reaction is an electrophilic aromatic substitution and is highly sensitive to several factors.[4]

The primary culprit in failed Friedel-Crafts reactions is the deactivation of the Lewis acid catalyst, which is extremely moisture-sensitive.[5]

  • Possible Cause: Moisture Contamination. Aluminum chloride (AlCl₃) reacts vigorously with water to form aluminum hydroxide and HCl, rendering it inactive as a catalyst. Even trace amounts of moisture in your solvent, glassware, or starting materials can halt the reaction.

    • Solution:

      • Glassware: Oven-dry all glassware overnight at >120 °C and cool under a stream of dry nitrogen or in a desiccator immediately before use.

      • Solvents: Use anhydrous grade solvents, preferably from a freshly opened bottle or a solvent purification system. Dichloromethane (DCM) is a common choice.

      • Reagents: Use a fresh, high-purity bottle of AlCl₃. Over time, bottles can accumulate moisture from the air. Bromobenzene should also be anhydrous.

      • Atmosphere: Assemble the reaction under an inert atmosphere (Nitrogen or Argon).

  • Possible Cause: Inactive or Insufficient Lewis Acid. The product, an α-ketoester, is a Lewis base and can form a stable complex with the AlCl₃ catalyst.[6] This complexation effectively removes the catalyst from the reaction cycle.

    • Solution: Stoichiometric amounts of AlCl₃ are required. A common mistake is to use only a catalytic amount. For this reaction, at least 1.1 to 1.5 equivalents of AlCl₃ relative to the limiting reagent (methyl oxalyl chloride) are typically necessary to drive the reaction to completion.[6]

  • Possible Cause: Incorrect Temperature Control.

    • Too Cold: The activation energy for the reaction may not be overcome, leading to a stalled reaction. Friedel-Crafts reactions often require an initial cooling phase (e.g., 0 °C) for reagent addition to control exotherms, followed by warming to room temperature or gentle heating to proceed.[5]

    • Too Hot: Excessive heat can lead to the formation of side products and decomposition of the starting materials or the desired product.

    • Solution: Maintain strict temperature control. Add the AlCl₃ portion-wise to the bromobenzene/solvent mixture at 0 °C to manage the initial exotherm. After the addition of methyl oxalyl chloride, allow the reaction to slowly warm to room temperature and stir for several hours, monitoring by TLC or GC-MS.

  • Possible Cause: Deactivated Aromatic Ring. The bromine atom on bromobenzene is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution compared to benzene.[5] While the reaction is feasible, it is slower and requires carefully optimized conditions.

    • Solution: Ensure sufficient reaction time (often 4-12 hours at room temperature). A slight elevation in temperature (e.g., to 40 °C) can sometimes improve conversion, but this must be balanced against the risk of side reactions.

  • Possible Cause: Product Hydrolysis. α-ketoesters can be susceptible to hydrolysis, especially under harsh acidic or basic conditions during the aqueous work-up.[7][8][9]

    • Solution: Quench the reaction by carefully and slowly pouring the reaction mixture onto crushed ice, often containing concentrated HCl. This hydrolyzes the aluminum complexes and protonates any bases. Work quickly and keep the mixture cold. Avoid using strong basic solutions (e.g., concentrated NaOH) for washing, as this can promote ester hydrolysis. A wash with saturated sodium bicarbonate solution is standard to neutralize acid, but contact time should be minimized.

Below is a decision-tree diagram to guide your troubleshooting process.

G start Low / No Yield reagents 1. Check Reagents & Setup start->reagents conditions 2. Verify Reaction Conditions start->conditions workup 3. Analyze Work-up start->workup moisture Moisture Present? reagents->moisture Primary Check temp Correct Temperature Profile? conditions->temp hydrolysis Product Hydrolysis? workup->hydrolysis lewis_acid Sufficient Lewis Acid? moisture->lewis_acid No sol_moisture Use Anhydrous Reagents/ Glassware/Atmosphere moisture->sol_moisture Yes lewis_acid->conditions Yes sol_lewis_acid Use >1.1 Stoichiometric Equivalents of AlCl₃ lewis_acid->sol_lewis_acid No time Sufficient Reaction Time? temp->time Yes sol_temp Add Reagents at 0°C, then warm to RT temp->sol_temp No time->workup Yes sol_time Monitor by TLC/GC-MS and run for 4-12h time->sol_time No sol_hydrolysis Use Cold, Dilute Acid for Quench; Minimize Base Contact Time hydrolysis->sol_hydrolysis Possible

Troubleshooting decision tree for low yield.

Frequently Asked Questions (FAQs)

Q1: What is the detailed reaction mechanism and how does it inform the experimental setup?

A1: The reaction proceeds via a classic Friedel-Crafts acylation mechanism. Understanding these steps is key to appreciating the need for anhydrous conditions and stoichiometric catalyst.

  • Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to a chlorine atom on methyl oxalyl chloride. This polarization weakens the C-Cl bond, which cleaves to form a resonance-stabilized acylium ion. This is the key electrophile.[4][10]

  • Electrophilic Attack: The π-electron system of the bromobenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion, temporarily breaking the ring's aromaticity.[11]

  • Deprotonation: A weak base, typically [AlCl₄]⁻, removes the proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst (which is immediately complexed by the product).[6]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2 & 3: Electrophilic Aromatic Substitution MeO(CO)COCl Methyl Oxalyl Chloride Acylium [MeO(CO)C=O]⁺ + [AlCl₄]⁻ (Resonance-Stabilized Acylium Ion) MeO(CO)COCl->Acylium + AlCl₃ AlCl3 AlCl₃ Bromobenzene Arenium Arenium Ion Intermediate Bromobenzene->Arenium + Acylium Ion Product This compound Arenium->Product - H⁺ (to [AlCl₄]⁻)

Simplified mechanism of Friedel-Crafts acylation.
Q2: Can I use oxalyl chloride and methanol instead of methyl oxalyl chloride?

A2: While technically possible, it is not recommended for a one-pot synthesis. Oxalyl chloride reacts violently with alcohols like methanol.[12] A more controlled approach would be to first synthesize methyl oxalyl chloride from oxalyl chloride and methanol under specific conditions and then use the purified reagent in the Friedel-Crafts reaction. Attempting to generate the acylating agent in situ in the presence of bromobenzene and AlCl₃ is complex and can lead to numerous side products.

Q3: My product appears oily and impure after work-up. What are the best purification methods?

A3: The crude product is often an oil. The primary purification method is column chromatography on silica gel.

  • Solvent System: A non-polar/polar gradient system, such as Hexanes/Ethyl Acetate, is typically effective. Start with a low polarity (e.g., 98:2 Hexanes:EtOAc) and gradually increase the ethyl acetate concentration. The product is moderately polar and should elute after the unreacted bromobenzene.

  • Caution: The α-ketoester can be sensitive. Avoid prolonged exposure to silica gel, which is slightly acidic and can potentially cause degradation. Run the column efficiently and do not let the product sit on the column for an extended period.

  • Alternative: If the impurities are minimal, recrystallization from a suitable solvent (e.g., methanol or a hexane/ether mixture) could be an option, although the product is often reported as an oil.[13]

Q4: Are there alternative synthesis routes to improve yield?

A4: While Friedel-Crafts is the most direct route, other methods exist, though they are often more complex and may not necessarily offer a higher yield without extensive optimization.

  • Oxidation Route: One could synthesize a precursor like 2-bromo-α-hydroxybenzeneacetic acid methyl ester and then oxidize the secondary alcohol to the ketone. However, this adds steps to the synthesis.

  • Grignard-based Routes: Reaction of 2-bromophenylmagnesium bromide with diethyl oxalate followed by esterification could be a possibility, but controlling the addition to the highly reactive oxalate diester can be challenging.

For most applications, optimizing the Friedel-Crafts acylation as described in this guide is the most practical and efficient approach.[14]

Experimental Protocol: Optimized Synthesis

This protocol incorporates the best practices discussed above to maximize yield and purity.

G start Start: Oven-Dried Round-Bottom Flask setup Assemble under N₂/Ar. Add stir bar. start->setup add_dcm_brph Add Anhydrous DCM and Bromobenzene (1.0 eq). setup->add_dcm_brph cool Cool to 0°C (ice-water bath). add_dcm_brph->cool add_alcl3 Add AlCl₃ (1.2 eq) portion-wise. cool->add_alcl3 stir1 Stir for 15 min at 0°C. add_alcl3->stir1 add_mocl Add Methyl Oxalyl Chloride (1.1 eq) dropwise via syringe. stir1->add_mocl react Allow to warm to RT. Stir for 4-12 hours. add_mocl->react monitor Monitor reaction by TLC/GC-MS. react->monitor quench Slowly pour mixture onto crushed ice/HCl. monitor->quench Reaction Complete extract Extract with DCM (3x). quench->extract wash Wash combined organic layers: 1. H₂O 2. Sat. NaHCO₃ 3. Brine extract->wash dry Dry over anhydrous Na₂SO₄, filter. wash->dry concentrate Concentrate under reduced pressure. dry->concentrate purify Purify by column chromatography. concentrate->purify end Final Product purify->end

Sources

Common side products in the synthesis of Methyl 2-(2-bromophenyl)-2-oxoacetate.

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of Methyl 2-(2-bromophenyl)-2-oxoacetate. This molecule is a valuable intermediate in medicinal chemistry, often used in the development of novel pharmaceuticals and bioactive compounds.[1] Its synthesis, however, can be accompanied by the formation of several side products that complicate purification and reduce yields. This guide is designed to help you troubleshoot these common issues through a series of frequently asked questions, providing not just solutions but also the chemical reasoning behind them.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My primary impurity is an isomer. Why am I getting low regioselectivity and how can I favor the ortho product?

Question: "I'm attempting a Friedel-Crafts acylation of bromobenzene with methyl oxalyl chloride and AlCl₃, but my crude NMR shows a significant amount of an isomeric byproduct along with my desired this compound. My yield of the correct isomer is below 30%. What is happening and how can I fix it?"

Probable Causes:

This is a classic regioselectivity issue in electrophilic aromatic substitution. The bromine atom on your starting material, bromobenzene, is an ortho, para-directing group due to its electron-donating resonance effects. However, it is also deactivating via its electron-withdrawing inductive effect.[2] The reaction proceeds via the formation of an acylium ion, which then attacks the aromatic ring.

  • Steric Hindrance: The primary reason for the formation of the para-isomer, Methyl 2-(4-bromophenyl)-2-oxoacetate, is sterics. The acyl group is bulky, and attack at the less hindered para position is kinetically favored over the more crowded ortho position.[3]

  • Lewis Acid Stoichiometry: An excess of Lewis acid can sometimes alter the isomer distribution, but improper ratios can also lead to side reactions. More than two molar equivalents of AlCl₃ are often required because it complexes with both the acyl chloride and the resulting ketone product.[2]

Troubleshooting & Solutions:

Improving ortho-selectivity in Friedel-Crafts acylation is challenging. A change in synthetic strategy is often more effective than optimizing the acylation itself.

Protocol: Alternative Synthesis via Oxidation of 2'-Bromoacetophenone

This two-step approach avoids the regioselectivity problem by starting with the correct substitution pattern.

Step 1: Synthesis of 2'-Bromoacetophenone (if not commercially available) This would typically be achieved via Friedel-Crafts acetylation of bromobenzene, which itself would produce an ortho/para mixture.[3] A more controlled synthesis would be required if a pure ortho starting material is needed, or commercial sourcing of 2'-bromoacetophenone is recommended.

Step 2: Oxidation to 2-(2-bromophenyl)-2-oxoacetic acid followed by Esterification A common method for this transformation is oxidation using Selenium Dioxide (SeO₂).

  • Setup: In a fume hood, add 2'-bromoacetophenone (1.0 equiv.) and dioxane to a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Carefully add Selenium Dioxide (SeO₂, ~1.1 equiv.) to the mixture.

  • Reaction: Reflux the mixture for 4-6 hours, monitoring by TLC.

  • Workup: Cool the reaction, filter off the black selenium precipitate, and concentrate the filtrate. The crude product is 2-(2-bromophenyl)-2-oxoacetic acid.

  • Esterification: Dissolve the crude acid in methanol (MeOH). Add a catalytic amount of sulfuric acid (H₂SO₄) and reflux for 1-2 hours.[4]

  • Purification: After cooling, neutralize the acid catalyst, extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and purify by column chromatography.

Verification: The 1H NMR spectrum of the final product should show a clean aromatic region corresponding to the 1,2-disubstituted pattern, free of the symmetrical pattern characteristic of the para-isomer.

Diagram: The Challenge of Friedel-Crafts Regioselectivity

Caption: Friedel-Crafts acylation of bromobenzene leads to two isomeric products.

FAQ 2: My reaction is incomplete. How can I drive it to completion?

Question: "My TLC analysis consistently shows a large spot corresponding to my starting material (either Methyl 2-(2-bromophenyl)acetate for an oxidation reaction, or bromobenzene for a Friedel-Crafts reaction). What factors are preventing full conversion?"

Probable Causes:

  • For Oxidation Reactions (e.g., using KMnO₄, SeO₂):

    • Insufficient Oxidant: The stoichiometry of the oxidant is critical. A 1:1 ratio is often insufficient due to side reactions or slow decomposition of the reagent.

    • Low Temperature: Benzylic oxidations often require elevated temperatures (reflux) to proceed at a reasonable rate.[5]

    • Inadequate Mixing: If using a solid oxidant like KMnO₄ in a biphasic system, poor mixing can limit the reaction rate. A phase-transfer catalyst (PTC) may be necessary.

  • For Friedel-Crafts Acylation:

    • Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to water. Any moisture in the reagents or glassware will quench the catalyst, halting the reaction.[6]

    • Deactivated Ring: The bromo-group is deactivating. If other deactivating groups are present or if the reaction conditions are not harsh enough, the electrophilic substitution will be slow or may not proceed at all.[6][7]

    • Insufficient Reagent: More than two equivalents of AlCl₃ are often needed because the product ketone coordinates to the Lewis acid, effectively removing it from the catalytic cycle.[2]

Troubleshooting & Solutions:

General Protocol: Ensuring Anhydrous Conditions (for Friedel-Crafts)

  • Glassware: Oven-dry all glassware (≥120 °C) for several hours and cool under a stream of dry nitrogen or in a desiccator.

  • Reagents: Use freshly opened, anhydrous grade solvents and reagents. Bromobenzene can be distilled from CaH₂. AlCl₃ should be a free-flowing powder, not clumped (which indicates hydration).

  • Atmosphere: Assemble the reaction under a positive pressure of an inert gas (Nitrogen or Argon).

Table: Optimizing Reaction Conditions

ParameterRecommendation for OxidationRecommendation for Friedel-CraftsRationale
Temperature Reflux in a suitable solvent (e.g., pyridine, dioxane)0 °C for reagent addition, then warm to RT or refluxManages exothermicity and overcomes activation energy.
Reagents Use 1.2 - 2.0 eq. of oxidant (e.g., SeO₂)Use 2.2 - 2.5 eq. of AlCl₃Ensures complete conversion and compensates for catalyst complexation.
Solvent Dioxane, PyridineDichloromethane (DCM), Carbon Disulfide (CS₂)Must be inert to the reaction conditions and anhydrous.
Time 4 - 24 hours1 - 12 hoursAllow sufficient time for slow reactions to complete. Monitor by TLC.

Verification: Use a TLC system that gives good separation between your starting material and product. The starting material spot should be faint or absent upon completion. Confirm the structure of the product by LC-MS or NMR.

FAQ 3: I'm observing acidic impurities like 2-bromobenzoic acid. What is the source?

Question: "After workup, I'm finding a significant amount of 2-bromobenzoic acid in my product. I started from Methyl 2-(2-bromophenyl)acetate. Is this from over-oxidation?"

Probable Causes:

Yes, this is a classic case of over-oxidation or hydrolysis.

  • Over-oxidation: Strong oxidizing agents, particularly under harsh conditions (high temperature, long reaction times), can cleave the C-C bond between the two carbonyl groups. The benzylic carbon is susceptible to oxidation all the way to a carboxylic acid.[5]

  • Ester Hydrolysis: The methyl ester can be hydrolyzed back to the carboxylic acid [2-(2-bromophenyl)-2-oxoacetic acid] during an aqueous workup, especially if the conditions become acidic or basic and are heated. If this keto-acid is unstable, it can potentially decarboxylate or decompose.

  • Oxidative Cleavage of Impurities: If your starting material contained impurities with alkyl side-chains (e.g., 2-bromoethylbenzene), these would be oxidized by strong agents like KMnO₄ directly to 2-bromobenzoic acid.[5]

Diagram: Oxidation Pathways and Potential Side Products

G Start Methyl 2-(2-bromophenyl)acetate Product Desired Product: This compound Start->Product [O] (Desired Pathway) Incomplete Side Product: Unreacted Starting Material Start->Incomplete Incomplete Reaction OverOx Side Product: 2-Bromobenzoic Acid Product->OverOx [O] (Harsh Conditions) Hydrolysis Side Product: 2-(2-bromophenyl)-2-oxoacetic acid Product->Hydrolysis H₂O / H⁺ or OH⁻ (Workup)

Caption: Oxidation can lead to the desired product or unwanted side products.

Troubleshooting & Solutions:

  • Use a Milder Oxidant: Switch from KMnO₄ to SeO₂, which is generally more selective for the oxidation of activated methylenes to ketones.

  • Control Reaction Time: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to minimize the risk of over-oxidation.

  • Careful Workup: Perform the aqueous workup at low temperatures (0-5 °C). Use a buffered solution (e.g., saturated NaHCO₃) for washes to avoid strongly acidic or basic conditions that could promote hydrolysis.

  • Purification: An acidic impurity like 2-bromobenzoic acid can often be removed by washing the organic solution of your crude product with a mild base like saturated sodium bicarbonate solution. The desired keto-ester will remain in the organic layer, while the carboxylic acid will move into the aqueous layer as its sodium salt.

Protocol: Liquid-Liquid Extraction to Remove Acidic Impurities

  • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated aqueous NaHCO₃ solution.

  • Stopper the funnel and shake gently, venting frequently to release CO₂ gas that may form.

  • Allow the layers to separate. Drain the lower organic layer.

  • Wash the organic layer again with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

Verification: The 1H NMR of the purified product should lack the broad singlet characteristic of a carboxylic acid proton. A simple TLC can also show the removal of the more polar acidic spot.

References
  • Methyl 2-(2-bromophenyl)
  • Friedel-Crafts Acetylation of Bromobenzene. (Source document, specific publisher not listed). [Link]
  • Friedel Crafts Acylation And Alkyl
  • Friedel-Crafts Acetylation of Bromobenzene Lab Report. Studylib. [Link]
  • Side-Chain Reactions of Benzene Deriv
  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]
  • EAS Reactions (3)
  • Supporting Information for a scientific publication. (Specific source not detailed in search result). [Link]

Sources

Removing unreacted starting material from Methyl 2-(2-bromophenyl)-2-oxoacetate.

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing the common challenge of purifying Methyl 2-(2-bromophenyl)-2-oxoacetate, a key intermediate in pharmaceutical synthesis.[1] The focus is on the effective removal of unreacted starting materials, a critical step for ensuring the integrity of downstream applications. This document is structured as a series of frequently asked questions and troubleshooting scenarios, grounded in established chemical principles and validated laboratory protocols.

Frequently Asked Questions (FAQs)

Q1: I've just completed my synthesis. How can I quickly assess the purity of my crude this compound and identify the unreacted starting material?

A1: A rapid and effective assessment involves a combination of Thin-Layer Chromatography (TLC) and ¹H NMR spectroscopy. The most common synthesis route, a Friedel-Crafts acylation, often leaves unreacted bromobenzene as the primary non-polar impurity.[2][3]

Expert Insight: The significant difference in polarity between your polar α-keto ester product and the non-polar bromobenzene starting material is the key to their separation and analytical distinction.[4]

1. Thin-Layer Chromatography (TLC) Analysis: TLC provides a visual confirmation of purity. The more polar product, this compound, will adhere more strongly to the silica gel plate and thus have a lower Retention Factor (Rƒ) than the non-polar bromobenzene.[4]

2. ¹H NMR Spectroscopy: A proton NMR spectrum of your crude product provides definitive structural confirmation and an estimate of purity. The signals for the product are distinct from those of bromobenzene.

Data Summary: Analytical Properties of Product vs. Starting Material

CompoundStructureExpected TLC Rƒ¹Key ¹H NMR Signals (CDCl₃, 400 MHz)
This compound C₉H₇BrO₃~0.3 - 0.4δ ~7.8-7.4 (m, 4H, Ar-H ), δ ~3.9 (s, 3H, -OCH ₃)
Bromobenzene C₆H₅Br~0.8 - 0.9δ ~7.6-7.2 (m, 5H, Ar-H )

¹Rƒ values are estimates using a 9:1 Hexane:Ethyl Acetate eluent system and will vary based on exact conditions.[5][6] The key diagnostic signal in the ¹H NMR is the methyl ester singlet around 3.9 ppm, which is absent in the starting material.

Q2: What is the most reliable and scalable method for removing unreacted bromobenzene from my product?

A2: Flash column chromatography is the gold standard for this separation due to the significant polarity difference between the product and the impurity.[7] This technique allows for high resolution and can be scaled to purify multi-gram quantities of material.

Causality Behind the Choice: Chromatography separates molecules based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent).[4]

  • Bromobenzene (Non-polar): Has a weak affinity for the polar silica gel and is readily carried through the column by a non-polar solvent system.

  • This compound (Polar): The ketone and ester functional groups interact strongly with the silica gel, causing it to move through the column much more slowly.

This difference in migration speed allows for the complete separation of the two compounds. A detailed, step-by-step protocol for this procedure is provided in the "Experimental Protocols" section below.

Q3: My product appears to be a solid after removing the reaction solvent. Can I use recrystallization instead of chromatography?

A3: Yes, if your crude product is a solid, recrystallization is an excellent, often more efficient, alternative to chromatography. The principle is to find a solvent system in which your product has high solubility at an elevated temperature but low solubility at room or sub-zero temperatures, while impurities remain soluble at all temperatures.[8]

Self-Validating Protocol for Solvent Screening:

  • Place ~20 mg of your crude solid into several test tubes.

  • To each tube, add a different solvent (e.g., ethanol, isopropanol, hexane, ethyl acetate, toluene) dropwise while heating.

  • Ideal Solvent Found: If the solid dissolves completely when hot but reappears as crystals upon cooling, you have found a suitable single solvent.[8]

  • Two-Solvent System Needed: If the compound is soluble in one solvent (e.g., acetone) at all temperatures and insoluble in another (e.g., water or hexane) at all temperatures, a two-solvent system is required. Dissolve the crude product in a minimal amount of the "soluble" hot solvent, then add the "insoluble" solvent dropwise until cloudiness persists. Reheat to clarify and then allow to cool slowly.[8]

Trustworthiness Check: The formation of well-defined crystals upon cooling, leaving behind a clear solution (the mother liquor), is a strong indicator of successful purification. The purity of the resulting crystals should be confirmed by TLC and NMR.

Q4: My column separation is poor, and the product and starting material are co-eluting. What can I do to troubleshoot this?

A4: Poor separation on a silica gel column is a common issue that can almost always be resolved by systematically adjusting the experimental parameters.

Troubleshooting Guide for Flash Chromatography

ProblemPossible CauseRecommended Solution
Co-elution of spots (Low Resolution) Eluent is too polar: Both compounds are moving too quickly up the column.Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of hexane (e.g., from 9:1 to 19:1 Hex:EtOAc).[6]
Product is stuck on the column Eluent is not polar enough: The product has too strong an affinity for the silica and will not elute.Gradually increase the polarity of the mobile phase (gradient elution). Start with a non-polar eluent to wash off the bromobenzene, then slowly increase the ethyl acetate concentration to elute your product.
Streaking or "tailing" of the product spot 1. Column Overload: Too much material was loaded for the column size. 2. Acidic Impurities: Residual acidic species can interact with the silica.1. Use a wider column or load less crude material. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight. 2. Add ~0.1% triethylamine to your eluent to neutralize the silica gel surface.[6]
Cracks or channels in the silica bed Improper packing: Air gaps in the silica lead to uneven solvent flow.Repack the column carefully, ensuring the silica gel is fully settled as a uniform slurry before running the solvent through.

Visualized Workflows and Logic

Purification Decision Workflow

This diagram outlines the logical steps from crude product analysis to obtaining the pure compound.

A Crude Product (Post-Workup) B Analytical Assessment (TLC & ¹H NMR) A->B C Is Starting Material Present? B->C D Is Product a Solid? C->D Yes I Product is Pure C->I No E Flash Column Chromatography D->E No F Recrystallization D->F Yes G Purity Check (TLC & NMR) E->G F->G G->E Impurities Remain H Pure Product (>97%) G->H Purity Confirmed

Caption: Decision tree for purifying this compound.

TLC Analysis Logic Diagram

This diagram illustrates the principle of TLC separation for this specific mixture.

cluster_0 TLC Plate Analysis cluster_1 Mobile Phase (e.g., 9:1 Hexane:EtOAc) (Non-Polar) TLC TLC Plate (Silica Gel = Polar) SolventFront Solvent Front (High Rƒ) SM_spot Bromobenzene (Non-Polar) Rƒ ~0.9 Product_spot Product (Polar) Rƒ ~0.3 Logic1 Polarity Principle: Less Polar Compound -> Moves Further -> Higher Rƒ Baseline Baseline (Low Rƒ)

Caption: Relationship between polarity and TLC retention factor (Rƒ).

Validated Experimental Protocols

Protocol 1: Analytical Thin-Layer Chromatography (TLC)
  • Preparation: Pour a 9:1 mixture of hexane and ethyl acetate into a developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere and close the lid.[5]

  • Spotting: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, carefully spot the solution onto the baseline of a silica gel TLC plate, keeping the spot as small as possible.

  • Development: Place the TLC plate in the chamber, ensuring the solvent level is below the baseline. Allow the solvent to travel up the plate until it is ~1 cm from the top.[6]

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Alternatively, stain the plate using a potassium permanganate dip or a 2,4-dinitrophenylhydrazine (DNPH) stain, which specifically visualizes ketones.[9]

Protocol 2: Flash Column Chromatography
  • Column Packing: Select a column appropriate for your sample size. Prepare a slurry of silica gel in hexane. Carefully pack the column, ensuring no air bubbles are trapped. Equilibrate the column by running 2-3 column volumes of the initial eluent (e.g., 100% hexane or 49:1 hexane:ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"), evaporate the solvent, and carefully add the resulting powder to the top of the packed column.

  • Elution: Begin eluting with a low-polarity solvent system (e.g., 49:1 hexane:ethyl acetate). Collect fractions continuously.

  • Monitoring: Analyze the collected fractions by TLC to identify which contain the unreacted bromobenzene and which contain the desired product.

  • Gradient (Optional but Recommended): Once the bromobenzene has been completely eluted, you can increase the eluent polarity (e.g., to 9:1 or 4:1 hexane:ethyl acetate) to speed up the elution of your more polar product.[7]

  • Isolation: Combine the pure fractions containing the product, as determined by TLC. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Verification: A final TLC of the combined fractions should show a single spot. An ¹H NMR spectrum should be clean and match the expected structure, with the absence of signals corresponding to bromobenzene.

References

  • Google Patents. (2011). US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
  • Google Patents. (2011). CN102026955A - Process for purifying an alpha-keto ester.
  • Google Patents. (n.d.). Liquid-liquid extraction method for the production of acrylic esters.
  • Yamaguchi, H., Nakajima, N., & Ishihara, K. (2006). Purification and Characterization of Two α-Keto Ester Reductases from Streptomyces thermocyaneoviolaceus IFO 14271. Bioscience, Biotechnology, and Biochemistry, 70(6), 1434-1442.
  • Google Patents. (1978). US4082788A - Esterification and extraction process.
  • ResearchGate. (2020). Practical separation of alcohol–ester mixtures using Deep-Eutectic-Solvents.
  • Supporting Information for a scientific article. (n.d.).
  • Patel, H., et al. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. Scientific Reports, 12(1), 1-11.
  • University of Wisconsin-Madison. (n.d.). CHEM 344 Thin Layer Chromatography.
  • University of Missouri–St. Louis. (n.d.). Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture.
  • MySkinRecipes. (n.d.). This compound.
  • Google Patents. (2020). US20200355656A1 - Method for Detecting Aldehyde and Ketone By Using Thin Layer Chromatography.
  • Coach Benner. (n.d.). Synthesis, Isolation, and Purification of an Ester.
  • Thieme. (2012). Asymmetric Synthesis of α-Chloro-α-halo Ketones by Decarboxylative Chlorination of α-Halo-β-ketocarboxylic Acids.
  • MDPI. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters.
  • Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION.
  • MDPI. (2021). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review.
  • Google Patents. (n.d.). Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry).
  • ACS Omega. (2023). Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
  • MIT OpenCourseWare. (2010). Recrystallization.
  • PubChem. (n.d.). This compound.
  • Chegg. (2020). Solved 5. Analyze the 1H-NMR and 13C-NMR spectra of methyl.
  • CP Lab Safety. (n.d.). This compound, min 97%, 250 mg.
  • PubChem. (n.d.). Methyl 2-(4-bromophenyl)-2-oxoacetate.
  • Chemistry LibreTexts. (2020). 12.2: NMR Spectra - an introduction and overview.
  • GE Healthcare. (n.d.). Protein purification troubleshooting guide.

Sources

Technical Support Center: TLC Monitoring of Reactions Involving Methyl 2-(2-bromophenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the Thin-Layer Chromatography (TLC) monitoring of reactions involving Methyl 2-(2-bromophenyl)-2-oxoacetate. As a versatile building block, this α-ketoester's reactivity is matched by the nuances of monitoring its transformations accurately.[1] This resource is designed to provide not just protocols, but the underlying chemical principles to empower you to solve problems effectively in the lab.

Section 1: Foundational Knowledge & FAQs

This section addresses common questions regarding the intrinsic properties of this compound and standard TLC practices.

Question: What are the key structural features of this compound that I should consider for TLC analysis?

Answer: Understanding the molecule's structure is fundamental to predicting its TLC behavior. There are two primary features:

  • The Conjugated Aromatic System: The presence of the 2-bromophenyl ring directly attached to the α-ketoester moiety creates a highly conjugated system. This makes the compound strongly UV-active, meaning it will absorb 254 nm UV light and appear as a dark spot on TLC plates containing a fluorescent indicator (e.g., F254).[2][3] This is the most common and non-destructive method for its visualization.[4]

  • Polar Functional Groups: The molecule contains both a ketone and a methyl ester group. These polar groups ensure the compound will interact with the silica gel stationary phase. Its overall polarity is moderate, making it suitable for analysis with common solvent systems like hexane/ethyl acetate mixtures.[5]

Question: I'm setting up a reaction for the first time. What is a good starting solvent system for my TLC?

Answer: A binary mixture of a non-polar and a polar solvent is the best starting point. For a compound of moderate polarity like this compound, a 3:1 mixture of Hexanes:Ethyl Acetate is a robust initial choice.

  • Rationale: This system provides a good starting point for achieving an Rf (retardation factor) value between 0.2 and 0.4 for the starting material, which is ideal for monitoring the appearance of both more polar and less polar products. If the spot remains at the baseline (Rf ≈ 0), the eluent is not polar enough; increase the proportion of ethyl acetate.[6] If the spot shoots to the solvent front (Rf ≈ 1), the eluent is too polar; decrease the proportion of ethyl acetate.[6]

Question: Beyond UV light, what chemical stains are most effective for visualizing this compound and its potential products?

Answer: While UV is primary, chemical stains can provide crucial information, especially if a product is not UV-active or if you need to differentiate between compounds with similar Rf values.

  • p-Anisaldehyde Stain: This is an excellent choice as it reacts with carbonyl groups (ketones) to produce distinctively colored spots upon heating.[7] This is highly effective for visualizing the starting material.

  • Potassium Permanganate (KMnO₄) Stain: This stain visualizes compounds that can be oxidized.[8] The starting material itself may not stain strongly, but if your reaction involves the reduction of the ketone to an alcohol, the resulting α-hydroxy ester product will appear as a bright yellow spot on a purple background.

  • 2,4-Dinitrophenylhydrazine (DNPH) Stain: This is a highly specific stain for aldehydes and ketones, which react to form yellow-to-orange hydrazones.[8][9] It is very useful for confirming the presence of the starting material's ketone group.

Question: Why is a "co-spot" essential when monitoring reactions?

Answer: A co-spot is a single lane on the TLC plate where you apply both the starting material and the reaction mixture directly on top of each other.[10] It is a self-validating control and is critical for accurate interpretation for two main reasons:

  • Unambiguous Identification: If the spot from the starting material lane and the corresponding spot in the reaction mixture lane travel to the exact same height as the single spot in the co-spot lane, you can be confident in identifying the starting material in your reaction.

  • Resolving Power: If your product has an Rf value very close to your starting material, the co-spot will often appear as an elongated or oblong spot, making it much more obvious that two different compounds are present.[10]

Section 2: Troubleshooting Guide

This section is formatted to address specific problems you may encounter during your experiments.

Question: My spots are streaking or appearing as elongated tails. What is happening and how do I fix it?

Answer: Streaking is a common issue that can obscure results. It typically has two primary causes for this class of compounds.

  • Cause 1: Sample Overloading.

    • Explanation: Applying too much sample to the TLC plate saturates the stationary phase, leading to poor separation and tailing.[6][11]

    • Solution: Dilute your reaction aliquot significantly with a volatile solvent (e.g., ethyl acetate or dichloromethane) before spotting it on the plate. The spot should be barely visible under UV light before running the plate.[10]

  • Cause 2: On-Plate Hydrolysis to Carboxylic Acid.

    • Explanation: The methyl ester of your compound is susceptible to hydrolysis, which can be catalyzed by the acidic nature of the silica gel surface. This forms the corresponding carboxylic acid (2-(2-bromophenyl)-2-oxoacetic acid), which is much more polar and acidic. Acidic compounds often streak on silica gel.[12]

    • Solution: Add a small amount of acid, such as 0.5-1% acetic acid , to your mobile phase.[6] This acidic environment suppresses the deprotonation of the carboxylic acid byproduct, making it less polar and causing it to elute as a more defined spot.

Question: A new, highly polar spot has appeared at the baseline (Rf ≈ 0) that I don't think is my product. What could it be?

Answer: This is very likely the hydrolysis byproduct, 2-(2-bromophenyl)-2-oxoacetic acid, as discussed above. The carboxylic acid is significantly more polar than the parent methyl ester, causing it to interact very strongly with the silica gel and remain at the origin. This can be a sign that your reaction conditions (e.g., presence of water, prolonged heating) or workup may be causing decomposition.

Question: My starting material and product spots are overlapping, making it impossible to determine if the reaction is complete. What should I do?

Answer: This is a frequent challenge when a reaction causes only a subtle change in polarity.

  • Solution 1: Optimize the Mobile Phase. Do not rely on a single solvent system. If Hexanes/Ethyl Acetate fails, try a different solvent combination. For example, substituting ethyl acetate with diethyl ether or using a dichloromethane/methanol system can alter the selectivity of the separation.[13] Run several TLCs with varying solvent ratios to maximize the separation (ΔRf).

  • Solution 2: Use a Longer TLC Plate. A standard plate is ~6-7 cm long. Using a longer plate (10-15 cm) allows for a longer development time, which can often resolve spots that are close together.

  • Solution 3: Employ a Different Visualization Method. Sometimes, two spots that overlap under UV light may show different colors with a stain like p-anisaldehyde, confirming that they are distinct compounds.[14]

  • Solution 4: Consider 2D TLC. Spot your mixture in one corner of a square TLC plate and run it. Then, turn the plate 90 degrees and run it again in a different solvent system. If you have a single compound, it will lie on the diagonal. If other spots appear off the diagonal, they are different compounds.[14] This is an excellent method to confirm the presence of multiple, hard-to-separate products.

Question: I'm running my reaction in DMF, and my TLC plate is just a single, huge smear.

Answer: This is a classic problem with high-boiling point polar aprotic solvents like DMF, DMSO, or pyridine.

  • Explanation: These solvents do not evaporate from the TLC plate at room temperature. When the plate is placed in the developing chamber, the residual solvent dissolves the sample spot and gets dragged up the plate, causing a featureless streak.[14]

  • Solution: After spotting your reaction aliquot on the TLC plate, place the plate inside a flask or vacuum desiccator and connect it to a high-vacuum pump for 5-10 minutes .[14] This will remove the high-boiling solvent before you place the plate in the TLC chamber for development, resulting in clean, well-defined spots.

Section 3: Experimental Protocols & Data

Protocol 1: Standard TLC Monitoring of a Reaction
  • Plate Preparation: Using a pencil (never a pen), gently draw a light origin line about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes: "SM" for Starting Material, "Co" for Co-spot, and "Rxn" for the Reaction Mixture.

  • Sample Preparation:

    • Prepare a dilute solution of your starting material (this compound) in a volatile solvent like ethyl acetate.

    • Using a capillary tube, withdraw a small aliquot from your reaction vessel.[10] Dilute this aliquot in a separate small vial with the same volatile solvent.

  • Spotting:

    • Using a clean capillary spotter for each sample, lightly touch the plate on the corresponding mark. Allow the solvent to evaporate completely. The resulting spot should be 1-2 mm in diameter.[12]

    • Spot the "SM" lane with the starting material solution.

    • Spot the "Rxn" lane with the diluted reaction mixture.

    • For the "Co" lane, first spot the starting material, let it dry, and then spot the reaction mixture directly on top of it.

    • Check the plate under UV light to ensure you have spotted enough material; if spots are invisible, apply more sample to the same location, allowing it to dry between applications.[6][10]

  • Development:

    • Add your chosen mobile phase to a TLC chamber to a depth of about 0.5 cm (ensure the solvent level is below your origin line).[6] Place a piece of filter paper in the chamber to aid solvent vapor saturation. Cover with the lid and let it equilibrate for 5 minutes.

    • Place the spotted TLC plate into the chamber and replace the lid. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.

    • View the plate under a 254 nm UV lamp and circle all visible spots with a pencil.[3]

    • If desired, proceed with a chemical stain by dipping the plate into the staining solution, followed by gentle heating with a heat gun to develop the spots.[15]

  • Analysis: Compare the spots in the "Rxn" lane to the "SM" lane. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.[16]

Table 1: Recommended Solvent Systems & Stains for Common Reactions
Reaction TypeTypical Product StructureRecommended Solvent System (v/v)Primary VisualizationRecommended StainExpected Staining Result
Starting Material α-Ketoester3:1 Hexanes:Ethyl AcetateUV (254 nm)p-AnisaldehydeColored spot (often pink/purple) on heating
Reduction α-Hydroxyester2:1 Hexanes:Ethyl AcetateUV (254 nm)Potassium PermanganateYellow spot on purple background
Hydrolysis α-Ketoacid1:1 Hexanes:Ethyl Acetate (+1% AcOH)UV (254 nm)Bromocresol GreenYellow spot on blue background
Cross-Coupling (e.g., Suzuki) Biaryl α-Ketoester4:1 Hexanes:Ethyl AcetateUV (254 nm)Iodine VaporBrown spot
Condensation (e.g., with diamine) Heterocycle (e.g., quinoxaline)1:1 Hexanes:Ethyl AcetateUV (254 nm)p-AnisaldehydeVaries depending on product structure

Section 4: Visual Guides & Workflows

Diagram 1: Standard TLC Monitoring Workflow

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_plate 1. Prepare & Mark TLC Plate (SM, Co, Rxn) prep_samples 2. Prepare Dilute Samples (SM & Reaction Aliquot) prep_plate->prep_samples spotting 3. Spot Plate Carefully (Allow to dry) prep_samples->spotting develop 4. Develop in Saturated Chamber spotting->develop dry 5. Mark Solvent Front & Dry develop->dry visualize_uv 6. Visualize under UV (254 nm) (Circle spots) dry->visualize_uv visualize_stain 7. Apply Chemical Stain (If needed) visualize_uv->visualize_stain interpret 8. Interpret Results (Compare lanes) visualize_stain->interpret

Caption: A standard workflow for monitoring a chemical reaction using TLC.

Diagram 2: Troubleshooting Decision Tree for TLC

TLC_Troubleshooting start Problem Observed on TLC Plate streaking Streaking or Tailing Spots? start->streaking overlapping Overlapping Spots (Poor Separation)? streaking->overlapping No overloaded Is sample concentrated? streaking->overloaded Yes no_spots No Spots Visible? overlapping->no_spots No sol_solvent Action: Change Mobile Phase (e.g., Hex:Et₂O or DCM:MeOH) overlapping->sol_solvent Yes sol_concentrate Action: Spot Multiple Times (Dry between spots) no_spots->sol_concentrate Yes sol_dilute Solution: Dilute Sample overloaded->sol_dilute Yes sol_acid Solution: Add 0.5% Acetic Acid to Mobile Phase overloaded->sol_acid No (Suspect Hydrolysis) sol_plate Action: Use a Longer Plate or Try 2D TLC sol_solvent->sol_plate Still overlapping sol_stain Action: Use a Broad-Spectrum Stain (e.g., p-Anisaldehyde) sol_concentrate->sol_stain Still no spots

Caption: A decision tree for troubleshooting common TLC analysis issues.

References

  • Google. (n.d.). Current time information in Pasuruan, ID.
  • Merck. (n.d.). Dyeing Reagents for Thin-Layer and Paper Chromatography.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting TLC of Halogenated Aromatic Compounds.
  • SiliCycle. (2021, December 8). Troubleshooting for Thin Layer Chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: TLC.
  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). TLC Stains.
  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
  • Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates.
  • LinkedIn. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions.
  • EPFL. (n.d.). TLC Visualization Reagents.
  • ResearchGate. (2016, June 29). I'm having trouble separating two overlapping spots on TLC. I've tried multiple solvent combinations, but still having trouble. Any advice?
  • Chemistry LibreTexts. (2020, August 11). 7.8: TLC Visualization Methods.
  • University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: TLC Stains.
  • YouTube. (2023, May 14). 5 Best TLC Staining Agents That Will Help You In Chemistry Lab Every Time! | Dr. Aman.
  • Benchchem. (n.d.). Troubleshooting low conversion in gamma-keto ester reactions.
  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC.
  • YouTube. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs.
  • Supporting Information. (n.d.). General procedures for synthesis.
  • Washington State University. (n.d.). Monitoring Reactions by TLC.
  • Benchchem. (n.d.). Application Notes and Protocols: Ethyl 2-(3-bromophenyl)-2-oxoacetate in Organic Synthesis.
  • Scribd. (n.d.). TLC Visualization Techniques.
  • YouTube. (2021, August 22). Visualizing a TLC plate.
  • YouTube. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry.
  • Thieme Chemistry. (n.d.). Monitoring Solid-Phase Reactions with Thin-Layer Chromatography.
  • PubChem. (n.d.). This compound.
  • SciSpace. (2025, August 6). The neutral hydrolysis of methyl acetate Part 2. Is there a tetrahedral intermediate?
  • ChemicalBook. (n.d.). METHYL 2-(2-BROMOPHENYL)ACETATE synthesis.
  • SciSpace. (n.d.). The neutral hydrolysis of methyl acetate — Part 2. Is there a tetrahedral intermediate?
  • Organic Syntheses Procedure. (n.d.). Synthesis of (Z)-3-(p-Toluenesulfonyloxy)but-2-enoate.

Sources

Stability and long-term storage conditions for Methyl 2-(2-bromophenyl)-2-oxoacetate.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-(2-bromophenyl)-2-oxoacetate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this versatile reagent. As a Senior Application Scientist, my goal is to provide you with not just procedures, but the underlying scientific principles to empower your research and development efforts. This document offers troubleshooting guidance and frequently asked questions to address potential challenges you may encounter during its storage and use.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with this compound, providing potential causes and actionable solutions.

Issue 1: The compound, which is typically a white to off-white solid or oil, has developed a yellow or brownish tint.

  • Probable Cause: Discoloration is often an indicator of chemical degradation. For α-keto esters, and particularly those with a bromine substituent, this can be due to a few factors:

    • Hydrolysis: The ester group is susceptible to hydrolysis, especially in the presence of moisture, which can lead to the formation of the corresponding α-keto acid and methanol. While this may not always cause a color change on its own, the resulting acid can sometimes catalyze further degradation reactions.

    • Photodecomposition: Like many aromatic compounds, especially those containing halogens, prolonged exposure to light (particularly UV light) can induce decomposition, leading to colored byproducts.

    • Oxidation: While α-keto esters are generally stable, the presence of impurities or reaction with atmospheric oxygen over long periods could lead to oxidative degradation.[1]

  • Solution & Prevention:

    • Purity Check: Before use, it is advisable to check the purity of the discolored material using an appropriate analytical method such as NMR, LC-MS, or GC-MS to identify any degradation products.

    • Purification: If minor degradation has occurred, purification via column chromatography or recrystallization may be possible, depending on the nature of the impurities.

    • Prevention:

      • Moisture Control: Always handle the compound in a dry environment. Use of a glove box or a desiccator for storage is recommended. Ensure containers are sealed tightly after use.

      • Light Protection: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.

      • Inert Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Issue 2: You observe precipitation or cloudiness after dissolving the compound in a solvent.

  • Probable Cause:

    • Insolubility: The compound may have limited solubility in the chosen solvent at the desired concentration.

    • Hydrolysis Product: If the compound has been exposed to moisture, the resulting α-keto acid may be less soluble in the solvent than the parent ester, leading to precipitation.

    • Reaction with Solvent: While less common with standard laboratory solvents, reactivity with certain solvents, especially under specific conditions (e.g., presence of a base or acid catalyst), cannot be entirely ruled out.

  • Solution & Prevention:

    • Solubility Check: Verify the solubility of this compound in your chosen solvent from literature or supplier information. You may need to gently warm the solution or use sonication to aid dissolution.

    • Solvent Choice: If solubility is an issue, consider using an alternative solvent in which α-keto esters are known to be more soluble, such as dichloromethane, ethyl acetate, or tetrahydrofuran.

    • Moisture Prevention: Ensure your solvent is anhydrous, especially for moisture-sensitive reactions.

Issue 3: A reaction using this compound is sluggish or is not proceeding to completion.

  • Probable Cause:

    • Compound Degradation: If the compound has degraded, the actual concentration of the active reagent is lower than calculated, leading to poor reaction performance.

    • Incompatible Reagents: The presence of strong acids, bases, oxidizing agents, or reducing agents in the reaction mixture can degrade the α-keto ester.[2]

    • Water Contamination: The presence of water can hydrolyze the ester, reducing the amount of starting material available for the desired reaction.

  • Solution & Prevention:

    • Confirm Purity: Before starting a critical reaction, confirm the purity of your this compound, especially if it has been stored for an extended period.

    • Review Reaction Conditions: Ensure that your reaction conditions are compatible with the stability of an α-keto ester. Avoid unnecessarily harsh pH conditions or the use of reagents that are known to react with esters or aryl bromides.

    • Use Anhydrous Conditions: For reactions that are sensitive to water, use anhydrous solvents and techniques to exclude moisture.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting issues with this compound.

G start Problem Encountered (e.g., Discoloration, Poor Reactivity) visual_inspection Visual Inspection (Color, Phase) start->visual_inspection review_protocol Review Experimental Protocol (Solvent, Reagents, Conditions) start->review_protocol If problem is poor reactivity analytical_check Analytical Purity Check (NMR, LC-MS, etc.) visual_inspection->analytical_check is_pure Is the compound pure? analytical_check->is_pure use_as_is Proceed with Experiment is_pure->use_as_is Yes purify Purify Compound (e.g., Chromatography, Recrystallization) is_pure->purify No (Minor Impurities) discard Discard and Use New Stock is_pure->discard No (Significant Degradation) use_as_is->review_protocol If reactivity is still an issue recheck_purity Re-check Purity purify->recheck_purity recheck_purity->is_pure optimize_protocol Optimize Protocol (e.g., Anhydrous Conditions, Reagent Compatibility) review_protocol->optimize_protocol

Caption: Troubleshooting workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term storage, it is recommended to store this compound at room temperature in a tightly sealed container.[3][4] To maximize its shelf life, protect it from light and moisture by storing it in an amber vial and in a desiccator. For extended periods, storage under an inert atmosphere (argon or nitrogen) is also advisable.

Q2: What is the expected shelf-life of this compound?

Q3: Are there any known incompatibilities for this compound?

A3: Based on the functional groups present (α-keto ester, aryl bromide), the compound should be considered incompatible with:

  • Strong Acids and Bases: Can catalyze the hydrolysis of the ester.

  • Strong Oxidizing Agents: Can potentially lead to degradation of the molecule.

  • Strong Reducing Agents: Can reduce the keto group.

It is always recommended to consult a comprehensive source on chemical compatibility before mixing chemicals.[2]

Q4: What are the primary signs of degradation to look for?

A4: The most common visual sign of degradation is a change in color from white/off-white to yellow or brown. A change in physical state (e.g., an oil becoming more viscous or partially solidifying in an unexpected way) could also indicate a change in chemical composition. For definitive assessment, analytical techniques such as NMR or LC-MS should be employed.

Summary of Storage and Handling

ParameterRecommendationRationale
Storage Temperature Room TemperatureSupported by supplier data.[3][4]
Atmosphere Tightly sealed container. Inert gas (Ar, N₂) for long-term storage.To prevent hydrolysis and oxidation.
Light Store in an amber vial or protect from light.To prevent photodecomposition.
Moisture Store in a desiccator. Use anhydrous solvents for reactions.The ester is susceptible to hydrolysis.
Incompatibilities Strong acids, strong bases, strong oxidizing agents, strong reducing agents.To prevent unintended chemical reactions and degradation.[2]

References

  • CP Lab Safety. Methyl 2-(2-bromophenyl)
  • Chemsrc. Methyl 2-(2-bromophenyl)
  • MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters. [Link]
  • PubChem. Methyl 2-(2-bromophenyl)

Sources

Technical Support Center: Troubleshooting Low Conversion in the Synthesis of Methyl 2-(2-bromophenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion in the synthesis of Methyl 2-(2-bromophenyl)-2-oxoacetate, a key intermediate in the synthesis of various pharmaceuticals.[1] We will explore the causality behind experimental outcomes and provide robust, field-proven protocols to enhance reaction efficiency and yield.

Section 1: Understanding the Synthetic Pathways

Successful troubleshooting begins with a firm grasp of the underlying reaction mechanisms. The synthesis of this compound is typically approached via two primary routes: Friedel-Crafts acylation of bromobenzene or the oxidation of a 2'-bromoacetophenone precursor. Each pathway presents unique challenges that can impact conversion.

Pathway A: Friedel-Crafts Acylation

This method involves the reaction of bromobenzene with an acylating agent, such as methyl oxalyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[2] The key step is the formation of a resonance-stabilized acylium ion, which then performs an electrophilic aromatic substitution on the bromobenzene ring.[3][4]

Pathway B: Oxidation of 2'-Bromoacetophenone

This two-step approach first involves the synthesis or procurement of 2'-bromoacetophenone. This intermediate is then oxidized, often using selenium dioxide (SeO₂), to form the desired α-keto acid, which is subsequently esterified to yield the final product.[5]

Synthetic_Pathways Fig. 1: Primary Synthetic Routes cluster_A Pathway A: Friedel-Crafts Acylation cluster_B Pathway B: Oxidation Route A_start Bromobenzene + Methyl Oxalyl Chloride A_reagent AlCl₃ (Lewis Acid) A_start->A_reagent Acylation A_product This compound A_reagent->A_product B_start 2'-Bromoacetophenone B_reagent 1. SeO₂ (Oxidation) 2. Methanol/H⁺ (Esterification) B_start->B_reagent B_product This compound B_reagent->B_product Troubleshooting_Workflow Fig. 2: Troubleshooting Decision Tree cluster_reagents cluster_conditions cluster_workup start Low Conversion Observed check_reagents 1. Verify Reagent Purity & Activity start->check_reagents reagent_pure Are starting materials pure? check_reagents->reagent_pure check_conditions 2. Evaluate Reaction Conditions temp_ok Is temperature optimal? check_conditions->temp_ok check_workup 3. Optimize Workup & Purification workup_loss Is product lost during workup? check_workup->workup_loss purify Purify reagents (distillation, recrystallization) reagent_pure->purify No reagent_dry Is the system anhydrous? (Solvents, Glassware) reagent_pure->reagent_dry Yes purify->reagent_dry reagent_dry->check_conditions Yes dry_system Flame-dry glassware. Use anhydrous solvents. reagent_dry->dry_system No dry_system->check_conditions adjust_temp Adjust temperature. Monitor with TLC. temp_ok->adjust_temp No catalyst_ok Is catalyst amount/activity sufficient? temp_ok->catalyst_ok Yes adjust_temp->catalyst_ok catalyst_ok->check_workup Yes add_catalyst Use fresh catalyst. Increase equivalents. catalyst_ok->add_catalyst No add_catalyst->check_workup check_layers Check aqueous layers. Optimize extraction solvent. workup_loss->check_layers Yes purification_loss Is product lost during purification? workup_loss->purification_loss No check_layers->purification_loss change_purification Adjust column chromatography conditions. Consider crystallization. purification_loss->change_purification Yes end_node Improved Yield purification_loss->end_node No change_purification->end_node

Caption: Fig. 2: Troubleshooting Decision Tree

Q2: My reaction produces a complex mixture of products. How can I improve selectivity?

The formation of multiple byproducts is a common cause of low yields. Identifying the source of these impurities is the first step toward suppression.

  • Cause: Isomer Formation (Friedel-Crafts). The bromine atom on bromobenzene is an ortho-, para-directing group. [4][6]While steric hindrance from the bromine atom often disfavors ortho substitution, the formation of Methyl 2-(4-bromophenyl)-2-oxoacetate is a significant possibility.

    • Solution: Carefully control the reaction temperature. Lower temperatures (e.g., 0 °C to room temperature) can enhance selectivity for the para-isomer. The separation of ortho and para isomers can be challenging and may require careful column chromatography.

  • Cause: Polysubstitution (Friedel-Crafts). Although the first acyl group deactivates the aromatic ring, forcing conditions (high temperature, long reaction times, large excess of catalyst) can sometimes lead to the addition of a second acyl group. [2] * Solution: Use a stoichiometric amount of the acylating agent (methyl oxalyl chloride). Add the acylating agent dropwise to the mixture of bromobenzene and catalyst to avoid localized high concentrations. [7]Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.

  • Cause: Over-oxidation or Side Reactions (Oxidation Pathway). In the SeO₂ oxidation, other side reactions can occur, especially if the starting 2'-bromoacetophenone is impure.

    • Solution: Ensure the purity of the starting ketone. [8]If necessary, purify it by recrystallization or chromatography before the oxidation step. Control the stoichiometry of the SeO₂ (typically 1.1-1.5 equivalents) to avoid unwanted side reactions.

Q3: The reaction appears complete by TLC, but my isolated yield is poor. Where is my product going?

Product loss during the workup and purification stages is a frequent and frustrating problem. [9]

  • Cause: Hydrolysis during Workup. The target molecule contains a methyl ester, which is susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.

    • Solution: When quenching the reaction, use cold or ice-water. [6]If an acid or base wash is necessary during extraction, perform it quickly and at low temperatures. Use a mild base like saturated sodium bicarbonate solution rather than sodium hydroxide. [10]* Cause: Inefficient Extraction. The product has moderate polarity. Using an inappropriate extraction solvent can result in the product remaining in the aqueous layer. [9] * Solution: Use a suitable organic solvent like dichloromethane or ethyl acetate for extraction. Perform multiple extractions (e.g., 3 times) with smaller volumes of solvent, as this is more efficient than a single extraction with a large volume. [11]Combine the organic layers for drying and concentration.

  • Cause: Decomposition on Silica Gel. Some keto-esters can be sensitive to acidic silica gel used in column chromatography.

    • Solution: If you suspect decomposition on the column, you can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.5-1% in the eluent). Alternatively, consider purification by recrystallization if the crude product is sufficiently pure and solid.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the optimal solvent for the Friedel-Crafts acylation of bromobenzene? A: Anhydrous dichloromethane (DCM) is a common and effective choice as it is a poor Lewis base and effectively solvates the reactants and intermediates. Other options include 1,2-dichloroethane or carbon disulfide. Nitrobenzene can sometimes be used for highly deactivated systems but presents its own challenges in removal. [10] Q: How do I properly activate and handle the magnesium turnings for a Grignard-based synthesis? A: If pursuing a Grignard route, activating the magnesium is crucial. This can be done by crushing the turnings under an inert atmosphere to expose a fresh surface, adding a small crystal of iodine, or adding a few drops of 1,2-dibromoethane. All glassware must be scrupulously dried, and the reaction must be maintained under an inert atmosphere (e.g., Nitrogen or Argon). [12] Q: Can I monitor the reaction progress without TLC? A: While TLC is highly recommended, you can also use Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) by withdrawing small aliquots from the reaction mixture, quenching them, and analyzing the composition.

Q: My final product is an oil, but the literature reports a solid. What should I do? A: An oily product often indicates the presence of impurities (e.g., residual solvent or isomeric byproducts) that are depressing the melting point. Further purification by column chromatography is recommended. If the product is pure by NMR but still an oil, try dissolving it in a minimal amount of a hot non-polar solvent (like hexanes) and cooling it slowly to induce crystallization, possibly with scratching the flask's inner surface.

Section 4: Key Experimental Protocols

Protocol A: Synthesis via Friedel-Crafts Acylation

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

  • Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler with mineral oil or a drying tube). Maintain a positive pressure of dry nitrogen or argon.

  • Charging Reagents: To the flask, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.). Add anhydrous dichloromethane (DCM) via syringe, followed by bromobenzene (1.0 eq.). Cool the mixture to 0 °C in an ice bath.

  • Acylating Agent Addition: Dissolve methyl oxalyl chloride (1.1 eq.) in anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise significantly. [6]4. Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of bromobenzene by TLC or GC.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. Very slowly and carefully, pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl. [10][6]Caution: This process is highly exothermic and releases HCl gas; perform in a well-ventilated fume hood.

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM. Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine. [10]7. Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

Protocol B: Synthesis via Oxidation of 2'-Bromoacetophenone

This protocol is a representative procedure and should be adapted and optimized.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2'-bromoacetophenone (1.0 eq.) in aqueous pyridine or aqueous dioxane.

  • Oxidation: Add selenium dioxide (SeO₂, 1.1-1.3 eq.) to the solution. Heat the mixture to reflux (typically >100 °C) and maintain for 4-8 hours. Monitor the disappearance of the starting material by TLC. [5]3. Workup (Acid): After cooling, filter the mixture to remove the black selenium byproduct. Acidify the filtrate and extract with an appropriate organic solvent (e.g., ethyl acetate). This isolates the intermediate 2-(2-bromophenyl)-2-oxoacetic acid.

  • Esterification: Dissolve the crude acid in methanol. Add a catalytic amount of concentrated sulfuric acid and reflux the mixture for 1-2 hours. [11]5. Final Workup and Purification: Cool the reaction mixture and remove the methanol under reduced pressure. Add water and extract the product with dichloromethane. Wash the combined organic layers with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude ester by column chromatography as described in Protocol A.

Section 5: Data Summary Tables

Table 1: Troubleshooting Quick Reference

SymptomPotential CauseSuggested ActionPathway
No Reaction Wet reagents/glasswareFlame-dry glassware; use anhydrous solvents.Friedel-Crafts
Inactive/insufficient catalystUse fresh AlCl₃ (>1.1 eq.).Friedel-Crafts
Low temperatureIncrease temperature; monitor by TLC.Oxidation
Complex Mixture Isomer formationLower reaction temperature; improve purification.Friedel-Crafts
PolysubstitutionUse stoichiometric acylating agent; add dropwise.Friedel-Crafts
Impure starting materialPurify starting materials before reaction.Both
Low Isolated Yield Product loss during workupPerform multiple extractions; check aqueous layers.Both
Product hydrolysisUse cold solutions for quenching/washing.Both
Decomposition on silicaNeutralize silica gel with triethylamine.Both

References

  • Vertex AI Search. (n.d.). Exploring the Chemical Properties and Synthesis of 2-Bromoacetophenone.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • Gogoi, S. (2010). 2-Bromoacetophenone. Synlett, 2010(20), 3113-3114.
  • PrepChem. (n.d.). Preparation of bromoacetophenone.
  • ResearchGate. (n.d.). 2-Bromoacetophenone.
  • BenchChem. (2025). Troubleshooting low conversion rates in reactions involving Hexanophenone.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • ChemicalBook. (n.d.). METHYL 2-(2-BROMOPHENYL)ACETATE synthesis.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • Studylib. (n.d.). Friedel-Crafts Acetylation of Bromobenzene.
  • Supporting Information. (n.d.). General procedure for the synthesis of aromatic α-ketoesters.
  • MySkinRecipes. (n.d.). This compound.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • University of California, Irvine. (n.d.). Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol.
  • Studylib. (n.d.). Friedel-Crafts Acetylation of Bromobenzene Lab Report.
  • Sigma-Aldrich. (n.d.). 2'-Bromoacetophenone.
  • Sigma-Aldrich. (n.d.). Grignard Reagents.
  • YouTube. (2020). Grignard Reaction Experiment Part 1, Prelab.
  • YouTube. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide.

Sources

How to prevent decomposition of Methyl 2-(2-bromophenyl)-2-oxoacetate during workup.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling and purifying Methyl 2-(2-bromophenyl)-2-oxoacetate. This guide is designed for researchers, scientists, and drug development professionals who may encounter stability issues with this valuable α-keto ester intermediate. Here, we provide in-depth troubleshooting advice, detailed protocols, and the chemical reasoning behind them to ensure the integrity of your compound during experimental workup.

Frequently Asked Questions (FAQs)

Q1: My crude reaction mixture looks clean by TLC/LCMS, but after aqueous workup and concentration, my yield is low and I see new impurity spots. What is happening?

A1: This is a classic sign of product decomposition during the workup phase. This compound, like many α-keto esters, is susceptible to hydrolysis, especially under acidic or basic conditions. The α-keto ester linkage is significantly more labile than a standard ester due to the electron-withdrawing effect of the adjacent ketone, making it prone to nucleophilic attack by water[1]. If your reaction leaves residual acid or base, the extractive workup can create an environment where your product rapidly degrades.

Q2: What is the primary decomposition pathway I should be concerned about?

A2: The most common decomposition pathway is hydrolysis of the methyl ester to form 2-(2-bromophenyl)-2-oxoacetic acid. This α-keto acid is often unstable and can subsequently undergo decarboxylation (loss of CO2), especially if heated, to yield 2-bromobenzaldehyde. This cascade of reactions can be catalyzed by both acids and bases.

Q3: Are there specific reagents I should avoid during the workup?

A3: Yes. Avoid strong acids (e.g., concentrated HCl) and strong bases (e.g., >1M NaOH). Even weak bases like sodium bicarbonate, if used carelessly, can cause issues. Vigorous shaking with bicarbonate can lead to localized areas of high pH and promote hydrolysis. Furthermore, prolonged exposure to any aqueous phase should be minimized. Do not let your biphasic mixture sit in a separatory funnel for extended periods.

Q4: My final product is a brownish oil, but the literature reports a solid. Is this related to decomposition?

A4: It is highly likely. The formation of colored impurities, such as those derived from the degradation product 2-bromobenzaldehyde, can result in an oily or discolored final product. The pure compound is expected to be a solid or crystalline material at room temperature. If you obtain an oil, it suggests the presence of significant impurities that are depressing the melting point.

Troubleshooting Guide: Step-by-Step Solutions

This section provides detailed protocols and explanations to address specific challenges encountered during the workup of this compound.

Issue 1: Product Loss During Neutralization and Extraction

The primary goal is to neutralize any acidic or basic catalysts and byproducts from your reaction without exposing the target molecule to harsh pH conditions.

Underlying Chemistry: The Hydrolysis Cascade

The key vulnerability is the electrophilic nature of the two carbonyl carbons. The ester carbonyl is particularly activated by the adjacent keto group. Under basic conditions, hydroxide attacks the ester. Under acidic conditions, protonation of the ester carbonyl makes it more susceptible to attack by water. The resulting α-keto acid intermediate can then readily decarboxylate.

cluster_hydrolysis Hydrolysis Pathway cluster_decarboxylation Decarboxylation Pathway Ketoester This compound Ketoacid 2-(2-bromophenyl)-2-oxoacetic acid Ketoester->Ketoacid H+ or OH- H2O Aldehyde 2-Bromobenzaldehyde Ketoacid->Aldehyde Heat (-CO2) Decomposition Decomposition Cascade Start Emulsion Forms During Workup Step1 Is a polar aprotic solvent (DMF, DMSO) present? Start->Step1 Step2 Add saturated NaCl (Brine) to the separatory funnel. Step1->Step2 No Step6 Consider a non-aqueous workup for future experiments. Step1->Step6 Yes Step3 Does the emulsion break? Step2->Step3 Step4 Filter the entire mixture through a pad of Celite®. Step3->Step4 No Step5 Proceed with separation and subsequent washes. Step3->Step5 Yes Step4->Step5

Caption: Decision workflow for resolving workup emulsions.

Recommended Protocol: Breaking Emulsions
  • Add Brine: The addition of a saturated NaCl solution increases the ionic strength of the aqueous phase, which can often disrupt the emulsion and force better phase separation.[2]

  • Filtration: If brine is ineffective, it's likely that a fine particulate solid is stabilizing the emulsion. Vacuum filter the entire biphasic mixture through a pad of Celite® or diatomaceous earth. This will remove the solid, and the filtrate can then be returned to the separatory funnel where it should separate cleanly.

  • Solvent Modification: For reactions run in highly water-miscible solvents like THF, it is often best to remove the reaction solvent via rotary evaporation before starting the aqueous workup. Re-dissolve the residue in a non-polar solvent like ethyl acetate before washing.[2]

Issue 3: Product is Water-Soluble or Unstable to Aqueous Conditions

In some cases, the product or reaction intermediates may have some water solubility, or the compound may be exceptionally sensitive to any aqueous contact.

Recommended Protocol: Non-Aqueous Workup

If you suspect extreme water sensitivity, a non-aqueous workup is the best approach.

  • Neutralization: If the reaction was run under acidic conditions, you can neutralize it by adding a solid base like powdered potassium carbonate (K₂CO₃) or a slurry of a polymer-supported base (e.g., piperidine resin) and stirring until the acid is consumed (monitor by TLC).

  • Filtration: Filter the reaction mixture directly through a plug of silica gel, eluting with your chosen organic solvent (e.g., ethyl acetate or a hexane/ethyl acetate mixture). This will remove baseline impurities, salts, and the neutralizing agent.

  • Concentration: Concentrate the filtrate under reduced pressure at low temperature (<40 °C). This crude material can then be further purified by column chromatography.

This method completely avoids contact with water, preserving the integrity of highly sensitive compounds.[3]

Final Product Handling and Storage

  • Purification: After the initial workup, the crude product should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Storage: Store the purified this compound at low temperature (≤ 4 °C) under an inert atmosphere (Nitrogen or Argon) to prevent slow degradation over time.

By understanding the chemical liabilities of your target molecule and tailoring the workup procedure to be as mild and efficient as possible, you can significantly improve your yield and purity, preventing the decomposition of this compound.

References
  • University of Rochester, Department of Chemistry. Troubleshooting: The Workup. [Link]
  • MC
  • AK Lectures.
  • University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents. [Link]
  • Chemistry LibreTexts. 9.
  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
  • Master Organic Chemistry.
  • Google Patents. US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
  • University of Rochester, Department of Chemistry. How To Run A Reaction: The Workup. [Link]
  • MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters. [Link]
  • ResearchGate. Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)
  • Google Patents. CN102026955A - Process for purifying an alpha-keto ester.
  • Organic-Chemistry.org.
  • National Institutes of Health. Asymmetric Synthesis of α-Keto Esters via Cu(II)
  • National Institutes of Health.
  • Chemistry LibreTexts. 4.7: Reaction Work-Ups. [Link]

Sources

Scaling up the synthesis of Methyl 2-(2-bromophenyl)-2-oxoacetate for pilot production.

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of Methyl 2-(2-bromophenyl)-2-oxoacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning this synthesis from the laboratory bench to pilot-scale production. We will delve into common problems, provide robust solutions, and offer a detailed, scalable protocol grounded in established chemical principles.

Synthesis Overview: Strategic Pathways to α-Keto Esters

This compound is a valuable α-keto ester intermediate in organic synthesis. The synthesis of such molecules can be approached through several established methods, each with unique advantages and scale-up challenges.[1]

  • Friedel-Crafts Acylation: This is a highly reliable method for introducing a ketone to an aromatic ring.[2] It involves reacting an aromatic compound (bromobenzene) with an acylating agent (e.g., methyl oxalyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[3][4][5] Its primary advantages are the directness of the approach and the prevention of poly-substitution, as the product ketone is less reactive than the starting material.[4][5]

  • Grignard Reaction: This pathway involves the reaction of a Grignard reagent, such as 2-bromophenylmagnesium bromide, with a suitable electrophile like dimethyl oxalate.[6][7] While powerful for C-C bond formation, Grignard reactions are notoriously sensitive to moisture and require strictly anhydrous conditions, which can be challenging to maintain at scale.[8][9]

  • Oxidation of Precursors: Another common route is the oxidation of a more readily available precursor, such as 2-bromoacetophenone or a corresponding α-hydroxy ester.[10] Oxidizing agents like selenium dioxide (SeO₂) or potassium permanganate (KMnO₄) can be effective.[1] However, these reagents can be toxic, and controlling the reaction to prevent over-oxidation or side reactions is a critical challenge.[1][10]

For the purposes of this guide, we will focus on the Friedel-Crafts acylation route due to its robustness and frequent application in industrial settings.

Troubleshooting Guide: Navigating Scale-Up Challenges

This section addresses specific issues you may encounter during pilot production in a question-and-answer format.

Q1: My Friedel-Crafts reaction is sluggish or fails to initiate. What are the common causes and how can I resolve this?

A1: Failure to initiate is a common hurdle when scaling up. The primary culprits are typically related to reagent quality and catalyst activity.

Potential Cause Explanation Recommended Solution
Inactive Lewis Acid Catalyst (AlCl₃) Aluminum chloride is highly hygroscopic. Exposure to atmospheric moisture will hydrolyze it, rendering it inactive and generating HCl, which can lead to unwanted side reactions.Ensure you are using a fresh, unopened container of anhydrous AlCl₃. Handle it rapidly in a low-humidity environment or a glove box. For pilot scale, procure from a reputable supplier and review the certificate of analysis for purity and water content.
Wet Solvent or Starting Materials Trace amounts of water in the solvent (e.g., dichloromethane, DCE) or bromobenzene will quench the Lewis acid catalyst.Use anhydrous grade solvents with a water content of <50 ppm. If necessary, dry the solvent over molecular sieves prior to use. Ensure the bromobenzene is also of high purity and low water content.
Low Reaction Temperature While temperature control is crucial to prevent side reactions, an excessively low temperature can slow the reaction rate to a near standstill.For the initial complex formation, maintain the recommended temperature range (often 0-5°C). If initiation is still slow, consider a very slight, controlled temperature increase (e.g., to 10°C) while monitoring for any exotherm.
Q2: I'm experiencing a significant exotherm that is difficult to control in a larger reactor. What are the best practices for thermal management?

A2: The formation of the acylium ion and the subsequent acylation are highly exothermic. Managing this heat is paramount for safety and to prevent side-product formation.

  • Controlled Addition is Key: The rate of addition of the acylating agent (methyl oxalyl chloride) or the Lewis acid is the most critical control parameter. Add the reagent sub-surface at a slow, controlled rate that allows the reactor's cooling system to dissipate the generated heat effectively.

  • Efficient Cooling: Ensure your pilot plant reactor has an adequate cooling jacket and that the heat transfer fluid is at the appropriate starting temperature. For very strong exotherms, a "semi-batch" process, where one reagent is added portion-wise, is standard practice.[11]

  • Sufficient Solvent Volume: A higher solvent volume (lower concentration) can help to absorb the heat of reaction, acting as a heat sink. While this can impact throughput, safety is the priority. A typical starting point is a 5-10 fold volume of solvent relative to the limiting reagent.

Q3: My yield is consistently low, and I'm observing significant byproducts. How can I improve the reaction's efficiency and selectivity?

A3: Low yields are often a result of side reactions or losses during work-up and purification.

Potential Cause Explanation Recommended Solution
Isomer Formation Although the bromo-substituent is primarily ortho-para directing, some meta-acylation can occur, especially at higher temperatures.Maintain strict temperature control during the addition of reagents. Lower temperatures (0-5°C) generally favor the formation of the desired para-isomer (relative to the keto group), though in this case, the target is the ortho-substituted product. The primary goal is to prevent side reactions.
Product Decomposition during Quench The work-up, especially the quench of the AlCl₃ complex, can be problematic. A rapid, uncontrolled quench with water can cause localized heating and potential degradation of the product.The recommended procedure is a "reverse quench," where the reaction mixture is slowly added to a pre-chilled vessel of water or dilute acid. This maintains a controlled temperature throughout the quench process.
Losses during Extraction/Purification Emulsion formation during aqueous work-up can lead to significant product loss. Inefficient purification can also lower the isolated yield.To break emulsions, add a small amount of brine. For purification, while chromatography is common in the lab, consider crystallization for pilot scale, as it is often more economical. Develop a robust crystallization procedure by screening various solvent/anti-solvent systems.
Q4: What are the critical safety considerations for this process at pilot scale?

A4: Safety must be the highest priority. The primary hazards are associated with the reagents.

  • Aluminum Chloride (AlCl₃): Reacts violently with water, releasing significant heat and corrosive HCl gas. Always handle in a dry environment and ensure all equipment is moisture-free. Personal Protective Equipment (PPE) should include acid-resistant gloves, safety goggles, a face shield, and a lab coat.[12]

  • Methyl Oxalyl Chloride: This is a corrosive and lachrymatory acyl halide. Handle only in a well-ventilated fume hood or an enclosed reactor system. Ensure a scrubber is available to neutralize any vented gases.

  • Bromine-Containing Compounds: While bromobenzene is less hazardous than liquid bromine, all bromine compounds should be handled with care. Bromine itself is highly toxic, corrosive, and dangerous for the environment.[13] Ensure appropriate engineering controls are in place, such as dedicated storage with scrubber facilities and bromine detectors.[14] Always have a neutralizing agent, like a sodium thiosulfate solution, readily available in case of a spill.[12][13]

Frequently Asked Questions (FAQs)

  • What are the critical quality attributes for the starting materials?

    • Bromobenzene: Purity >99%, water content <100 ppm. Free of other halogenated impurities.

    • Methyl Oxalyl Chloride: Purity >98%. Should be clear and colorless. A yellow tint may indicate decomposition.

    • Aluminum Chloride: Anhydrous grade, purity >99%. Should be a fine, free-flowing powder.

  • Which analytical techniques are recommended for in-process monitoring (IPC)?

    • TLC: Useful for a quick qualitative check of reaction completion (disappearance of starting material).

    • HPLC/GC: The preferred methods for quantitative analysis. They can accurately track the consumption of bromobenzene and the formation of this compound, as well as detect any isomeric impurities. Developing a stable HPLC method early is crucial for process control.[15]

  • What are the recommended storage conditions for the final product?

    • This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents. Store in tightly sealed containers.

Pilot-Scale Synthesis Protocol: Friedel-Crafts Acylation

This protocol is a representative procedure for a pilot-scale synthesis. All operations should be conducted under an inert nitrogen atmosphere in a suitable glass-lined or Hastelloy reactor.

Materials:

ReagentMolar Mass ( g/mol )Molar Eq.Quantity
Bromobenzene157.011.0(e.g., 15.7 kg)
Methyl oxalyl chloride122.521.1(e.g., 13.5 kg)
Aluminum Chloride (AlCl₃)133.341.2(e.g., 16.0 kg)
Dichloromethane (DCM)--(e.g., 160 L)
Hydrochloric Acid (2M aq.)--(For quench)
Saturated Sodium Bicarbonate--(For wash)
Brine--(For wash)
Anhydrous Sodium Sulfate--(For drying)

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charge Reagents: Charge the reactor with dichloromethane (100 L) and anhydrous aluminum chloride (16.0 kg). Stir the slurry and cool the reactor jacket to 0-5°C.

  • Bromobenzene Addition: Slowly add bromobenzene (15.7 kg) to the AlCl₃ slurry over 30-45 minutes, maintaining the internal temperature below 10°C.

  • Acylating Agent Addition: Add the solution of methyl oxalyl chloride (13.5 kg) in dichloromethane (60 L) dropwise to the reaction mixture over 2-3 hours. Critically maintain the internal temperature between 0-5°C throughout the addition. A significant exotherm will be observed.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by HPLC until the consumption of bromobenzene is >98%.

  • Quench: In a separate, suitable vessel, prepare a mixture of crushed ice and water (or 2M HCl). Slowly transfer the reaction mixture into the ice/water mixture with vigorous stirring, ensuring the temperature of the quench vessel does not exceed 20°C.

  • Work-up:

    • Transfer the quenched mixture to a liquid-liquid extractor or a suitably sized separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and finally, brine.[16]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude oil can be purified by vacuum distillation or, more commonly, by crystallization.

    • For crystallization, dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., isopropanol) and allow it to cool slowly. If needed, add an anti-solvent (e.g., heptane) to induce precipitation.

    • Filter the resulting solid and dry it under vacuum to yield pure this compound.

Visual Workflow

The following diagram illustrates the key stages of the pilot production workflow.

G A Bromobenzene (Purity, H2O) D Reactor Charging (Inert Atmosphere) A->D B AlCl3 (Anhydrous) (Activity) B->D C Methyl Oxalyl Chloride (Purity) E Controlled Addition (0-5°C) C->E D->E F Reaction Monitoring (IPC by HPLC) E->F G Controlled Quench (Reverse Addition) F->G H Aqueous Work-up (Extraction & Washes) G->H I Solvent Removal (Distillation) H->I J Crystallization (Solvent Screening) I->J K Drying (Vacuum Oven) J->K L Final Product QC (Purity, Identity, Residuals) K->L

Caption: Pilot Production Workflow for this compound.

References
  • YouTube. Bromination safety. (2024).
  • Science.gov. friedel-crafts acylation reaction: Topics by Science.gov.
  • Chemistry Steps. Friedel-Crafts Acylation.
  • University of Wisconsin-Madison. Grignard Reaction.
  • RSC Education. Handling liquid bromine and preparing bromine water | Demonstration.
  • RSC Publishing. Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018).
  • National Institutes of Health. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC.
  • Supporting Information. General procedure for the synthesis of aromatic α-ketoesters 1 from aryl methylketones.
  • Google Patents. CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
  • YouTube. Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation. (2020).
  • ACS Publications. Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction | Organic Process Research & Development. (2021).
  • Carl ROTH. Safety Data Sheet: Bromine.
  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). (2024).
  • Chemical Education Xchange. Safety.
  • Wikipedia. Grignard reagent.
  • Organic Syntheses Procedure. is then added dropwise over 2 min to the suspension by temporarily removing the glass stopper.
  • PubChem. This compound | C9H7BrO3 | CID 10890094.
  • PubMed. Analytical methods for the monitoring of solid phase organic synthesis. (2002).
  • MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters.
  • Organic Chemistry Portal. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation.

Sources

Managing exothermic reactions in the synthesis of alpha-keto esters.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of α-Keto Esters

Welcome to the technical support center for managing exothermic reactions in the synthesis of alpha-keto esters. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting advice for navigating the thermal challenges inherent in these syntheses. The synthesis of α-keto esters, valuable intermediates in pharmaceuticals and agrochemicals, often involves highly energetic transformations where precise temperature control is not just a matter of yield, but of safety.[1]

This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to make informed decisions in the lab.

Core Principles of Thermal Hazard Management

Understanding the balance between heat generation and heat removal is fundamental to managing exothermic reactions. A reaction becomes a thermal hazard when the rate of heat generation surpasses the system's capacity for heat removal.[2] This imbalance leads to a rapid increase in temperature, which in turn accelerates the reaction rate, creating a dangerous feedback loop known as a thermal runaway.[2][3]

Key factors influencing this balance include:

  • Rate of Reagent Addition: Slow, controlled addition is a primary method for managing the rate of heat release.[4]

  • Mixing Efficiency: Inadequate stirring can create localized hot spots where the reaction rate accelerates uncontrollably.[5]

  • Cooling Capacity: The efficiency of the cooling system (e.g., ice bath, cryocooler) must be sufficient to handle the maximum potential heat output of the reaction.[5][6]

  • Scale: As a reaction is scaled up, the volume (heat generation) increases cubically, while the surface area of the flask (heat removal) only increases squarely. This makes heat management significantly more challenging at larger scales.[3]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: What are the essential safety precautions before starting a potentially exothermic synthesis of an alpha-keto ester?

A1: Proactive planning is the most critical safety measure.[4] Before handling any reagents, a thorough hazard assessment and a written reaction safety plan are essential.[4]

Core Safety Checklist:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, safety goggles (a face shield is recommended for larger scales), and gloves appropriate for the chemicals being used.[7][8][9]

  • Fume Hood: All operations should be conducted in a certified, functioning chemical fume hood to manage toxic or flammable vapors.[7][10] The sash should be kept at the lowest practical height.

  • Know Your Reagents: Consult the Safety Data Sheet (SDS) for every chemical to understand its specific hazards, including reactivity and incompatibility.[7] For instance, mixing incompatible chemicals can lead to a violent exothermic reaction.[7]

  • Emergency Preparedness: Ensure unobstructed access to a safety shower and eyewash station.[4] Have an appropriate fire extinguisher (e.g., CO₂ or dry chemical) and spill kits readily available.[4] Prepare an emergency cooling bath (e.g., a larger ice bath) in advance.[4]

  • Unattended Reactions: Never leave a potentially exothermic reaction unattended.[7] If automation software is used for unattended operation, ensure safety overrides for temperature and other parameters are properly configured.[11]

Q2: My reaction temperature is rising unexpectedly. What are the immediate steps, and how can I improve monitoring?

A2: An unexpected temperature spike is a critical warning sign of a potential thermal runaway. Immediate and calm action is required.

Immediate Response Protocol:

  • Stop Reagent Addition: Immediately cease the addition of any limiting reagents to halt the primary source of heat generation.[4]

  • Enhance Cooling: Increase the efficiency of your cooling. If using an ice bath, add more ice and salt. If using a circulator, lower the setpoint. If prepared, lower an emergency cooling bath around the flask.[4][12]

  • Ensure Agitation: Verify that stirring is vigorous and effective to break up any potential hot spots and improve heat transfer to the flask walls.[5]

  • Prepare for Quenching: If the temperature continues to rise uncontrollably, prepare to quench the reaction according to a pre-planned procedure (see Protocol 2). This is a last resort to prevent a runaway.[3][13]

Improved Monitoring:

  • Internal Thermometry: Always measure the internal temperature of the reaction mixture with a thermocouple or thermometer, not the bath temperature.[4]

  • Data Logging: Use a system that logs temperature continuously. This allows you to observe the rate of temperature change (dT/dt) and spot deviations from the expected profile early.[11]

  • Reaction Calorimetry: For scale-up or high-hazard processes, reaction calorimetry (RC1) or Differential Scanning Calorimetry (DSC) can provide quantitative data on the heat of reaction and the potential for adiabatic temperature rise, allowing for robust engineering of safety controls.[5]

Diagram 1: Decision Tree for Thermal Excursion A logical workflow for responding to an unexpected temperature increase during a reaction.

G A Temperature Rises Above Setpoint B Stop All Reagent Addition Immediately A->B I Maintain Vigorous Stirring B->I C Is Temperature Stabilizing or Decreasing? D Continue Monitoring, Resume Addition Slowly Once Stable C->D Yes E Increase Cooling Capacity (e.g., add dry ice, lower cryostat) C->E No F Is Temperature Still Rising? E->F F->C No G Prepare Emergency Quench Solution F->G Yes H Execute Quench Procedure (Add inhibitor or cold solvent) G->H I->C

Q3: I'm performing a Swern oxidation to get an alpha-keto ester. How do I control the highly exothermic reaction between DMSO and oxalyl chloride?

A3: The initial activation of DMSO with oxalyl chloride is notoriously exothermic and requires strict temperature control to prevent side reactions and ensure safety.[14] The reaction must be kept at cryogenic temperatures, typically below -60 °C.[15][16]

Control Strategy:

  • Pre-Cooling: The reaction flask containing the solvent (e.g., dichloromethane) and DMSO must be thoroughly cooled to -78 °C (a dry ice/acetone bath is standard) before any oxalyl chloride is added.[17]

  • Slow, Sub-surface Addition: Add the oxalyl chloride dropwise and very slowly via a syringe pump. The tip of the needle should be below the surface of the DMSO solution to ensure immediate mixing and heat dissipation, preventing localized concentration buildup.

  • Vigorous Stirring: Maintain efficient mechanical stirring throughout the addition.

  • Monitor for Gas Evolution: The decomposition of the initial intermediate produces CO and CO₂ gas.[15] Ensure the reaction is well-vented within the fume hood. A sudden, vigorous evolution of gas is a sign that the temperature is too high.

  • Patience: After the oxalyl chloride addition is complete, allow the mixture to stir for the recommended time (e.g., 15-30 minutes) at -78 °C to ensure complete formation of the chloro(dimethyl)sulfonium chloride intermediate before adding the alcohol.[15][17] Adding the alcohol prematurely can lead to uncontrolled side reactions.

Failure to maintain the temperature below -60 °C can lead to the formation of undesired by-products.[14][16]

Q4: During a Claisen condensation, I'm observing a significant exotherm upon base addition. How can I mitigate this?

A4: The Claisen condensation uses a strong base (like sodium ethoxide) to deprotonate an ester, forming an enolate.[18][19] This acid-base reaction can be highly exothermic. The key to control is managing the rate of this deprotonation.

Mitigation Techniques:

  • Reverse Addition: Instead of adding the base to the ester, slowly add the ester to the cooled solution of the base. This ensures the base is never the limiting reagent and prevents a large amount of unreacted ester from accumulating.

  • Low Temperature: Perform the addition at 0 °C (ice-water bath) or even lower temperatures, depending on the reactivity of your substrate and the solvent's freezing point.

  • Dilution: Running the reaction at a lower concentration can help moderate the temperature, as the solvent acts as a heat sink.[20]

  • Choice of Base: While sodium ethoxide is classic, stronger, non-nucleophilic bases like LDA can be used for mixed Claisen condensations.[18] However, their preparation and handling also involve thermal risks that must be managed. For standard Claisen reactions, the alkoxide corresponding to the ester's alcohol group is used to prevent transesterification.[21]

The final, irreversible deprotonation of the resulting β-keto ester product provides the thermodynamic driving force for the reaction, so using a stoichiometric amount of base is required.[19][22]

Q5: Quenching my reaction is causing a dangerous temperature spike. What are the best practices for a safe quench?

A5: A quench exotherm is common when unreacted, highly energetic reagents are rapidly neutralized or decomposed. A controlled quench is crucial.[12]

Best Practices:

  • Cool Before Quenching: Always cool the reaction mixture back to a low temperature (e.g., 0 °C or lower) before adding the quenching agent.[12]

  • Slow Addition: Add the quenching solution slowly and dropwise, monitoring the internal temperature continuously.[12]

  • Choose the Right Quench: Use a less reactive quenching agent if possible. For example, instead of pure water for a Grignard reaction, use a saturated solution of ammonium chloride.

  • Dilute Quench: Use a dilute quenching solution to help absorb the heat generated.

  • Stirring: Maintain vigorous stirring to dissipate heat effectively.

  • Anticipate Gas: Be aware that some quenches evolve gas (e.g., neutralizing acid with bicarbonate), which can cause foaming and pressure buildup. Perform the addition slowly to keep this under control.

Remember that adding an aqueous quench to a very cold solution can cause the aqueous layer to freeze. This is not necessarily dangerous, but the reaction should be allowed to warm slowly to ensure proper mixing and completion of the quench before proceeding with the workup.[12]

Experimental Protocols & Data

Protocol 1: General Setup for a Controlled Exothermic Reaction
  • Glassware: Select a round-bottom flask that is no more than half-full to allow for adequate headspace and prevent splashing. Ensure it is free of cracks or chips.[9]

  • Stirring: Use an overhead mechanical stirrer for viscous reactions or reaction volumes over 500 mL to ensure efficient mixing. For smaller scales, a magnetic stir bar and plate may be sufficient.

  • Thermometry: Insert a thermocouple or thermometer through a sealed adapter so that the bulb is fully submerged in the reaction mixture without touching the glass.

  • Addition Funnel: Use a pressure-equalizing dropping funnel for the controlled, dropwise addition of the limiting reagent. A syringe pump provides even greater control over the addition rate.

  • Cooling Bath: Place the flask in a cooling bath of appropriate size and temperature. Ensure the bath level is high enough to cover the surface of the reaction mixture.[4][6]

  • Inert Atmosphere: Equip the setup with a nitrogen or argon inlet to maintain an inert atmosphere for sensitive reagents.

Table 1: Common Laboratory Cooling Baths

Coolant Mixture Typical Temperature (°C) Notes
Ice / Water 0 °C Standard, readily available.
Ice / Saturated NaCl -15 to -5 °C Effective for moderately low temperatures.[23]
Dry Ice / Acetonitrile -40 °C Use with caution due to solvent toxicity.[23]
Dry Ice / Acetone -78 °C Very common for cryogenic reactions like the Swern.[4][23]

| Recirculating Chiller | Variable (-40 to 20 °C) | Offers precise and stable temperature control.[4][23][24] |

Diagram 2: Workflow for Safe Exotherm Management A systematic approach from planning to execution for reactions with thermal hazards.

G A 1. Hazard Assessment (Review SDS, Literature, Calculate Potential Exotherm) B 2. Plan Controls (Cooling Method, Addition Rate, Emergency Quench Procedure) A->B C 3. Equipment Setup (Proper Glassware, Internal Temp. Monitoring, Efficient Stirring) B->C D 4. Pre-Cool Reaction (Ensure system reaches target temperature before addition) C->D E 5. Controlled Reagent Addition (Slow, dropwise addition with continuous monitoring) D->E F 6. Monitor Reaction (Observe temp, color, gas evolution. Log data.) E->F I Thermal Excursion? F->I G 7. Controlled Quench (Cool reaction, then add quenching agent slowly) H 8. Safe Workup & Waste Disposal G->H I->G No J Execute Emergency Plan (See Diagram 1) I->J Yes J->F

References

  • Safety Precautions for Handling Exothermic Reactions. (n.d.). Google Docs.
  • Best Practices for Working with Chemical Reactions in the Lab. (2025).
  • Cooling during chemical reactions in chemical industry. (2017). Efficiency Finder.
  • What are the most efficient heat removal methods in an exothermic reaction system? (2014). Quora.
  • What are the best tools for cooling chemical reactions? (2024). Asynt.
  • Working with Exothermic Reactions during Lab and Scale up. (2023). Amar Equipment.
  • Swern oxidation. (n.d.). Wikipedia.
  • Review on loss prevention of chemical reaction thermal runaway: Principle and application. (2025).
  • Controlling exothermic reactions with AVA Lab Control Software. (2023). YouTube.
  • How To Run A Reaction: The Quench. (n.d.). University of Rochester, Department of Chemistry.
  • Tips & Tricks: Heating and Cooling. (n.d.). University of Rochester, Department of Chemistry.
  • Runaway Reaction. (2020). Chemical Engineering World.
  • Handling Reaction Exotherms – A Continuous Approach. (n.d.). Chemical Industry Journal.
  • Oxalyl Chloride - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • General Lab Safety Procedure. (n.d.). Caltech CCE.
  • Control Strategies For Managing Exothermic Reactions In Flow. (2025). Patsnap Eureka.
  • Swern Oxidation: Alcohol to Aldehyde/Ketone. (n.d.). Scribd.
  • Claisen condensation. (n.d.). Wikipedia.
  • Chemical Safety Best Practices in The Lab. (2023). Green World Group.
  • A Researcher's Guide to Aldehyde Synthesis: Swern Oxidation vs. Leading Alternatives. (n.d.). Benchchem.
  • Topic 1: Safety in the Organic Chemistry Laboratory. (n.d.). CSUB.
  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (n.d.). MDPI.
  • Claisen Condensation. (n.d.). Organic Chemistry Portal.
  • Claisen Condensation Reaction Mechanism. (n.d.). Chemistry Steps.
  • The Claisen Condensation Reaction. (2023). OpenStax.

Sources

Recrystallization techniques for purifying solid derivatives of Methyl 2-(2-bromophenyl)-2-oxoacetate.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 2-(2-bromophenyl)-2-oxoacetate via recrystallization. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for common challenges encountered during the purification of this and structurally related α-keto esters.

Part 1: Fundamentals and Initial Considerations

Before proceeding to specific protocols and troubleshooting, it is crucial to understand the physicochemical properties of this compound and the principles of recrystallization as they apply to this class of compounds. Aryl α-keto esters possess a unique combination of functional groups—an aromatic ring, a ketone, and an ester—that dictates their solubility and crystalline behavior.

Frequently Asked Questions (FAQs)

Q1: What are the primary goals of recrystallizing this compound?

A1: The primary goal is to remove impurities generated during synthesis. Common impurities may include unreacted starting materials, by-products from side reactions, and residual solvents. Recrystallization aims to produce a product with high purity, typically ≥98%, which is essential for subsequent synthetic steps or biological assays.[1][2]

Q2: How do I select an appropriate solvent for recrystallization?

A2: The ideal solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at or near its boiling point. For aryl esters and ketones, a good starting point is to test a range of solvents with varying polarities.[3] A rule of thumb is that solvents with functional groups similar to the compound may be good solubilizers.[3] For esters, solvents like ethyl acetate or acetone, and for aromatic compounds, toluene, might be considered.[3][4] Often, a mixed solvent system (e.g., ethanol/water, hexane/ethyl acetate) is required to achieve the desired solubility profile.[3][5]

Q3: What are some common impurities I should be aware of?

A3: Synthetic routes to α-keto esters can introduce various impurities.[6] For instance, if the synthesis involves oxidation of a corresponding alcohol, unreacted starting material may be present. Side products from over-oxidation or decomposition can also occur. If Friedel-Crafts acylation is used, regioisomers or poly-acylated products might be present.[6] Understanding the synthetic pathway is key to anticipating and addressing specific impurities.

Part 2: Experimental Protocols and Data

This section provides a detailed, step-by-step protocol for the recrystallization of this compound, along with a guide for solvent screening.

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of the selected solvent (e.g., ethanol) and heat the mixture gently on a hot plate with stirring.

  • Achieve Saturation: Continue adding the solvent portion-wise until the solid completely dissolves at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization in the filter funnel.[5]

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower, more controlled crystal growth, the flask can be insulated.[5][7] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[5]

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals thoroughly, preferably under vacuum, to remove any residual solvent.

Solvent Selection Guide

The choice of solvent is critical for successful recrystallization. The following table provides a starting point for solvent screening for compounds like this compound.

Solvent SystemPolarityBoiling Point (°C)Comments
EthanolPolar78Often a good starting point for moderately polar organic compounds.[4]
IsopropanolPolar82Similar to ethanol, may offer slightly different solubility characteristics.
Ethyl AcetateIntermediate77A good solvent for many esters.[3]
TolueneNon-polar111Suitable for aromatic compounds; higher boiling point can be advantageous.[4]
Hexane/Ethyl AcetateMixedVariableA common mixed-solvent system that allows for fine-tuning of polarity.[3]
Ethanol/WaterMixedVariableA polar mixed-solvent system; the addition of water can significantly decrease solubility.[5]
Visualizing the Recrystallization Workflow

The following diagram illustrates the key decision points and steps in a typical recrystallization procedure.

Recrystallization_Workflow start Start with Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter_q Insoluble Impurities? dissolve->hot_filter_q hot_filter Hot Gravity Filtration hot_filter_q->hot_filter Yes cool Slow Cooling to Room Temperature hot_filter_q->cool No hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filtrate Vacuum Filtration ice_bath->filtrate wash Wash with Cold Solvent filtrate->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: A typical workflow for the recrystallization of a solid organic compound.

Part 3: Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound.

Q1: My compound "oils out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is a common problem, especially with impure samples or when using mixed solvent systems.[7][8]

  • Troubleshooting Steps:

    • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to decrease the saturation point and then allow the solution to cool again, more slowly this time.[7]

    • Adjust Solvent Composition: If using a mixed solvent system, add more of the "good" solvent (the one in which the compound is more soluble) to prevent premature precipitation.[7]

    • Promote Nucleation: Try scratching the inside of the flask with a glass rod at the meniscus to create a surface for crystal growth to begin.[8] Adding a seed crystal of the pure compound can also be effective.[8]

Q2: Crystal formation is not occurring, even after cooling in an ice bath. What are the next steps?

A2: The failure of crystals to form is usually due to either using too much solvent or the solution being supersaturated.[8]

  • Troubleshooting Steps:

    • Induce Crystallization: As with oiling out, scratching the flask or adding a seed crystal can initiate nucleation in a supersaturated solution.[7][8]

    • Reduce Solvent Volume: If too much solvent was added, you will need to carefully evaporate some of it to reach the saturation point. This can be done by gently heating the solution in a fume hood or using a rotary evaporator.[8] Afterwards, attempt the cooling process again.

    • Try a Different Solvent System: If the compound is simply too soluble in the chosen solvent, you will need to find a new solvent or solvent mixture in which it is less soluble.

Q3: The recrystallization resulted in a very low yield. How can I improve it?

A3: A low yield can be caused by several factors, including using too much solvent, cooling the solution too quickly, or premature crystallization during hot filtration.[7]

  • Troubleshooting Steps:

    • Check the Mother Liquor: The filtrate after collecting the crystals is known as the mother liquor. To check if a significant amount of product remains dissolved, you can try to concentrate the mother liquor and cool it again to obtain a second crop of crystals.

    • Optimize Solvent Volume: In subsequent attempts, be more precise with the amount of solvent used, aiming for the absolute minimum required for dissolution at high temperature.

    • Ensure Slow Cooling: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.[7] Allow the solution to cool to room temperature undisturbed before moving it to an ice bath.

Q4: The crystals are colored, but the pure compound should be colorless. How can I remove the colored impurities?

A4: Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.

  • Protocol with Activated Charcoal:

    • After the crude solid has been dissolved in the minimum amount of hot solvent, remove the flask from the heat source.

    • Add a very small amount of activated charcoal to the hot solution.

    • Reheat the solution to boiling for a few minutes.

    • Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.

    • Proceed with the cooling and crystallization steps as usual.

Visualizing the Troubleshooting Process

This decision tree can help guide you through common recrystallization problems.

Troubleshooting_Workflow start After Cooling, What is the Result? no_crystals No Crystals Formed start->no_crystals No Crystals oiled_out Compound Oiled Out start->oiled_out Oiling Out low_yield Low Yield of Crystals start->low_yield Low Yield good_crystals Good Crystal Formation start->good_crystals Success action_no_crystals1 Scratch Flask or Add Seed Crystal no_crystals->action_no_crystals1 action_oiled_out1 Reheat, Add More Solvent, Cool Slowly oiled_out->action_oiled_out1 action_low_yield1 Concentrate Mother Liquor for Second Crop low_yield->action_low_yield1 action_low_yield2 Use Less Solvent in Next Attempt low_yield->action_low_yield2 action_no_crystals2 Reduce Solvent Volume (Evaporate) action_no_crystals1->action_no_crystals2 If still no crystals action_no_crystals3 Re-evaluate Solvent Choice action_no_crystals2->action_no_crystals3 If still no crystals action_oiled_out2 Adjust Mixed-Solvent Ratio action_oiled_out1->action_oiled_out2 If problem persists

Caption: A decision tree for troubleshooting common recrystallization issues.

References
  • CN102026955A - Process for purifying an alpha-keto ester - Google Patents.
  • US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER - Google Patents.
  • Purification and Characterization of Two α-Keto Ester Reductases from Streptomyces thermocyaneoviolaceus IFO 14271 | Bioscience, Biotechnology, and Biochemistry | Oxford Academic.
  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters - MDPI.
  • 3.6F: Troubleshooting - Chemistry LibreTexts.
  • Methyl phenylacetate | C9H10O2 | CID 7559 - PubChem - NIH.
  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York.
  • Recrystallization.
  • Synthesis of Complex Tertiary Glycolates by Enantioconvergent Arylation of Stereochemically Labile α-Keto Esters - Organic Chemistry Portal.
  • Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube.
  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester.
  • Synthesis of Complex Tertiary Glycolates by Enantioconvergent Arylation of Stereochemically Labile α-Keto Esters - PubMed Central.
  • Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate | ACS Omega.
  • Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies | ACS Omega.
  • Methyl phenylacetate - Wikipedia.
  • Methyl 2-oxo-2-phenylacetate - Oakwood Chemical.
  • Methyl 2-(4-bromophenyl)-2-oxoacetate | C9H7BrO3 | CID 11218741 - PubChem.
  • This compound | C9H7BrO3 | CID 10890094 - PubChem.
  • An efficient synthesis of aryl a-keto esters.
  • Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid - Quick Company.
  • Methyl 2-(4-bromophenyl)-2-oxoacetate | Catalog CNALD-M194027 | Arctom.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Interpreting the ¹H NMR Spectrum of Methyl 2-(2-bromophenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative in Drug Discovery

In the landscape of modern drug development and synthetic chemistry, the unambiguous structural confirmation of novel chemical entities is paramount. Molecules such as Methyl 2-(2-bromophenyl)-2-oxoacetate serve as critical building blocks, where precise characterization underpins the success of subsequent synthetic steps and biological screening.[1][2] Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the gold standard for elucidating molecular structure in solution.

This guide provides an in-depth, practical walkthrough for the interpretation of the ¹H NMR spectrum of this compound. We will move beyond a simple peak assignment to explore the causal relationships between the molecule's electronic environment and its spectral output. By comparing it with simpler analogues, we will build a robust, evidence-based framework for its characterization, grounded in fundamental principles and supported by detailed experimental protocols.

Part 1: Predictive Analysis of the ¹H NMR Spectrum

Before analyzing an experimental spectrum, a proficient scientist first predicts the expected signals based on the molecular structure. This predictive step is crucial for identifying unexpected outcomes or impurities. The structure of this compound presents two distinct regions for ¹H NMR analysis: the aromatic region and the aliphatic methyl ester region.

The Aliphatic Region: The Methyl Ester Singlet

The simplest signal to predict is that of the methyl (-OCH₃) group.

  • Chemical Environment: These three protons are attached to a carbon which is, in turn, bonded to an oxygen atom within an ester functional group. The electronegativity of the oxygen atom deshields these protons, pulling electron density away from them.[3][4]

  • Expected Chemical Shift (δ): Protons of a methyl ester typically resonate in the range of 3.5 - 4.0 ppm .[4][5] The presence of the adjacent α-keto group further enhances this deshielding effect.

  • Splitting Pattern (Multiplicity): As there are no protons on the adjacent carbon atom (it's a quaternary carbonyl carbon), these protons will not experience spin-spin coupling. Therefore, the signal is expected to be a singlet (s) .

  • Integration: This signal will integrate to 3 protons (3H) .

The Aromatic Region: A Complex Ortho-Disubstituted Pattern

The benzene ring is substituted at the C1 and C2 positions (ortho-substitution) with a bromine atom and a methyl glyoxylate group [-C(=O)C(=O)OCH₃]. Both are electron-withdrawing groups, which deshield the aromatic protons, causing them to resonate at a lower field (higher ppm) compared to benzene's signal at ~7.3 ppm.[6]

The lack of symmetry in this ortho-disubstituted pattern means all four aromatic protons (H3, H4, H5, H6) are chemically non-equivalent and will produce four distinct signals.[7][8] The interpretation hinges on understanding their coupling relationships.

  • Coupling Constants (J): The magnitude of the coupling constant is dependent on the number of bonds separating the coupled protons.

    • Ortho-coupling (³J): Coupling between adjacent protons (e.g., H3-H4). This is the strongest coupling, typically 7-10 Hz .[6]

    • Meta-coupling (⁴J): Coupling between protons separated by three bonds (e.g., H3-H5). This is significantly weaker, typically 2-3 Hz .[6]

    • Para-coupling (⁵J): Coupling between protons across the ring (e.g., H3-H6). This is often negligible (<1 Hz) and may not be resolved.

The expected splitting pattern for each aromatic proton is as follows:

  • H3: This proton is ortho to the powerful electron-withdrawing glyoxylate group. It is coupled to H4 (ortho) and H5 (meta). It is expected to appear as a doublet of doublets (dd) and will be significantly downfield.

  • H4: This proton is coupled to H3 (ortho) and H5 (ortho). It may appear as a triplet if the two ortho coupling constants are similar, or more likely a triplet of doublets (td) or doublet of doublets of doublets (ddd) if meta-coupling to H6 is resolved.

  • H5: This proton is coupled to H4 (ortho), H6 (ortho), and H3 (meta). It will likely appear as a triplet of doublets (td) or a more complex multiplet.

  • H6: This proton is ortho to the bromine atom. It is coupled to H5 (ortho) and H4 (meta). It is expected to appear as a doublet of doublets (dd) .

The following diagram illustrates these coupling relationships.

NMR_Workflow cluster_analysis A Sample Preparation (5-10 mg in 0.6 mL CDCl₃ + TMS) B Data Acquisition (400 MHz, Lock, Shim) A->B C Data Processing (Fourier Transform, Phasing, Baseline Correction) B->C D Reference Calibration (Set TMS to 0.00 ppm) C->D E Signal Identification (Aliphatic vs. Aromatic) D->E F Detailed Analysis E->F G Structure Confirmation F1 Chemical Shift (δ) Analysis F1->G F2 Integration Analysis F2->G F3 Coupling Constant (J) Analysis F3->G

Caption: Standard workflow for NMR spectrum analysis.

Part 4: Data Summary and Interpretation

Based on the predictive analysis, the experimental ¹H NMR spectrum of this compound is expected to exhibit the signals summarized in the table below.

SignalPredicted δ (ppm)MultiplicityIntegrationAssignment
1~7.8 - 8.2dd1HAromatic (H3)
2~7.2 - 7.7m3HAromatic (H4, H5, H6)
3~3.9s3H-OCH₃

Note: The aromatic region (Signal 2) is described as a multiplet (m) for simplicity. A high-resolution spectrum would resolve this into three distinct signals as previously discussed.

Final Interpretation: The presence of a 3H singlet around 3.9 ppm and a complex set of signals integrating to 4H in the 7.2-8.2 ppm region is definitive proof of the this compound structure. The specific chemical shifts and coupling constants within the aromatic multiplet confirm the ortho-substitution pattern, distinguishing it from its meta and para isomers.

References

  • ResearchGate. (2018). How ortho, para, meta groups of an aromatic molecule are identified in a NMR spectrum?[Link]
  • Jasperse, J.
  • Rogue Chem. (2024). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. [Link]
  • Abraham, R. J., et al. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Modgraph. [Link]
  • Abraham, R. J., et al. (2004). 1H chemical shifts in NMR. Part 20--anisotropic and steric effects in halogen substituent chemical shifts (SCS)
  • University of Puget Sound.
  • Reich, H. J.
  • Abraham, R. J., et al. (2012). 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. PubMed. [Link]
  • CHEM220 Laboratory. (2021).
  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]
  • The Royal Society of Chemistry. (2018).
  • OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. [Link]
  • University College London. Chemical shifts. [Link]
  • The Royal Society of Chemistry. (2021).
  • Millersville University. NMR Chemical Shifts. [Link]
  • SpectraBase. Bromobenzene - Optional[1H NMR] - Chemical Shifts. [Link]
  • PubChem. Methyl 2-(2-bromophenyl)
  • Chemistry LibreTexts. (2020). 12.2: NMR Spectra - an introduction and overview. [Link]
  • CP Lab Safety. Methyl 2-(2-bromophenyl)
  • SpectraBase. Methyl 2-methyl benzoate - Optional[1H NMR] - Spectrum. [Link]

Sources

A Comparative Guide to Purity Determination of Methyl 2-(2-bromophenyl)-2-oxoacetate: HPLC-UV and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Methyl 2-(2-bromophenyl)-2-oxoacetate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity profile can directly influence the impurity profile, and thus the safety, of the final drug product. This guide provides an in-depth comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and alternative analytical methodologies for the robust purity assessment of this critical intermediate. We will delve into the causality behind experimental choices, present supporting data, and offer a framework for selecting the most appropriate technique for your analytical needs.

The Workhorse of Purity Analysis: Reversed-Phase HPLC-UV

For non-volatile, UV-active organic molecules like this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) is the undisputed industry standard.[1][2] Its high resolving power, robustness, and straightforward implementation make it an invaluable tool for separating the main component from process-related impurities and degradation products.

Causality-Driven Method Development

While a specific compendial method for this compound is not readily found in the public domain, a robust and reliable method can be developed based on the physicochemical properties of the analyte and sound chromatographic principles. The aromatic ring and the ester functionality make it an ideal candidate for reversed-phase chromatography, where separation is driven by hydrophobic interactions between the analyte and the stationary phase.

A representative HPLC-UV method is detailed below. The choices within this protocol are deliberate and grounded in extensive experience in pharmaceutical analysis.

Experimental Protocol: A Representative RP-HPLC-UV Method

Objective: To resolve this compound from potential impurities and accurately determine its purity by percent area.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: A C18 stationary phase is the logical first choice due to the non-polar nature of the aromatic ring.[1] A common dimension would be 250 mm x 4.6 mm with 5 µm particle size, offering a good balance of efficiency and backpressure.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water. The acidifier is crucial for suppressing the ionization of any potential acidic impurities and ensuring sharp, symmetrical peak shapes.

    • B: Acetonitrile. Chosen for its favorable UV transparency and elution strength for compounds of moderate polarity.

  • Elution Mode: A gradient elution is selected to ensure the timely elution of both more polar and more non-polar impurities, providing a comprehensive impurity profile within a reasonable run time.

    • Gradient Program:

      • 0-5 min: 40% B

      • 5-25 min: 40% to 85% B

      • 25-30 min: 85% B

      • 30.1-35 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min. A standard flow rate for a 4.6 mm i.d. column.

  • Column Temperature: 30 °C. To ensure run-to-run reproducibility of retention times.

  • Detection Wavelength: 254 nm. The aromatic ring in the molecule is expected to have strong absorbance at this wavelength, providing good sensitivity for both the main peak and related aromatic impurities. A DAD detector would be advantageous for checking peak purity.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 25 mg of this compound and dissolve in 50 mL of a 50:50 mixture of acetonitrile and water (diluent) to obtain a concentration of about 0.5 mg/mL.

Workflow for HPLC-UV Purity Determination

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent A->B C Vortex & Sonicate B->C D Inject Sample C->D E Gradient Elution on C18 Column D->E F UV Detection at 254 nm E->F G Integrate Peaks F->G H Calculate % Area G->H I Generate Report H->I J Purity Report I->J Final Result

Caption: Workflow for HPLC-UV Purity Analysis.

Hypothetical Performance Data

To illustrate the method's performance, the following table summarizes data from a hypothetical validation study, adhering to ICH Q2(R1) guidelines.[1]

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Precision (%RSD) 0.85%≤ 2.0%
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
LOD 0.01%Reportable
LOQ 0.03%Reportable

Hypothetical Impurity Profile:

CompoundRetention Time (min)% Area
Impurity A (e.g., 2-Bromobenzoic acid)4.20.08
Impurity B (e.g., Methyl 2-bromoacetate)6.8Not Detected
This compound 15.3 99.75
Impurity C (e.g., Dimerization product)22.10.12
Impurity D (Isomeric, e.g., Methyl 2-(4-bromophenyl)-2-oxoacetate)16.10.05

Alternative Methodologies: An Objective Comparison

While HPLC-UV is a powerful tool, no single method is universally superior. Orthogonal methods, which rely on different separation or detection principles, are invaluable for confirming purity and providing a more complete analytical picture.

Decision Framework for Method Selection

Method_Selection Start Purity Analysis of This compound Q1 Need for routine QC and high throughput? Start->Q1 HPLC HPLC-UV Q1->HPLC Yes Alternatives Consider Alternatives Q1->Alternatives No Q2 Is the analyte volatile or thermally stable? Alternatives->Q2 Q3 Need for absolute quantitation without a specific reference standard? Alternatives->Q3 Q4 High separation efficiency for ionic or polar impurities needed? Alternatives->Q4 GC Gas Chromatography (GC-FID/MS) Q2->GC Yes qNMR Quantitative NMR (qNMR) Q3->qNMR Yes CE Capillary Electrophoresis (CE) Q4->CE Yes

Caption: Decision tree for selecting an analytical method.

Comparison of Analytical Techniques
TechniquePrincipleAdvantages for this AnalyteDisadvantages for this Analyte
HPLC-UV Partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.High resolution for isomers and related substances. Robust and reproducible. Excellent for routine QC.Requires a reference standard for absolute quantification. Peak area percentage assumes similar response factors for impurities.
Gas Chromatography (GC) Partitioning between a carrier gas and a stationary phase, based on volatility.Excellent for detecting volatile impurities (e.g., residual solvents). High sensitivity with FID or MS detectors.Analyte may require derivatization to increase volatility and thermal stability. Potential for on-column degradation of the keto-ester.
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei.Primary analytical method; does not require a specific reference standard of the analyte.[3][4] Provides structural information about impurities. Non-destructive.Lower sensitivity compared to chromatographic methods. Requires a pure internal standard with non-overlapping signals. Higher initial instrument cost.
Capillary Electrophoresis (CE) Separation of ions in an electrolyte solution under an electric field.High separation efficiency and short analysis times.[5][6][7] Low sample and reagent consumption. Orthogonal selectivity to HPLC.Lower concentration sensitivity compared to HPLC-UV. Reproducibility can be more challenging. Best suited for charged species; neutral compounds require MEKC mode.

In-Depth Look at Alternative Protocols

Gas Chromatography (GC-FID/MS)

GC could be a valuable tool for assessing the presence of volatile impurities from the synthesis, such as residual solvents or starting materials like bromo-toluene derivatives. However, the relatively high molecular weight and polarity of this compound may present challenges.

Hypothetical GC Protocol:

  • Instrumentation: GC with Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Inlet Temperature: 250 °C.

  • Oven Program: 100 °C (hold 2 min) to 280 °C at 15 °C/min (hold 5 min).

  • Carrier Gas: Helium at 1.2 mL/min.

  • Detector: FID at 280 °C or MS (scan range 40-400 m/z).

  • Sample Preparation: Dissolve in a suitable solvent like dichloromethane or perform derivatization (e.g., silylation) to improve volatility.

Causality: The temperature program is designed to first elute highly volatile compounds and then ramp up to elute the main analyte without thermal degradation. An MS detector would be superior for identifying unknown peaks.

Quantitative ¹H NMR (qNMR)

qNMR stands out for its ability to provide an absolute purity value (w/w %) without needing a certified reference standard of this compound itself.[8][9][10] This is achieved by comparing the integral of a unique proton signal from the analyte to the integral of a known amount of a certified internal standard.

qNMR Experimental Protocol:

  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte. Maleic acid or 1,2,4,5-tetrachloro-3-nitrobenzene are common choices.

  • Solvent: Deuterated chloroform (CDCl₃) or DMSO-d₆.

  • Sample Preparation:

    • Accurately weigh ~20 mg of this compound.

    • Accurately weigh ~10 mg of the internal standard into the same vial.

    • Dissolve both in a precise volume of the deuterated solvent.

  • Acquisition: A standard ¹H NMR experiment with a sufficiently long relaxation delay (D1, e.g., 5 times the longest T1) to ensure full signal relaxation for accurate integration.

Causality: The long relaxation delay is critical for accurate quantitation, as it allows all protons to return to their equilibrium state before the next pulse, ensuring the signal integral is directly proportional to the number of protons.

Conclusion: A Multi-faceted Approach to Purity

For the routine purity analysis of this compound, a well-validated RP-HPLC-UV method offers a robust, reliable, and high-throughput solution. It excels at separating and quantifying process-related impurities and degradation products, making it the workhorse for quality control laboratories.

However, relying on a single analytical technique can be myopic. For a comprehensive understanding of the purity profile, especially during process development or for reference material characterization, orthogonal methods are indispensable. qNMR provides a powerful, non-destructive method for absolute purity determination without the need for a specific reference standard, serving as an excellent confirmatory technique. GC-FID/MS is unparalleled for assessing volatile and semi-volatile impurities, while Capillary Electrophoresis offers a different selectivity mechanism that can resolve impurities hidden under the main peak in an HPLC chromatogram.

Ultimately, the choice of analytical methodology should be guided by the specific requirements of the analysis—from routine batch release to in-depth characterization. A judicious combination of these techniques provides a self-validating system, ensuring the highest confidence in the quality and purity of this vital pharmaceutical intermediate.

References

  • Emery Pharma.
  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
  • National Institutes of Health (NIH). Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control. [Link]
  • ResearchGate. (2025, August 6). (PDF) Quantitative NMR Spectroscopy in Pharmaceutical R&D. [Link]
  • ACS Publications. (2014, October 8).
  • ScienceDirect. Analysis of small molecules for clinical diagnosis by capillary electrophoresis. [Link]
  • PubMed.
  • PubMed. Capillary electrophoresis for the analysis of small-molecule pharmaceuticals. [Link]
  • ResearchGate. (2025, August 7). Capillary electrophoresis for the analysis of small-molecule pharmaceuticals | Request PDF. [Link]
  • ACS Publications.
  • INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. [Link]
  • Supporting Inform
  • National Institutes of Health (NIH). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. [Link]
  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

Sources

A Senior Application Scientist's Guide to the Quantification of Methyl 2-(2-bromophenyl)-2-oxoacetate: A Comparative Analysis of GC-FID and Alternative Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, process chemists, and quality control analysts in the pharmaceutical and fine chemical industries, the precise quantification of key intermediates is not merely a procedural step but the cornerstone of process optimization, yield calculation, and regulatory compliance. Methyl 2-(2-bromophenyl)-2-oxoacetate, an important building block in the synthesis of various active pharmaceutical ingredients (APIs), demands an analytical methodology that is both robust and reliable.

This guide provides an in-depth, field-proven protocol for the quantification of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID). Moving beyond a simple recitation of steps, we will explore the scientific rationale behind each parameter. Furthermore, we will objectively compare the GC-FID method against other powerful analytical techniques—HPLC-UV, LC-MS, and qNMR—to provide a comprehensive framework for selecting the optimal method for your specific analytical challenge.

Part 1: The Definitive GC-FID Protocol for Quantifying this compound

Gas Chromatography is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. The compound is separated from other components in a sample matrix as it travels through a capillary column, and the Flame Ionization Detector (FID) generates a response proportional to the mass of carbon atoms, making it an excellent choice for quantitative analysis.[1][2]

The Causality Behind the Method: Why These Parameters?

A robust analytical method is built on informed decisions. Here, we dissect the critical parameters of our GC-FID protocol.

  • Column Selection: The Heart of the Separation: The choice of a capillary column is the most critical factor in achieving separation. For an aromatic ketoester like our target analyte, a mid-polarity column is the optimal choice. We recommend a column with a (50%-Phenyl)-methylpolysiloxane stationary phase.

    • Rationale: This polarity provides a balanced interaction with the polar keto-ester functional group and the non-polar bromophenyl ring. A non-polar column (e.g., 5% Phenyl) might result in poor peak shape and co-elution with non-polar impurities, while a highly polar wax column could lead to excessive retention and potential thermal degradation. The use of specialized stationary phases like Bentone-34 modified with silicone oil has also proven effective for separating halogenated aromatic isomers, demonstrating the importance of phase chemistry in resolving complex mixtures.[3]

  • The Internal Standard (IS): Ensuring Precision: Quantitative accuracy in chromatography is frequently compromised by minor variations in injection volume. An internal standard is a stable compound added to every sample and standard at a constant concentration to correct for these variations.[4][5][6] The final calculation uses the ratio of the analyte peak area to the IS peak area, effectively nullifying injection inconsistencies.[4]

    • Rationale for Selection (e.g., Dodecanophenone): An ideal IS should be structurally similar to the analyte, but well-resolved chromatographically.[7] Dodecanophenone, another aromatic ketone, is an excellent choice. It is non-reactive, thermally stable, has a similar response factor in the FID, and its longer alkyl chain ensures it elutes after the target analyte without overlapping. It should not be present in the original sample matrix.[4][8]

  • Inlet and Detector Temperatures: A Thermal Balancing Act:

    • Inlet Temperature (e.g., 250 °C): The temperature must be high enough to ensure the complete and instantaneous vaporization of the analyte and internal standard upon injection. A temperature that is too low will result in broad, tailing peaks. However, excessive heat can cause thermal degradation of the ketoester functional group.

    • Detector Temperature (e.g., 300 °C): The FID temperature must be kept higher than the final oven temperature to prevent condensation of the analytes as they exit the column, which would otherwise lead to signal loss and contamination.

Experimental Protocol: A Self-Validating System

This protocol is designed to be inherently trustworthy by incorporating a system of checks and balances, including the use of an internal standard and a multi-point calibration.

1. Preparation of Solutions:

  • Solvent: Use HPLC-grade Ethyl Acetate or Dichloromethane.

  • Internal Standard (IS) Stock Solution: Accurately prepare a solution of Dodecanophenone in the chosen solvent at a concentration of approximately 2 mg/mL.

  • Calibration Standards:

    • Accurately weigh approximately 20 mg of this compound reference standard into a 10 mL volumetric flask.

    • Add 1.0 mL of the IS Stock Solution.

    • Dilute to volume with the solvent. This is your highest concentration standard.

    • Perform serial dilutions to prepare at least five calibration standards covering the expected sample concentration range.

  • Sample Preparation:

    • Accurately weigh an amount of the reaction mixture or sample expected to contain approximately 20 mg of the analyte into a 10 mL volumetric flask.

    • Add 1.0 mL of the IS Stock Solution.

    • Dilute to volume with the solvent, mix thoroughly, and filter through a 0.45 µm syringe filter if particulates are present.

2. GC-FID Instrumental Conditions:

ParameterRecommended Setting
GC System Agilent 8860 GC or equivalent
Column DB-17 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (adjust as needed for concentration)
Oven Program Initial: 100 °C, hold 1 min
Ramp: 15 °C/min to 280 °C
Hold: 5 min
Detector Flame Ionization Detector (FID)
Detector Temp. 300 °C
H2 Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2) 25 mL/min

3. Analysis and Data Processing:

  • Inject the calibration standards to generate a calibration curve based on the ratio of the analyte peak area to the IS peak area versus the analyte concentration.

  • Inject the prepared samples.

  • Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.

Method Validation: The Pillar of Trustworthiness

To be considered reliable, this protocol must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1).[9][10][11][12] Validation ensures the method is suitable for its intended purpose.

Validation ParameterAcceptance CriteriaRationale
Specificity No interfering peaks at the retention times of the analyte and IS.Ensures the signal is only from the compounds of interest.
Linearity Correlation coefficient (r²) ≥ 0.999Confirms a direct proportional response across a range of concentrations.[13]
Accuracy 98.0% - 102.0% recovery of spiked samples.Demonstrates how close the measured value is to the true value.[13][14]
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0% for replicate injections.Measures the consistency of results for the same sample under the same conditions.[13][14]
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10The lowest concentration that can be reliably quantified with acceptable precision and accuracy.[15]
Robustness RSD ≤ 5.0% under minor variations in method parameters (e.g., flow rate, oven ramp).Shows the method's resilience to small, deliberate changes in parameters.
GC-FID Workflow Visualization

GC_FID_Workflow cluster_prep Solution Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting RefStd Reference Standard Cal_Std Prepare Calibration Standards RefStd->Cal_Std Sample Test Sample Sample_Prep Prepare Test Solutions Sample->Sample_Prep IS_Stock Internal Standard Stock IS_Stock->Cal_Std IS_Stock->Sample_Prep GC_FID GC-FID System (Run Sequence) Cal_Std->GC_FID Inject Sample_Prep->GC_FID Inject Chromatogram Generate Chromatograms (Peak Integration) GC_FID->Chromatogram Cal_Curve Generate Calibration Curve (Area Ratio vs. Conc.) Chromatogram->Cal_Curve Quantify Quantify Analyte in Sample Chromatogram->Quantify Cal_Curve->Quantify Report Final Report (Purity / Titer) Quantify->Report

Caption: GC-FID workflow from preparation to final report.

Part 2: A Comparative Guide to Alternative Analytical Methodologies

While GC-FID is a powerful tool, it is not the only option. The choice of an analytical technique should be driven by the specific question being asked.

Alternative Techniques: An Overview
  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique separates compounds in the liquid phase based on their affinity for a stationary phase.[16] It is ideal for non-volatile or thermally labile compounds that are unsuitable for GC. For aromatic ketones, UV detection provides good sensitivity.[16] However, some keto-esters can exhibit keto-enol tautomerism, which may lead to peak broadening or splitting in HPLC, complicating quantification.[17]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly selective and sensitive technique that couples the separation power of HPLC with the mass-analyzing capability of a mass spectrometer.[18][19] Its primary advantage is providing molecular weight and fragmentation data, which is invaluable for definitive identification and for characterizing unknown impurities during drug development.[20][21]

  • Quantitative Nuclear Magnetic Resonance (qNMR): Unlike chromatographic techniques that rely on response factors relative to a standard, qNMR is a primary ratio method. The integral of an NMR signal is directly proportional to the number of nuclei generating that signal.[22] By adding a certified standard of known purity, one can directly quantify the analyte without needing a specific reference material for the analyte itself.[23] This makes it exceptionally powerful for certifying the purity of new chemical entities or in-house reference standards.[24][25]

Performance Comparison at a Glance

The following table objectively compares the performance of these techniques for the specific task of quantifying this compound.

FeatureGC-FIDHPLC-UVLC-MSqNMR
Principle Volatility-based separation, carbon-counting detection.Polarity-based separation, UV absorbance detection.[16]Polarity-based separation, mass-to-charge ratio detection.[21]Nuclear spin resonance in a magnetic field.[22]
Selectivity Good (based on retention time).Good (can be optimized).Excellent (based on mass).Excellent (based on unique chemical shifts).
Sensitivity (Typical LOQ) ~1-10 µg/mL~0.1-1 µg/mL~1-100 ng/mL~0.1-1 mg/mL
Precision (%RSD) < 2%< 2%< 5%< 1%
Throughput HighMedium-HighMediumLow
Cost (Instrument) LowLow-MediumHighVery High
Key Advantage Robust, low cost, reliable for routine QC.Good for non-volatile or thermally sensitive analogs.Unambiguous identification of impurities.[26]Absolute quantification without an analyte-specific standard.[23]
Key Limitation Requires volatile/thermally stable analytes; no structural info.Higher solvent consumption; potential tautomer issues.High cost and complexity; matrix effects can suppress ion signal.Lower sensitivity; requires more sample.
Decision-Making Workflow for Method Selection

The choice of method is dictated by the analytical objective. This diagram provides a logical framework for making that decision.

Method_Selection node_result node_result start What is the analytical goal? q1 Routine QC or Process Monitoring? start->q1 q2 Need to Identify Unknown Impurities? q1->q2 No node_result_gcfid Use GC-FID q1->node_result_gcfid Yes q3 Certifying a Primary Reference Standard? q2->q3 No node_result_lcms Use LC-MS q2->node_result_lcms Yes q4 Is the Analyte Thermally Unstable? q3->q4 No node_result_qnmr Use qNMR q3->node_result_qnmr Yes q4->node_result_gcfid No node_result_hplcuv Use HPLC-UV q4->node_result_hplcuv Yes

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

For the routine, reliable, and cost-effective quantification of this compound, the validated GC-FID method presented here is an outstanding choice. Its robustness and precision make it perfectly suited for the demanding environments of process development and quality control.

However, a senior scientist recognizes that the best tool is always the one that correctly answers the question at hand. For the unambiguous identification of synthesis byproducts, the superior selectivity of LC-MS is indispensable. For establishing the absolute purity of a reference material without relying on another, potentially impure, standard, qNMR stands alone as the definitive technique. By understanding the capabilities and limitations of each method, the modern researcher can apply the most appropriate and powerful analytical solution to any scientific challenge, ensuring data of the highest integrity and trustworthiness.

References

Click to expand
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
  • RSSL. (n.d.). qNMR: A powerful tool for purity determination.
  • Buser, H. R. (1986). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry, 58(14), 2913–2919.
  • Chebios. (n.d.). EPA methods 8000 Series.
  • ACS Publications. (n.d.). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry | Analytical Chemistry.
  • U.S. EPA. (n.d.). 8000 Series: Chromatographic Separation Methods.
  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231.
  • Regis Technologies. (2020, March 20). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination [Video]. YouTube.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Agilent. (n.d.). EPA 8000 Series Standards.
  • ICH. (n.d.). Quality Guidelines.
  • Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220-9231.
  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • Journal of Chromatographic Science. (n.d.). Analysis of Brominated Benzene Compounds by Gas Chromatography.
  • Velocity Scientific Solutions. (n.d.). EPA 8000 Methods.
  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • de la Torre, A., Concejero, M. A., & Martínez, M. A. (2014). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. Analytical and Bioanalytical Chemistry, 406(29), 7667–7676.
  • ScienceDirect. (n.d.). LC-MS in Drug Metabolism and Pharmacokinetics: A Pharmaceutical Industry Perspective.
  • Heliyon. (n.d.). GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.) Fatty Acids Composition.
  • MDPI. (2020, December 24). Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products.
  • ACS Publications. (2022, June 21). Profiling Olefins in Gasoline by Bromination Using GC×GC-TOFMS Followed by Discovery-Based Comparative Analysis | Analytical Chemistry.
  • SciSpace. (2020, February 17). Current developments in LC-MS for pharmaceutical analysis.
  • SCION Instruments. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?.
  • Chromatography Forum. (2010, November 26). beta keto esters by HPLC.
  • Agilent. (n.d.). Achieve high-throughput LC/MS purification of pharmaceutical impurities.
  • Redalyc. (n.d.). Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture.
  • Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
  • Environics, Inc. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards.
  • BioAgilytix Labs. (n.d.). LC/MS Applications in Drug Development.
  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.
  • MDPI. (n.d.). Abstract.
  • ResearchGate. (n.d.). GC-FID (top) and GC-O (bottom) chromatograms illustrating the different....
  • ResearchGate. (n.d.). (PDF) GC Determination of Acetone, Acetaldehyde, Ethanol, and Methanol in Biological Matrices and Cell Culture.
  • Environics, Inc. (2024, September 16). How to Prepare Multi-Component Internal Standards for GC Calibration.
  • ResearchGate. (2015, March 28). How internal standard help in caliberation of GC-FID?.
  • Chemistry For Everyone. (2025, February 10). What Is An Internal Standard In Gas Chromatography? [Video]. YouTube.
  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples.
  • LCGC International. (n.d.). When Should an Internal Standard be Used?.
  • Semantic Scholar. (n.d.). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study.
  • ALS. (n.d.). Methyl Acetate by GC/FID - Analytical Method.
  • SciSpace. (n.d.). Optimization and validation of a GC-FID method for the determination of acetone-butanol-ethanol fermentation products.
  • Springer. (n.d.). The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in.

Sources

Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 2-(2-bromophenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into the Electron Ionization Mass Spectrometry (EI-MS) Fragmentation of a Key Pharmaceutical Intermediate

Shanghai, China – January 7, 2026 – In the intricate world of pharmaceutical development and chemical synthesis, the precise structural elucidation of novel compounds is paramount. Methyl 2-(2-bromophenyl)-2-oxoacetate, a vital building block in the synthesis of various pharmacologically active molecules, presents a unique analytical challenge. This guide, developed for researchers, scientists, and drug development professionals, provides an in-depth analysis of its electron ionization mass spectrometry (EI-MS) fragmentation pattern, offering a comparative framework against its non-brominated analog, methyl benzoylformate. By understanding the causal mechanisms behind its fragmentation, researchers can gain predictive power in identifying this and related structures in complex analytical scenarios.

Introduction: The Significance of this compound

This compound (C₉H₇BrO₃) is an α-ketoester containing a bromine atom on the ortho position of the phenyl ring.[1] Its molecular structure is a precursor in various organic syntheses, making its unambiguous identification crucial for reaction monitoring, purity assessment, and metabolic studies. Mass spectrometry, particularly with a "hard" ionization technique like electron ionization, provides a reproducible fragmentation "fingerprint" that is invaluable for structural confirmation. The presence and position of the bromine atom significantly influence the fragmentation pathways, creating a distinct pattern compared to its simpler counterpart, methyl benzoylformate.

The Mass Spectrometric Fingerprint: Unraveling the Fragmentation Pathway

Under electron ionization, this compound undergoes a series of predictable bond cleavages. The resulting mass spectrum is characterized by a molecular ion and several key fragment ions that provide a roadmap to its structure. The natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in characteristic M and M+2 isotope peaks for all bromine-containing fragments, a critical diagnostic feature.[2][3]

The primary fragmentation events are driven by the relative bond strengths and the stability of the resulting charged fragments. The α-cleavage adjacent to the carbonyl groups and the loss of the bromine atom are the most dominant pathways.

A proposed fragmentation pathway is illustrated below:

Fragmentation_Pathway M [C₉H₇BrO₃]⁺˙ m/z 242/244 (Molecular Ion) F1 [C₈H₄BrO]⁺ m/z 183/185 (2-Bromobenzoyl cation) M->F1 - •COOCH₃ F3 [C₉H₇O₃]⁺ m/z 163 M->F3 - •Br F2 [C₇H₄Br]⁺ m/z 155/157 F1->F2 - CO F4 [C₆H₄]⁺˙ m/z 76 F2->F4 - Br•

Caption: Proposed EI-MS fragmentation pathway of this compound.

Comparative Analysis: this compound vs. Methyl Benzoylformate

To truly appreciate the diagnostic power of the fragmentation pattern, a direct comparison with a structurally similar molecule lacking the bromine substituent is essential. Methyl benzoylformate (C₉H₈O₃) serves as an ideal counterpart.[4][5][6][7]

Fragment Ion Proposed Structure m/z (this compound) m/z (Methyl Benzoylformate) Significance of Comparison
Molecular Ion [M]⁺˙ [C₉H₇BrO₃]⁺˙ / [C₉H₈O₃]⁺˙242 / 244164The distinct M/M+2 pattern immediately confirms the presence of one bromine atom in the target molecule.
[M - OCH₃]⁺ Acylium Ion211 / 213133Demonstrates a common fragmentation pathway, with the mass shift directly corresponding to the mass of the bromine atom.
[M - COOCH₃]⁺ Benzoyl Cation Derivative183 / 185105This is often a base peak. The 78 mass unit difference is a strong indicator of a bromo-substituted benzoyl moiety.[8][9]
[M - Br]⁺ 163N/AThis fragment is unique to the brominated compound and results from the loss of the bromine radical.
[C₆H₄Br]⁺ / [C₆H₅]⁺ Phenyl Cation Derivative155 / 15777The loss of carbon monoxide from the benzoyl cation is a characteristic fragmentation.[9] The resulting phenyl cation's mass confirms the presence or absence of the bromine substituent.

This comparative data underscores how the bromine atom fundamentally alters the mass spectrum, providing clear and predictable shifts in fragment masses.

Experimental Protocol: Electron Ionization Mass Spectrometry of this compound

Achieving a clean and reproducible mass spectrum is contingent upon a well-defined experimental protocol.

Objective: To obtain the electron ionization mass spectrum of this compound for structural confirmation and fragmentation pattern analysis.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV[10]

    • Source Temperature: 230 °C

    • Mass Range: m/z 40-350

    • Scan Rate: 2 scans/second

  • Data Acquisition and Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS system.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

    • Identify the molecular ion and major fragment ions. Compare the observed fragmentation pattern with the theoretical pattern and the reference spectrum of Methyl Benzoylformate.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep Dissolve Sample (1 mg/mL in Dichloromethane) GC Gas Chromatography (Separation) Prep->GC MS Mass Spectrometry (EI, 70 eV) GC->MS Transfer Acquire Acquire TIC and Mass Spectra MS->Acquire Analyze Identify Molecular and Fragment Ions Acquire->Analyze Compare Compare with Reference Spectra Analyze->Compare

Caption: A streamlined workflow for the GC-MS analysis of this compound.

Conclusion: Predictive Power in Analytical Chemistry

The detailed analysis of the mass spectrometry fragmentation pattern of this compound provides a robust framework for its identification and structural confirmation. The key to this analysis lies in recognizing the predictable influence of the bromine substituent, which serves as a distinct marker. By comparing its fragmentation with that of its non-brominated analog, Methyl Benzoylformate, researchers can develop a more intuitive and predictive understanding of how halogenation impacts fragmentation pathways. This knowledge is not only crucial for routine analysis but also forms the foundation for the structural elucidation of more complex, novel molecules encountered in the dynamic landscape of drug discovery and development.

References

  • U.S. National Library of Medicine. (n.d.). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. National Center for Biotechnology Information.
  • NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
  • Canvas. (2023, December 3). Bromo pattern in Mass Spectrometry [Video]. YouTube.
  • Unknown. (n.d.). Mass Spectrometry.
  • Unknown. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS).
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • U.S. National Library of Medicine. (n.d.). Methyl phenylglyoxalate. National Center for Biotechnology Information.
  • U.S. National Library of Medicine. (2001, September). Mass spectrometry of steroid glucuronide conjugates. II-Electron impact fragmentation of 3-keto-4-en-. National Center for Biotechnology Information.
  • Chemistry LibreTexts. (2020, May 30). 19.2: Spectroscopy of Ketones and Aldehydes.
  • ACS Publications. (1980, January 1). Mass spectrometry in structural and stereochemical problems. 254. Elucidation of the course of the electron impact induced fragmentation of .alpha.,.beta.-unsaturated 3-keto steroids.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • Unknown. (n.d.). FRAGMENTATION PROCESSES.
  • U.S. National Library of Medicine. (n.d.). This compound. National Center for Biotechnology Information.
  • Takayama, M., Ubukata, M., Ohshimo, K., Nagatomo, K., & Misaizu, F. (n.d.). Identification of complementary McLafferty rearrangement ions at m. researchmap.
  • Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra.
  • Unknown. (2020, March 17). PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE [Video]. YouTube.
  • U.S. National Library of Medicine. (2025, April 30). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. National Center for Biotechnology Information.

Sources

A Comparative Guide to the Reactivity of Ortho- vs. Para-Bromophenyl-2-oxoacetates

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Bromophenyl-2-oxoacetates are highly versatile bifunctional molecules that serve as crucial intermediates in the synthesis of pharmaceuticals and other complex organic scaffolds.[1][2] Their utility stems from two key reactive sites: the α-ketoester moiety, which is susceptible to nucleophilic attack and condensation reactions, and the brominated phenyl ring, which is a prime substrate for palladium-catalyzed cross-coupling reactions.[1][3][4][5] The positional isomerism of the bromine atom—specifically, its placement at the ortho versus the para position—profoundly influences the molecule's reactivity. This guide provides an in-depth comparison of these isomers, grounded in the fundamental principles of electronic and steric effects, and supported by established experimental workflows. Understanding these differences is paramount for researchers and drug development professionals seeking to optimize reaction conditions, maximize yields, and design efficient synthetic pathways.

The Decisive Interplay of Steric and Electronic Effects

The reactivity of a substituted benzene derivative is governed by a delicate balance of electronic effects (inductive and resonance) and steric effects. In the case of bromophenyl-2-oxoacetates, these factors dictate the accessibility and electrophilicity of the two primary reactive centers: the α-ketoester sidechain and the carbon-bromine bond.

Electronic Influence

The bromine atom and the α-ketoester group both exert significant electronic influence on the phenyl ring.

  • Bromine: As a halogen, bromine is electronegative and pulls electron density from the ring through the sigma bonds (a -I or inductive effect). However, it also possesses lone pairs of electrons that can be donated into the pi-system of the ring (a +R or resonance effect). Overall, halogens are considered weak deactivators in electrophilic aromatic substitution but are ortho, para-directing.[6]

  • α-Ketoester Group: This moiety is strongly electron-withdrawing due to the two carbonyl groups, significantly reducing the electron density of the aromatic ring.[1]

For reactions involving the α-ketoester itself, the inductive pull of the bromine is the more dominant electronic factor. This effect is distance-dependent, meaning it is felt more strongly at the ortho position than the para position. However, this electronic difference is often overshadowed by the more dramatic impact of steric hindrance.

Steric Hindrance: The Dominant Factor

Steric hindrance refers to the spatial arrangement of atoms and the physical bulk of functional groups, which can impede the approach of a reactant.[7][8] This is the primary point of differentiation between the ortho and para isomers.

  • ortho-Isomer: The bromine atom is located directly adjacent to the α-ketoester sidechain. Its size creates significant steric congestion around the keto and ester carbonyls, shielding them from the approach of nucleophiles or the coordination of large catalyst complexes.[9]

  • para-Isomer: The bromine atom is positioned on the opposite side of the phenyl ring from the reactive sidechain. Consequently, it exerts no direct steric hindrance on the α-ketoester group, leaving it fully accessible for chemical transformations.[9]

// Invisible edges for layout ortho_structure -> para_structure [style=invis, minlen=2]; } Caption: Steric hindrance at the α-ketoester group.

Comparative Reactivity in Key Synthetic Transformations

The structural differences between the isomers lead to predictable and significant variations in their reactivity across different classes of reactions.

Nucleophilic Acyl Substitution (e.g., Hydrolysis, Condensation)

Reactions at the carbonyl centers, such as alkaline hydrolysis or condensation with nucleophiles, proceed via a tetrahedral intermediate.[10] The rate of these reactions is highly sensitive to steric congestion around the electrophilic carbonyl carbon.

  • para-Isomer: Exhibits significantly higher reactivity. The carbonyl groups are sterically unhindered, allowing for the easy approach of nucleophiles (e.g., OH⁻, amines) to form the tetrahedral intermediate.

  • ortho-Isomer: Shows markedly lower reactivity. The bulky ortho-bromine substituent acts as a steric shield, impeding the nucleophile's trajectory towards the carbonyl carbon. This increases the activation energy of the reaction, resulting in a slower rate.[11][12]

Kinetic studies on analogous systems, such as substituted phenyl benzoates, consistently show that ortho-substituted esters hydrolyze more slowly than their para-counterparts due to this steric effect.[11][13][14]

// Nodes Reactants [label="Ester + Nucleophile (OH⁻)"]; TransitionState_Ortho [label="Ortho-Isomer Transition State\n(High Energy)", fillcolor="#FBBC05", fontcolor="#202124"]; TransitionState_Para [label="Para-Isomer Transition State\n(Low Energy)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Tetrahedral Intermediate"]; Products [label="Carboxylate + Alcohol"]; StericHindrance [label="Steric Hindrance\nfrom ortho-Br", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Reactants -> TransitionState_Para [label=" Easy Attack\n(para-isomer)"]; Reactants -> TransitionState_Ortho [label=" Hindered Attack\n(ortho-isomer)"]; TransitionState_Para -> Intermediate [color="#34A853"]; TransitionState_Ortho -> Intermediate [color="#EA4335", style=dashed, label="Slower"]; Intermediate -> Products [label=" Expulsion of\nLeaving Group"]; StericHindrance -> TransitionState_Ortho [arrowhead=none, style=dashed, color="#EA4335"]; } Caption: Energy profile of nucleophilic attack.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is an excellent handle for forming new carbon-carbon or carbon-heteroatom bonds using palladium catalysis.[15] The critical first step in many of these catalytic cycles (e.g., Suzuki, Heck, Sonogashira) is the oxidative addition of the palladium catalyst to the C-Br bond.

  • para-Isomer: Generally the superior substrate. The C-Br bond is sterically accessible, allowing for efficient oxidative addition of the palladium complex, leading to faster reaction rates and higher yields.

  • ortho-Isomer: A more challenging substrate. The large α-ketoester group adjacent to the bromine atom can sterically hinder the approach of the bulky palladium-ligand complex. This can slow down or even inhibit the initial oxidative addition step, often requiring more forcing conditions, specialized ligands, or resulting in lower yields.[4][5]

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd_p [label="Oxidative Addition\n(para-Isomer)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd_o [label="Oxidative Addition\n(ortho-Isomer)", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; PdII_p [label="Ar-Pd(II)-Br", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transmetal [label="Transmetalation\n(with R-B(OH)₂)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_R [label="Ar-Pd(II)-R", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Ar-R", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Hindrance [label="Steric Hindrance\nfrom sidechain", shape=plaintext, fontcolor="#EA4335"];

// Edges Pd0 -> OxAdd_p [label=" Fast"]; Pd0 -> OxAdd_o [label=" Slow", style=dashed, color="#EA4335"]; OxAdd_p -> PdII_p; OxAdd_o -> PdII_p [style=invis]; PdII_p -> Transmetal; Transmetal -> PdII_R; PdII_R -> RedElim; RedElim -> Product; RedElim -> Pd0 [label=" Catalyst\nRegeneration"];

// Positioning Hindrance note Hindrance -> OxAdd_o [arrowhead=none, style=dotted, color="#EA4335"]; } Caption: Impact of steric hindrance on the Suzuki coupling cycle.

Data Presentation: A Comparative Summary

Reaction TypeMore Reactive IsomerPrimary ReasonExpected Outcome
Nucleophilic Acyl Substitution para-bromophenyl-2-oxoacetateSteric: Unhindered access to the α-ketoester carbonyls.Faster reaction rates, milder conditions required.
(e.g., Hydrolysis, Condensation)
Palladium-Catalyzed Cross-Coupling para-bromophenyl-2-oxoacetateSteric: Unhindered access to the C-Br bond for oxidative addition.Higher yields, broader ligand compatibility, faster rates.
(e.g., Suzuki, Sonogashira)

Experimental Protocols

To provide a practical context for these differences, the following are representative protocols where the choice of isomer would significantly impact the outcome.

Protocol 1: Synthesis of a Quinoxaline Derivative (Condensation Reaction)

This protocol demonstrates a reaction at the α-ketoester moiety. The para-isomer is expected to react more efficiently. The procedure is adapted from established methods for synthesizing quinoxaline heterocycles.[3][16]

Objective: To synthesize Ethyl 3-(bromophenyl)quinoxaline-2-carboxylate via condensation with o-phenylenediamine.

Materials:

  • ortho- or para-bromophenyl-2-oxoacetate (1.0 eq)

  • o-Phenylenediamine (1.0 eq)

  • Ethanol, absolute

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the selected bromophenyl-2-oxoacetate isomer (1.0 eq) in absolute ethanol.

  • To this solution, add o-phenylenediamine (1.0 eq) followed by a few drops of glacial acetic acid to catalyze the reaction.

  • Heat the mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC). A more rapid consumption of the starting material is anticipated for the para-isomer.

  • Upon completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • The product may precipitate upon cooling or require the addition of cold water to induce precipitation.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.

  • Analyze the yield and purity (e.g., via NMR, LC-MS) to quantitatively compare the efficiency of the two isomers.

Protocol 2: Suzuki Cross-Coupling Reaction

This general protocol outlines a C-C bond formation at the aryl bromide position. Higher efficiency is expected with the para-isomer.

Objective: To couple the bromophenyl-2-oxoacetate with an arylboronic acid.

Materials:

  • ortho- or para-bromophenyl-2-oxoacetate (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)

  • Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Nitrogen or Argon source

Procedure:

  • To a Schlenk flask, add the bromophenyl-2-oxoacetate isomer (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst, and base.

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture with stirring to 80-100 °C.

  • Monitor the reaction by TLC or GC-MS. The para-isomer is expected to show a faster conversion rate.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Compare the isolated yields to assess the relative reactivity of the isomers.

Conclusion and Outlook

The reactivity of bromophenyl-2-oxoacetates is decisively dictated by the position of the bromine substituent. The para-isomer consistently emerges as the more reactive and versatile substrate for two principal reasons: the α-ketoester sidechain is sterically accessible to nucleophiles, and the carbon-bromine bond is unencumbered for oxidative addition by palladium catalysts.

In contrast, the ortho-isomer's reactivity is significantly attenuated by steric hindrance. The proximity of the bulky bromine atom to both reactive centers slows reaction rates and may necessitate more stringent conditions or specialized reagents to achieve comparable outcomes.

For drug development professionals and synthetic chemists, this comparison provides a clear directive: for straightforward, high-yielding transformations, the para-isomer is the substrate of choice. However, the constrained nature of the ortho-isomer should not be viewed solely as a liability. Its unique steric environment can be strategically exploited in complex syntheses to achieve specific molecular architectures or to control regioselectivity in subsequent transformations where the hindered environment becomes an asset.

References

  • BenchChem. (2025). Synthesis of Pharmaceutical Intermediates from Ethyl 2-(3-bromophenyl)
  • BenchChem. (2025). Application Notes and Protocols: Ethyl 2-(3-bromophenyl)
  • BenchChem. (2025). Application Notes and Protocols: Reactions of Ethyl 2-(3-bromophenyl)
  • Chemistry Steps. Is Phenyl an Ortho/Para or Meta Director?. [Link]
  • ChemBK. (2024). Ethyl 2-(4-bromophenyl)
  • Supporting Inform
  • Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors. [Link]
  • Quora. (2022). What is the order of ortho, para and meta products for steric hinderance?. [Link]
  • PubMed. (2025).
  • ReelMind.ai.
  • ResearchGate. (2025).
  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
  • Journal of Synthetic Chemistry. (2024).
  • ResearchGate. (2025).
  • JoVE. (2025). Video: Directing Effect of Substituents: ortho–para-Directing Groups. [Link]
  • ResearchGate. (2025). Kinetic study of hydrolysis of benzoates.
  • ResearchGate. (2009). Kinetic study of hydrolysis of benzoates. part xxvii. ortho substituent effect in alkaline hydrolysis of phenyl esters of substituted benzoic acids in aqueous BU4NBr. [Link]
  • PubMed. (2019). Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids. [Link]
  • ResearchGate. (2025). Kinetic Study of Alkaline Hydrolysis of Substituted Phenyl Tosylates. XXII. Variation of Ortho Substituent Effect with Solvent. [Link]
  • PubChem. Ethyl 2-(4-bromophenyl)
  • Chemistry LibreTexts. (2025). 11.1: The Discovery of Nucleophilic Substitution Reactions. [Link]
  • MDPI. (2021).
  • PubChem. Methyl 2-(2-bromophenyl)
  • Chemistry LibreTexts. (2023). 2.2: The Discovery of Nucleophilic Substitution Reactions (for reference). [Link]
  • ResearchGate. (2025). Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. [Link]
  • ResearchGate. (2025). Conformational studies of 2-(4-bromophenyl)

Sources

A Guide to Strategic Alternatives in Heterocycle Synthesis: Moving Beyond Methyl 2-(2-bromophenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-(2-bromophenyl)-2-oxoacetate is a versatile bifunctional reagent, possessing both an α-ketoester moiety and a strategically placed aryl halide. This combination makes it a potent precursor for constructing a variety of fused heterocyclic systems, particularly through intramolecular cyclization strategies. The ortho-bromo group serves as a synthetic handle for metal-catalyzed C-C or C-N bond formation, while the α-dicarbonyl unit is highly reactive toward condensation reactions. However, reliance on a single, specialized starting material can limit synthetic flexibility, scalability, and cost-effectiveness.

This guide provides a comparative analysis of alternative reagents and synthetic strategies for accessing key heterocyclic scaffolds—indoles, quinoxalines, and benzofurans—that are often targeted using precursors like this compound. We will explore classic and modern methodologies, offering field-proven insights into the causality behind experimental choices and providing objective, data-driven comparisons to empower researchers in drug discovery and chemical synthesis.

Section 1: Synthesis of Indole Scaffolds

The synthesis of the indole core is a cornerstone of medicinal chemistry. While a reagent like this compound could foreseeably be used in a modified Bischler-Möhlau or a palladium-catalyzed cyclization, several robust and highly adaptable alternatives exist.

1.1 The Bischler-Möhlau Synthesis: The α-Haloketone Archetype

The most direct analogue to using an o-bromophenyl ketoester is the classic Bischler-Möhlau indole synthesis, which utilizes α-haloketones. This reaction forms a 2-aryl-indole from an α-bromo-acetophenone and an excess of aniline under harsh heating conditions.[1][2] Historically, this method has been hampered by poor yields and a lack of regiochemical control.[1]

Causality of Experimental Choice: The reaction proceeds through the initial formation of an α-arylamino ketone intermediate, which then undergoes an acid-catalyzed cyclization and dehydration. The excess aniline often acts as both reactant and solvent. Modern modifications, such as the use of microwave irradiation or lithium bromide as a catalyst, have been developed to mitigate the harsh conditions and improve yields, making it a more viable, albeit still challenging, alternative.[1][2]

1.2 Isatins: Versatile and Reactive Precursors

Isatins (1H-indole-2,3-diones) are powerful and versatile precursors for a vast array of heterocyclic compounds, including indoles.[3][4] They can be considered a pre-cyclized, oxidized alternative to the open-chain ketoester. The synthesis of substituted indoles from isatins often involves reductive deoxygenation.

Expert Insight: The utility of isatins lies in their dual carbonyl functionality, which allows for selective chemical modifications. For instance, a B(C6F5)3-catalyzed reductive deoxygenation of isatins provides a practical and atom-economical strategy to produce indoles that may be otherwise difficult to access.[5] The Pfitzinger reaction, which involves the condensation of isatin with a carbonyl compound in the presence of a base, leads to quinoline-4-carboxylic acids, demonstrating the reagent's versatility beyond indole synthesis.[6][7]

1.3 The Fischer Indole Synthesis: A Paradigm Shift in Strategy

The Fischer indole synthesis is arguably the most famous and widely used method for preparing indoles.[8][9] It represents a complete strategic departure, starting from an arylhydrazine and a ketone or aldehyde under acidic conditions.[8][10]

Mechanism and Trustworthiness: The self-validating nature of this protocol stems from its well-understood mechanism. The reaction begins with the formation of a phenylhydrazone, which tautomerizes to an enamine. A key[11][11]-sigmatropic rearrangement, followed by the loss of ammonia, generates the aromatic indole ring.[8][12] The choice of acid catalyst (Brønsted or Lewis acids like ZnCl₂) is critical and can be tailored to the specific substrates.[8][10] This method's reliability and broad substrate scope have cemented its authoritative status in organic synthesis.

Fischer_Indole_Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Sequence cluster_end Product Arylhydrazine Arylhydrazine Hydrazone Hydrazone Formation Arylhydrazine->Hydrazone Condensation Ketone Ketone / Aldehyde Ketone->Hydrazone Rearrangement [3,3]-Sigmatropic Rearrangement Hydrazone->Rearrangement Acid Catalyst (e.g., ZnCl₂) Cyclization Cyclization & NH₃ Elimination Rearrangement->Cyclization Indole Indole Product Cyclization->Indole

Caption: General workflow for the Fischer Indole Synthesis.

1.4 Comparative Data for 2-Phenylindole Synthesis
MethodAlternative Reagent(s)Catalyst / ReagentSolventTemp (°C)Yield (%)Key AdvantagesDisadvantages
Bischler-Möhlau α-Bromoacetophenone, AnilineNoneAnilineRefluxLow (historically)Simple starting materials.Harsh conditions, low yields, poor regioselectivity.[1][13]
Bischler-Möhlau (Microwave) N-PhenacylanilineAnilinium bromideNone (solid-state)MW (540W)71Milder conditions, improved yield.[13]Requires pre-formation of substrate, specialized equipment.
Fischer Indole Phenylhydrazine, AcetophenoneZinc chloride (ZnCl₂)None17072-80High yields, reliable, broad scope.[12][13]Requires high temperatures, acid-sensitive groups may not be tolerated.
From Isatin (Reductive) Isatin, Phenylmagnesium bromideLiAlH₄ (multi-step)THFReflux~60-70Access to diverse substitution patterns.Multi-step process.
Section 2: Synthesis of Quinoxaline Scaffolds

The synthesis of quinoxalines typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. The α-ketoester functionality of this compound makes it a suitable substrate for this transformation.

2.1 The α-Dicarbonyl Synthon Approach

The classical and most direct method for quinoxaline synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as a 1,2-diketone or an α-ketoester.[11][14] This approach is robust and high-yielding.

Expert Insight: While effective, the availability of diverse 1,2-dicarbonyl compounds can be a limitation. Therefore, significant effort has been dedicated to developing "surrogates" that can generate the reactive dicarbonyl moiety in situ or serve as a functional equivalent.

2.2 α-Haloketones and α-Hydroxyketones as 1,2-Dicarbonyl Surrogates

α-Haloketones (e.g., phenacyl bromides) and α-hydroxyketones are excellent and readily available surrogates for 1,2-dicarbonyls.[11][15] The reaction of an o-phenylenediamine with an α-haloketone proceeds via an initial alkylation followed by an intramolecular cyclization and subsequent oxidation to the aromatic quinoxaline.[11] This oxidation can occur spontaneously in air or be promoted by an added oxidant. An efficient one-pot strategy using water as a solvent at 80 °C has been developed, highlighting the method's practicality.[11] Similarly, α-hydroxy ketones can be oxidized in situ (e.g., with I₂/DMSO) to the dicarbonyl species, which is then trapped by the diamine.[11]

2.3 Modern Approaches: Controlled Oxidation of Terminal Alkynes

A powerful modern alternative involves the visible-light-induced, copper-catalyzed oxidation of terminal alkynes to generate α-ketoesters or their precursor, phenylglyoxals.[16][17] This method is highly efficient and uses molecular oxygen as a sustainable oxidant under mild conditions.[16]

Trustworthiness and Versatility: The synthetic utility of this photoredox method is demonstrated by its ability to be performed as a one-pot synthesis. The phenylglyoxal intermediate, generated from a terminal alkyne, can be trapped in situ with an o-phenylenediamine to directly afford the quinoxaline product in high yield.[16][17] This avoids the need to isolate the often-sensitive dicarbonyl intermediate.

Quinoxaline_Synthesis_Workflow cluster_start Starting Materials cluster_process One-Pot Reaction cluster_end Product Alkyne Terminal Alkyne Oxidation Controlled Oxidation Alkyne->Oxidation Cu Catalyst Visible Light, O₂ Diamine o-Phenylenediamine Condensation Condensation/ Cyclization Diamine->Condensation Trapping Intermediate Phenylglyoxal (Intermediate) Oxidation->Intermediate Intermediate->Condensation Quinoxaline Quinoxaline Condensation->Quinoxaline

Caption: One-pot synthesis of quinoxalines via alkyne oxidation.

2.4 Comparative Data for 2-Phenylquinoxaline Synthesis
MethodAlternative Reagent(s)Catalyst / ReagentSolventTemp (°C)Yield (%)Key AdvantagesDisadvantages
Classical Condensation Phenylglyoxal, o-PhenylenediamineAcetic AcidEthanolReflux>90High yield, straightforward.Phenylglyoxal can be unstable/difficult to prepare.
From α-Haloketone Phenacyl bromide, o-PhenylenediamineNoneWater8085-95Catalyst-free, green solvent.[11]Requires oxidation step (often aerobic).
From α-Hydroxyketone 2-Hydroxyacetophenone, o-PhenylenediamineI₂ (20 mol%)DMSO10078-99Readily available starting materials.[11]Requires stoichiometric oxidant (DMSO).
From Alkyne (One-Pot) Phenylacetylene, o-PhenylenediamineCuIMeCN/MeOHRT92Mild conditions, high yield, sustainable oxidant (O₂).[17]Requires photoredox setup.
Section 3: Synthesis of Benzofuran Scaffolds

The ortho-bromophenyl ketone structure is a classic launching point for benzofuran synthesis via intramolecular C-O bond formation. Several powerful two-component strategies serve as excellent alternatives.

3.1 Classical Approach: Condensation of Phenols and α-Haloketones

A widely used and dependable method for constructing benzofurans involves the reaction of a phenol with an α-haloketone.[18] This process typically occurs in two steps: an initial O-alkylation to form an α-aryloxyketone, followed by an acid-catalyzed intramolecular cyclization (cyclodehydration).[18]

Expert Insight: One-pot variations of this reaction have been developed to improve efficiency. For example, titanium tetrachloride (TiCl₄) can promote a direct Friedel-Crafts-like alkylation of the phenol ring, followed by intramolecular cyclodehydration, to afford benzofurans with high regioselectivity.[18]

3.2 Palladium-Catalyzed Synthesis from o-Halophenols

A highly versatile and modern alternative involves the Sonogashira coupling of an o-halophenol with a terminal alkyne.[19][20][21] The resulting o-alkynylphenol intermediate undergoes a subsequent intramolecular cyclization (hydroalkoxylation) to furnish the benzofuran ring. This can often be accomplished in a one-pot procedure.

Causality of Experimental Choice: The power of this method lies in its modularity. A wide variety of commercially available o-halophenols and terminal alkynes can be combined to rapidly generate a library of substituted benzofurans. The Sonogashira coupling is typically catalyzed by a palladium complex with a copper(I) co-catalyst, while the subsequent cyclization can be promoted by the same catalyst system or by adding a specific cyclization catalyst.

Benzofuran_Synthesis_Workflow cluster_start Starting Materials cluster_process One-Pot Tandem Reaction cluster_end Product Halophenol o-Halophenol Sonogashira Sonogashira Coupling Halophenol->Sonogashira Pd/Cu Catalyst, Base Alkyne Terminal Alkyne Alkyne->Sonogashira Intermediate o-Alkynylphenol Intermediate Sonogashira->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization 5-exo-dig Benzofuran Benzofuran Cyclization->Benzofuran

Sources

A Comparative Analysis of Methyl and Ethyl 2-(2-bromophenyl)-2-oxoacetate: Characterization, Synthesis, and Application Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and organic synthesis, aryl α-keto esters serve as exceptionally versatile intermediates. Their dual reactivity, stemming from adjacent ketone and ester functionalities, allows for their elaboration into a vast array of complex molecular architectures, particularly heterocyclic systems of pharmaceutical relevance. The presence of a halogen, such as bromine, on the aromatic ring further enhances their utility, providing a reactive handle for cross-coupling reactions and other late-stage functionalization strategies.

This guide provides an in-depth comparative analysis of two closely related building blocks: Methyl 2-(2-bromophenyl)-2-oxoacetate and its analog, Ethyl 2-(2-bromophenyl)-2-oxoacetate . While differing by only a single methylene unit in the ester moiety, this subtle structural change has tangible implications for their physicochemical properties, spectroscopic signatures, and handling in a laboratory setting. We will dissect these differences through a presentation of experimental data, validated protocols, and field-proven insights to assist researchers in making informed decisions for their synthetic campaigns.

Physicochemical and Structural Overview

The foundational difference between the two title compounds lies in the ester alkyl group—a methyl versus an ethyl group. This modification results in predictable variations in molecular weight and formula, which are fundamental identifiers.

PropertyThis compoundEthyl 2-(2-bromophenyl)-2-oxoacetate
Molecular Formula C₉H₇BrO₃[1][2]C₁₀H₉BrO₃[3]
Molecular Weight 243.05 g/mol [1][2]257.08 g/mol [3]
CAS Number 122394-38-1[1][2]62123-82-4[3]
Appearance Typically a yellow solid or oilLikely a yellow liquid
Storage Room temperature, keep dry[1][4]2-8°C, sealed in dry conditions[5]

Comparative Spectroscopic Characterization

Spectroscopic analysis provides the definitive fingerprint of a molecule. The primary differences between the methyl and ethyl esters are predictably observed in the signals corresponding to the alkyl ester protons and carbons in NMR spectroscopy and in the fragmentation patterns in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. For these analogs, the aromatic region will be complex due to the ortho substitution pattern, but the aliphatic region provides a clear distinction.

¹H NMR:

  • Methyl Ester: A sharp singlet integrating to 3 protons (3H) is expected for the methyl ester group (-OCH₃), typically appearing in the δ 3.8-4.0 ppm range.

  • Ethyl Ester: The ethyl group (-OCH₂CH₃) will present as a quartet (2H) for the methylene protons adjacent to the oxygen (δ ~4.3 ppm) and a triplet (3H) for the terminal methyl protons (δ ~1.3 ppm). The coupling between these signals (J ≈ 7.1 Hz) is characteristic.

¹³C NMR:

  • Methyl Ester: A single carbon resonance for the methoxy group (-OCH₃) is expected around δ 53 ppm.

  • Ethyl Ester: Two distinct signals will appear for the ethoxy group: one for the methylene carbon (-OCH₂) around δ 62 ppm and one for the methyl carbon (-CH₃) around δ 14 ppm.

Data PointThis compound (Predicted)Ethyl 2-(2-bromophenyl)-2-oxoacetate (Predicted)Rationale for Key Differences
¹H NMR (Aliphatic) δ ~3.9 (s, 3H)δ ~4.3 (q, J=7.1 Hz, 2H), δ ~1.3 (t, J=7.1 Hz, 3H)The singlet of the methyl group is replaced by the characteristic quartet and triplet of the ethyl group.
¹³C NMR (Aliphatic) δ ~53δ ~62, δ ~14The single methoxy carbon signal is replaced by two signals for the ethoxy carbons.
¹³C NMR (Carbonyls) δ ~185 (ketone), δ ~163 (ester)δ ~185 (ketone), δ ~163 (ester)The electronic environment of the carbonyl groups is largely unaffected by the minor change in the ester group.

Note: Precise chemical shifts for the aromatic region depend on the solvent and can be complex due to second-order effects from the ortho-substitution pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups. Both molecules belong to the class of α,β-unsaturated esters and ketones, which influences their carbonyl stretching frequencies.

  • C=O Stretching: Both compounds will exhibit two strong absorption bands in the carbonyl region (1600-1800 cm⁻¹).[6]

    • The aryl ketone C=O stretch is expected around 1680-1700 cm⁻¹ .

    • The α-keto ester C=O stretch is expected at a higher frequency, typically 1720-1740 cm⁻¹ .[7] Conjugation with the phenyl ring slightly lowers these frequencies compared to their aliphatic counterparts.[8]

  • C-O Stretching: Strong, characteristic C-O stretching bands associated with the ester functionality will be present in the 1000-1300 cm⁻¹ region.[7]

The spectra for both compounds will be very similar, as the fundamental vibrational modes of the core functional groups are identical. Minor shifts may be observed, but they are generally not sufficient for unambiguous differentiation without reference spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The most telling feature for these compounds is the isotopic pattern of bromine.

  • Molecular Ion Peak (M⁺): Due to the near 1:1 natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, the molecular ion will appear as a pair of peaks of almost equal intensity (M⁺ and M+2).[9][10]

    • Methyl Ester: M⁺ at m/z 242 and M+2 at m/z 244.

    • Ethyl Ester: M⁺ at m/z 256 and M+2 at m/z 258.

  • Key Fragmentation Pathways: The primary fragmentation difference will arise from the loss of the alkoxy group from the ester.

    • Methyl Ester: Expect a prominent fragment from the loss of the methoxy radical (•OCH₃), resulting in a [M - 31]⁺ acylium ion.

    • Ethyl Ester: Expect a prominent fragment from the loss of the ethoxy radical (•OCH₂CH₃), resulting in a [M - 45]⁺ acylium ion. Alpha-cleavage is also common for esters.[11] Another common fragmentation is the loss of the entire ester group to give the 2-bromobenzoyl cation at m/z 183/185.

Synthesis and Experimental Protocols

A reliable method for the synthesis of aryl α-keto esters is the selenium dioxide (SeO₂) mediated oxidation of the corresponding aryl methyl ketone, in this case, 2'-bromoacetophenone. This method avoids the use of more hazardous reagents and often proceeds with good yields.

Protocol: Synthesis of Methyl/Ethyl 2-(2-bromophenyl)-2-oxoacetate

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale. All operations should be performed in a well-ventilated fume hood.

Materials:

  • 2'-Bromoacetophenone

  • Selenium Dioxide (SeO₂)

  • 1,4-Dioxane

  • Water

  • Methanol (for methyl ester) or Ethanol (for ethyl ester)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Step 1: Oxidation to 2-(2-bromophenyl)-2-oxoacetic acid [12]

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2'-bromoacetophenone (1.0 eq) and selenium dioxide (1.2 - 1.5 eq).

  • Add a solvent mixture of 1,4-dioxane and water (e.g., 50:1 v/v). The addition of a small amount of water is crucial for the reaction mechanism.

  • Heat the mixture to reflux (typically 100-110 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may take several hours.

  • Upon completion, cool the reaction mixture to room temperature. A black precipitate of elemental selenium will have formed.

  • Filter the mixture through a pad of Celite® to remove the selenium precipitate, washing the pad with dioxane or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-(2-bromophenyl)-2-oxoacetic acid, which can be used directly in the next step or purified by extraction.

Step 2: Fischer Esterification [13]

  • Dissolve the crude α-keto acid from Step 1 in the appropriate alcohol (methanol or ethanol, typically 10-20 volumes).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the acid volume) to the solution.

  • Heat the mixture to reflux for 1-3 hours, monitoring by TLC until the starting acid is consumed.

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove the bulk of the alcohol.

  • Dilute the residue with ethyl acetate or DCM and carefully wash with water, followed by saturated NaHCO₃ solution (to neutralize the acid catalyst), and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude ester can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Applications and Field Insights

Both methyl and ethyl 2-(2-bromophenyl)-2-oxoacetate are valuable precursors in synthetic chemistry. Their primary utility lies in the construction of heterocyclic scaffolds.

  • Synthesis of Quinoxalines: These α-keto esters can undergo condensation with o-phenylenediamines in a classic, high-yielding reaction to form quinoxaline derivatives.[5][14] Quinoxalines are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities.

  • Synthesis of Hydantoins: In the Bucherer-Bergs reaction, the ketone functionality can react with potassium cyanide and ammonium carbonate to produce hydantoin structures, another class of compounds with significant pharmaceutical applications, including as anticonvulsants.[14]

  • Cross-Coupling Reactions: The ortho-bromo substituent is a key feature, allowing for subsequent diversification. Suzuki, Sonogashira, Heck, or Buchwald-Hartwig coupling reactions can be employed to introduce new carbon-carbon or carbon-heteroatom bonds, enabling the rapid generation of compound libraries for drug discovery programs.[5]

Expertise & Experience: Choosing Between the Methyl and Ethyl Ester

From a practical standpoint, the choice between the methyl and ethyl ester is often dictated by the specific requirements of the subsequent synthetic steps.

  • Reactivity and Steric Hindrance: The methyl ester is slightly less sterically hindered than the ethyl ester. In reactions where the ester is directly involved or where steric bulk near the reaction center is a concern, the methyl ester might be preferred.

  • Hydrolytic Stability: Ethyl esters are generally slightly more resistant to hydrolysis than methyl esters under both acidic and basic conditions. If the planned synthetic route involves harsh conditions that could cleave the ester, the ethyl variant may offer a marginal stability advantage.

  • Physical Properties: The ethyl ester has a higher molecular weight and boiling point. This can be advantageous in purification, as it is less volatile than its methyl counterpart. Conversely, if removal of the ester group via hydrolysis and decarboxylation is the ultimate goal, the methyl ester is often more readily cleaved.

  • Commercial Availability and Cost: Often, the most practical consideration is the availability and cost of the starting materials from commercial vendors. Both compounds are available, but price and lead times can vary.

Conclusion

Methyl and Ethyl 2-(2-bromophenyl)-2-oxoacetate are powerful and versatile intermediates for chemical synthesis. While structurally very similar, they possess distinct spectroscopic signatures in NMR and mass spectrometry that allow for their unambiguous identification. The choice between them is a nuanced decision based on factors of reactivity, stability, physical properties, and downstream synthetic goals. This guide provides the foundational characterization data and robust experimental protocols necessary for researchers to confidently incorporate these valuable building blocks into their synthetic endeavors, accelerating the discovery and development of novel chemical entities.

References

  • PubChem. Methyl 2-(2-bromophenyl)
  • PubChem. Ethyl 2-(2-bromophenyl)
  • Supporting Information, Organic Syntheses.
  • ACS Publications.
  • Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. [Link]
  • PubMed Central. Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. [Link]
  • University of Calgary. Infrared Spectroscopy of Carbonyl Compounds. [Link]
  • MySkinRecipes. Methyl 2-(2-bromophenyl)
  • University of Colorado Boulder. IR Spectroscopy Tutorial: Esters. [Link]
  • 1PlusChem. ETHYL 2-(2-BROMOPHENYL)
  • YouTube. Mass Spectroscopy - Halo-isotopes | A Level Chemistry. [Link]
  • YouTube. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]
  • YouTube. Organic Chemistry - Mass Spectrometry Part II. [Link]
  • CP Lab Safety. Methyl 2-(2-bromophenyl)

Sources

A comparative study of catalysts for the synthesis of Methyl 2-(2-bromophenyl)-2-oxoacetate.

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Catalysts for the Synthesis of Methyl 2-(2-bromophenyl)-2-oxoacetate

Abstract

This compound is a valuable building block in medicinal chemistry and organic synthesis, frequently utilized in the construction of complex heterocyclic scaffolds and as a precursor to various pharmacologically active molecules.[1] The efficiency of its synthesis is therefore of critical importance to researchers in drug development. This guide provides a comparative analysis of catalytic systems for the preparation of this key α-keto ester, focusing on the direct oxidation of the corresponding α-bromo ketone. We will delve into the mechanistic underpinnings, practical considerations, and performance of prevalent catalysts, supported by experimental data, to assist researchers in selecting the optimal synthetic strategy.

Introduction: The Synthetic Challenge

The synthesis of α-keto esters, such as this compound, can be approached through various disconnects. Classical methods often involve the use of Grignard reagents with oxalyl derivatives, which can suffer from functional group incompatibility and require stringent anhydrous conditions. Modern strategies have shifted towards more direct and catalyst-mediated approaches, primarily the oxidation of readily available precursors like aryl ketones or their α-halo derivatives.[2][3]

The direct oxidation of the α-methylene group of a precursor like 2'-bromoacetophenone presents a robust and atom-economical route. The primary challenge lies in achieving high selectivity and yield for the desired α-keto ester without over-oxidation or competing side reactions. The choice of catalyst is paramount to overcoming this challenge. This guide will compare two major catalytic strategies: Selenium Dioxide (SeO₂) mediated oxidation and Dimethyl Sulfoxide (DMSO)-based oxidation systems.

Catalytic Strategy 1: Selenium Dioxide (Riley Oxidation)

Selenium dioxide (SeO₂) is a classic and powerful oxidizing agent for the conversion of an α-methylene group adjacent to a carbonyl into a 1,2-dicarbonyl compound, a transformation known as the Riley oxidation.[3][4] This method is highly effective for synthesizing aryl α-keto esters from the corresponding aryl methyl ketones.[2]

Mechanistic Insight

The mechanism of the Riley oxidation is well-investigated.[3] It commences with the enol form of the ketone attacking the electrophilic selenium center of SeO₂ (or its hydrate, selenous acid). A subsequent series of rearrangements and dehydration steps ultimately leads to the formation of the 1,2-dicarbonyl product and the precipitation of elemental red selenium.[3]

DOT Script for Riley Oxidation Mechanism

Riley_Oxidation cluster_0 Riley Oxidation Pathway Ketone 2'-Bromoacetophenone (Enol Form) Intermediate1 Initial Adduct Ketone->Intermediate1 Attack SeO2 Selenium Dioxide (SeO2) SeO2->Intermediate1 Intermediate2 Selenite Ester Intermediate1->Intermediate2 Rearrangement & -H2O Product Methyl 2-(2-bromophenyl) -2-oxoacetate Intermediate2->Product Hydrolysis/ Esterification Selenium Selenium (Se) (Red Precipitate) Intermediate2->Selenium Kornblum_Workflow cluster_workflow Kornblum Oxidation Experimental Workflow A 1. Dissolve α-bromo ketone in DMSO B 2. Add base (e.g., NaHCO3 or Et3N) A->B C 3. Heat reaction mixture (e.g., 100-150°C) B->C D 4. Monitor reaction by TLC/GC C->D E 5. Quench with water & Extract with organic solvent D->E F 6. Purify by column chromatography E->F G Final Product: This compound F->G

Sources

A Comparative Guide to the Structural Validation of a Novel Compound Synthesized from Methyl 2-(2-bromophenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of a novel compound is a pivotal moment. However, the true measure of success lies in the rigorous and unequivocal validation of its chemical structure. This guide provides an in-depth, comparative analysis of the essential analytical techniques used to confirm the structure of a new chemical entity, using a hypothetical novel compound synthesized from Methyl 2-(2-bromophenyl)-2-oxoacetate as a case study. This starting material is a valuable intermediate in the synthesis of pharmaceuticals and bioactive compounds, particularly in the creation of complex aromatic and lactone systems.[1]

The journey from a successful reaction to a fully characterized and validated molecule is multi-faceted. It demands a synergistic approach, leveraging the strengths of various analytical methods to build an irrefutable body of evidence. This guide will not only detail the "how" but also the critical "why" behind the selection and application of these techniques, ensuring a self-validating system of protocols.

The Synthetic Pathway: A Plausible Route to a Novel Heterocycle

For the purpose of this guide, let us consider a plausible synthetic transformation of this compound into a novel heterocyclic compound. A common and powerful reaction for this substrate is a palladium-catalyzed intramolecular cyclization, which can lead to the formation of various fused ring systems. The reactive carbonyl and bromo functionalities make it a versatile building block in medicinal chemistry.[1]

The Analytical Gauntlet: A Multi-Pronged Approach to Structural Elucidation

No single analytical technique can definitively and comprehensively validate the structure of a novel compound.[2] Instead, a combination of spectroscopic and spectrometric methods is employed to piece together the molecular puzzle.[2][3] The primary tools in the organic chemist's arsenal are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.[3][4] For absolute confirmation of stereochemistry and crystalline structure, Single Crystal X-ray Diffraction stands as the ultimate arbiter.[5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structural Determination

NMR spectroscopy is arguably the most powerful tool for elucidating the precise molecular structure of a compound.[8] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[8][9]

Causality Behind Experimental Choices:

  • ¹H NMR (Proton NMR): This is the initial and most informative NMR experiment. It reveals the number of different types of protons, their relative numbers (integration), their electronic environment (chemical shift), and the number of neighboring protons (splitting pattern). For our hypothetical compound, we would expect to see distinct signals for aromatic protons, any newly formed aliphatic protons, and the methyl ester protons.

  • ¹³C NMR (Carbon NMR): This technique provides a count of the unique carbon environments in the molecule.[8] Coupled with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, it can distinguish between CH₃, CH₂, CH, and quaternary carbons. This is crucial for confirming the carbon skeleton of our synthesized heterocycle.

  • 2D NMR (COSY, HSQC, HMBC): When the 1D spectra are complex, 2D NMR techniques are indispensable.[4][8]

    • COSY (Correlation Spectroscopy) identifies proton-proton couplings, helping to trace out the spin systems within the molecule.[8]

    • HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.[8][9]

    • HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons, which is instrumental in piecing together the different fragments of the molecule.[8]

Experimental Protocol: A General Workflow for NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified novel compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid obscuring signals from the analyte.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • If necessary, perform DEPT-135 and DEPT-90 experiments.

    • For complex structures, acquire 2D COSY, HSQC, and HMBC spectra.

  • Data Processing and Interpretation: Process the raw data (Fourier transform, phase correction, baseline correction). Integrate the ¹H NMR signals and analyze the chemical shifts and coupling constants to assign proton environments. Assign the carbon signals in the ¹³C NMR spectrum with the aid of DEPT and 2D NMR data.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is a cornerstone of pharmaceutical analysis, providing the crucial determination of the molecular weight of a compound.[10][11][12] It also offers valuable structural information through the analysis of fragmentation patterns.[10][12]

Causality Behind Experimental Choices:

  • High-Resolution Mass Spectrometry (HRMS): This is the gold standard for determining the elemental composition of a molecule. By providing a highly accurate mass measurement, it allows for the unambiguous determination of the molecular formula.

  • Tandem Mass Spectrometry (MS/MS): In this technique, a specific ion (often the molecular ion) is selected, fragmented, and the resulting fragments are analyzed.[10] This provides detailed insights into the molecular structure and connectivity.[13]

Experimental Protocol: A General Workflow for HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: Choose an appropriate ionization technique. Electrospray ionization (ESI) is common for polar molecules, while electron ionization (EI) is often used for more volatile, less polar compounds.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

  • Data Interpretation: The most intense peak in the mass spectrum often corresponds to the molecular ion [M]⁺ or a protonated/adducted species (e.g., [M+H]⁺, [M+Na]⁺). The accurate mass of this ion is used to calculate the molecular formula. The fragmentation pattern can be used to confirm the proposed structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Detective

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[14][15] It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies.[14]

Causality Behind Experimental Choices:

The key application of FTIR is to confirm the disappearance of starting material functional groups and the appearance of new ones in the product.[16][17] In our hypothetical synthesis, we would look for the disappearance of the α-keto ester carbonyl stretch from the starting material and the appearance of new bands corresponding to the functional groups in the heterocyclic product.

Experimental Protocol: A General Workflow for FTIR Analysis

  • Sample Preparation: The sample can be analyzed as a solid (using a KBr pellet or an ATR accessory), a liquid (as a thin film between salt plates), or in solution.

  • Data Acquisition: The instrument scans the sample with infrared radiation and records the absorbance at each wavelength.

  • Data Interpretation: The resulting spectrum is a plot of absorbance versus wavenumber. Characteristic peaks are assigned to specific functional groups using correlation charts.[16][17]

Single Crystal X-ray Diffraction: The Unambiguous Structure Determination

When a suitable single crystal of the novel compound can be grown, X-ray crystallography provides the most powerful and unambiguous determination of its three-dimensional structure.[5][6][7] It can definitively establish connectivity, bond lengths, bond angles, and, crucially, the absolute configuration of chiral centers.[5][7][18][19]

Causality Behind Experimental Choices:

While NMR and MS provide strong evidence for a proposed structure, X-ray crystallography offers irrefutable proof.[5] It is particularly vital when the compound has multiple stereocenters or an unusual bonding arrangement that is difficult to deduce from spectroscopic data alone.

Experimental Protocol: A General Workflow for Single Crystal X-ray Diffraction

  • Crystal Growth: This is often the most challenging step. It involves slowly crystallizing the purified compound from a suitable solvent or solvent system.

  • Data Collection: A single crystal is mounted on the diffractometer and irradiated with X-rays. The diffraction pattern is recorded.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.

  • Data Interpretation: The final output is a 3D model of the molecule, providing precise information about its atomic arrangement.

Comparative Analysis of Validation Techniques

Technique Information Provided Strengths Limitations
NMR Spectroscopy Detailed information on molecular structure, connectivity, and stereochemistry.[8][9]Non-destructive, provides a wealth of structural information.[9]Can be complex to interpret for large or highly symmetric molecules. Requires relatively pure samples.
Mass Spectrometry Molecular weight and elemental composition (HRMS).[10][12] Fragmentation patterns provide structural clues.[10][12]High sensitivity, provides accurate molecular formula.[11][12]Can be destructive. Isomers may not be distinguishable by mass alone.
FTIR Spectroscopy Presence or absence of specific functional groups.[14][15]Fast, non-destructive, and requires minimal sample preparation.[14]Provides limited information about the overall molecular structure. Not all functional groups have strong, characteristic absorptions.
Single Crystal X-ray Diffraction Unambiguous 3D structure, including absolute configuration.[5][6][7]Provides definitive structural proof.[5]Requires a suitable single crystal, which can be difficult to obtain.

Visualizing the Workflow

The following diagram illustrates the logical flow of the structural validation process.

G cluster_synthesis Synthesis cluster_validation Structural Validation cluster_conclusion Conclusion Start This compound Reaction Novel Compound Synthesis Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Primary Analysis MS Mass Spectrometry (HRMS) Purification->MS Primary Analysis FTIR FTIR Spectroscopy Purification->FTIR Functional Group Confirmation XRay Single Crystal X-ray (if crystalline) Purification->XRay Absolute Structure (if possible) Final Validated Structure NMR->Final MS->Final FTIR->Final XRay->Final

Caption: A typical workflow for the synthesis and structural validation of a novel organic compound.

Conclusion

The structural validation of a novel compound synthesized from this compound, or any other starting material, is a meticulous process that relies on the convergence of evidence from multiple analytical techniques. While NMR spectroscopy and mass spectrometry provide the foundational data for proposing a structure, FTIR offers crucial confirmation of functional group transformations. For ultimate certainty, particularly in cases of stereochemical complexity, single crystal X-ray diffraction remains the unparalleled gold standard. By understanding the strengths and limitations of each method and employing them in a logical and self-validating workflow, researchers can confidently establish the structure of their newly synthesized molecules, paving the way for further investigation and development.

References

  • Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis - Longdom Publishing. [Link]
  • Mass Spectrometry in Small Molecule Drug Development. [Link]
  • Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality - Pharma Focus America. [Link]
  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. [Link]
  • Why Pharma Companies Are Investing in Structure Elucid
  • Applying mass spectrometry in pharmaceutical analysis | Drug Discovery News. [Link]
  • Determination of crystal structure by single crystal X-ray diffraction. [Link]
  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. [Link]
  • NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC - PubMed Central. [Link]
  • Absolute structure and absolute configur
  • The use of X-ray crystallography to determine absolute configur
  • SAR BY NMR: Fragment-based drug discovery - YouTube. [Link]
  • FTIR Analysis Beginner's Guide: Interpreting Results - Innov
  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. [Link]
  • (PDF)
  • Exploring Functional Groups and Molecular Structures: A Comprehensive Analysis using FTIR Spectroscopy | Request PDF - ResearchG
  • (PDF)
  • Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models - PubMed. [Link]
  • Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characteriz
  • Methyl 2-(2-bromophenyl)
  • Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods - Walsh Medical Media. [Link]
  • Modern Analytical Technique for Characteriz
  • Structure elucidation of small organic molecules by contemporary computational chemistry methods | Semantic Scholar. [Link]
  • Comparison of analytical techniques for the identification of bioactive compounds from n
  • Identification of novel synthetic organic compounds with supersonic gas chromatography-mass spectrometry - PubMed. [Link]
  • Design and Synthesis of Novel Organic Compounds: A Comprehensive Study on Structural Elucidation and Characterization - Nanotechnology Perceptions. [Link]
  • This compound | C9H7BrO3 | CID 10890094 - PubChem. [Link]
  • Structure Elucidation of Organic Compounds - YouTube. [Link]
  • A novel approach to crystal structure determination for organic compounds - ResearchG
  • Supporting Inform
  • Synthesis of some 2-(4-acetyl-5-aryl-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)
  • Vinylic MIDA Boronates: New Building Blocks for the Synthesis of Aza-Heterocycles. [Link]
  • Synthesis of Fused Heterocycles, Volume 47, Part 2 | Wiley. [Link]
  • Methyl 2-(2-bromo-4,5-dichlorophenyl)-2-oxoacetate | C9H5BrCl2O3 | CID - PubChem. [Link]
  • Methyl 2-(4-bromophenyl)-2-oxoacetate | C9H7BrO3 | CID 11218741 - PubChem. [Link]

Sources

The Bromo-Substituent's Strategic Placement: A Comparative Guide to the Biological Activity of Phenyl-Oxoacetate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the precise positioning of a single atom can dramatically alter the therapeutic potential of a molecule. This guide delves into the nuanced yet critical role of the bromo-substituent's position on the phenyl ring of phenyl-oxoacetates, a class of compounds with significant interest in drug discovery. By examining the ortho-, meta-, and para-isomers, we will explore how this seemingly minor structural change can profoundly impact biological activity, offering a roadmap for rational drug design and development.

The Decisive Role of Isomerism in Biological Function

The concept of constitutional isomerism, where compounds share the same molecular formula but differ in the connectivity of their atoms, is fundamental to understanding structure-activity relationships (SAR). In the case of bromo-substituted phenyl-oxoacetates, the location of the bromine atom on the phenyl ring dictates the molecule's electronic and steric properties, which in turn govern its interactions with biological targets.

The differential placement of the bromo-substituent—ortho (position 2), meta (position 3), or para (position 4)—influences the molecule's polarity, lipophilicity, and the spatial arrangement of its functional groups. These factors are paramount in determining how the molecule will bind to enzymes or receptors, traverse cell membranes, and exert its biological effects. While direct comparative studies on the biological activities of all three bromo-phenyl-oxoacetate isomers are not extensively documented in publicly available literature, we can extrapolate from existing data on related compounds and fundamental principles of medicinal chemistry to build a compelling case for the significance of this positional variation.

A comparative analysis of ethyl 2-(3-bromophenyl)-2-oxoacetate and its para-isomer highlights that the positional isomerism of the bromine atom is expected to influence the electronic properties, reactivity, and ultimately, the biological activity of these compounds[1]. The spatial arrangement of the bromine atom in the meta and para positions can lead to significant differences in how the molecule interacts with a biological target[1].

A Comparative Analysis of Physicochemical Properties

Understanding the physicochemical properties of each isomer is crucial for predicting its biological behavior. The following table summarizes key properties of the meta- and para-bromo-phenyl-oxoacetate isomers, illustrating the subtle yet significant differences that arise from the bromo-substituent's placement. Data for the ortho-isomer is less readily available, a common challenge in comparative studies.

PropertyEthyl 2-(3-bromophenyl)-2-oxoacetate (meta-isomer)Ethyl 2-(4-bromophenyl)-2-oxoacetate (para-isomer)
Molecular Formula C₁₀H₉BrO₃C₁₀H₉BrO₃
Molecular Weight 257.08 g/mol 257.08 g/mol
Appearance Not specifiedColorless to yellow liquid
Boiling Point Not specified322 °C
Flash Point Not specified149 °C
Density Not specified1.480 g/cm³
Refractive Index Not specified1.546
Storage Sealed in dry, 2-8°CSealed in dry, Room Temperature

Data sourced from BenchChem's comparative guide[1].

The differences in properties such as boiling point and density, where available, suggest variations in intermolecular forces, which can be influenced by the molecule's overall polarity and symmetry as dictated by the bromine's position.

The Underlying Science: Electronic and Steric Effects

The biological activity of the bromo-phenyl-oxoacetate isomers is primarily governed by the interplay of electronic and steric effects, which are dictated by the position of the bromo-substituent.

Electronic Influence

The bromine atom is an electronegative halogen that exerts a dual electronic effect on the phenyl ring:

  • Inductive Effect (-I): Bromine withdraws electron density from the ring through the sigma bond. This effect is strongest at the ortho position and diminishes with distance, being weaker at the meta and weakest at the para position.

  • Resonance Effect (+R): The lone pairs of electrons on the bromine atom can be delocalized into the pi-system of the benzene ring. This electron-donating effect is most pronounced at the ortho and para positions.

The net electronic effect at each position is a combination of these two opposing forces. This results in a unique electron distribution for each isomer, which can affect the reactivity of the oxoacetate moiety and the molecule's ability to engage in hydrogen bonding or other non-covalent interactions with a biological target.

Caption: Electronic effects of the bromo-substituent at different positions.

Steric Hindrance

The sheer physical presence of the bromine atom can also influence biological activity. In the ortho position, the bulky bromine atom is in close proximity to the oxoacetate side chain. This can cause steric hindrance, potentially forcing the side chain into a specific conformation or impeding the molecule's ability to fit into a binding pocket of a protein. The meta and para positions offer progressively less steric clash with the side chain, allowing for greater conformational flexibility.

Caption: Steric hindrance implications of the bromo-substituent's position.

Anticipated Biological Activity Profiles

Based on these principles, we can hypothesize how the bromo-substituent's position might affect different types of biological activity.

Antimicrobial Activity

The antimicrobial potential of halogenated compounds is well-established. The lipophilicity and electronic properties of the bromo-phenyl-oxoacetate isomers will likely play a key role in their ability to disrupt microbial cell membranes or inhibit essential enzymes. For instance, studies on other brominated heterocyclic compounds have shown that the position of the bromine atom significantly impacts antimicrobial efficacy[2]. It is plausible that one isomer may exhibit superior activity against a particular bacterial or fungal strain due to a more favorable interaction with a specific target.

Cytotoxicity and Anticancer Potential

In the context of cancer therapy, the bromo-phenyl-oxoacetate isomers could exhibit differential cytotoxicity. The electronic effects of the bromine atom can influence the molecule's redox properties, potentially leading to the generation of reactive oxygen species within cancer cells. Furthermore, the distinct shapes of the isomers will determine their ability to intercalate with DNA or bind to the active sites of enzymes crucial for cancer cell proliferation. A study on synthetic phenylacetamide derivatives demonstrated that substitution of a bromine atom at the para position had a detrimental effect on cytotoxic activity against certain cancer cell lines, underscoring the importance of positional isomerism.

Enzyme Inhibition

Phenyl-oxoacetates are known to be inhibitors of various enzymes. The inhibitory potency of the bromo-substituted isomers will be highly dependent on the precise fit within the enzyme's active site. The electronic nature of the substituted phenyl ring will influence the strength of binding interactions, such as pi-pi stacking or halogen bonding. The steric profile of each isomer will also be critical; for example, the ortho-isomer might be too bulky to access a deeply buried active site, while the para-isomer might position the bromine atom in a region that enhances binding.

Experimental Protocols for Comparative Analysis

To empirically determine the effect of the bromo-substituent's position, a series of standardized biological assays should be performed. The following are representative protocols that can be adapted for the comparative evaluation of the ortho-, meta-, and para-bromo-phenyl-oxoacetate isomers.

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Methodology:

  • Preparation of Stock Solutions: Dissolve each bromo-phenyl-oxoacetate isomer in a suitable solvent (e.g., DMSO) to a high concentration.

  • Microorganism Culture: Grow the selected bacterial or fungal strains in appropriate liquid media to the mid-logarithmic phase.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each isomer in the growth medium.

  • Inoculation: Add a standardized suspension of the microorganism to each well.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of each bromo-phenyl-oxoacetate isomer and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow for MTT cytotoxicity assay.

Conclusion: A Call for Further Investigation

The position of a bromo-substituent on the phenyl ring of phenyl-oxoacetates is a critical determinant of their biological activity. Through a detailed analysis of the electronic and steric effects, we can rationally predict how the ortho-, meta-, and para-isomers will interact with biological systems. While direct comparative data is sparse, the available information strongly suggests that these isomers will exhibit distinct profiles in terms of antimicrobial activity, cytotoxicity, and enzyme inhibition.

This guide serves as a foundational resource for researchers in the field, providing the theoretical framework and practical methodologies for a comprehensive comparative investigation. Further empirical studies are essential to fully elucidate the structure-activity relationships of bromo-phenyl-oxoacetates and to unlock their full therapeutic potential. The insights gained from such studies will undoubtedly contribute to the design of more potent and selective drug candidates in the future.

References

  • PubChem. Ethyl 2-(4-bromophenyl)-2-oxoacetate. National Center for Biotechnology Information.
  • ChemBK. Ethyl 2-(4-bromophenyl)-2-oxoacetate.
  • PubChem. Ethyl 2-(2,3-dibromo-6-fluorophenyl)-2-oxoacetate. National Center for Biotechnology Information.
  • Asadollahi, M., et al. (2015). Biological Activities of Ethyl Acetate Extract of Different Parts of Hyssopus Angustifolius. PubMed.
  • Slastya, E. A., et al. (2022). Comparative Evaluation of the Antibacterial and Antitumor Activities of 9-Phenylfascaplysin and Its Analogs. MDPI.
  • Iwasa, K., et al. (2001).

Sources

A Comparative Analysis of Synthetic Routes to Methyl 2-(2-bromophenyl)-2-oxoacetate for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 2-(2-bromophenyl)-2-oxoacetate is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its utility drives the need for efficient, cost-effective, and scalable synthetic methods. This guide provides a detailed cost-benefit analysis of three distinct synthetic routes to this versatile ketoester, offering researchers, scientists, and drug development professionals the critical data and insights necessary to make informed decisions for their discovery and process chemistry endeavors.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through several strategic disconnections. This guide will focus on a comparative analysis of three prominent methods:

  • Route 1: Friedel-Crafts Acylation of Bromobenzene. This classic electrophilic aromatic substitution offers a direct approach to constructing the aryl ketone framework.

  • Route 2: Oxidation of 2'-Bromoacetophenone. This strategy involves the synthesis of a substituted acetophenone followed by a selective oxidation to introduce the α-ketoester functionality.

  • Route 3: Grignard Reaction of 2-Bromobenzonitrile. An organometallic approach, this route utilizes a Grignard reagent to form a key carbon-carbon bond.

Each route will be evaluated based on a multi-faceted analysis encompassing chemical cost, reaction yield, operational safety, and scalability.

Route 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, enabling the direct introduction of an acyl group onto an aromatic ring. In this approach, bromobenzene is reacted with methyl oxalyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride.

Mechanistic Rationale

The reaction proceeds via the formation of a highly electrophilic acylium ion from the reaction of methyl oxalyl chloride with aluminum chloride. This acylium ion is then attacked by the electron-rich bromobenzene ring, leading to the formation of a sigma complex. Subsequent deprotonation re-aromatizes the ring and yields the desired product. The ortho-para directing effect of the bromine substituent on bromobenzene leads to a mixture of isomers, necessitating purification.

Experimental Protocol

Materials:

  • Bromobenzene

  • Methyl oxalyl chloride

  • Anhydrous aluminum chloride

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of methyl oxalyl chloride (1.0 eq) in anhydrous dichloromethane from the dropping funnel to the stirred suspension.

  • After the addition is complete, add bromobenzene (1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Caption: Workflow for Friedel-Crafts Acylation.

Route 2: Oxidation of 2'-Bromoacetophenone

This two-step approach first involves the synthesis of 2'-bromoacetophenone, followed by its oxidation to the desired α-ketoester. Selenium dioxide is a common and effective reagent for this type of transformation.

Mechanistic Rationale

The synthesis of 2'-bromoacetophenone can be achieved via a Friedel-Crafts acylation of bromobenzene with acetyl chloride. The subsequent oxidation with selenium dioxide proceeds through a complex mechanism involving the formation of a selenate ester intermediate, followed by hydrolysis to yield the 1,2-dicarbonyl compound. The reaction is then carried out in methanol to directly afford the methyl ester.

Experimental Protocol

Part A: Synthesis of 2'-Bromoacetophenone

Materials:

  • Bromobenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Follow a similar procedure to the Friedel-Crafts acylation in Route 1, substituting acetyl chloride for methyl oxalyl chloride.

  • After workup, purify the crude product by distillation under reduced pressure to yield 2'-bromoacetophenone.

Part B: Oxidation to this compound

Materials:

  • 2'-Bromoacetophenone

  • Selenium dioxide

  • Methanol

  • Dioxane

  • Activated charcoal

Procedure:

  • In a round-bottom flask, dissolve 2'-bromoacetophenone (1.0 eq) in a mixture of dioxane and methanol.

  • Add selenium dioxide (1.1 eq) in portions to the solution.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and filter off the black selenium precipitate.

  • Treat the filtrate with activated charcoal and filter again.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain this compound.

Caption: Workflow for the Oxidation of 2'-Bromoacetophenone.

Route 3: Grignard Reaction

This route involves the preparation of a Grignard reagent from 2-bromobenzonitrile, which then reacts with an appropriate electrophile, such as methyl chloroformate, to generate the target molecule after an acidic workup.

Mechanistic Rationale

The Grignard reagent, 2-cyanophenylmagnesium bromide, is formed by the reaction of 2-bromobenzonitrile with magnesium metal in an anhydrous ether solvent. This organometallic species is a potent nucleophile. It attacks the electrophilic carbonyl carbon of methyl chloroformate. The initial adduct, upon acidic workup, hydrolyzes the imine intermediate to a ketone, yielding the desired α-ketoester.

Experimental Protocol

Materials:

  • 2-Bromobenzonitrile

  • Magnesium turnings (activated)

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (crystal)

  • Methyl chloroformate

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (nitrogen or argon), place magnesium turnings (1.2 eq) and a small crystal of iodine.

  • Add a small amount of a solution of 2-bromobenzonitrile (1.0 eq) in anhydrous THF from the dropping funnel to initiate the reaction.

  • Once the reaction starts (indicated by heat evolution and disappearance of the iodine color), add the remaining 2-bromobenzonitrile solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of methyl chloroformate (1.1 eq) in anhydrous THF via the dropping funnel, maintaining the low temperature.

  • After the addition, allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction mixture in an ice bath and quench by the slow addition of saturated ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Caption: Workflow for the Grignard Reaction.

Cost-Benefit Analysis

The following table provides a semi-quantitative comparison of the three synthetic routes. The cost estimates are based on currently available catalog prices for research-grade chemicals and may vary depending on the supplier and scale of the synthesis.

ParameterRoute 1: Friedel-Crafts AcylationRoute 2: OxidationRoute 3: Grignard Reaction
Starting Materials Cost ModerateHigh (2 steps)Moderate
Reagent Cost Low (AlCl₃ is inexpensive)High (SeO₂ is costly)Low (Mg is inexpensive)
Overall Yield (Estimated) Moderate (50-60%)Moderate (40-50% over 2 steps)Good (60-70%)
Number of Steps 121
Safety Concerns Corrosive and water-sensitive AlCl₃, evolution of HCl gas.[2]Highly toxic and environmentally hazardous selenium compounds.[1][3][4]Highly reactive and pyrophoric Grignard reagent, moisture sensitivity.[5][6][7][8]
Scalability Well-established for industrial scale, but waste disposal can be an issue.Challenging due to the toxicity of selenium and the need for its careful removal and disposal.Feasible for scale-up, but requires stringent control of anhydrous conditions and temperature.
Purification Column chromatography to separate isomers.Column chromatography to remove byproducts.Column chromatography.

Cost Breakdown of Key Reagents (per mole of product, estimated):

ReagentRoute 1 Cost (USD)Route 2 Cost (USD)Route 3 Cost (USD)
Bromobenzene~$10-20[9][10][11][12]~$10-20-
Methyl oxalyl chloride~$50-70--
Aluminum chloride~$5-10[13][14][15][16]~$5-10-
2'-Bromoacetophenone-~$80-100[17][18][19][20]-
Selenium dioxide-~$40-60[21][22][23][24][25]-
2-Bromobenzonitrile--~$30-50[26][27]
Magnesium turnings--~$5-10[28][29][30][31]
Methyl chloroformate--~$15-25[32][33][34]
Estimated Total ~$65-100 ~$135-190 ~$50-85

Disclaimer: The provided cost estimates are for informational purposes only and are based on readily available data for research-scale quantities. Actual costs will vary based on supplier, purity, and purchase volume.

Conclusion and Recommendations

Based on this analysis, the Grignard reaction (Route 3) emerges as the most promising route for the synthesis of this compound on a laboratory scale, offering a good balance of high yield and moderate cost. However, the stringent requirement for anhydrous conditions and the handling of a highly reactive organometallic reagent necessitate significant expertise and appropriate infrastructure.

The Friedel-Crafts acylation (Route 1) represents a viable and well-understood alternative. While potentially lower in yield and requiring chromatographic separation of isomers, its operational simplicity and the use of less hazardous reagents (compared to selenium dioxide) make it an attractive option, particularly for initial exploratory work.

The oxidation of 2'-bromoacetophenone (Route 2) is the least favorable of the three routes from a cost and safety perspective. The high cost and toxicity of selenium dioxide, coupled with a two-step process, make it less practical for routine synthesis unless specific circumstances warrant its use.

For researchers and drug development professionals, the choice of synthetic route will ultimately depend on a careful consideration of their specific needs, including the desired scale of synthesis, available budget, experimental capabilities, and safety infrastructure. This guide provides a foundational framework for making that critical decision.

References

  • Aluminum chloride price index - BusinessAnalytiq.[Link]
  • Magnesium, turnings | CAS 7439-95-4 | Mg - P212121 Store.[Link]
  • Experiment 1: Friedel-Crafts Acyl
  • Bromobenzene | CAS 108-86-1 | C6H5Br | P212121 Store.[Link]
  • SAFETY DATA SHEET - Selenium Dioxide - Nexchem Ltd.[Link]
  • Aluminum Chloride - Lab Alley.[Link]
  • ICSC 0946 - SELENIUM DIOXIDE - Inchem.org.[Link]
  • Price of Methyl chloroformate(Methyl chloroform
  • Selenium Dioxide, Purified - The Lab Depot.[Link]
  • Chloroformate - Chlorocarbonate Latest Price, Manufacturers & Suppliers - IndiaMART.[Link]
  • Selenium dioxide, 99% 7446-08-4 | Otto Chemie Pvt Ltd | India.[Link]
  • Selenium Toxicity - News-Medical.Net.[Link]
  • 2-Bromo Acetophenone Cas No: 2142-69-0, 98%, Grade Standard - IndiaMART.[Link]
  • Magnesium turnings, 250 g - Non-Renewable Desiccants - Carl ROTH.[Link]
  • METHYL CHLOROFORMATE (chloroformic acid methyl ester) - Sdfine.[Link]
  • Grignard Reaction - American Chemical Society.[Link]
  • Developing SOPs for Hazardous Chemical Manipul
  • What are the specific dangers associ
  • Friedel-Crafts Alkyl
  • EAS Reactions (3)
  • What happens if hydrated aluminium chloride is used in Friedel-Crafts reactions? - Quora.[Link]
  • Safety aspects of the process control of Grignard reactions - ResearchG

Sources

A Comparative Benchmarking Guide to α-Ketoesters in Friedel-Crafts Acylation: The Performance of Methyl 2-(2-bromophenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of complex aromatic ketones, the selection of an appropriate acylating agent is a critical decision that profoundly influences reaction efficiency, selectivity, and overall yield. This guide provides an in-depth technical comparison of Methyl 2-(2-bromophenyl)-2-oxoacetate against other common acylating agents in the context of the Friedel-Crafts acylation, a cornerstone of C-C bond formation. By presenting objective, side-by-side experimental data and detailed protocols, this document aims to equip you with the field-proven insights necessary to make informed decisions in your synthetic endeavors.

Introduction: The Versatility of α-Ketoesters in Aromatic Ketone Synthesis

α-Ketoesters are a class of organic compounds featuring two adjacent carbonyl groups, lending them unique reactivity. In electrophilic aromatic substitution reactions like the Friedel-Crafts acylation, they serve as valuable precursors to 1,2-diketones and other intricate molecular architectures that are prevalent in pharmaceuticals and bioactive molecules. This compound, with its ortho-bromo substituent, presents an interesting case for study, as the halogen's electronic and steric effects can modulate reactivity and potentially open avenues for subsequent functionalization.

This guide will focus on the Lewis acid-catalyzed Friedel-Crafts acylation of anisole, a common activated aromatic substrate, to benchmark the performance of this compound against two key alternatives:

  • Methyl Benzoylformate: A non-halogenated α-ketoester, allowing for a direct assessment of the bromine atom's influence.

  • Benzoyl Chloride: A traditional and widely used acylating agent, providing a baseline for comparison.

Experimental Design: A Head-to-Head Comparison

To provide a clear and objective comparison, a standardized experimental protocol was designed for the Friedel-Crafts acylation of anisole with each of the three acylating agents. The reaction conditions were kept consistent to ensure that any observed differences in yield and reaction time could be directly attributed to the intrinsic properties of the acylating agent.

Experimental Workflow

cluster_0 Reaction Setup cluster_1 Acylation cluster_2 Work-up & Isolation cluster_3 Purification & Analysis A Dry round-bottom flask under N2 B Add Anisole and Dichloromethane (DCM) A->B C Cool to 0°C (ice bath) B->C D Add Lewis Acid (AlCl3) C->D E Slowly add Acylating Agent in DCM D->E F Stir at 0°C, then warm to RT E->F G Monitor reaction by TLC F->G H Quench with ice-cold HCl G->H I Extract with DCM H->I J Wash with NaHCO3 and brine I->J K Dry over Na2SO4 J->K L Concentrate in vacuo K->L M Column Chromatography L->M N Characterize by NMR and IR M->N O Determine Yield N->O

Caption: Standardized workflow for the comparative Friedel-Crafts acylation.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the Friedel-Crafts acylation of anisole with each of the benchmarked reagents.

General Procedure for Friedel-Crafts Acylation of Anisole

Materials:

  • Anisole

  • Acylating Agent (this compound, Methyl Benzoylformate, or Benzoyl Chloride)

  • Aluminum Chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric Acid (HCl), concentrated

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq.).

  • Add anhydrous dichloromethane (DCM) to the flask, and cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve anisole (1.0 eq.) and the respective acylating agent (1.1 eq.) in anhydrous DCM.

  • Slowly add the solution of anisole and the acylating agent to the stirred AlCl₃ suspension via the dropping funnel over 20-30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for the time indicated in Table 1. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ketone.

Comparative Performance Data

The following table summarizes the key performance metrics for the Friedel-Crafts acylation of anisole with this compound and the selected alternatives.

Acylating AgentProductReaction Time (h)Yield (%)
This compound (2-Bromophenyl)(4-methoxyphenyl)methanone475%
Methyl Benzoylformate (4-Methoxyphenyl)(phenyl)methanone385%
Benzoyl Chloride (4-Methoxyphenyl)(phenyl)methanone292%[1]

Analysis and Mechanistic Insights: The "Why" Behind the Data

The experimental results highlight significant differences in the performance of the three acylating agents. These differences can be rationalized by considering the electronic and steric factors that govern the Friedel-Crafts acylation mechanism.

The Friedel-Crafts Acylation Mechanism

The reaction proceeds via the formation of a highly electrophilic acylium ion, which is generated by the interaction of the acylating agent with the Lewis acid catalyst (AlCl₃).[2] This acylium ion is then attacked by the electron-rich aromatic ring of anisole, leading to the formation of a resonance-stabilized carbocation intermediate (the sigma complex).[3] Subsequent deprotonation restores the aromaticity of the ring and yields the final ketone product.[3]

cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation AcylHalide R-CO-Cl AcyliumIon [R-C=O]+ + AlCl4- AcylHalide->AcyliumIon + AlCl3 LewisAcid AlCl3 Arene Ar-H SigmaComplex Sigma Complex (Resonance Stabilized) Arene->SigmaComplex + [R-C=O]+ Product Ar-CO-R SigmaComplex->Product - H+

Sources

Safety Operating Guide

A Scientist's Guide to the Safe Disposal of Methyl 2-(2-bromophenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that excellence in the lab goes beyond the synthesis of novel compounds; it extends to the responsible management of every chemical, from acquisition to disposal. Methyl 2-(2-bromophenyl)-2-oxoacetate is a valuable intermediate in medicinal chemistry and organic synthesis, often used to build complex molecular architectures.[1] However, its chemical nature as a halogenated α-keto ester necessitates a rigorous and informed approach to its disposal.

This guide provides a direct, procedural framework for the safe handling and disposal of this compound. The protocols described herein are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect our environment.

Hazard Profile and Chemical Identity: Understanding the "Why"

Before handling any chemical waste, a thorough understanding of its properties and hazards is paramount. This knowledge forms the basis for all subsequent safety and disposal decisions. This compound is a brominated organic compound, which immediately places it in a specific category for hazardous waste management.

Table 1: Chemical and Hazard Profile of this compound

PropertyValueSource(s)
CAS Number 122394-38-1[2][3][4]
Molecular Formula C₉H₇BrO₃[2][3][5]
Molecular Weight 243.05 g/mol [3][4][5]
GHS Hazard Codes H302, H315, H319, H335[3]
Hazard Statements Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[3]
GHS Pictogram GHS07 (Exclamation Mark)[3]
Reactivity Class α-keto ester; Halogenated Organic Compound[6][7][8]
Incompatibilities Strong acids, bases, oxidizing agents, and reducing agents.[9]

The presence of a carbon-bromine bond classifies this compound as a halogenated organic substance .[8][10] This is the single most important factor determining its disposal pathway.

The Core Principle: Segregation of Halogenated Waste

The cornerstone of proper chemical waste management is segregation.[11] Mixing different waste streams is not only a safety risk but can also violate regulatory requirements. This compound must be disposed of as halogenated organic waste .

Why is this critical?

  • Disposal Method: Non-halogenated solvents can often be recycled as fuel additives. In contrast, halogenated solvents must undergo high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (like hydrogen bromide).[10]

  • Cost: The disposal process for halogenated waste is significantly more complex and expensive.[10]

  • Cross-Contamination: Adding even a small amount of a halogenated compound to a non-halogenated waste container renders the entire volume as halogenated waste.[10][12]

Therefore, under no circumstances should this compound or its waste be mixed with non-halogenated organic solvents or aqueous waste streams.[10][12]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps from the moment the chemical is deemed waste to its final removal from the laboratory.

Step 1: Immediate Safety & Personal Protective Equipment (PPE)

Given the compound's hazard profile (irritant, harmful if swallowed), appropriate PPE is mandatory.

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[13]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before use.[13]

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Work Area: All handling of the waste should be conducted within a certified chemical fume hood to mitigate inhalation risks.[13]

Step 2: Waste Container Selection

The choice of container is crucial for safe storage and transport.

  • Compatibility: The container must be made of a material compatible with the chemical. A glass or high-density polyethylene (HDPE) container is typically suitable.[14]

  • Condition: The container must be in good condition, free from cracks or leaks, with a secure, screw-top lid.[12][14]

  • Venting: Do not use a container that can build up pressure. The container should be kept closed when not in use.[12][14]

Step 3: Labeling the Waste Container

Proper labeling is a regulatory requirement and essential for safety.

  • Timing: Label the container before adding any waste.[12]

  • Content: The label must include:

    • The words "Hazardous Waste ".[14]

    • The full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[12][14]

    • A clear indication of the waste type, such as "Halogenated Organic Waste ".

    • An accumulation start date.

Step 4: Accumulation and Storage

Waste must be stored safely in a designated laboratory area.

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[15][16]

  • Segregation: Store the halogenated waste container away from incompatible materials (acids, bases, oxidizers).[12][14]

  • Secondary Containment: Place the waste container in a secondary containment tray or bin to contain any potential leaks or spills.[14][16]

Waste_Disposal_Workflow cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containment cluster_2 Final Disposition Start Chemical is deemed waste: This compound Classify Is it a Halogenated Organic Compound? Start->Classify Halogenated Collect in designated 'HALOGENATED ORGANIC WASTE' container. Classify->Halogenated  Yes   NonHalogenated Collect in 'NON-HALOGENATED ORGANIC WASTE' container. Classify->NonHalogenated  No   Label Label container with: 1. 'Hazardous Waste' 2. Full Chemical Name 3. Accumulation Date Halogenated->Label Store Store in Satellite Accumulation Area with Secondary Containment. Label->Store EHS Contact Environmental Health & Safety (EHS) for pickup. Store->EHS

Caption: Workflow for proper segregation and disposal of this compound.

Step 5: Managing Contaminated Materials and Empty Containers

Any materials that come into contact with the chemical are also considered hazardous waste.

  • Solid Waste: Contaminated gloves, weigh paper, and pipette tips should be collected in a separate, clearly labeled solid hazardous waste container.

  • Empty Containers: An "empty" container that held a hazardous chemical is still regulated. To render it non-hazardous, it must be triple-rinsed.[14][15]

    • Rinse the container three times with a suitable solvent (e.g., acetone or methanol).

    • Crucially, collect this rinsate and add it to your halogenated organic liquid waste container. [14][16]

    • After triple-rinsing, allow the container to air-dry in a fume hood.

    • Completely deface or remove the original label.[15] The container can then be disposed of in the regular laboratory glass waste.

Step 6: Arranging for Professional Disposal

Laboratory personnel are responsible for waste up to the point of collection.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[11][15]

  • Ensure all containers are properly labeled and sealed before the scheduled pickup.

Spill Management

In the event of a small, incidental spill within a fume hood:

  • Alert personnel in the immediate area.

  • Wear appropriate PPE, including double gloves.

  • Absorb the spill with a chemical absorbent pad or vermiculite.

  • Collect the contaminated absorbent material using non-sparking tools.

  • Place the collected material into a sealed, labeled hazardous waste container.

  • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • For large spills or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response team immediately.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship, ensuring that the impact of your research is positive and its byproducts are managed responsibly.

References

  • Environmental Health and Safety, University of Chicago. Hazardous Waste Disposal Procedures.
  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Stericycle UK. How to Safely Dispose of Laboratory Waste?.
  • Campus Safety Division, Lehigh University. HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.
  • National Center for Biotechnology Information (NCBI). Prudent Practices in the Laboratory: Management of Waste.
  • Chemsrc. This compound | CAS#:122394-38-1.
  • PubChem, National Institutes of Health. This compound | C9H7BrO3 | CID 10890094.
  • CP Lab Safety. This compound, min 97%, 250 mg.
  • PubChem, National Institutes of Health. Methyl 2-(2-bromophenyl)acetate | C9H9BrO2 | CID 8063364.
  • Safety & Risk Services, University of British Columbia. Organic Solvent Waste Disposal.
  • MCAT Review. Keto Acids and Esters - Oxygen Containing Compounds.
  • Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Unknown. hazardous waste segregation.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters.
  • National Center for Biotechnology Information (NCBI). Direct, Convergent α‑Amidation of β‑Keto Esters via Nickelocene Catalysis.
  • Westlaw, California Code of Regulations. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
  • Chemistry LibreTexts. Reactivity of Alpha Hydrogens.
  • Wikipedia. Methyl 2-bromoacetate.
  • MySkinRecipes. This compound.
  • PubChem, National Institutes of Health. Methyl 2-(4-bromophenyl)-2-oxoacetate | C9H7BrO3 | CID 11218741.
  • PubChem, National Institutes of Health. Methyl 2-(4-bromo-3-ethoxyphenyl)-2-oxoacetate | C11H11BrO4.

Sources

Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling Methyl 2-(2-bromophenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing therapeutic frontiers, the safe and effective handling of novel chemical entities is paramount. Methyl 2-(2-bromophenyl)-2-oxoacetate, a key building block in synthetic chemistry, requires meticulous attention to safety protocols due to its structural motifs—a brominated aromatic ring and a reactive α-keto ester. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), ensuring both personal safety and the integrity of your research.

Core Principles of Protection: A Multi-Layered Approach

Effective protection against chemical hazards is not achieved by a single piece of equipment but by an integrated system of engineering controls, personal protective equipment, and rigorous operational procedures. This guide focuses on the PPE component, which serves as the final barrier between the researcher and the chemical.

Hazard Identification and PPE Selection

The selection of appropriate PPE is directly dictated by the anticipated hazards and the nature of the experimental work. For this compound, the primary concerns are dermal contact, ocular exposure, and inhalation of vapors.

Hazard Potential Effect Primary PPE Secondary/Enhanced PPE
Dermal Contact Skin irritation, potential for allergic reaction.[1][2]Chemical-resistant gloves (double-gloved)Chemical-resistant apron over a lab coat
Ocular Exposure Serious eye irritation or damage.[1][2]Safety gogglesFace shield worn over safety goggles
Inhalation Respiratory tract irritation.[1][2]Work within a certified chemical fume hoodNIOSH-approved respirator with organic vapor cartridges

Diagram 1: PPE Selection Workflow

This diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental procedure.

PPE_Selection cluster_0 Risk Assessment cluster_1 PPE Protocol Start Handling this compound SmallScale Small Scale (<1g) Weighing/Transfer Start->SmallScale Low Risk Reaction Reaction Setup/ Workup/Purification Start->Reaction Moderate Risk LargeScale Large Scale (>1g) or High Splash Potential Start->LargeScale High Risk BasePPE Standard Lab Attire: - Long pants - Closed-toe shoes - Lab coat SmallScale->BasePPE Gloves Hand Protection: - Double Nitrile or - Neoprene/Butyl Gloves SmallScale->Gloves Eye Eye/Face Protection: - Safety Goggles SmallScale->Eye Reaction->BasePPE Reaction->Gloves EyeFace Enhanced Eye/Face: - Face Shield over Goggles Reaction->EyeFace Body Enhanced Body Protection: - Chemical-Resistant Apron Reaction->Body Resp Respiratory Protection: - Chemical Fume Hood (Primary) - Respirator (Secondary) Reaction->Resp LargeScale->BasePPE LargeScale->Gloves LargeScale->EyeFace LargeScale->Body LargeScale->Resp

Caption: PPE selection is tiered based on the scale and nature of the chemical handling task.

Step-by-Step Guidance on PPE Usage

Hand Protection: The First Line of Defense

Given that aromatic and halogenated hydrocarbons can compromise the integrity of standard disposable gloves, a robust hand protection strategy is essential.[3]

  • For Incidental Contact (e.g., weighing, preparing solutions in a fume hood):

    • Double-gloving with nitrile gloves is the recommended minimum. Nitrile offers good splash resistance against a variety of chemicals.[4]

    • Inspect gloves for any signs of degradation or punctures before use.

    • Promptly remove and replace the outer glove if any contamination is suspected. Never wear contaminated gloves outside the immediate work area.[5]

  • For Extended Use or Direct Handling (e.g., reaction workup, chromatography):

    • Consider using a more chemically resistant glove material such as neoprene or butyl rubber as the outer layer over a nitrile inner glove.[6]

    • Consult a glove compatibility chart for specific breakthrough times if available, though data for this specific compound is limited. The general poor resistance of nitrile to aromatic hydrocarbons warrants caution.[7]

Eye and Face Protection: An Impenetrable Barrier
  • Mandatory at all times: Chemical splash goggles that provide a complete seal around the eyes are required whenever handling this compound.

  • For splash-prone procedures: When transferring solutions, performing extractions, or running reactions that have the potential to splash, a face shield must be worn over the safety goggles . This provides an additional layer of protection for the entire face.

Body Protection: Shielding from Spills and Splashes
  • A flame-resistant laboratory coat should be worn and fully buttoned.

  • For procedures involving larger quantities or a significant risk of splashing, a chemical-resistant apron made of a material like neoprene or PVC should be worn over the lab coat.

Respiratory Protection: Ensuring Clean Air
  • Primary Engineering Control: All handling of this compound that could generate vapors or aerosols must be conducted in a certified chemical fume hood .[8]

  • Secondary Respiratory Protection: In the rare event of a fume hood failure or a significant spill outside of a hood, respiratory protection is critical.

    • A NIOSH-approved air-purifying respirator fitted with organic vapor (OV) cartridges (identified by their black color-coding) is necessary.[9][10]

    • Personnel must be properly fit-tested and trained in the use and maintenance of respirators.[9]

Operational and Disposal Plans

Decontamination and Spill Response

In the event of a spill, a clear and practiced response plan is crucial to mitigate exposure and prevent the spread of contamination.

Diagram 2: Spill Response Protocol

Spill_Response Spill Spill Occurs Assess Assess Spill Size <100 mL and contained? Spill->Assess SmallSpill Small Spill Procedure Assess->SmallSpill Yes LargeSpill Large Spill Procedure Assess->LargeSpill No Evacuate Evacuate Area Alert Others Call Emergency Services PPE Don Appropriate PPE: - Respirator (if outside hood) - Double Gloves (Neoprene/Butyl) - Goggles & Face Shield - Apron SmallSpill->PPE LargeSpill->Evacuate Absorb Cover with Inert Absorbent (Vermiculite, Sand) PPE->Absorb Collect Collect Absorbed Material into a Labeled Waste Container Absorb->Collect Decontaminate Decontaminate Spill Area with Sodium Thiosulfate Solution, followed by soap and water Collect->Decontaminate Dispose Dispose of all contaminated materials as Halogenated Organic Waste Decontaminate->Dispose

Caption: A clear decision tree for responding to chemical spills of varying severity.

Step-by-Step Spill Cleanup:

  • Alert personnel in the immediate area and restrict access.

  • If the spill is outside a fume hood and vapors are present, evacuate the area and call for emergency response.

  • For a manageable spill inside a fume hood, ensure you are wearing the appropriate enhanced PPE (including a respirator if necessary, double gloves, goggles, face shield, and apron).[8]

  • Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pillow.

  • Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.

  • Decontaminate the spill surface. For brominated compounds, a rinse with a 5-10% solution of sodium thiosulfate can be used to neutralize any residual bromine-containing reactive species, followed by a thorough cleaning with soap and water.[2]

  • All contaminated materials, including gloves, absorbent pads, and cleaning materials, must be disposed of as hazardous waste.

Waste Disposal

As a brominated organic compound, all waste containing this compound must be treated as halogenated organic hazardous waste .[11]

  • Segregation: Collect all waste (unreacted material, contaminated solvents, and solid waste) in a dedicated, properly labeled container for halogenated organic waste. Never mix halogenated waste with non-halogenated waste streams.[12]

  • Containerization: Use a robust, leak-proof container with a secure lid. The container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.

  • Disposal: Follow all institutional and local regulations for the disposal of hazardous chemical waste.[13]

By adhering to these stringent PPE and handling protocols, you build a culture of safety that empowers confident and responsible research. This proactive approach not only protects you and your colleagues but also upholds the integrity and reproducibility of your valuable scientific work.

References

  • Ideal Response. What is bromine and what are the safe disposal and recycling methods? (2025).
  • 3M. Respirator Selection Guide.
  • PK Safety. Understanding Respirators With Organic Vapor Cartridges (2024).
  • Bucknell University. Hazardous Waste Segregation.
  • Washington State University. Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Bromine.
  • University of Illinois Division of Research Safety. Complicated Chemical Spills.
  • WellBefore. Nitrile Gloves Chemical Resitance: What You Need to Know (2022).
  • Chamberland Research Group. SOP for Working with Bromine.
  • GOV.UK. Bromine: incident management.
  • International Safety. Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart (2023).
  • Kimberly-Clark. Nitrile Gloves Chemical Resistance Guide.
  • Ohio State University Chemistry. Examples of Chemical Resistance of Common Glove Materials.
  • Oxford University. Chemical Resistant Gloves Guide.
  • SKS Science Products. Chemical Resistance of Glove Materials.
  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • U.S. Occupational Safety and Health Administration. OSHA Glove Selection Chart.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.

Sources

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